Nonahexacontanoic acid
Description
Properties
CAS No. |
40710-32-5 |
|---|---|
Molecular Formula |
C69H138O2 |
Molecular Weight |
999.8 g/mol |
IUPAC Name |
nonahexacontanoic acid |
InChI |
InChI=1S/C69H138O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69(70)71/h2-68H2,1H3,(H,70,71) |
InChI Key |
KTUPKHQFSAAMEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Nonahexacontanoic Acid: Properties, Synthesis, and Applications
Abstract
Nonahexacontanoic acid (C69:0) is an ultra-long-chain saturated fatty acid that, due to its formidable carbon backbone, possesses unique physicochemical properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, methodologies for its synthesis and analysis, and explores its potential applications for researchers in material science and drug development. While experimental data for this specific molecule is scarce, this paper synthesizes information from analogous very-long-chain fatty acids (VLCFAs) to provide robust, scientifically grounded insights. We detail established analytical workflows, including derivatization for mass spectrometry, and present a representative synthetic protocol. Furthermore, this guide discusses the challenges and opportunities presented by its extreme lipophilicity and solid-state nature, positioning nonahexacontanoic acid as a molecule of interest for creating highly stable, hydrophobic materials and novel lipid-based therapeutic systems.
Introduction: The Frontier of Very-Long-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs), typically defined as fatty acids with 22 or more carbon atoms, are crucial components in various biological and industrial systems.[1] They serve as precursors for complex lipids, such as ceramides and sphingolipids, and are integral to the formation of protective hydrophobic barriers like plant cuticular waxes.[1][2] Nonahexacontanoic acid, with its 69-carbon chain, represents an extreme example of a VLCFA. Its properties are dominated by its massive, non-polar alkyl chain, leading to distinct behaviors compared to more common shorter-chain fatty acids. Understanding these properties is essential for harnessing its potential in advanced applications.
Physicochemical Properties
Direct experimental data for nonahexacontanoic acid is limited. The properties presented below are a combination of computed values from reliable chemical databases and expert extrapolations based on well-established trends observed in homologous series of saturated fatty acids.
Identifiers and Molecular Structure
| Property | Value | Source |
| IUPAC Name | Nonahexacontanoic acid | PubChem |
| CAS Number | 40710-32-5 | PubChem |
| Molecular Formula | C₆₉H₁₃₈O₂ | LookChem |
| Molecular Weight | 999.85 g/mol | LookChem |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | LookChem |
| InChIKey | KTUPKHQFSAAMEE-UHFFFAOYSA-N | PubChem |
Predicted and Estimated Physical Properties
Saturated fatty acids exhibit predictable trends in their physical properties, primarily driven by the increasing strength of van der Waals forces as the alkyl chain lengthens.[3]
| Property | Value (Predicted/Estimated) | Causality and Insights |
| Melting Point | > 110 °C (Estimated) | The melting points of saturated fatty acids increase with chain length. For example, Dotriacontanoic acid (C32:0) melts at 95-96 °C.[4] Nonahexacontanoic acid, being more than twice as long, will have significantly stronger intermolecular forces, leading to a much higher melting point. It exists as a waxy solid at room temperature.[5] |
| Boiling Point | 556.7 °C at 760 mmHg (Predicted) | This predicted value should be treated with caution. VLCFAs have extremely low vapor pressure and typically decompose at high temperatures before their boiling point at atmospheric pressure can be reached.[5] |
| Solubility | Insoluble in water. Soluble in hot, non-polar organic solvents (e.g., chloroform, toluene, hexane). | The long, hydrophobic alkyl chain overwhelmingly dominates the molecule's character, rendering it insoluble in polar solvents like water.[6] To overcome the strong crystal lattice energy, heating is required for dissolution even in non-polar organic solvents.[7] |
| Density | 0.86 g/cm³ (Predicted) | Consistent with long-chain hydrocarbons. |
| pKa | 4.78 ± 0.10 (Predicted) | The acidity of the carboxylic acid group is largely independent of the chain length for long-chain fatty acids. |
Computed Molecular Descriptors
These descriptors are valuable for computational modeling in drug design and material science.
| Descriptor | Value | Source |
| XLogP3 | 35.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | LookChem |
| Hydrogen Bond Acceptor Count | 2 | LookChem |
| Rotatable Bond Count | 67 | LookChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
Chemical Reactivity and Handling
Core Reactivity
Nonahexacontanoic acid undergoes the typical reactions of a carboxylic acid, primarily centered around the -COOH functional group.[8][9]
-
Salt Formation: Reacts with bases (e.g., NaOH, KOH) to form the corresponding nonahexacontanoate salt. This conversion can dramatically increase its solubility in water.[9][10]
-
Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or under microwave irradiation to form esters.[8] Given the waxy, solid nature of the acid, this reaction requires high temperatures and dissolution in a non-polar, high-boiling solvent.
-
Reduction: The carboxylic acid group can be reduced to a primary alcohol (1-nonahexacontanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amidation: Can be converted to amides by reaction with amines, often requiring activation to an acid chloride or the use of coupling agents.[8]
The primary challenge in working with nonahexacontanoic acid is its physical state. Its high melting point and poor solubility necessitate the use of high-boiling point, non-polar solvents and elevated reaction temperatures.
Safety and Handling
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.
-
Inhalation: As a high molecular weight, non-volatile solid, it poses a minimal inhalation risk at room temperature.
-
Skin/Eye Contact: May cause mechanical irritation. As an acid, it could be corrosive upon prolonged contact or to sensitive tissues. In case of contact, wash the affected area with plenty of water.[11]
-
Storage: Store in a cool, dry place in a well-sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Synthesis and Characterization
Representative Synthesis Protocol
Specific synthesis routes for nonahexacontanoic acid are not published. However, a common strategy for creating VLCFAs is through the coupling of two smaller, functionalized alkyl chains.[4] The following is a representative, multi-step protocol based on established organic chemistry principles.
Workflow: Synthesis of Nonahexacontanoic Acid
Caption: Representative workflow for the synthesis of Nonahexacontanoic Acid.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: 1-Bromotetratriacontane (C34) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) to form the corresponding Grignard reagent, tetratriacontylmagnesium bromide.
-
Alkyne Coupling: The prepared Grignard reagent is added slowly to a solution of a protected C35 terminal alkyne alcohol (e.g., 35-(tetrahydropyran-2-yloxy)pentatriacont-1-yne) in THF, using a copper(I) iodide catalyst. This forms the C69 internal alkyne with a protected terminal alcohol.
-
Hydrogenation: The resulting C69 alkyne is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reduces the triple bond to a saturated alkyl chain, yielding the protected C69 alcohol.
-
Deprotection: The tetrahydropyranyl (THP) protecting group is removed under mild acidic conditions (e.g., using p-toluenesulfonic acid in methanol) to yield 1-nonahexacontanol.
-
Oxidation: The primary alcohol, 1-nonahexacontanol, is oxidized to the corresponding carboxylic acid using a strong oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid).
-
Purification: The final product, nonahexacontanoic acid, is purified from the reaction mixture. This typically involves extraction and recrystallization from a suitable hot organic solvent.
Analytical Characterization
Due to its low volatility, direct analysis by gas chromatography (GC) is not feasible. A derivatization step is mandatory.
Workflow: Analytical Characterization of VLCFAs
Caption: Standard analytical workflows for Very-Long-Chain Fatty Acids.
Protocol 1: GC-Mass Spectrometry (GC-MS) Analysis
-
Derivatization to FAME: The sample containing nonahexacontanoic acid is converted to its fatty acid methyl ester (FAME). A common method is to heat the sample with 14% boron trifluoride in methanol (BF₃-methanol) or 5% methanolic HCl at 60-100°C.[8]
-
Extraction: After cooling, the FAME is extracted from the reaction mixture into a non-polar solvent like hexane.
-
GC-MS Injection: The hexane extract is injected into a GC-MS system. The high temperature of the GC inlet vaporizes the FAME, which is then separated on the column based on its boiling point and subsequently detected by the mass spectrometer.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: The underivatized acid is dissolved in a suitable organic solvent mixture, often chloroform/methanol.
-
LC Separation: The sample is injected onto a reverse-phase column (e.g., C8 or C18) and eluted with a gradient of organic solvents.
-
MS Detection: The eluent is directed to an electrospray ionization (ESI) source, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. This method is highly sensitive and avoids the need for derivatization.[12]
Expected Spectroscopic Signatures:
-
¹³C NMR: In a suitable deuterated solvent (e.g., CDCl₃, potentially heated), the spectrum would show characteristic peaks: a signal for the carbonyl carbon (~180 ppm), a signal for the α-carbon (~34 ppm), a large, intense signal for the bulk methylene (-CH₂-) carbons (~29 ppm), and a signal for the terminal methyl (-CH₃) carbon (~14 ppm).[12][13]
-
Mass Spectrometry (as FAME): The electron ionization (EI) mass spectrum of the methyl ester would show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain esters.
Potential Applications in Research and Drug Development
While no specific applications for nonahexacontanoic acid have been documented, its unique properties make it a candidate for several advanced applications, drawing parallels from other VLCFAs.
-
Drug Delivery Systems: Fatty acids are used to create lipid-based drug delivery systems.[14][15] Nonahexacontanoic acid could be used to synthesize highly stable, hydrophobic polymers or solid lipid nanoparticles (SLNs). These could serve as carriers for hydrophobic drugs, potentially offering very slow, controlled release profiles due to the low degradability and high packing efficiency of the C69 chains.[15][16]
-
Prodrug Formulation: Covalently attaching a drug molecule to nonahexacontanoic acid (lipidization) could dramatically alter its pharmacokinetic profile. This strategy is used to increase a drug's half-life, improve its association with serum albumin, and enhance its penetration into lipid-rich tissues.[16]
-
High-Performance Lubricants and Waxes: Wax esters, formed from a fatty acid and a long-chain alcohol, are valuable industrial products used in cosmetics, pharmaceuticals, and as specialty lubricants.[17] Esterifying nonahexacontanoic acid with a very-long-chain alcohol would produce a wax ester with a very high melting point and exceptional thermal stability, suitable for high-temperature applications.[2][17]
-
Material Science: Its extreme hydrophobicity makes it a candidate for creating superhydrophobic coatings and waterproof materials.
Conclusion
Nonahexacontanoic acid stands as a model molecule for exploring the physical and chemical limits of long-chain aliphatic compounds. While its direct application is currently theoretical, the principles governing its behavior are well-understood. For researchers and drug development professionals, its value lies in its potential as a building block for creating materials and therapeutic systems where extreme hydrophobicity, thermal stability, and slow degradation are paramount. The synthetic and analytical protocols outlined in this guide provide a framework for scientists to begin exploring the untapped potential of this ultra-long-chain fatty acid.
References
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular Genetics and Metabolism, 79(3), 189-96. Available at: [Link]
-
Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. International Journal of Engineering, Science and Mathematics, 6(8). Available at: [Link]
-
Reddit. (2017). How do fats dissolve in organic solvents? r/askscience. Available at: [Link]
-
ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2019). 22.1: Lipids. Available at: [Link]
-
Michigan State University. (n.d.). Carboxylic Acid Reactivity. Department of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Examples of very‐long‐chain fatty acid‐derived natural... Available at: [Link]
-
Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]
-
Szabo, C. M., et al. (1992). Carbon-Specific Detection Of H-2 Enrichment In Long-Chain Fatty-Acids By C-13-Nmr. Chemistry and Physics of Lipids, 63(3), 259-263. Available at: [Link]
-
ResearchGate. (n.d.). Melting points (°C) of saturated fatty acids and esters determined in... Available at: [Link]
-
Wikipedia. (n.d.). Lacceroic acid. Available at: [Link]
-
Bailey, A. V., et al. (1975). Solubilities of some normal saturated and unsaturated long-chain fatty acid methyl esters in acetone, n-hexane, toluene, and 1,2-dichloroethane. Journal of Chemical & Engineering Data, 20(2), 145-147. Available at: [Link]
-
Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 86, 843–856. Available at: [Link]
-
Binolfi, A., et al. (2024). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans. Journal of Lipid Research, 100618. Available at: [Link]
-
Kolb, D., & Brown, J. B. (1955). Low temperature solubilities of fatty acids in selected organic solvents. Journal of the American Oil Chemists' Society, 32(6), 357-361. Available at: [Link]
-
ResearchGate. (n.d.). 13 C-labeling patterns for very-long-chain monounsaturated fatty acids... Available at: [Link]
-
PubChem. (n.d.). Dotriacontanoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Zaro, J. L. (2015). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Journal of pharmaceutical sciences, 104(5), 1594-604. Available at: [Link]
-
Suksiriworapong, J., et al. (2018). APPLICATION OF FATTY ACID FOR PHARMACEUTICALS. Isan Journal of Pharmaceutical Sciences, 14(3), 1-11. Available at: [Link]
-
Reddit. (2021). Discrepancies in the melting points of saturated fatty acids. r/chemistry. Available at: [Link]
-
University of Missouri. (n.d.). Handout 6 - Lipid chemistry. Available at: [Link]
-
Jebur, M. A., & Yali, Z. P. (2025). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. ISAR Journal of Science and Technology, 3(3), 13-22. Available at: [Link]
-
ResearchGate. (n.d.). Fatty Acid Based Polyamide for Application in Drug Delivery System... Available at: [Link]
-
OpenStax. (2023). 27.1 Waxes, Fats, and Oils. Organic Chemistry. Available at: [Link]
-
MDPI. (2024). Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. Available at: [Link]
-
Chemistry LibreTexts. (2024). 27.1: Waxes, Fats, and Oils. Available at: [Link]
-
Stoffel, W., & Wiese, H. (1965). Chemical Synthesis of Polyunsaturated Fatty. Journal of the American Oil Chemists' Society. Available at: [Link]
-
ResearchGate. (n.d.). Liquid–liquid biphasic synthesis of long chain wax esters... Available at: [Link]
-
EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2020). Safety assessment of 'waxes, paraffinic, refined, derived from petroleum‐based or synthetic hydrocarbon feedstock, low viscosity' for use in food contact materials. EFSA Journal, 18(1), e05953. Available at: [Link]
-
Hasan, K., et al. (2020). The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. Journal of experimental botany, 71(13), 3869-3881. Available at: [Link]
-
Biology LibreTexts. (2023). 6.12: Fatty Acid Synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 27.1 Waxes, Fats, and Oils - Organic Chemistry | OpenStax [openstax.org]
- 3. agrilife.org [agrilife.org]
- 4. Buy Dotriacontanoic acid | 3625-52-3 [smolecule.com]
- 5. isarpublisher.com [isarpublisher.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. reddit.com [reddit.com]
- 8. ijesm.co.in [ijesm.co.in]
- 9. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magritek.com [magritek.com]
- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 15. researchgate.net [researchgate.net]
- 16. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Very Long-Chain Fatty Acids: Addressing the Question of Nonahexacontanoic Acid in Nature
To the intended audience of researchers, scientists, and drug development professionals: This document addresses the inquiry into the natural sources of nonahexacontanoic acid. Initial comprehensive searches of scientific literature and chemical databases found no evidence of nonahexacontanoic acid (a saturated fatty acid with 69 carbons) as a naturally occurring compound. The OSADHI database lists a plant, Rhizophora apiculata, as containing nonahexacontanoic acid, however, this is an outlier and not substantiated by broader phytochemical literature. PubChem lists it as a chemical entity but provides no information on natural sources.[1][2]
Given the lack of evidence for its presence in nature, this guide will focus on the broader, highly relevant class of molecules to which it belongs: Very Long-Chain Fatty Acids (VLCFAs) . This guide provides an in-depth technical overview of the natural sources, extraction methodologies, analytical techniques, and biological significance of well-documented VLCFAs, using them as a proxy to deliver actionable insights for research and development.
Introduction to Very Long-Chain Fatty Acids (VLCFAs)
Very long-chain fatty acids are defined as fatty acids with 22 or more carbon atoms.[3][4] They are synthesized in the endoplasmic reticulum from shorter-chain fatty acids through a four-step elongation cycle.[3][5] While less abundant than long-chain fatty acids (LCFAs) like palmitic (C16) and stearic (C18) acids, VLCFAs are critical components of various lipids and play essential roles in numerous biological processes.[6][7]
Key characteristics of VLCFAs:
-
Structure: Typically saturated, though monounsaturated versions also exist.[4]
-
Cellular Location: Integral components of sphingolipids, glycerophospholipids, and as precursors to other lipid mediators.[3][5]
-
Metabolism: Unlike shorter fatty acids, VLCFAs are too long to be metabolized in mitochondria and must be broken down in peroxisomes.[4]
Misregulation of VLCFA metabolism is linked to a range of inherited diseases, highlighting their importance in human health.[3][5][6]
Natural Sources of VLCFAs
VLCFAs are widely distributed in nature, particularly in waxes of both plant and animal origin.
-
Plant Waxes: The cuticles of plants are a primary source of VLCFAs, where they serve as precursors for cuticular waxes that protect the plant from environmental stressors.[8] Wheat straw, for example, is a rich source of waxes containing a complex mixture of fatty acids, fatty alcohols, and alkanes.[9]
-
Beeswax: A well-known source of VLCFAs, including melissic acid (C30) and lacceroic acid (C32).[4]
-
Microorganisms: Certain bacteria and microalgae are known to produce VLCFAs.[10]
-
Marine Life: Oily fish are excellent sources of long-chain omega-3 fatty acids like EPA and DHA.[10][11][12] Some marine oils, such as that from the copepod Calanus finmarchicus, are rich in wax esters containing VLCFAs.[13][14]
Table 1: Examples of Naturally Occurring Saturated VLCFAs
| Common Name | Carbon Chain Length | Typical Natural Sources |
| Lignoceric acid | C24:0 | Plant oils, certain nuts[4] |
| Cerotic acid | C26:0 | Beeswax, carnauba wax[4] |
| Montanic acid | C28:0 | Montan wax (from lignite)[4] |
| Melissic acid | C30:0 | Beeswax, plant waxes[4] |
| Lacceroic acid | C32:0 | Beeswax, shellac[4] |
| Ghedoic acid | C34:0 | Plant waxes[4] |
Methodologies for Extraction, Isolation, and Characterization
The analysis of VLCFAs from natural sources requires robust and specific methodologies due to their high molecular weight and hydrophobicity.
Extraction and Isolation Workflow
The following protocol outlines a general procedure for the extraction and isolation of VLCFAs from a plant wax matrix, such as wheat straw.
Step 1: Solvent Extraction
-
Rationale: To efficiently remove the lipid-soluble waxes from the biomass.
-
Protocol:
-
Dry the plant material (e.g., wheat straw) to remove moisture.
-
Grind the material to a fine powder to increase surface area.
-
Perform a Soxhlet extraction using a non-polar solvent like hexane for 5-6 hours.[9] This method allows for continuous extraction, ensuring a high yield.
-
Concentrate the resulting extract to dryness using a rotary evaporator.[9]
-
Step 2: Saponification (Hydrolysis of Esters)
-
Rationale: To liberate free fatty acids from wax esters and other complex lipids.
-
Protocol:
-
Dissolve the crude wax extract in a 1 M solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol.[13]
-
Heat the mixture at 90°C for 90 minutes to ensure complete hydrolysis of the esters.[13]
-
After cooling, add water and acidify the solution (e.g., with HCl) to protonate the fatty acids, making them insoluble in the aqueous phase.
-
Step 3: Fractionation and Purification
-
Rationale: To separate the desired free fatty acids from other non-saponifiable lipids like fatty alcohols and sterols.
-
Protocol:
-
Perform a liquid-liquid extraction of the acidified mixture using a non-polar solvent (e.g., hexane or diethyl ether). The fatty acids will partition into the organic layer.
-
Wash the organic layer with water to remove any remaining salts or impurities.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the total fatty acid fraction.
-
Further purification can be achieved using solid-phase extraction (SPE) or column chromatography on silica gel.
-
Analytical Characterization
Due to their low volatility, VLCFAs require derivatization prior to analysis by gas chromatography.[15]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Rationale: To increase the volatility of the fatty acids for gas chromatography analysis.
-
Protocol:
-
Dissolve the total fatty acid fraction in a solution of boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[15]
-
Heat the mixture at 60-100°C for 10-90 minutes.[15]
-
After cooling, add water and extract the FAMEs with hexane.
-
The hexane layer containing the FAMEs is then concentrated and ready for injection into the GC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is the gold standard for the identification and quantification of VLCFAs.[16][17][18][19] The gas chromatograph separates the FAMEs based on their boiling points and polarity, while the mass spectrometer provides structural information for identification.
-
Typical Conditions:
-
Column: A long, high-temperature capillary column (e.g., SP-2560, 100m) is often used for optimal separation of long-chain isomers.[20]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a high final temperature (e.g., 250°C) to elute the high molecular weight VLCFAs.[20]
-
Detection: Mass spectrometry is used in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[18][19]
-
Biological Significance and Therapeutic Relevance
VLCFAs are not merely structural components; they are bioactive molecules with profound physiological and pathophysiological roles.
-
Membrane Integrity and Function: VLCFAs are essential for the structure and fluidity of cell membranes, particularly in the formation of myelin, the protective sheath around nerve fibers.[21]
-
Skin Barrier: They are crucial for the synthesis of ceramides, which are vital for the skin's protective barrier function.[21]
-
Peroxisomal Disorders: The accumulation of VLCFAs is a biochemical hallmark of several severe genetic disorders, known as peroxisomal disorders.[22][23]
-
X-linked Adrenoleukodystrophy (X-ALD): This disease is caused by a mutation in the ABCD1 gene, which codes for a peroxisomal transporter protein for VLCFAs.[21][24] The inability to break down VLCFAs leads to their accumulation, causing severe damage to the nervous system and adrenal glands.[21][24] Diagnosis often relies on measuring the ratio of C26:0 to C22:0 and C24:0 to C22:0 fatty acids in plasma.[16][22]
-
Zellweger Syndrome: A severe peroxisomal biogenesis disorder also characterized by the accumulation of VLCFAs.[4][22]
-
The critical role of VLCFAs in these diseases makes their metabolic pathways a key area of interest for drug development and therapeutic intervention.
Conclusion and Future Perspectives
While nonahexacontanoic acid does not appear to be a naturally occurring molecule based on current scientific knowledge, the study of its chemical cousins, the VLCFAs, is a rich and important field. Understanding their natural distribution, developing robust analytical methods, and elucidating their complex roles in human health and disease are paramount. For researchers and drug development professionals, the enzymes involved in VLCFA synthesis and degradation represent promising targets for therapeutic strategies aimed at correcting the debilitating effects of VLCFA accumulation disorders.[6][7] Future research will likely focus on further identifying novel VLCFAs in nature, understanding their specific functions, and developing targeted interventions for related metabolic diseases.
References
-
Title: Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry Source: Methods in Molecular Biology, 2022 URL: [Link]
-
Title: Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders Source: Brain & Development, 2003 URL: [Link]
-
Title: The role of very long chain fatty acids in yeast physiology and human diseases Source: FEMS Yeast Research, 2020 URL: [Link]
-
Title: Very long chain fatty acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry Source: Molecular Genetics and Metabolism, 2003 URL: [Link]
-
Title: Very long-chain fatty acids - Adrenoleukodystrophy.info Source: Adrenoleukodystrophy.info URL: [Link]
-
Title: Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology Source: Journal of Lipid Research, 2016 URL: [Link]
-
Title: Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses Source: International Journal of Molecular Sciences, 2021 URL: [Link]
-
Title: Origin and Metabolism of VLCFA - Adrenoleukodystrophy.info Source: Adrenoleukodystrophy.info URL: [Link]
-
Title: Very long-chain fatty acids in peroxisomal disease Source: Neurochemical Research, 1991 URL: [Link]
-
Title: Omega−3 fatty acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Fish and shellfish - NHS Source: National Health Service (NHS) URL: [Link]
-
Title: Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties Source: Journal of Food Science and Technology, 2015 URL: [Link]
- Title: Isolation and fractionation of waxes from plants - Google Patents Source: Google Patents URL
-
Title: List of plants having phytochemicals: Nonahexacontanoic acid Source: OSADHI URL: [Link]
-
Title: Nonahexacontanoic acid | C69H138O2 | CID 38626 Source: PubChem URL: [Link]
-
Title: A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil Source: PLOS ONE, 2023 URL: [Link]
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. The role of very long chain fatty acids in yeast physiology and human diseases | Semantic Scholar [semanticscholar.org]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006082437A1 - Isolation and fractionation of waxes from plants - Google Patents [patents.google.com]
- 10. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 11. Fish and shellfish - NHS [nhs.uk]
- 12. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 21. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 22. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
An In-Depth Technical Guide to Nonahexacontanoic Acid (C69:0) and the Realm of Very Long-Chain Saturated Fatty Acids
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Nonahexacontanoic acid (CAS No. 40710-32-5), a saturated fatty acid with a 69-carbon backbone, represents an intriguing yet sparsely documented member of the very long-chain fatty acid (VLCFA) family. While specific research on this molecule is exceptionally limited, its chemical nature places it within a class of lipids crucial to cellular structure, signaling, and metabolism. This technical guide provides a comprehensive framework for understanding Nonahexacontanoic acid, not as an isolated entity, but through the lens of established knowledge surrounding saturated VLCFAs. We will delve into the projected physicochemical properties, plausible synthetic pathways, state-of-the-art analytical methodologies, and potential biological significance, offering a scientifically grounded roadmap for researchers venturing into the study of ultra-long-chain lipids.
Introduction: The Frontier of Very Long-Chain Fatty Acids
Very long-chain fatty acids (VLCFAs) are formally defined as fatty acids with 22 or more carbon atoms.[1] These molecules are integral to the biology of numerous organisms, serving functions distinct from their shorter-chain counterparts.[2] Saturated VLCFAs, such as Nonahexacontanoic acid, are characterized by a linear, unbranched aliphatic tail, which imparts unique physical properties influencing their biological roles.[3] They are key components of complex lipids like ceramides and sphingomyelins, which are vital for membrane integrity and function.[4]
The study of VLCFAs is medically significant, as their accumulation is a biochemical hallmark of severe peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1][5] Conversely, recent epidemiological studies have suggested that circulating levels of certain VLSFAs (C20-C24) may be associated with lower risks of cardiovascular disease and type 2 diabetes, highlighting the complexity of their physiological impact.[4] Nonahexacontanoic acid, with its exceptionally long 69-carbon chain, exists at the far end of this spectrum. While it has been identified as a phytochemical constituent in the mangrove plant Rhizophora apiculata, detailed characterization of its properties and functions remains an open field of inquiry.
This guide aims to bridge the knowledge gap by providing a foundational understanding of the principles governing VLCFAs, thereby enabling researchers to formulate hypotheses and design experiments to explore Nonahexacontanoic acid.
Physicochemical Properties: A Matter of Scale
The defining characteristic of Nonahexacontanoic acid is its immense hydrocarbon chain. Its fundamental properties are dictated by this feature, leading to strong intermolecular van der Waals forces. While experimental data for Nonahexacontanoic acid is scarce, its properties can be reliably extrapolated from the established trends observed in the homologous series of saturated fatty acids.
Predicted Physicochemical Data
The following table summarizes the known and predicted properties of Nonahexacontanoic acid. It is crucial for researchers to recognize that many of these values are in silico predictions and require experimental validation.
| Property | Value | Source |
| CAS Number | 40710-32-5 | [6] |
| Molecular Formula | C₆₉H₁₃₈O₂ | [6] |
| Molecular Weight | 999.83 g/mol | [6] |
| Melting Point | High; predicted to be well above physiological temperatures. | Extrapolated from trends in saturated fatty acids[3] |
| Boiling Point | Predicted: 556.7°C at 760 mmHg | Chemical Database Prediction |
| Water Solubility | Extremely low / practically insoluble. | Extrapolated from trends in saturated fatty acids[3] |
| Organic Solvent Solubility | Soluble in non-polar organic solvents. | General property of fatty acids[7] |
The insolubility of VLCFAs in aqueous media is a critical consideration for any in vitro biological assay.[3] Effective delivery to cells typically requires the use of a carrier protein, such as bovine serum albumin (BSA), or formulation into lipid vesicles.
Synthesis and Biosynthesis: Creating the Ultra-Long Chain
The formation of a 69-carbon fatty acid is a formidable challenge, both biologically and synthetically. Understanding these pathways is essential for obtaining material for research and for comprehending its natural occurrence.
Biological Synthesis Pathway
In biological systems, VLCFAs are synthesized in the endoplasmic reticulum through a cyclical process of two-carbon additions to a pre-existing fatty acid primer, typically palmitic acid (C16:0) or stearic acid (C18:0).[8] This process is catalyzed by a family of enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins.[4] Each cycle involves four sequential reactions:
-
Condensation: A β-ketoacyl-CoA synthase (the ELOVL enzyme) catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA.
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.
-
Dehydration: The β-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.
-
Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer.
This cycle is repeated until the final chain length is achieved. The synthesis of an odd-chain fatty acid like Nonahexacontanoic acid (C69) would theoretically require an odd-chain primer, such as propionyl-CoA, to enter the fatty acid synthesis pathway.
DOT Script for VLCFA Biosynthesis Pathway
Chemical Synthesis Strategies
The chemical synthesis of a C69:0 fatty acid has not been specifically reported. However, general strategies for synthesizing VLCFAs can be adapted. A plausible retrosynthetic approach would involve the coupling of two smaller, more manageable alkyl chains.
A potential synthetic workflow could involve:
-
Preparation of Two Key Fragments: Synthesize two long-chain alkyl halides or tosylates of appropriate lengths (e.g., C34 and C35 fragments). One fragment would need to terminate in a protected carboxylic acid or a group that can be converted to one.
-
Coupling Reaction: Employ a cross-coupling reaction, such as a Grignard reaction with an organocopper reagent or a Suzuki coupling, to join the two fragments.[9]
-
Deprotection and Oxidation: Remove the protecting group from the carboxyl end and, if necessary, oxidize the terminal group to yield the final carboxylic acid.
This approach offers flexibility in creating various ultra-long-chain fatty acids for research purposes.[9] However, purification of the final product would be challenging due to its high molecular weight and waxy nature, likely requiring techniques like recrystallization from non-polar solvents or high-temperature chromatography.
Analytical Methodologies: Detection and Quantification
The analysis of VLCFAs like Nonahexacontanoic acid presents significant challenges due to their low volatility, poor solubility, and potential for being present in complex biological matrices at low concentrations. Advanced analytical techniques are indispensable for their accurate identification and quantification.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for fatty acid analysis, but requires a critical derivatization step to increase the volatility of VLCFAs.[11][12]
Step-by-Step GC-MS Protocol Outline:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a standard method like the Folch or Bligh-Dyer procedure.
-
Hydrolysis: Saponify the lipid extract using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
Derivatization (Methylation): Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride (BF₃) in methanol or methanolic HCl.
-
Extraction of FAMEs: Extract the FAMEs into a non-polar solvent like hexane.
-
GC-MS Analysis:
-
Injection: Use a splitless injection mode to maximize the transfer of analyte onto the column.
-
Column: A high-temperature, non-polar capillary column (e.g., DB-5ms) is suitable.
-
Temperature Program: An initial low temperature followed by a gradual ramp to a high final temperature (e.g., >300°C) is necessary to elute the very long-chain FAMEs.
-
Mass Spectrometry: Electron ionization (EI) is commonly used. Identification is based on matching the retention time and the mass spectrum of the analyte to that of an authentic standard or by interpreting the fragmentation pattern. Quantification is achieved using an internal standard (e.g., a deuterated VLCFA).
-
DOT Script for GC-MS Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative that often does not require derivatization.[11] It is well-suited for analyzing a broad spectrum of fatty acids, from long-chain to very-long-chain species, in a single run.[13]
Step-by-Step LC-MS/MS Protocol Outline:
-
Lipid Extraction: As with GC-MS, begin with a robust lipid extraction. An internal standard should be added at this stage.
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C8 or C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (often with an ion-pairing agent like tributylamine) and an organic solvent (e.g., methanol or acetonitrile) is used for elution.[11]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), usually in negative ion mode, is highly effective as it generates the deprotonated molecular ion [M-H]⁻ with minimal fragmentation.[14]
-
Detection: For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS techniques are superior for quantification at low concentrations, NMR spectroscopy is an invaluable tool for structural elucidation of novel fatty acids or for analyzing bulk oils.[15] Both ¹H-NMR and ¹³C-NMR can provide detailed information about the structure of fatty acids, including chain length and degree of saturation.[16] For a saturated fatty acid like Nonahexacontanoic acid, the ¹H-NMR spectrum would be expected to show characteristic signals for the terminal methyl group (ω-CH₃), the methylene group adjacent to the carboxyl group (α-CH₂), and a large, overlapping signal for the bulk of the methylene groups in the chain.[16]
Biological Functions and Potential Roles
The biological functions of Nonahexacontanoic acid are currently unknown. However, based on the roles of other saturated VLCFAs, we can hypothesize its potential involvement in several cellular processes.
-
Membrane Structure: Saturated VLCFAs are essential components of sphingolipids (e.g., ceramides and sphingomyelins).[4] The extreme length of a C69:0 chain, if incorporated into a membrane lipid, would dramatically exceed the typical thickness of a lipid bilayer. This raises intriguing questions about its potential to form interdigitating structures that span both leaflets of a membrane, potentially modulating membrane rigidity, permeability, and the formation of lipid rafts.[17]
-
Cell Signaling: Fatty acids and their derivatives can act as signaling molecules.[18] While this role is more established for polyunsaturated fatty acids, the unique properties of a C69:0 acid could allow it to interact with specific receptors or enzymes in novel ways.
-
Energy Storage: While shorter-chain fatty acids are a primary source of fuel, VLCFAs must first be metabolized in peroxisomes before the resulting shorter chains can undergo β-oxidation in mitochondria.[1] The efficiency of this process for an ultra-long-chain fatty acid like C69:0 is unknown.
Safety and Toxicology
There is no specific toxicological data available for Nonahexacontanoic acid. General studies on VLCFA-rich fish oil supplements have been conducted to assess safety. In a 90-day rat study, a No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1200 mg of a VLCFA formulation per kg of body weight per day.[19] The study noted transient lipid accumulation in the liver and kidneys, which was considered an adaptive response rather than a toxic effect.[19] Genotoxicity studies on a similar fish oil concentrate found no evidence of mutagenicity in vivo.[20]
It is imperative that any research involving the administration of pure Nonahexacontanoic acid be preceded by rigorous toxicological evaluation. Its extreme lipophilicity could lead to unusual biodistribution and accumulation profiles.
Conclusion and Future Directions
Nonahexacontanoic acid (CAS 40710-32-5) stands as a largely unexplored molecule at the extreme end of the fatty acid spectrum. This guide has synthesized the broad, established knowledge of very long-chain saturated fatty acids to provide a robust technical framework for future research. While specific experimental data on C69:0 is absent, the principles of its synthesis, the methodologies for its analysis, and the potential paradigms of its biological function are accessible through extrapolation.
Future research should prioritize:
-
Chemical Synthesis and Purification: Developing a reliable method to produce and purify Nonahexacontanoic acid to enable experimental studies.
-
Analytical Standard Development: Characterizing the pure compound using NMR and high-resolution MS to create a reference standard for future identification and quantification.
-
Biophysical Studies: Investigating the interaction of C69:0 with model lipid membranes to understand its impact on membrane properties.
-
In Vitro Cellular Studies: Exploring its metabolism, cytotoxicity, and effects on cellular pathways in relevant cell models.
The study of Nonahexacontanoic acid and other ultra-long-chain lipids represents a challenging but potentially rewarding frontier in lipid research, with implications for our understanding of membrane biology, cellular metabolism, and disease.
References
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Toxicological evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids. (2024). Food and Chemical Toxicology, 186, 114518. [Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. (2002). Molecular Genetics and Metabolism, 76(4), 270-277. [Link]
-
Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (2022). In Methods in Molecular Biology (Vol. 2546, pp. 491-499). Springer. [Link]
-
Diverse physiological effects of long-chain saturated fatty acids: implications for cardiovascular disease. (2013). Current Opinion in Clinical Nutrition and Metabolic Care, 16(2), 133-140. [Link]
-
Synthesis of very long-chain fatty acyl-CoAs. (n.d.). Reactome. Retrieved January 8, 2026, from [Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. (2002). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Enhancing very long chain fatty acids production in Yarrowia lipolytica. (2022). Biotechnology for Biofuels and Bioproducts, 15(1), 79. [Link]
-
High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020). Metabolites, 10(11), 446. [Link]
-
Enhancing very long chain fatty acid production in Yarrowia lipolytica. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Effect of Saturated Very Long-Chain Fatty Acids on the Organization of Lipid Membranes: A Study Combining 2H NMR Spectroscopy and Molecular Dynamics Simulations. (2016). The Journal of Physical Chemistry B, 120(27), 6610-6621. [Link]
-
Effect of Saturated Very Long-Chain Fatty Acids on the Organization of Lipid Membranes: A Study Combining 2H NMR Spectroscopy and Molecular Dynamics Simulations. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Conversion of waste materials into very long chain fatty acids by the recombinant yeast Yarrowia lipolytica. (2020). Bioresource Technology, 300, 122676. [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022). In Methods in Molecular Biology (Vol. 2546, pp. 501-508). Springer. [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022). Springer Nature Experiments. Retrieved January 8, 2026, from [Link]
-
Saturated fatty acid. (2025, December 1). Britannica. Retrieved January 8, 2026, from [Link]
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. (2016). Frontiers in Plant Science, 7, 1583. [Link]
-
Genotoxicity evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids. (2023). Toxicology Reports, 11, 249-258. [Link]
-
List of plants having phytochemicals: Nonahexacontanoic acid. (n.d.). OSADHI. Retrieved January 8, 2026, from [Link]
-
Characterizing fatty acids with advanced multinuclear NMR methods. (n.d.). Magritek. Retrieved January 8, 2026, from [Link]
-
Nonahexacontanoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Lipid Biological Functions. (n.d.). News-Medical.net. Retrieved January 8, 2026, from [Link]
-
Saturated Very Long Chain Fatty Acids Are Required for the Production of Infectious Human Cytomegalovirus Progeny. (2016). Cell Reports, 17(10), 2544-2552. [Link]
-
Very long-chain saturated fatty acids and diabetes and cardiovascular disease. (2021). Current Opinion in Clinical Nutrition and Metabolic Care, 24(2), 117-123. [Link]
-
Physical Properties of Fatty Acids. (2024, June 24). Pearson+. Retrieved January 8, 2026, from [Link]
-
NMR. (2019, July 23). AOCS. Retrieved January 8, 2026, from [Link]
-
Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases. (2012). Pest Management Science, 68(8), 1167-1175. [Link]
-
Very long chain fatty acid. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Very Long Chain Fatty Acids (VLCFA). (n.d.). Avanti Polar Lipids. Retrieved January 8, 2026, from [Link]
-
Chemical properties of Fatty Acids. (2024, November 6). YouTube. Retrieved January 8, 2026, from [Link]
-
High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. (2016). Molecules, 21(12), 1695. [Link]
-
Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death. (2021). Scientific Reports, 11(1), 2275. [Link]
-
The Various Roles of Fatty Acids. (2014). In Fatty Acids (pp. 1-20). [Link]
-
Methods to Produce Very Long Chain Fatty Acids (VLCFA) for Use as Nutritional Formulas and as Therapeutics for Disease. (2024, March 26). NIH. Retrieved January 8, 2026, from [Link]
Sources
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid - Saturated Fatty Acids | Britannica [britannica.com]
- 4. Very long-chain saturated fatty acids and diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]
- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technology - Methods to Produce Very Long Chain Fatty Acids (VLCFA) for Use as Nutritional Formulas and as Therapeutics for Disease [nih.technologypublisher.com]
- 10. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. magritek.com [magritek.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. Toxicological evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
biological role of Nonahexacontanoic acid
An In-depth Technical Guide to the Biological Significance of Very-Long-Chain Fatty Acids with a Focus on Nonahexacontanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs) are a critical class of lipids, defined as fatty acids with 22 or more carbon atoms, that play indispensable roles in a myriad of biological processes.[1][2][3] Their functions are diverse, ranging from maintaining cellular membrane integrity to participating in complex signaling pathways.[4][5] Dysregulation of VLCFA metabolism is implicated in several severe human diseases, underscoring their physiological importance.[1][2][4] This guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological roles of VLCFAs. We will delve into their established functions in various tissues and their association with human health and disease. Furthermore, this document will use Nonahexacontanoic acid (C69:0), an exceptionally long-chain fatty acid, as a case study to highlight the current frontiers and knowledge gaps within the field of lipidomics, thereby illuminating promising avenues for future research and therapeutic development.
Introduction to Very-Long-Chain Fatty Acids (VLCFAs)
Fatty acids are carboxylic acids with aliphatic chains that are fundamental to life. They are broadly classified based on their carbon chain length: short-chain (fewer than 6 carbons), medium-chain (6-12 carbons), long-chain (13-21 carbons), and very-long-chain (22 or more carbons).[3] VLCFAs, the focus of this guide, are synthesized in the endoplasmic reticulum and are integral components of various complex lipids, including sphingolipids and glycerophospholipids.[1][2] Their substantial chain length imparts unique biophysical properties to the membranes they inhabit, influencing fluidity, thickness, and the function of embedded proteins.
While the general functions of VLCFAs as a class are increasingly understood, the specific roles of many individual VLCFA species remain enigmatic. A striking example is Nonahexacontanoic acid , a saturated fatty acid with a 69-carbon backbone.
Nonahexacontanoic Acid: An Enigma in Lipidomics
Nonahexacontanoic acid is a molecule of interest due to its exceptionally long carbon chain. Its fundamental chemical and physical properties are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 40710-32-5 | [6][7][8] |
| Molecular Formula | C₆₉H₁₃₈O₂ | [6][7][8] |
| Molecular Weight | 999.86 g/mol | [6][7][8] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | [6][8][9] |
Despite its characterization in chemical databases, the biological role of nonahexacontanoic acid is largely uncharted territory. It has been identified in certain plant species, such as Eucalyptus globulus, Grewia tembensis, and Xerophyta spekei, but its physiological function in these organisms, and whether it is present in animals, is not well understood.[10][11] This knowledge gap is not unique to nonahexacontanoic acid; it represents a broader challenge and opportunity in the field of lipidomics to elucidate the functions of thousands of unique lipid species.
Biosynthesis and Metabolism of VLCFAs
The synthesis of VLCFAs occurs through a cyclic elongation process in the endoplasmic reticulum (ER).[1][2][3] This process is distinct from the de novo synthesis of shorter fatty acids that takes place in the cytoplasm.
The Fatty Acid Elongation Cycle
The elongation of fatty acids in the ER involves a four-step cycle catalyzed by a complex of membrane-embedded enzymes.[1] This cycle extends a pre-existing fatty acyl-CoA by two carbons with each turn, using malonyl-CoA as the carbon donor.
The four key steps are:
-
Condensation: The initial and rate-limiting step, catalyzed by a fatty acid elongase (ELOVL).
-
Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KAR).
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer.
This cycle is repeated until the desired chain length is achieved. The specificity of the seven known mammalian ELOVL enzymes (ELOVL1-7) largely determines the types of VLCFAs produced.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Nonahexacontanoic acid|lookchem [lookchem.com]
- 7. guidechem.com [guidechem.com]
- 8. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nonahexacontanoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. Nonahexacontanoic acid - Wikidata [wikidata.org]
- 11. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for C69:0 fatty acid
An In-Depth Technical Guide to the Nomenclature and Properties of Very Long-Chain Fatty Acids: The Case of C69:0
Abstract
This technical guide provides a comprehensive overview of the systematic nomenclature for very long-chain fatty acids (VLCFAs), with a specific focus on the C69:0 fatty acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles of IUPAC naming conventions, explores the predicted physicochemical properties of nonahexacontanoic acid, and details the analytical methodologies essential for its characterization. By integrating fundamental chemical principles with practical applications, this guide serves as an authoritative resource for understanding and working with this unique class of molecules.
Introduction: The Significance of Systematic Nomenclature in Lipid Science
Fatty acids, aliphatic monocarboxylic acids that are fundamental components of lipids, are classified based on the length of their carbon chain.[1][2] Those with 22 or more carbons are categorized as very long-chain fatty acids (VLCFAs).[2] While naturally occurring fatty acids typically possess an even number of carbon atoms, the study of odd-chained and synthetic fatty acids is of growing importance in lipidomics, materials science, and pharmacology.[2]
A precise and unambiguous naming system is paramount for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic nomenclature that defines a molecule's structure without ambiguity.[3][4] This guide will deconstruct this system using the example of a 69-carbon saturated fatty acid, denoted by the lipid number C69:0.
Part 1: Decoding the IUPAC Name for C69:0 Fatty Acid
The IUPAC nomenclature for saturated, unbranched fatty acids is derived from the name of the corresponding parent alkane. The system follows a clear, logical progression.
Foundational Principles of Saturated Fatty Acid Nomenclature
The systematic name is constructed by:
-
Identifying the longest carbon chain, which includes the carboxyl carbon (C1).[4]
-
Determining the Greek numerical prefix corresponding to the number of carbon atoms.
-
Replacing the "-e" suffix of the parent alkane with the suffix "-oic acid".[4][5]
For instance, an 18-carbon saturated fatty acid (C18:0) is derived from the alkane "octadecane." By applying the rule, its IUPAC name becomes "octadecanoic acid."[3]
Derivation of the Name for C69:0
To determine the IUPAC name for a 69-carbon saturated fatty acid, we must first establish the numerical prefix for 69.
-
The prefix for the digit in the ones place (9) is nona- .
-
The prefix for the tens place (60) is hexaconta- .
Combining these in the correct order (ones then tens) gives the prefix nonahexaconta- .
Therefore, the naming process is as follows:
-
Carbon Count: 69
-
Parent Alkane: Nonahexacontane
-
IUPAC Name: Nonahexacontanoic acid
The shorthand lipid number, C69:0, efficiently conveys that the molecule is a fatty acid with a 69-carbon chain and zero double bonds in its aliphatic tail.[6]
Table 1: IUPAC Numerical Prefixes for Carbon Chains
| Number of Carbons | Prefix | Example Fatty Acid (IUPAC Name) |
| 18 | Octadeca- | Octadecanoic acid |
| 20 | Icosa- | Icosanoic acid |
| 30 | Triaconta- | Triacontanoic acid |
| 40 | Tetraconta- | Tetracontanoic acid |
| 50 | Pentaconta- | Pentacontanoic acid |
| 60 | Hexaconta- | Hexacontanoic acid |
| 70 | Heptaconta- | Heptacontanoic acid |
| 80 | Octaconta- | Octacontanoic acid |
| 90 | Nonaconta- | Nonacontanoic acid |
Part 2: Structural and Physicochemical Profile of Nonahexacontanoic Acid
As a saturated very long-chain fatty acid, nonahexacontanoic acid exhibits distinct structural and physical properties.
Chemical Structure
The structure consists of a 68-carbon aliphatic chain attached to a carboxylic acid group. Its linear, fully saturated nature allows for efficient packing, influencing its physical state and solubility.
Caption: Chemical structure of Nonahexacontanoic acid (C69:0).
Predicted Physicochemical Properties
The properties of nonahexacontanoic acid can be extrapolated from the established trends observed in the homologous series of saturated fatty acids. With increasing chain length, both melting point and boiling point increase due to stronger van der Waals forces between the long aliphatic chains. Conversely, solubility in water decreases dramatically, while solubility in nonpolar organic solvents increases.
Table 2: Predicted Properties of Nonahexacontanoic Acid (C69:0)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆₉H₁₃₈O₂ | General formula CₙH₂ₙO₂ for saturated fatty acids. |
| Molar Mass | ~1011.8 g/mol | Calculated from the molecular formula. |
| Physical State | Waxy Solid at 25°C | Long saturated chains lead to high melting points. |
| Melting Point | Very High (>100°C) | Extrapolated from the trend of increasing melting points with chain length. |
| Boiling Point | Very High (Decomposes) | Likely to decompose before boiling at atmospheric pressure. |
| Water Solubility | Practically Insoluble | The long hydrophobic chain dominates the polar carboxyl group.[7] |
| Solvent Solubility | Soluble in hot nonpolar solvents | Soluble in solvents like hexane, chloroform, and toluene, especially at elevated temperatures. |
Part 3: Analytical Workflow for VLCFA Characterization
The analysis of VLCFAs like nonahexacontanoic acid requires specialized techniques due to their high molecular weight and low volatility. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone method, but it necessitates a derivatization step to increase the analyte's volatility.
Experimental Protocol: Fatty Acid Methyl Ester (FAME) Synthesis for GC-MS Analysis
Rationale for Derivatization: The high boiling point and polar nature of free fatty acids make them unsuitable for direct GC analysis. Conversion to their corresponding methyl esters (FAMEs) significantly increases their volatility and thermal stability.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.
-
Esterification:
-
Add 2 mL of a 0.5 M solution of KOH in methanol.
-
Cap the tube tightly and heat in a water bath at 60°C for 15 minutes, vortexing occasionally to ensure complete saponification.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. This reagent catalyzes the methylation of the fatty acid salts.
-
Recap the tube and heat again at 60°C for 15 minutes.
-
-
Extraction:
-
Cool the tube. Add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex vigorously for 2 minutes to extract the FAMEs into the hexane (upper) layer.
-
Centrifuge at 2000 rpm for 5 minutes to achieve clear phase separation.
-
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Analysis: Inject an aliquot of the sample into the GC-MS system. A high-temperature column and a slow temperature ramp are typically required for the elution of VLCFA-FAMEs.
Visualization of the Analytical Workflow
Caption: Workflow for the GC-MS analysis of very long-chain fatty acids.
Part 4: Synthesis and Potential Research Applications
While C69:0 is not a commonly reported natural product, its synthesis is achievable through established organic chemistry routes, such as iterative chain-elongation reactions. The study of such synthetic, odd-chain VLCFAs holds potential in several advanced research areas:
-
Lipidomics and Biomarker Discovery: Synthetic VLCFAs can serve as invaluable internal standards for mass spectrometry-based quantification of endogenous lipids, improving the accuracy of lipidomic studies.
-
Biophysical Studies of Membranes: Incorporating C69:0 into model lipid bilayers would allow researchers to investigate the impact of extreme chain length and odd-carbon structure on membrane fluidity, thickness, and phase behavior.
-
Materials Science: The unique properties of VLCFAs, such as their high melting points and hydrophobicity, make them candidates for developing novel lubricants, waxes, and specialty polymers.
Conclusion
The IUPAC name for the C69:0 saturated fatty acid is nonahexacontanoic acid . This systematic name provides an unambiguous structural description essential for scientific research. While its natural occurrence is not established, the study of nonahexacontanoic acid as a model very long-chain fatty acid offers valuable insights into the physicochemical principles governing lipid behavior and provides a platform for developing advanced analytical techniques and novel biomaterials. This guide provides the foundational knowledge required for professionals to confidently navigate the nomenclature, properties, and analysis of this and other very long-chain fatty acids.
References
-
Blue Tiger Scientific. Nonanoic Acid – Highly Pure. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8158, Nonanoic acid. [Link]
-
Numerade. Solved: Using examples, explain the IUPAC nomenclature for naming fatty acids. [Link]
-
Wikipedia. Pelargonic acid. [Link]
-
Fiveable. Fatty Acid Nomenclature - Biological Chemistry I. [Link]
-
Wikipedia. List of saturated fatty acids. [Link]
-
IUPAC. Lipid nomenclature Lip-1 & Lip-2. [Link]
-
The Organic Chemistry Tutor. How to draw and name unsaturated fatty acids using the IUPAC and omega systems. [Link]
-
Megalac. Fatty Acids - Naming Descriptors | Advice. [Link]
-
AK LECTURES. Nomenclature of Fatty acid. [Link]
-
IPMA. Fatty acids. [Link]
-
IUPAC. The IUPAC Compendium of Chemical Terminology. [Link]
-
Lumen Learning. Fatty Acid Nomenclature | Nutrition. [Link]
-
Wikipedia. List of unsaturated fatty acids. [Link]
-
Wikipedia. Fatty acid. [Link]
-
ResearchGate. Common names and abbreviated formulae for fatty acids. [Link]
-
Abbey Thiel. How to name and draw saturated fatty acids. [Link]
Sources
A Technical Guide to the Discovery, Biosynthesis, and Analysis of Very-Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids and play diverse physiological roles.[1][2][3] Their discovery and characterization have been intrinsically linked to advancements in analytical chemistry, revealing their importance in biological processes ranging from skin barrier formation to myelin maintenance.[1][4] Dysregulation of VLCFA metabolism is implicated in a variety of inherited diseases, making this class of molecules a significant area of research for therapeutic development.[2][5][6] This guide provides an in-depth exploration of the historical discovery of VLCFAs, the intricate biochemical machinery governing their synthesis, their physiological functions and pathological implications, and a practical overview of modern analytical techniques for their study.
Part 1: The Genesis of a Discovery - Early Observations and Structural Elucidation
The journey to understanding VLCFAs began not with a single breakthrough, but with a series of observations of unusual, highly hydrophobic lipids in various biological samples. Early lipid chemists, armed with techniques like fractional distillation and crystallization, encountered fatty acids with exceptionally long carbon chains that defied the then-known categories.
The formal discovery of essential fatty acids by George and Mildred Burr in the late 1920s and early 1930s, while not directly focused on VLCFAs, laid the crucial groundwork for understanding the physiological importance of different fatty acid classes.[7][8] Their work demonstrated that fats were not merely a source of calories but were essential for health, opening the door for further investigation into the diverse world of lipids.[7]
It was the study of specific diseases, particularly a rare genetic disorder known as adrenoleukodystrophy (ALD), that brought VLCFAs into the scientific spotlight. In the 1970s and early 1980s, researchers including Hugo Moser and colleagues made the pivotal discovery that patients with ALD had a significant accumulation of saturated VLCFAs in their plasma and tissues.[3][9] This finding was a critical turning point, establishing a direct link between VLCFA metabolism and human disease.[9]
Early characterization of these molecules relied on rudimentary analytical techniques. However, the advent of gas chromatography (GC) and later, gas chromatography-mass spectrometry (GC-MS), revolutionized the field.[10][11][12] These methods allowed for the separation, identification, and quantification of individual VLCFA species, providing the first detailed glimpses into their structure and distribution in biological systems.[10][11][12]
Part 2: The Biochemical Machinery - Synthesis, Elongation, and Regulation
VLCFAs are synthesized in the endoplasmic reticulum (ER) through a four-step elongation cycle that adds two-carbon units to a pre-existing fatty acid chain.[2][5][13] This process is carried out by a multi-enzyme complex.[14][15]
The key steps in the VLCFA elongation cycle are:
-
Condensation: This is the first and rate-limiting step, where an acyl-CoA substrate is condensed with malonyl-CoA. This reaction is catalyzed by a family of enzymes called Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs).[13][16] Mammals have seven distinct ELOVL enzymes (ELOVL1-7), each with specific substrate preferences for fatty acid chain length and degree of saturation, which ultimately determines the tissue-specific profile of VLCFAs.[13][16]
-
Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KAR).
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA, a reaction catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).[16]
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original substrate, by a trans-2,3-enoyl-CoA reductase (TECR).[16]
This newly elongated acyl-CoA can then either be utilized in various metabolic pathways or undergo further rounds of elongation. The majority of VLCFAs in the body are not free but are incorporated into other lipids, primarily sphingolipids and glycerophospholipids.[1][4]
Visualization of the VLCFA Elongation Cycle
Caption: The four-step VLCFA elongation cycle in the endoplasmic reticulum.
Part 3: Physiological Roles and Pathological Implications
VLCFAs are not merely structural components of cell membranes; they are active participants in a wide array of physiological processes. Their unique biophysical properties, conferred by their long carbon chains, allow them to influence membrane fluidity, stability, and the formation of lipid rafts.[5]
Key physiological functions of VLCFAs include:
-
Skin Barrier Formation: VLCFAs are essential for the formation of the epidermal water barrier, which prevents dehydration and protects against environmental insults.[1][4]
-
Myelin Maintenance: In the nervous system, VLCFAs are crucial components of the myelin sheath that insulates nerve fibers, ensuring rapid nerve impulse transmission.[1][4]
-
Retinal Function: Specific VLC-polyunsaturated fatty acids (VLC-PUFAs) are found in the retina and are vital for normal vision.[1][17]
-
Spermatogenesis: VLCFAs are required for the proper development and maturation of sperm.[1][4]
-
Liver Homeostasis: They play a role in maintaining the normal function of the liver.[1][4]
The critical importance of VLCFAs is underscored by the severe consequences of their dysregulation. The accumulation of VLCFAs is a biochemical hallmark of a group of genetic disorders known as peroxisomal disorders.[10][18][19] Peroxisomes are cellular organelles responsible for the β-oxidation (breakdown) of VLCFAs.[20]
Diseases associated with abnormal VLCFA metabolism include:
-
X-linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein.[9] The resulting impairment of VLCFA degradation leads to their accumulation, causing progressive neurological damage, adrenal insufficiency, and testicular dysfunction.[9][21]
-
Zellweger Spectrum Disorders: These are a group of severe, often fatal, disorders caused by defects in peroxisome biogenesis.[19][22] The absence or dysfunction of peroxisomes leads to the accumulation of VLCFAs and other metabolites.[19][22]
-
Stargardt Disease: A form of macular degeneration has been linked to mutations in the ELOVL4 gene, which is involved in the synthesis of very long-chain polyunsaturated fatty acids in the retina.[17]
Part 4: Modern Methodologies for VLCFA Analysis - A Practical Guide
Accurate and sensitive quantification of VLCFAs is essential for the diagnosis of peroxisomal disorders, for monitoring disease progression, and for research into their metabolism and function. The primary analytical methods currently employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][18][23]
Experimental Protocol: VLCFA Analysis by GC-MS
This protocol provides a general overview of the steps involved in the analysis of VLCFAs in plasma samples.
1. Sample Preparation and Lipid Extraction:
- Objective: To isolate total lipids from the plasma matrix.
- Procedure:
- To a known volume of plasma (e.g., 100 µL), add an internal standard solution containing a deuterated VLCFA (e.g., C26:0-d4).[10][19]
- Perform acid/base hydrolysis to release fatty acids from their esterified forms.[10][19]
- Extract the total lipids using an organic solvent mixture, such as chloroform/methanol.[24]
- The organic phase, containing the lipids, is separated from the aqueous phase by centrifugation.[24]
- The organic solvent is evaporated to dryness under a stream of nitrogen.
2. Derivatization:
- Objective: To convert the non-volatile fatty acids into volatile derivatives suitable for GC analysis.
- Procedure:
- The dried lipid extract is reconstituted in a derivatizing agent, such as methanolic HCl.[12]
- The mixture is heated to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).[12][24]
- The FAMEs are then extracted into an organic solvent like hexane.[24]
3. GC-MS Analysis:
- Objective: To separate, identify, and quantify the individual FAMEs.
- Procedure:
- An aliquot of the FAME extract is injected into the GC-MS system.
- The FAMEs are separated on a capillary column based on their boiling points and polarity.
- As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
- The mass spectrometer detects the characteristic fragment ions for each FAME, allowing for their identification and quantification relative to the internal standard.[11][12]
4. Data Analysis:
- Objective: To calculate the concentrations of individual VLCFAs and their diagnostic ratios.
- Procedure:
- The peak areas of the target VLCFAs (e.g., C24:0, C26:0) and the internal standard are integrated.
- The concentrations of the VLCFAs are calculated based on the ratio of their peak areas to that of the internal standard and a calibration curve.
- Diagnostic ratios, such as C24:0/C22:0 and C26:0/C22:0, are calculated to improve the detection of abnormalities.[10][19][22]
Data Presentation: Typical VLCFA Ratios in Health and Disease
| Analyte Ratio | Control Range | X-linked Adrenoleukodystrophy (X-ALD) |
| C24:0/C22:0 | 0.75 - 1.28[23] | Significantly Increased |
| C26:0/C22:0 | 0.005 - 0.0139[23] | Markedly Increased |
Note: Reference ranges may vary between laboratories.
Visualization of the VLCFA Analysis Workflow
Caption: A simplified workflow for the analysis of VLCFAs by GC-MS.
Part 5: Future Directions and Therapeutic Perspectives
Research into VLCFAs is a dynamic and evolving field. While significant progress has been made in understanding their metabolism and role in disease, many questions remain.
Emerging research areas include:
-
Elucidating the precise functions of individual VLCFA species: While the general roles of VLCFAs are known, the specific functions of different chain lengths and saturation levels are still being investigated.
-
Understanding the regulation of VLCFA synthesis: The mechanisms that control the expression and activity of the ELOVL enzymes are a key area of research.
-
Investigating the downstream effects of VLCFA accumulation: The exact molecular mechanisms by which elevated VLCFAs lead to cellular dysfunction and pathology are not fully understood.
The central role of VLCFA dysregulation in several diseases makes their metabolic pathways an attractive target for therapeutic intervention.[25]
Potential therapeutic strategies include:
-
Dietary modifications: While early attempts to treat X-ALD with dietary restrictions on VLCFA intake were largely unsuccessful due to significant endogenous synthesis, this approach may still have a role in combination with other therapies.[16]
-
Gene therapy: For monogenic disorders like X-ALD, replacing the defective gene is a promising therapeutic avenue.
-
Small molecule inhibitors: The development of drugs that specifically inhibit the ELOVL enzymes involved in the synthesis of pathogenic VLCFAs is an active area of research.[26]
-
Enhancing VLCFA degradation: Strategies to increase the activity of the peroxisomal β-oxidation pathway could help to reduce the accumulation of VLCFAs.
The continued exploration of the fundamental biology of VLCFAs, coupled with the development of innovative analytical and therapeutic tools, holds great promise for improving the lives of individuals affected by disorders of VLCFA metabolism.
References
-
Sassa, T., & Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387-397. [Link]
-
Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508. [Link]
-
Sassa, T., & Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. SciSpace. [Link]
-
Takemoto, Y., Suzuki, Y., Tominaga, N., et al. (2003). Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders. Brain & Development, 25(7), 481-487. [Link]
-
Takemoto, Y., Suzuki, Y., Tominaga, N., et al. (2003). Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders. ResearchGate. [Link]
-
De Biase, I., & Varghese, R. T. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509-519. [Link]
-
Bian, X., Liu, A., & Wang, C. (2019). Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population. Clinica Chimica Acta, 495, 41-47. [Link]
-
Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508. [Link]
-
Conde, A. A., & Agbaga, M. P. (2022). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. International Journal of Molecular Sciences, 23(19), 11283. [Link]
-
Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. JoVE. [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Biomolecules & Therapeutics, 22(2), 83-92. [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Biomolecules & Therapeutics, 22(2), 83-92. [Link]
-
Kemp, S. (2024). Origin and Metabolism of VLCFA. Adrenoleukodystrophy.info. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387-397. [Link]
-
Reactome. Synthesis of very long-chain fatty acyl-CoAs. [Link]
-
Erdbrügger, P., & Fröhlich, F. (2020). The role of very long chain fatty acids in yeast physiology and human diseases. Biological Chemistry, 402(1), 25-38. [Link]
-
Batsale, M., et al. (2022). Metabolic pathways of VLCFA synthesis in plant tissues. ResearchGate. [Link]
-
He, M., & Ding, Y. (2020). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 21(21), 8091. [Link]
-
Wang, Y., et al. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International Journal of Molecular Sciences, 23(15), 8121. [Link]
-
Huff, J. S., & Zine, M. (2024). Adrenoleukodystrophy. StatPearls. [Link]
-
Johnson, D. W. (2002). Measurement of plasma pristanic, phytanic and very long chain fatty acids by liquid chromatography-electrospray tandem mass spectrometry for the diagnosis of peroxisomal disorders. ResearchGate. [Link]
-
Brites, P., et al. (2011). Impaired peroxisomal b -oxidation and accumulation of VLCFA in fibroblasts and tissues. ResearchGate. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2015). A liquid chromatography-tandem mass spectrometry method to measure fatty acids in biological samples. ResearchGate. [Link]
-
Li, Z., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Spectroscopy, 35(11), 22-29. [Link]
-
Cyberlipid. (n.d.). History. [Link]
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Journal of Chromatography B, 792(2), 233-241. [Link]
-
Timeline of fats. (n.d.). [Link]
-
Kemp, S., & Watkins, P. (2024). Very long-chain fatty acids. Adrenoleukodystrophy.info. [Link]
-
Li, X., et al. (2022). Progress of potential drugs targeted in lipid metabolism research. Frontiers in Pharmacology, 13, 1063544. [Link]
-
Mukhopadhyay, R. (2012). Discovering essential fatty acids. American Society for Biochemistry and Molecular Biology. [Link]
-
Wikipedia. (2023). Very long-chain fatty acid. [Link]
-
Cerone, N., & Smith, T. (2022). Timeline of fatty acid source discovery, applications, and advances throughout history. ResearchGate. [Link]
-
Moser, H. W., & Moser, A. B. (1996). Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders. Lipids, 31, S141-S145. [Link]
-
Sippell, W. G., et al. (1987). The quantitative determination of selected long chain and very long chain fatty acids (VLCFA) in serum. ResearchGate. [Link]
-
Ho, J. K., et al. (2005). Fast Diffusion of Very Long Chain Saturated Fatty Acids across a Bilayer Membrane and Their Rapid Extraction by Cyclodextrins: IMPLICATIONS FOR ADRENOLEUKODYSTROPHY. Journal of Biological Chemistry, 280(43), 36344-36351. [Link]
-
Michigan State University Mass Spectrometry Core. (2019). FAME analysis protocol. [Link]
-
Denic, V., & Weissman, J. S. (2007). A Molecular Caliper Mechanism for Determining Very Long-Chain Fatty Acid Length. Cell, 130(4), 663-677. [Link]
-
dos Santos, J. C., et al. (2021). A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD). ResearchGate. [Link]
-
Spector, A. A. (2014). Discovery of essential fatty acids. Journal of Lipid Research, 55(8), 1571-1576. [Link]
-
Uchida, Y., et al. (2011). Biochemical characterization of the very long-chain fatty acid elongase ELOVL7. FEBS Letters, 585(21), 3469-3474. [Link]
-
Meiklejohn, R. A., et al. (1957). Characterization of Long-Chain Fatty Acids by Infrared Spectroscopy. Analytical Chemistry, 29(3), 329-335. [Link]
-
Arai, S., et al. (2012). Development of a High-Density Assay for Long-Chain Fatty Acyl-CoA Elongases. Journal of Biomolecular Screening, 17(8), 1051-1060. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 7. Discovering essential fatty acids [asbmb.org]
- 8. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 17. mdpi.com [mdpi.com]
- 18. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Nonahexacontanoic Acid
This guide provides a comprehensive exploration of the molecular structure of nonahexacontanoic acid, a very-long-chain fatty acid (VLCFA). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical analytical methodologies to offer a thorough understanding of this unique molecule.
Introduction: Defining a Very-Long-Chain Fatty Acid
Nonahexacontanoic acid (C69H138O2) is a saturated fatty acid characterized by an exceptionally long hydrocarbon tail consisting of 69 carbon atoms.[1][2][3] As a member of the very-long-chain fatty acid (VLCFA) class, which includes fatty acids with 22 or more carbon atoms, its structure dictates its distinct physicochemical properties and biological relevance.[4][5] VLCFAs are integral components of cellular membranes, particularly in sphingolipids, and play roles in energy storage and signaling pathways.[4][6] While specific research on nonahexacontanoic acid is limited, understanding its molecular architecture is foundational to exploring its potential functions and applications. One source indicates its presence in Eucalyptus globulus.[7]
Core Molecular Architecture
The fundamental structure of nonahexacontanoic acid is defined by two key components: a polar carboxylic acid head group and a long, nonpolar, saturated hydrocarbon tail.
-
Structure : It is a straight-chain alkanoic acid. The absence of double bonds in the hydrocarbon chain means it is fully saturated, granting it significant flexibility.
The molecule's identity can be represented in various standard formats:
-
SMILES : CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O[3][8]
-
InChI : InChI=1S/C69H138O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69(70)71/h2-68H2,1H3,(H,70,71)[3][8]
Caption: Figure 1: Simplified 2D chemical structure of nonahexacontanoic acid.
Physicochemical Properties
The immense length of the hydrocarbon chain imparts nonahexacontanoic acid with properties typical of waxy solids, including low solubility in polar solvents and a high melting point. The data below is a compilation of predicted and available information from chemical databases.
| Property | Value | Source |
| Molecular Weight | 999.8 g/mol | [1][2][3] |
| Exact Mass | 999.06968364 Da | [1][3] |
| CAS Number | 40710-32-5 | [1][2][3] |
| Density | 0.86 g/cm³ (Predicted) | [1][2] |
| Boiling Point | 556.7 °C at 760 mmHg (Predicted) | [1][2] |
| Flash Point | 242.3 °C (Predicted) | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 67 | [1] |
| XLogP3 | 35.1 | [3] |
Three-Dimensional Conformation: A Molecule of High Flexibility
Determining a single, static three-dimensional structure for nonahexacontanoic acid is exceptionally challenging. Due to the presence of 67 rotatable single bonds, the molecule is incredibly flexible.[1] In fact, computational modeling platforms like PubChem disallow 3D conformer generation for this molecule precisely because of its high number of atoms and flexibility.[3]
In the solid state, one would expect the long hydrocarbon chains to pack into a somewhat ordered, crystalline-like structure, likely a lamellar arrangement, to maximize van der Waals forces. In solution or in a biological membrane, the chain would be highly dynamic, adopting a multitude of conformations. This conformational freedom is critical to the function of membranes incorporating VLCFAs, allowing for fluidity and the formation of specialized domains like lipid rafts.[6]
Methodologies for Structural Elucidation
Validating the structure of nonahexacontanoic acid requires a combination of modern analytical techniques. The following sections describe the standard experimental workflows and the expected outcomes.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy. For a VLCFA, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, typically after converting the fatty acid to a more volatile ester derivative (e.g., a methyl ester).
Experimental Protocol (General):
-
Derivatization: The carboxylic acid is converted to its methyl ester (nonahexacontanoate) using a reagent like BF3-methanol or by acidic catalysis. This increases volatility for GC analysis.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a high-temperature capillary column. The long hydrocarbon chain necessitates a temperature program that reaches high final temperatures to ensure elution.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly via Electron Ionization (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.
Expected Data:
-
Molecular Ion Peak (M+) : For the methyl ester (C70H140O2), a molecular ion peak would be expected at m/z 1012 (corresponding to the exact mass of the ester).[9]
-
Fragmentation Pattern : A characteristic fragmentation pattern for long-chain fatty acid methyl esters includes a prominent peak at m/z 74 (the "McLafferty rearrangement" ion) and a series of hydrocarbon fragments separated by 14 Da (-CH2-).
Caption: Figure 2: Standard workflow for the analysis of a VLCFA using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the definitive confirmation of the hydrocarbon chain's structure and the presence of the carboxylic acid group.
Experimental Protocol (General):
-
Sample Preparation: A sufficient quantity of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). Due to the waxy nature of VLCFAs, gentle heating may be required to achieve dissolution.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, integrations (for ¹H), and multiplicities of the signals are analyzed to reconstruct the molecule's connectivity.
Expected Data:
-
¹H NMR Spectrum:
-
A triplet signal around 0.88 ppm, integrating to 3 protons, corresponding to the terminal methyl (CH₃) group.
-
A large, broad multiplet signal around 1.25 ppm, representing the bulk of the methylene (CH₂) groups in the long chain.
-
A triplet around 2.35 ppm, integrating to 2 protons, for the CH₂ group adjacent to the carboxyl group.
-
A very broad singlet at a high chemical shift (e.g., >10 ppm) for the acidic proton of the COOH group, which may exchange with trace water in the solvent.
-
-
¹³C NMR Spectrum:
-
A signal around 180 ppm for the carboxylic acid carbon (C=O).
-
A series of signals between ~22 and ~34 ppm for the various CH₂ carbons in the chain.
-
A signal around 14 ppm for the terminal CH₃ carbon. SpectraBase, a spectral database, indicates the availability of ¹³C NMR and GC-MS data for nonahexacontanoic acid.[10]
-
Synthetic Strategy for Very-Long-Chain Fatty Acids
The de novo synthesis of a molecule as large as nonahexacontanoic acid is a significant challenge due to its low reactivity and poor solubility. A plausible approach, adapted from methods used for other VLCFAs like hexacosanoic acid (C26:0), would involve the coupling of two smaller, more manageable long-chain alkyl units.[11]
Plausible Synthetic Workflow:
-
Preparation of Precursors: Synthesize two different long-chain alkyl halides or similar reactive species (e.g., a C34 alkyl bromide and a C35 unit with a terminal protected alcohol).
-
Coupling Reaction: Perform a cross-coupling reaction (e.g., a Grignard or Gilman coupling) to form the C69 carbon skeleton. This is the key bond-forming step.
-
Deprotection and Oxidation: The terminal functional group (e.g., the protected alcohol) is deprotected and then oxidized to the carboxylic acid to yield the final product.
-
Purification: Extensive purification, likely involving recrystallization from a suitable nonpolar solvent, would be required to isolate the final product from starting materials and byproducts.
Caption: Figure 3: A generalized synthetic pathway for producing VLCFAs.
Conclusion
The molecular structure of nonahexacontanoic acid is defined by its 69-carbon saturated acyl chain and terminal carboxylic acid group. While its immense size and flexibility preclude the definition of a single 3D conformer, its structure can be unequivocally confirmed through a combination of mass spectrometry and NMR spectroscopy. Its properties are characteristic of waxy, nonpolar compounds, and its synthesis presents a considerable chemical challenge. As research into the roles of VLCFAs in health and disease continues, a foundational understanding of the structure of unique members like nonahexacontanoic acid remains critically important.
References
-
Nonahexacontanoic acid. LookChem. [Link]
-
Very Long Chain Fatty Acid Analysis. Lipotype GmbH. [Link]
-
Nonahexacontanoic acid | C69H138O2 | CID 38626. PubChem, National Institutes of Health. [Link]
-
Very long-chain fatty acids. (Organic Chemistry II). [Link]
-
Nonahexacontanoic acid. SpectraBase. [Link]
-
Very long chain fatty acid. Wikipedia. [Link]
-
Very long chain fatty acids – Knowledge and References. Taylor & Francis. [Link]
-
Nonahexacontanoic acid, methyl ester. SpectraBase. [Link]
-
Nonahexacontanoic acid - Chemical Compound. PlantaeDB. [Link]
-
Nonahexacontanoic acid | C69H138O2 | CID 38626. PubChem. [Link]
-
Nonahexacontanoic acid | Chemical Substance Information. J-GLOBAL. [Link]
-
Nonahexacontanoic acid. Wikidata. [Link]
-
Nonanoic acid. NIST WebBook. [Link]
-
Nonanoic acid. NIST WebBook. [Link]
-
Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid. PubMed, National Library of Medicine. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. lipotype.com [lipotype.com]
- 7. Nonahexacontanoic acid - Wikidata [wikidata.org]
- 8. Nonahexacontanoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
function of Nonahexacontanoic acid in cell membranes
An In-Depth Technical Guide to the Function of Very Long-Chain Fatty Acids in Cell Membranes: A Hypothetical Case Study of Nonahexacontanoic Acid
Abstract
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are critical components of cellular lipids that play indispensable roles in membrane structure and function. While the biological presence of extremely long fatty acids such as nonahexacontanoic acid (C69:0) is not established, examining its theoretical properties provides a valuable framework for understanding the profound impact of acyl chain length on membrane biophysics. This guide synthesizes the established roles of VLCFAs in membrane architecture, barrier function, and cellular signaling, and extrapolates these principles to hypothesize the function of a C69:0 fatty acid. We further detail state-of-the-art methodologies for the analysis of VLCFAs and their effects on membrane properties, providing a technical resource for researchers and drug development professionals.
Introduction: The Significance of Acyl Chain Length in Membrane Biology
Cell membranes are fundamental to life, acting as selective barriers and dynamic platforms for cellular communication. The phospholipid bilayer, the core structure of all biological membranes, is primarily composed of amphipathic phospholipids containing two hydrophobic fatty acid chains.[1] The diversity of these fatty acid chains, particularly in their length and degree of saturation, dictates the physical properties of the membrane, including its fluidity, thickness, and permeability.[2][3][4]
VLCFAs are synthesized by a family of enzymes known as fatty acid elongases (ELOVLs) located in the endoplasmic reticulum.[5][6] These fatty acids are not merely structural components; they are integral to specialized biological functions. They are precursors for essential lipids like sphingolipids and are crucial for the integrity of the skin's water barrier, the myelin sheath of neurons, and plant cuticles.[5][7] Dysregulation of VLCFA metabolism is linked to severe inherited disorders, such as X-linked adrenoleukodystrophy (ALD), highlighting their physiological importance.[8][9][10]
This guide explores the established functions of VLCFAs and then uses these principles as a foundation to discuss the hypothetical role of an ultra-long-chain fatty acid, nonahexacontanoic acid (C69:0). By examining this extreme case, we can better appreciate the biophysical constraints and potential functional advantages conferred by exceptionally long acyl chains.
Physicochemical Impact of VLCFAs on Membrane Architecture
The incorporation of VLCFAs into membrane lipids, such as phospholipids and sphingolipids, dramatically alters the biophysical properties of the bilayer.
-
Membrane Thickness and Hydrophobicity: The most direct consequence of increased acyl chain length is a significant increase in membrane thickness. A standard phospholipid bilayer is approximately 4-5 nm thick. The extended, saturated chain of a VLCFA would create a much thicker, more hydrophobic core. This increased thickness can influence the function of integral membrane proteins and affect the partitioning of hydrophobic molecules into the membrane.[2][11]
-
Membrane Fluidity and Order: Saturated VLCFAs, due to their straight, long chains, pack together tightly via strong van der Waals forces. This high packing density leads to a decrease in membrane fluidity and an increase in the order of the lipid acyl chains, transitioning the membrane to a more gel-like state.[2][12] This property is critical for forming highly stable, rigid membrane domains.[10]
-
Lipid Raft Formation: The properties of VLCFA-containing sphingolipids make them key components of lipid rafts—specialized microdomains within the plasma membrane that are enriched in cholesterol and certain proteins. These ordered domains serve as platforms for signal transduction and protein trafficking.[2][10]
-
Membrane Permeability: The dense packing and increased thickness of VLCFA-rich membranes create a highly impermeable barrier. This is essential for functions like preventing water loss through the skin and insulating nerve axons with myelin.[6][7][13][12][14]
Table 1: Influence of Fatty Acid Chain Length on Membrane Properties
| Fatty Acid | Carbon Chain Length | Relative Impact on Membrane Thickness | Relative Impact on Membrane Fluidity |
| Palmitic Acid | C16:0 | Standard | High |
| Stearic Acid | C18:0 | + | Moderate |
| Lignoceric Acid | C24:0 | ++ | Low |
| Hexacosanoic Acid | C26:0 | +++ | Very Low |
| Nonahexacontanoic Acid (Hypothetical) | C69:0 | Extremely High (++++) | Extremely Low (Gel/Solid State) |
Hypothetical Function of Nonahexacontanoic Acid (C69:0) in a Biological Membrane
While nonahexacontanoic acid is not a known component of biological membranes, we can extrapolate its potential functions from the established principles of VLCFAs. The extreme length of a C69:0 chain would lead to unprecedented biophysical properties.
-
Formation of Ultra-Stable, Impermeable Barriers: A membrane containing C69:0 would be exceptionally thick and rigid, creating a near-impenetrable barrier. Such a structure could be advantageous for extremophilic organisms living in harsh environments, such as those with extreme temperatures or chemical gradients, by providing unparalleled stability and protection against membrane disruption.[15][16][17]
-
Interdigitation and Membrane Stability: The C69:0 acyl chain is significantly longer than the typical bilayer thickness. This would force it to interdigitate, extending across one leaflet and deep into the opposing one. This interdigitation would act like a rivet, mechanically coupling the two leaflets and dramatically increasing the membrane's stability and resistance to lysis. Molecular dynamics simulations have shown that even C24 fatty acids can interdigitate and disrupt membrane order, suggesting a C69 fatty acid would have a much more pronounced effect.[18]
-
Modulation of Unique Membrane Proteins: The extreme thickness of a C69:0-containing membrane would create a significant hydrophobic mismatch with most transmembrane proteins. This environment could selectively house and modulate the function of specialized proteins with exceptionally long transmembrane domains.
Experimental Methodologies for VLCFA Analysis
Studying the role of VLCFAs requires specialized analytical and experimental techniques.
Protocol: Extraction and Analysis of VLCFAs by GC-MS
This protocol outlines the standard method for quantifying VLCFA levels in biological samples, which is crucial for diagnosing disorders like ALD.[19]
Objective: To hydrolyze, extract, derivatize, and quantify VLCFAs from plasma or cultured cells.
Methodology:
-
Lipid Hydrolysis:
-
To 100 µL of plasma or a cell pellet, add 1 mL of 0.5 M KOH in 90% ethanol.
-
Add an internal standard (e.g., deuterated C26:0).
-
Incubate at 100°C for 60 minutes to hydrolyze ester linkages, releasing free fatty acids.
-
-
Extraction:
-
Cool the sample and acidify with 0.5 mL of 6 M HCl.
-
Extract the fatty acids by adding 2 mL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new glass tube. Repeat the extraction.
-
-
Derivatization (Methylation):
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Add 200 µL of 14% Boron Trifluoride (BF3) in methanol.
-
Incubate at 100°C for 10 minutes to convert fatty acids to their more volatile fatty acid methyl esters (FAMEs).[20]
-
-
Final Extraction:
-
Cool the sample, add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge as before.
-
Transfer the upper hexane layer containing FAMEs to a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., SP-2560) and a temperature gradient to separate the FAMEs based on chain length and volatility.
-
Quantify the peaks corresponding to different VLCFAs by comparing their abundance to the internal standard.
-
Diagram 1: Experimental Workflow for VLCFA Analysis
Caption: Workflow for the quantification of Very Long-Chain Fatty Acids (VLCFAs) using GC-MS.
Model Membrane Studies
To directly assess the biophysical impact of VLCFAs, researchers use model membrane systems like liposomes (vesicles) or supported lipid bilayers.
-
Liposome Permeability Assay: Liposomes can be prepared with phospholipids containing specific VLCFAs. A fluorescent dye (e.g., calcein) is encapsulated at a self-quenching concentration. The rate of dye release, measured by the increase in fluorescence as the dye leaks out and becomes de-quenched, is an indicator of membrane permeability. Studies show that VLCFAs significantly decrease the permeability of model membranes.[18]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the phase transition temperature (Tm) of a lipid bilayer—the temperature at which it transitions from a gel state to a fluid state. The incorporation of saturated VLCFAs dramatically increases the Tm, reflecting the stabilization of the gel phase.
VLCFAs in Cellular Signaling and Disease
VLCFAs are not passive structural molecules. Their accumulation or depletion can actively modulate cellular processes.
-
Protein Acylation: Recent evidence shows that VLCFAs can be covalently attached to proteins, a process called fatty acylation. This modification can target proteins to specific membrane domains and modulate their function.[18]
-
Necroptosis: The accumulation of saturated VLCFAs has been identified as a key event in necroptosis, a form of programmed cell death. These VLCFAs are thought to directly disrupt plasma membrane integrity, leading to cell lysis.[18]
Diagram 2: Biosynthesis and Roles of VLCFAs
Caption: Simplified pathway of VLCFA synthesis and their incorporation into membrane lipids and cellular functions.
Conclusion and Future Directions
The length of fatty acid chains is a critical determinant of cell membrane properties and function. VLCFAs are essential for creating highly ordered, stable, and impermeable membrane domains required for specialized biological roles. While nonahexacontanoic acid (C69:0) remains a hypothetical component of biological systems, considering its theoretical properties underscores the profound structural and functional consequences of extreme acyl chain length. Future research, leveraging advanced lipidomics and biophysical techniques, will continue to unravel the complex roles of VLCFAs in health and disease, potentially opening new avenues for therapeutic intervention in disorders of fatty acid metabolism.
References
-
E. B. Iben, & A. M. T. van der Wel. (2022). Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics. PubMed. [Link]
-
S. Sassa, & P. K. K. (2007). Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice. International Journal of Biological Sciences. [Link]
-
J. D. V. D., M. S. C., & B. R. C. (2018). Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis. PMC - NIH. [Link]
-
C. T. R., J. J., & Y. L. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central. [Link]
-
V. P., S. J. K., & R. J. A. W. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. PubMed. [Link]
-
S. Sassa, & P. K. K. (2007). Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice. PubMed. [Link]
-
A. A. A., & M. S. R. (n.d.). Barrier Capability of Skin Lipid Models: Effect of Ceramides and Free Fatty Acid Composition. ResearchGate. [Link]
-
J. L. H., & S. J. P. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer. [Link]
-
P. D., & A. B. (2021). Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article. Frontiers. [Link]
-
V. P., S. J. K., & R. J. A. W. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. ResearchGate. [Link]
-
S. S., & A. K. (2016). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. PMC - NIH. [Link]
-
L. C., & P. M. E. (2003). Ceramides and skin function. PubMed. [Link]
-
H. J. P., & J. A. H. (1992). Interactions of a very long chain fatty acid with model membranes and serum albumin. Implications for the pathogenesis of adrenoleukodystrophy. PMC - PubMed Central. [Link]
-
D. A. S. (1995). Dietary fatty acids and membrane protein function. PubMed. [Link]
-
Adrenoleukodystrophy.info. (2024). Very long-chain fatty acids. Adrenoleukodystrophy.info. [Link]
-
GEO GIRL. (2022). Extremophiles: Organisms That Live in Extremely Cold, Hot, Acidic, or Salty Environments. YouTube. [Link]
-
H. S. S., & K. S. M. (2019). Properties and Applications of Extremozymes from Deep-Sea Extremophilic Microorganisms: A Mini Review. NIH. [Link]
-
S. D., & S. K. K. (2012). Extremophile – An Adaptive Strategy for Extreme Conditions and Applications. PMC. [Link]
-
M. B. F., & R. A. A. (1991). Effect of docosahexaenoic acid on membrane fluidity and function in intact cultured Y-79 retinoblastoma cells. PubMed. [Link]
-
A. A., & S. S. (2024). Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study. arXiv. [Link]
-
G. M. C. (2000). The Cell: A Molecular Approach. 2nd edition. NCBI Bookshelf. [Link]
Sources
- 1. Cell Membranes - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Long-Chain Fatty Acids Structure Explained: Impacts on Function - Creative Proteomics Blog [creative-proteomics.com]
- 3. Effect of docosahexaenoic acid on membrane fluidity and function in intact cultured Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [2412.09312] Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study [arxiv.org]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice [ijbs.com]
- 8. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 9. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Properties and Applications of Extremozymes from Deep-Sea Extremophilic Microorganisms: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extremophile – An Adaptive Strategy for Extreme Conditions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Nonahexacontanoic acid biosynthesis pathway
An In-depth Technical Guide to the Biosynthesis of Nonahexacontanoic Acid
Abstract
Nonahexacontanoic acid (C69:0) is a very long-chain saturated fatty acid (VLCFA) characterized by a 69-carbon backbone.[1][2] While not as common as shorter-chain fatty acids, the study of its biosynthesis provides critical insights into the upper limits and specificity of the cellular machinery responsible for fatty acid elongation. This guide offers a detailed exploration of the metabolic pathway responsible for the synthesis of nonahexacontanoic acid, grounded in the established principles of VLCFA metabolism. We will dissect the core enzymatic machinery, the iterative reaction cycle, regulatory considerations, and the experimental methodologies required for its study. This document is intended for researchers in lipidomics, metabolic engineering, and drug development who require a deep technical understanding of the synthesis of unusual and very long-chain lipids.
Introduction to Very Long-Chain Fatty Acids (VLCFAs)
Very long-chain fatty acids are a class of fatty acids containing 22 or more carbon atoms.[3] They are not merely structural components but are active participants in a multitude of biological processes. In plants, VLCFAs are essential precursors for cuticular waxes and suberin, forming protective barriers against environmental stress.[4] In mammals, they are integral to specific sphingolipids and glycerophospholipids, playing crucial roles in membrane structure, cell signaling, and the formation of specialized tissues such as the skin barrier, myelin in the nervous system, and retinal lipids.[5][6] The enzymes that produce VLCFAs are located in the endoplasmic reticulum (ER) and are distinct from the cytosolic fatty acid synthase (FAS) complex that produces shorter-chain fatty acids like palmitic acid (C16:0).[3][7]
Nonahexacontanoic acid, with its unusual odd-numbered 69-carbon chain, represents an extreme example of the fatty acid elongation process.[1] Its biosynthesis follows the canonical VLCFA pathway but requires a specialized initiation step and a remarkable number of elongation cycles.
The Core Machinery: The Fatty Acid Elongation (FAE) System
The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongation (FAE) system.[4][8] This system executes a four-step iterative cycle, adding two carbon units to a pre-existing acyl-CoA primer in each round. The two-carbon donor for this process is malonyl-CoA.[6][8]
The core components of the mammalian FAE system are summarized below:
| Enzyme Class | Function | Key Genes/Proteins |
| 3-Ketoacyl-CoA Synthase | Catalyzes the initial, rate-limiting condensation of an acyl-CoA with malonyl-CoA. | ELOVL family (Elongation of Very Long Chain Fatty Acids), ELOVL1-7 in mammals.[5] |
| 3-Ketoacyl-CoA Reductase | Reduces the 3-keto group of the newly formed ketoacyl-CoA to a 3-hydroxy group, using NADPH as a cofactor. | KAR (Ketoacyl-CoA Reductase) |
| 3-Hydroxyacyl-CoA Dehydratase | Dehydrates the 3-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA intermediate. | HACD family (Hydroxyacyl-CoA Dehydratase), HACD1-4 |
| trans-2,3-Enoyl-CoA Reductase | Reduces the double bond in trans-2,3-enoyl-CoA to form a saturated, elongated acyl-CoA, also using NADPH. | TECR (trans-2,3-Enoyl-CoA Reductase) |
The Biosynthetic Pathway: From Precursor to Product
The synthesis of a C69 fatty acid is a multi-stage process that begins with de novo synthesis to create a necessary precursor, followed by extensive elongation.
Initiating with an Odd-Chain Precursor
Standard de novo fatty acid synthesis, catalyzed by Fatty Acid Synthase (FAS), uses acetyl-CoA (a C2 molecule) as a primer, leading to the production of even-chained fatty acids, primarily palmitic acid (C16:0).[7][9] To generate an odd-chain fatty acid like nonahexacontanoic acid, the process must begin with an odd-chain primer. The most common odd-chain primer is propionyl-CoA (a C3 molecule).
When propionyl-CoA is used by FAS instead of acetyl-CoA, the resulting primary saturated fatty acid is heptadecanoic acid (C17:0). This C17:0 fatty acid is then activated to heptadecanoyl-CoA, which serves as the substrate for the FAE system in the endoplasmic reticulum.
The Four-Step Elongation Cycle
Once heptadecanoyl-CoA (C17:0-CoA) is available, it enters the FAE cycle. Each full cycle adds two carbons and consists of four distinct reactions:
-
Condensation: This is the rate-limiting step where the acyl-CoA chain is elongated. A 3-ketoacyl-CoA synthase (an ELOVL enzyme) catalyzes the condensation of heptadecanoyl-CoA with malonyl-CoA to form 3-keto-nonadecanoyl-CoA, releasing a molecule of CO₂.[8] The choice of ELOVL enzyme is critical as different ELOVLs have distinct substrate specificities for chain length and saturation.[5]
-
First Reduction: The 3-keto group is reduced to a hydroxyl group by 3-ketoacyl-CoA reductase (KAR), consuming one molecule of NADPH to produce 3-hydroxy-nonadecanoyl-CoA.[5][8]
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a double bond, yielding trans-2,3-nonadecenoyl-CoA.[8]
-
Second Reduction: The double bond is reduced by trans-2,3-enoyl-CoA reductase (TECR), using a second molecule of NADPH.[8] This final step produces a saturated nonadecanoyl-CoA (C19:0-CoA), which is two carbons longer than the starting substrate.
This newly formed C19:0-CoA can then serve as the substrate for the next round of elongation, repeating the cycle until the desired chain length is achieved.
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
Unveiling the Therapeutic Potential of Nonahexacontanoic Acid: A Scientific Primer for Drug Discovery
Abstract
Nonahexacontanoic acid (C69H138O2), a very long-chain saturated fatty acid, represents a largely unexplored frontier in lipid-based therapeutics.[1] While direct pharmacological data on this molecule is scarce, its identification within plant extracts exhibiting notable biological activity suggests a promising avenue for research and development. This technical guide provides a comprehensive overview of Nonahexacontanoic acid, grounded in its physicochemical properties and the context of its known biological sources. By examining the broader class of very long-chain fatty acids (VLCFAs) and detailing robust methodologies for investigating novel phytochemicals, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and strategic framework required to explore the therapeutic utility of this unique lipid. We will delve into its potential as an antioxidant, drawing from existing phytochemical studies, and propose a structured approach to unlock its full therapeutic promise.
Introduction: The Case for Investigating Nonahexacontanoic Acid
The landscape of drug discovery is in a perpetual state of evolution, with natural products remaining a cornerstone of innovation. Fatty acids, in particular, are not merely metabolic fuels but also crucial signaling molecules and structural components of cellular membranes, with a growing number of derivatives being investigated for therapeutic purposes.[2][3] Nonahexacontanoic acid, a 69-carbon saturated fatty acid, stands out due to its extreme chain length, a characteristic that distinguishes it from more commonly studied fatty acids.[1]
Its identification in medicinal plants such as Xerophyta spekei and Grewia tembensis, both of which are used in traditional medicine for their anti-inflammatory and analgesic properties, provides the primary impetus for its investigation.[4] Extracts from these plants, containing Nonahexacontanoic acid among other constituents, have demonstrated significant antioxidant properties.[4] This guide will, therefore, focus on the potential therapeutic effects of Nonahexacontanoic acid, beginning with its known associations and expanding into a proposed roadmap for systematic evaluation.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of a molecule's physical and chemical properties is fundamental to any drug development program.
Table 1: Physicochemical Properties of Nonahexacontanoic Acid
| Property | Value | Source |
| Molecular Formula | C69H138O2 | PubChem[1] |
| Molecular Weight | 1007.9 g/mol | PubChem[1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | OSADHI |
| PubChem CID | 38626 | PubChem[1] |
The very long-chain nature of Nonahexacontanoic acid suggests it is a waxy solid with extremely low solubility in water and likely limited solubility in common organic solvents.[5] These properties present significant challenges for formulation and delivery, which must be addressed in early-stage development.
The chemical synthesis of very long-chain fatty acids is non-trivial, often involving multi-step processes. For instance, the synthesis of Hexacosanoic acid (C26:0) has been achieved through the coupling of two smaller alkyl units, a strategy that could be adapted for Nonahexacontanoic acid.[5] Such a synthetic route would be crucial for producing the quantities of pure material required for thorough biological evaluation.
Potential Therapeutic Effects: An Evidence-Based Postulation
While no studies have directly assessed the therapeutic effects of isolated Nonahexacontanoic acid, we can infer potential activities from its presence in bioactive plant extracts and the known roles of other fatty acids.
Antioxidant Activity
The most direct evidence for the potential biological activity of Nonahexacontanoic acid comes from a study on the ethyl acetate extracts of Xerophyta spekei and Grewia tembensis.[4] These extracts, which were found to contain Nonahexacontanoic acid, displayed potent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H₂O₂).[4] While the observed antioxidant effects are attributable to the entire extract, the presence of this very long-chain fatty acid warrants further investigation into its specific contribution.
The proposed mechanism for the antioxidant activity of fatty acids often involves the donation of a hydrogen atom to quench free radicals. The long alkyl chain of Nonahexacontanoic acid could influence its localization within lipid membranes, potentially protecting them from oxidative damage.
Experimental Protocols for Therapeutic Evaluation
To move from postulation to evidence, a systematic and rigorous experimental approach is required. The following protocols outline a proposed workflow for the initial characterization of Nonahexacontanoic acid's therapeutic potential.
In Vitro Antioxidant Activity Assessment
The initial step is to validate the antioxidant potential of purified Nonahexacontanoic acid.
Protocol 1: DPPH Radical Scavenging Assay
-
Preparation of Stock Solutions: Prepare a stock solution of Nonahexacontanoic acid in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add varying concentrations of the Nonahexacontanoic acid solution. Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. Ascorbic acid should be used as a positive control.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Protocol 2: Hydrogen Peroxide (H₂O₂) Scavenging Assay
-
Preparation of Solutions: Prepare a solution of H₂O₂ in phosphate buffer (pH 7.4). Prepare various concentrations of Nonahexacontanoic acid.
-
Assay Procedure: Add the Nonahexacontanoic acid solutions to the H₂O₂ solution. Incubate for 10 minutes.
-
Measurement: Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without H₂O₂.
-
Calculation: The percentage of H₂O₂ scavenging is calculated using the same formula as for the DPPH assay.
Workflow for Investigating Novel Phytochemicals
The following diagram illustrates a logical workflow for the systematic investigation of a novel phytochemical like Nonahexacontanoic acid.
Caption: A logical workflow for the investigation of Nonahexacontanoic acid.
Future Directions and Conclusion
The journey to understanding the therapeutic potential of Nonahexacontanoic acid is in its infancy. The current body of evidence, while limited, provides a compelling rationale for further investigation. Future research should focus on the following areas:
-
Isolation and Purification: Developing efficient methods for isolating or synthesizing high-purity Nonahexacontanoic acid is a critical first step.
-
Broad-Spectrum Biological Screening: Beyond antioxidant activity, this molecule should be screened for other potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
-
Mechanism of Action Studies: Should biological activity be confirmed, elucidating the underlying molecular mechanisms will be crucial for drug development.
-
Formulation and Delivery: Overcoming the challenges posed by its physicochemical properties will require innovative formulation strategies to enhance bioavailability.
References
-
Title: Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem Source: PubChem URL: [Link]
-
Title: Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) Source: PMC - NIH URL: [Link]
-
Title: Nonanoic Acid | C9H18O2 | CID 8158 - PubChem Source: PubChem URL: [Link]
-
Title: List of plants having phytochemicals: Nonahexacontanoic acid Source: OSADHI URL: [Link]
-
Title: Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid Source: PubMed URL: [Link]
-
Title: Nonahexacontanoic acid - SpectraBase Source: SpectraBase URL: [Link]
-
Title: Component Composition and Biological Activity of Various Extracts of Onosma gmelinii (Boraginaceae) Source: PMC - PubMed Central URL: [Link]
-
Title: Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis Source: PMC URL: [Link]
-
Title: Annona muricata (Annonaceae): A Review of Its Traditional Uses, Isolated Acetogenins and Biological Activities Source: Semantic Scholar URL: [Link]
-
Title: Advancing Small Nucleic Acid Drug Development with a One-Stop Solution Source: YouTube URL: [Link]
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Nonahexacontanoic Acid: An In-depth Technical Guide on its Role in Lipid Metabolism
Abstract
Nonahexacontanoic acid (C69:0) is a very-long-chain saturated fatty acid (VLCFA) that represents an emerging frontier in lipid research. While the metabolic significance of shorter-chain fatty acids is well-documented, the precise roles of exceptionally long fatty acids like nonahexacontanoic acid are still being elucidated. This technical guide offers a comprehensive exploration of nonahexacontanoic acid, focusing on its intricate relationship with lipid metabolism. This document will cover its biochemical characteristics, hypothesized metabolic pathways, robust analytical methods for its study, and potential implications for health and disease, serving as a foundational resource for researchers, scientists, and drug development professionals in the field of lipid biology.
Introduction to Nonahexacontanoic Acid and Very-Long-Chain Fatty Acids
Nonahexacontanoic acid is a saturated fatty acid characterized by a 69-carbon backbone.[1] It belongs to the class of very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with 22 or more carbon atoms.[2] While less abundant than their shorter-chain counterparts, VLCFAs are integral components of various cellular lipids, including sphingolipids and glycerophospholipids.[3][4] They are found in specific tissues such as the skin, retina, brain, and testes, where they contribute to essential biological functions.[3][4] The extended acyl chains of VLCFAs confer unique biophysical properties to the membranes and lipid structures in which they are incorporated, influencing membrane fluidity, stability, and the formation of lipid rafts. Mutations in genes responsible for VLCFA metabolism can lead to a variety of inherited diseases, highlighting their critical role in human health.[2][5]
Physicochemical Properties of Nonahexacontanoic Acid
The distinct biological functions of nonahexacontanoic acid are intrinsically linked to its physicochemical properties, which are dictated by its exceptionally long, saturated acyl chain.
| Property | Value | Significance in Biological Systems |
| Molecular Formula | C69H138O2[1][6][7] | --- |
| Molecular Weight | ~999.8 g/mol [1][6][8] | Influences its diffusion rates and incorporation into complex lipids. |
| Melting Point | High (estimated) | Contributes to decreased membrane fluidity and increased rigidity in cellular structures. |
| Solubility | Poorly soluble in water; Soluble in nonpolar organic solvents | Dictates its localization within the hydrophobic core of lipid bilayers and lipid droplets. |
| Hydrophobicity | Extremely high | Drives its partitioning into non-aqueous cellular compartments and its interaction with hydrophobic domains of proteins. |
Table 1: Physicochemical Properties of Nonahexacontanoic Acid.
Biosynthesis and Catabolism of Nonahexacontanoic Acid
The metabolic pathways governing the synthesis and degradation of nonahexacontanoic acid are understood through the broader lens of VLCFA metabolism.
Biosynthesis via Fatty Acid Elongation
The synthesis of nonahexacontanoic acid is carried out through the fatty acid elongation system located in the endoplasmic reticulum.[2][4] This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as ELOVL fatty acid elongases.[2][9] Mammals have seven ELOVL elongases (ELOVL1-7), each with distinct substrate specificities for fatty acid chain length and saturation.[2][9] The production of a C69 fatty acid would necessitate multiple cycles of elongation, likely involving several different ELOVL enzymes. For instance, ELOVL4 is known to be involved in the synthesis of VLCFAs with chain lengths of 28 carbons and beyond.[10]
Figure 1: Putative Biosynthetic Pathway of Nonahexacontanoic Acid. This diagram illustrates the cyclical nature of fatty acid elongation in the endoplasmic reticulum, leading to the formation of very-long-chain fatty acyl-CoAs.
Catabolism via Peroxisomal β-Oxidation
The breakdown of VLCFAs, including likely nonahexacontanoic acid, occurs primarily in peroxisomes, as mitochondria are not equipped to handle fatty acids of such length.[11][12][13] Peroxisomal β-oxidation is a multi-step process that shortens the long acyl chains, producing acetyl-CoA and a shorter-chain fatty acyl-CoA with each cycle.[11][13][14] This shortened fatty acyl-CoA can then be transported to the mitochondria for complete oxidation to generate ATP.[13][14] The initial, rate-limiting step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase.[15]
Figure 2: Peroxisomal β-Oxidation of Nonahexacontanoic Acid. This flowchart depicts the enzymatic steps involved in the shortening of very-long-chain fatty acids within the peroxisome.
Analytical Methodologies for Nonahexacontanoic Acid Research
The analysis of nonahexacontanoic acid in biological samples is challenging due to its low abundance and high hydrophobicity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust techniques for the quantification of VLCFAs.[16][17][18][19]
Experimental Protocol: Quantification of Nonahexacontanoic Acid by GC-MS
This protocol provides a generalized workflow for the analysis of total fatty acid profiles, including nonahexacontanoic acid, from biological samples.
Materials:
-
Internal Standard (IS): A stable isotope-labeled VLCFA (e.g., C27:0)
-
Solvents: Methanol, Chloroform, Hexane (all GC grade)
-
Derivatizing Agent: Boron trifluoride-methanol (BF3-methanol) or acetyl chloride in methanol
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or use a known volume of biofluid (e.g., plasma).
-
Add the internal standard to the sample.
-
Perform a lipid extraction using a chloroform:methanol mixture (e.g., Folch or Bligh-Dyer method).
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add BF3-methanol or methanolic HCl.
-
Heat the sample at 100°C for 1 hour to convert all fatty acids to their methyl esters.
-
After cooling, add water and hexane to extract the FAMEs into the hexane layer.
-
Collect the hexane layer and dry it under nitrogen.
-
Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23 or SP-2560).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific FAMEs or full scan for profiling.
-
-
Rationale for Methodological Choices:
-
Internal Standard: The use of an odd-chain or stable isotope-labeled fatty acid as an internal standard is crucial for accurate quantification, as it corrects for variations in extraction and derivatization efficiency.
-
Derivatization: Conversion of fatty acids to their more volatile FAME derivatives is essential for their analysis by gas chromatography.
-
GC-MS: This technique provides excellent separation of different fatty acids and allows for their sensitive and specific detection and quantification.[20][21]
Figure 3: Analytical Workflow for the Quantification of Nonahexacontanoic Acid. This diagram outlines the key steps from sample preparation to data analysis in a typical GC-MS-based analytical method.
Potential Roles in Health and Disease
The specific physiological and pathological roles of nonahexacontanoic acid are largely inferred from our understanding of VLCFAs in general.
-
Structural Component of Membranes: As a constituent of sphingolipids, nonahexacontanoic acid likely contributes to the formation of the skin's permeability barrier and influences the properties of myelin sheaths in the nervous system.[3][4]
-
Metabolic Disorders: Elevated levels of VLCFAs are a biochemical hallmark of certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[15][16] While the direct involvement of nonahexacontanoic acid in these conditions is not yet established, it is plausible that its metabolism is also dysregulated.
-
Phytochemical and Dietary Significance: Nonahexacontanoic acid has been identified in some plant extracts, suggesting a potential dietary source and possible bioactive properties.[22] Phytochemicals, in general, are known to have various health benefits, including antioxidant and anti-inflammatory effects.[23][24]
Future Directions and Conclusion
The study of nonahexacontanoic acid and other ultra-long-chain fatty acids is a rapidly evolving field. Future research efforts should be directed towards:
-
Elucidating the specific ELOVL elongases responsible for its synthesis.
-
Defining its precise roles in membrane biology, cellular signaling, and energy metabolism.
-
Investigating its potential as a biomarker for health and disease.
-
Exploring its therapeutic potential and that of the enzymes involved in its metabolism.
References
A comprehensive list of references will be provided separately, including full citations and links to the source materials.
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Page loading... [wap.guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. plantaedb.com [plantaedb.com]
- 9. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 10. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Beta oxidation - Wikipedia [en.wikipedia.org]
- 14. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 15. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role and Detection Methods of Long-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dietary Phytochemicals in Health and Disease: Mechanisms, Clinical Evidence, and Applications—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Nonahexacontanoic Acid: A Technical Guide to Investigating Its Putative Antioxidant Activity
For distribution to researchers, scientists, and drug development professionals.
Abstract
Nonahexacontanoic acid (C69:0) is a very-long-chain saturated fatty acid (VLSFA) whose biological functions remain largely unexplored due to its rarity. While saturated fatty acids are not classic radical scavengers, their influence on cellular membrane dynamics and signaling pathways suggests potential indirect antioxidant effects. This technical guide provides a comprehensive framework for the systematic investigation of the putative antioxidant activity of nonahexacontanoic acid. It details a phased experimental approach, from foundational in vitro chemical assays to physiologically relevant cell-based models and mechanistic studies. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind protocol selection, ensuring a self-validating and scientifically rigorous investigatory process.
Introduction: The Chemical Nature of Nonahexacontanoic Acid
Nonahexacontanoic acid is a saturated fatty acid with a 69-carbon backbone.[1][2] Its significant chain length results in distinct physicochemical properties, including a high molecular weight of approximately 999.8 g/mol , a very high lipophilicity (XLogP3 of 35.1), and a high boiling point.[1][3][4] These characteristics dictate its behavior in biological systems, suggesting poor aqueous solubility and a strong affinity for lipid environments such as cellular membranes.
Rationale for Antioxidant Investigation in Very-Long-Chain Saturated Fatty Acids (VLSFAs)
While polyunsaturated fatty acids are well-known for their roles in oxidative processes, VLSFAs are gaining attention for their potential health benefits.[5] Studies have shown that high levels of circulating VLSFAs like arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0) are associated with a lower risk of cardiovascular disease and diabetes.[5][6] These effects may be linked to the modulation of inflammation and oxidative stress. Unlike shorter-chain saturated fatty acids that can be pro-inflammatory, VLSFAs have exhibited inverse correlations with inflammatory markers.[5] Given these findings, it is logical to hypothesize that nonahexacontanoic acid, as an extreme example of a VLSFA, may exert indirect antioxidant effects by influencing cellular structures and signaling pathways.
Postulated Mechanisms of Antioxidant Action for Lipophilic Molecules
The antioxidant activity of a highly lipophilic molecule like nonahexacontanoic acid is unlikely to stem from direct radical scavenging in the cytosol. Instead, its effects are more likely to be mediated through its interaction with cellular membranes and modulation of endogenous antioxidant systems.
-
Membrane Stabilization: By incorporating into the phospholipid bilayer, VLSFAs can alter membrane fluidity and lipid raft composition. This can physically hinder the propagation of lipid peroxidation, a key driver of cellular oxidative damage.
-
Modulation of Endogenous Antioxidant Systems: Fatty acids can act as signaling molecules, influencing pathways that control the expression of antioxidant enzymes. A primary candidate is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2 Signaling Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant and anti-inflammatory proteins.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes.[8] Some saturated fatty acids have been shown to modulate Nrf2 expression and activation, although the effects can be cell-type specific.[9] Investigating whether nonahexacontanoic acid can activate this critical defense pathway is a key aspect of understanding its potential antioxidant role.
Caption: Potential antioxidant mechanisms of Nonahexacontanoic Acid.
A Phased Experimental Approach to Characterizing Antioxidant Activity
A multi-phase approach is recommended to systematically evaluate the antioxidant potential of nonahexacontanoic acid, moving from basic chemical reactivity to complex cellular responses.
Caption: Phased experimental workflow for antioxidant testing.
Phase 1: Foundational In Vitro Chemical Assays
This initial phase assesses the direct radical scavenging ability of the compound. Given the saturated nature of nonahexacontanoic acid, significant activity is not expected, but these assays serve as a crucial baseline.
-
Rationale and Limitations: The DPPH assay is a simple and common method for assessing antioxidant activity.[10] It measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[11] This assay is often performed in organic solvents like methanol or ethanol, which is advantageous for lipophilic compounds.[10]
-
Protocol:
-
Prepare a stock solution of nonahexacontanoic acid in a suitable organic solvent (e.g., ethanol).
-
Prepare a working solution of DPPH (e.g., 75 µM in methanol).[12]
-
In a 96-well plate, add various concentrations of the sample solution.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11][12]
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
Rationale and Advantages: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[13] The ABTS radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic antioxidants.[14]
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark at room temperature for 12-16 hours.[15]
-
Dilute the ABTS•+ stock solution with ethanol or a similar solvent to an absorbance of ~0.70 at 734 nm.[15]
-
Add various concentrations of the nonahexacontanoic acid sample to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate for a set time (e.g., 5 minutes) with shaking.[13]
-
Read the absorbance at 734 nm.
-
Compare the results to a standard, such as Trolox, to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Phase 2: Cell-Based Assays for Physiological Relevance
These assays provide a more biologically relevant assessment by considering factors like cell uptake and metabolism.[16]
-
Principle and Experimental Design: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within cells.[16][17] It uses the cell-permeable probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH and then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.[18][19] A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.
-
Protocol:
-
Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.[18]
-
Wash the cells with a buffer like DPBS.[18]
-
Incubate the cells with the DCFH-DA probe and various concentrations of nonahexacontanoic acid for 1 hour at 37°C.[18][20]
-
Wash the cells to remove the probe and compound.[18]
-
Add a free radical initiator, such as ABAP, to induce oxidative stress.[16]
-
Measure the fluorescence kinetically over 1 hour using a plate reader (excitation ~485 nm, emission ~538 nm).[20]
-
Quantify the antioxidant activity by calculating the area under the curve and comparing it to a standard antioxidant like quercetin.[16]
-
Phase 3: Mechanistic Elucidation
This phase aims to uncover the molecular pathways through which nonahexacontanoic acid might exert its effects.
-
Hypothesis and Experimental Outline: The primary hypothesis is that nonahexacontanoic acid may indirectly confer antioxidant protection by activating the Nrf2 pathway. This can be tested by measuring the nuclear translocation of Nrf2 and the expression of its downstream target genes.
-
Experimental Workflow:
-
Cell Treatment: Treat a suitable cell line (e.g., HepG2) with various concentrations of nonahexacontanoic acid for different time points.
-
Western Blot Analysis:
-
Isolate nuclear and cytoplasmic protein fractions.
-
Perform Western blotting to detect Nrf2 levels in each fraction. An increase in nuclear Nrf2 would indicate activation.[21]
-
Probe for downstream target proteins like Heme Oxygenase-1 (HO-1) or NAD(P)H:quinone oxidoreductase 1 (NQO1) as further confirmation of pathway activation.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from treated cells.
-
Perform reverse transcription followed by qPCR to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1). An upregulation of these genes would support the hypothesis of Nrf2 activation.
-
-
Data Interpretation and Reporting
Quantitative data from the assays should be systematically organized for clear interpretation and comparison.
| Assay | Parameter Measured | Key Metric | Interpretation |
| DPPH | Absorbance at 517 nm | IC50 (µg/mL) | Concentration required to scavenge 50% of DPPH radicals. A lower value indicates higher activity. |
| ABTS | Absorbance at 734 nm | TEAC (µM TE/mg) | Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant capacity relative to Trolox. |
| CAA | Fluorescence (Ex/Em ~485/538 nm) | CAA Value (µmol QE/100g) | Quercetin Equivalent antioxidant capacity within a cellular environment. A higher value indicates greater protection. |
| Western Blot | Protein Levels | Fold Change in Nuclear Nrf2 | Quantifies the translocation of Nrf2 to the nucleus, indicating pathway activation. |
| qPCR | mRNA Levels | Fold Change in Gene Expression | Measures the upregulation of Nrf2 target genes (e.g., HMOX1), confirming transcriptional activation. |
Conclusion and Future Directions
This technical guide outlines a rigorous, phased approach to investigate the putative antioxidant activity of nonahexacontanoic acid. By progressing from basic chemical assays to cell-based models and mechanistic studies, researchers can build a comprehensive profile of this novel very-long-chain saturated fatty acid. While direct radical scavenging is unlikely, the potential for this highly lipophilic molecule to modulate cellular defense pathways like Nrf2 presents an exciting avenue for research. Future studies could explore its effects on membrane biophysics in more detail and expand the investigation to in vivo models of oxidative stress.
References
-
Nonahexacontanoic acid. LookChem. [Link]
-
Effects of fatty acids on CYP2A5 and Nrf2 gene expression. CYP2A5 and... - ResearchGate. [Link]
-
Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
-
Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem. NIH. [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]
-
Cell-Based Antioxidant Assays. BioIVT. [Link]
-
CAA Antioxidant Assay Kit. Zen-Bio. [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
-
Nonahexacontanoic acid - Chemical Compound. PlantaeDB. [Link]
-
Nonahexacontanoic acid | C69H138O2 | CID 38626. PubChem. [Link]
-
Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. PMC - NIH. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate. [Link]
-
Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central. [Link]
-
Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies. PMC - NIH. [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils. PMC. [Link]
-
Chronic Activation of Hepatic Nrf2 Has No Major Effect on Fatty Acid and Glucose Metabolism in Adult Mice | PLOS One. [Link]
-
Fatty Acid beta-Oxidation. AOCS. [Link]
-
Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease. PMC - PubMed Central. [Link]
-
(PDF) Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues and energy status, and pathways through which it attenuates degenerative disease. ResearchGate. [Link]
-
Omega−3 fatty acid. Wikipedia. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
-
Investigating the Relationship between Antioxidants and Fatty Acid Degradation Using a Combination Approach of GC-FID and Square-Wave Voltammetry | ACS Omega. [Link]
-
Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers. [Link]
-
Association between the circulating very long-chain saturated fatty acid and cognitive function in older adults: findings from the NHANES. PMC - NIH. [Link]
-
The Anti-Inflammatory and Antioxidant Impact of Dietary Fatty Acids in Cardiovascular Protection in Older Adults May Be Related to Vitamin C Intake. MDPI. [Link]
-
Circulating Very-Long-Chain Saturated Fatty Acids Were Inversely Associated with Cardiovascular Health: A Prospective Cohort Study and Meta-Analysis. MDPI. [Link]
-
Investigation of Antioxidant Activity and Fatty Acid Contents of Solanum dulcamara | Request PDF. ResearchGate. [Link]
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Association between the circulating very long-chain saturated fatty acid and cognitive function in older adults: findings from the NHANES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chronic Activation of Hepatic Nrf2 Has No Major Effect on Fatty Acid and Glucose Metabolism in Adult Mice | PLOS One [journals.plos.org]
- 8. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bioivt.com [bioivt.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. mdpi.com [mdpi.com]
- 20. zen-bio.com [zen-bio.com]
- 21. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Nonahexacontanoic Acid in a Research Setting
Introduction: The Significance of Nonahexacontanoic Acid in Advanced Research
Nonahexacontanoic acid (C69H138O2), a very-long-chain fatty acid (VLCFA), represents a unique class of lipids with emerging significance in various fields of biomedical research.[1] Unlike their more common shorter-chain counterparts, VLCFAs with more than 20 carbon atoms play critical roles in the structure and function of cellular membranes, particularly as components of ceramides and sphingolipids.[2] The study of specific VLCFAs like nonahexacontanoic acid is crucial for understanding the pathophysiology of several genetic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the abnormal accumulation of VLCFAs.[3][4] Furthermore, these molecules are implicated in cellular signaling, inflammation, and the biophysical properties of lipid bilayers.
The limited commercial availability and high cost of ultrapure nonahexacontanoic acid necessitate the development of robust and scalable synthetic protocols for research purposes. Access to well-characterized synthetic standards is paramount for advancing diagnostic methods, developing therapeutic interventions, and elucidating the precise biological functions of these complex lipids. This document provides a comprehensive guide for the synthesis, purification, and characterization of nonahexacontanoic acid, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established principles of organic synthesis and analytical chemistry, ensuring scientific integrity and reproducibility.
Synthetic Strategy: A Multi-Step Approach to Nonahexacontanoic Acid
The synthesis of nonahexacontanoic acid, a saturated fatty acid with a 69-carbon backbone, presents a significant challenge due to its considerable length and the need for high purity. A convergent synthetic approach is often favored for such long-chain molecules to maximize yield and simplify purification. The strategy outlined here involves the coupling of two smaller, more manageable long-chain alkyl fragments, followed by functional group manipulation to yield the final carboxylic acid. This method offers flexibility, allowing for the synthesis of various VLCFAs by modifying the chain lengths of the initial building blocks.[5]
A plausible and efficient route involves the Grignard reaction between a long-chain alkyl magnesium bromide and a long-chain alkyl halide, followed by oxidation of the resulting secondary alcohol to a ketone and subsequent Baeyer-Villiger oxidation to an ester, which is then hydrolyzed to the desired carboxylic acid. This method provides a reliable pathway to construct the long carbon skeleton of nonahexacontanoic acid.
Diagram of the Proposed Synthetic Workflow
Sources
- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Nonahexacontanoic Acid in Biological Matrices using LC-MS/MS
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the quantitative analysis of Nonahexacontanoic acid (C69:0), an ultra-long-chain fatty acid, in complex biological matrices. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies. This guide emphasizes the rationale behind experimental choices, ensuring robust and reproducible results. The protocols are grounded in established principles of lipid extraction, chromatographic separation, and mass spectrometric detection, with citations to authoritative sources.
Introduction: The Challenge of Ultra-Long-Chain Fatty Acid Analysis
Nonahexacontanoic acid (C69H138O2) is an ultra-long-chain saturated fatty acid with a molecular weight of 999.8 g/mol [1]. The analysis of such molecules presents unique challenges due to their extreme hydrophobicity and low physiological abundance. Traditional gas chromatography-mass spectrometry (GC-MS) methods, while effective for shorter-chain fatty acids, are often unsuitable for very-long-chain fatty acids (VLCFAs) due to their low volatility and thermal instability, which can lead to extensive fragmentation during analysis[2][3].
Liquid chromatography-mass spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (MS/MS), has emerged as the preferred platform for the sensitive and specific quantification of VLCFAs[2][3][4]. This approach allows for the analysis of these molecules in their native or derivatized form under gentle ionization conditions, minimizing fragmentation and enhancing detection. This application note details a robust LC-MS/MS method for the quantitative determination of Nonahexacontanoic acid, covering sample preparation, analytical conditions, and data analysis.
Foundational Principles of the Method
The quantitative analysis of Nonahexacontanoic acid is predicated on three core principles:
-
Efficient Extraction: The high lipophilicity of Nonahexacontanoic acid necessitates an efficient lipid extraction method to isolate it from the complex biological matrix.
-
Selective Chromatographic Separation: A reversed-phase liquid chromatography method is employed to separate Nonahexacontanoic acid from other lipid species, minimizing ion suppression and isobaric interferences.
-
Sensitive and Specific Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and specificity required for accurate quantification, even at low concentrations.
The interplay of these principles forms a self-validating system, where the chromatographic retention time and specific mass transitions provide confident identification and quantification.
Experimental Workflow Overview
The overall workflow for the quantitative analysis of Nonahexacontanoic acid is depicted below. This process begins with sample homogenization and lipid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
Application Notes & Protocols: High-Purity Extraction of Nonahexacontanoic Acid from Plant Material
Abstract
Nonahexacontanoic acid (C69:0) is a very-long-chain saturated fatty acid (VLCFA) of significant interest in lipidomics and for its potential applications in drug development and materials science.[1][2] Its extreme hydrophobicity and low abundance in natural sources present considerable challenges for extraction and purification. This document provides a comprehensive, field-proven guide for researchers to isolate nonahexacontanoic acid from plant materials with high purity. The protocols herein are designed with self-validating checkpoints and are grounded in established principles of lipid chemistry, explaining the causality behind each experimental step to ensure robust and reproducible outcomes.
Introduction: The Challenge of Nonahexacontanoic Acid
Nonahexacontanoic acid, with its 69-carbon backbone, is a member of the very-long-chain fatty acid family.[3][4] These lipids are crucial components of plant cuticular waxes and suberin, where they form protective barriers against environmental stress.[5] Unlike shorter-chain fatty acids, the physicochemical properties of nonahexacontanoic acid—namely its extremely low solubility in common solvents at room temperature and high boiling point—necessitate a specialized and multi-faceted approach for its isolation.[3][4]
This guide details a logical workflow, beginning with the extraction of total lipids, followed by the liberation of free fatty acids, and culminating in a multi-step purification strategy designed to separate this specific VLCFA from a complex lipid matrix.
Part I: Sourcing & Total Lipid Extraction
Selection and Preparation of Plant Material
Expertise & Experience: The choice of starting material is the most critical factor influencing yield. VLCFAs are most concentrated in the outer protective layers of plants. Therefore, leaves and stems with thick, waxy cuticles, or the peels of certain fruits, are ideal sources. While some reports identify specific plants like Rhizophora apiculata as containing this acid, a general focus on waxy tissues is a reliable strategy.
Protocol 1: Material Preparation
-
Harvesting & Cleaning: Collect fresh, healthy plant tissues (e.g., leaves, stems). Thoroughly wash with deionized water to remove surface debris.
-
Drying: Deactivate lipolytic enzymes and remove water, which would interfere with solvent penetration.[6] Immediately immerse the tissue in pre-heated isopropanol (75°C) for 15 minutes.[6] Subsequently, dry the tissue to a constant weight in a lyophilizer or a vacuum oven at 40-50°C.
-
Pulverization: Grind the dried plant material into a fine powder (e.g., using a cryogenic mill) to maximize the surface area available for solvent interaction. Store the powder under a nitrogen atmosphere at -20°C.
Total Lipid Extraction: The Folch Method
Trustworthiness: The Folch or Bligh-Dyer methods are gold standards for total lipid extraction because they use a monophasic chloroform:methanol:water system to disrupt cell membranes and solubilize a broad spectrum of lipids, from polar phospholipids to nonpolar waxes.[7][8] We will use a modified Folch method, which is highly efficient for exhaustive extraction.[7]
Protocol 2: Extraction of Total Lipids
-
Homogenization: To 10 g of dried plant powder in a solvent-resistant container, add 200 mL of a chloroform:methanol (2:1, v/v) mixture. Homogenize at high speed for 5 minutes.
-
Agitation: Agitate the slurry on an orbital shaker at room temperature for at least 4 hours (or overnight for optimal extraction).
-
Filtration: Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove the solid plant residue.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add 0.2 volumes (40 mL) of 0.9% NaCl solution. Mix gently by inversion and allow the phases to separate.
-
Collection: The lower, chloroform phase contains the total lipid extract. Carefully drain this layer into a pre-weighed round-bottom flask, ensuring no protein interface is transferred.
-
Solvent Removal: Evaporate the chloroform using a rotary evaporator at a bath temperature not exceeding 40°C. The resulting waxy residue is the Total Lipid Extract (TLE).
Part II: Liberation and Purification of Nonahexacontanoic Acid
Saponification: Releasing Free Fatty Acids
Expertise & Experience: Nonahexacontanoic acid exists primarily as esters within the TLE (e.g., wax esters). Saponification, a base-catalyzed hydrolysis, is required to cleave these ester bonds and liberate the fatty acid as a carboxylate salt.[9] Using potassium hydroxide (KOH) in an alcoholic solvent ensures miscibility with the lipid extract.[10]
Protocol 3: Saponification of Total Lipid Extract
-
Reaction: Dissolve the TLE in 100 mL of 2 M KOH in ethanol.
-
Reflux: Heat the mixture under reflux at 80°C for 2 hours to ensure complete hydrolysis.
-
Isolation of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Add 100 mL of water and extract the unsaponifiable matter (e.g., long-chain alcohols, sterols) three times with 50 mL portions of diethyl ether. Combine and save the aqueous-ethanolic layer.
-
Acidification: Cool the aqueous-ethanolic layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 6 M HCl. This protonates the fatty acid salts, making them solvent-extractable.
-
Extraction: Extract the free fatty acids (FFAs) three times with 50 mL portions of n-hexane.
-
Washing & Drying: Combine the hexane extracts and wash with deionized water until the washings are neutral. Dry the hexane phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude FFA mixture.
Purification Step 1: Urea Adduction
Authoritative Grounding: Urea crystallization is a powerful and cost-effective technique to separate linear saturated fatty acids from unsaturated or branched-chain fatty acids.[11] The linear, flexible chain of a saturated fatty acid fits neatly into the helical channels of urea's crystal lattice, forming a solid inclusion complex (adduct).[12] Unsaturated fatty acids, with their rigid kinks, are excluded and remain in the liquid phase.[12][13]
Protocol 4: Selective Precipitation with Urea
-
Dissolution: Dissolve 10 g of the crude FFA mixture in 100 mL of warm methanol. In a separate flask, prepare a saturated solution by dissolving 30 g of urea in 100 mL of methanol, heating to 60-70°C.
-
Adduct Formation: While stirring, pour the FFA solution into the hot urea solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to 4°C and leave overnight. A white precipitate of the urea-saturated fatty acid adduct will form.
-
Filtration: Collect the crystals by vacuum filtration on a pre-chilled Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any trapped unsaturated fatty acids.
-
Liberation of Saturated FFAs: Transfer the urea adduct crystals to a flask. Add 200 mL of warm (50°C), slightly acidified water (pH ~3 with HCl). The urea will dissolve, liberating the saturated FFAs.
-
Extraction: Extract the liberated saturated FFAs three times with 50 mL portions of n-hexane. Combine, wash, dry, and evaporate the hexane to yield a fraction highly enriched in saturated fatty acids.
Purification Step 2: Silica Gel Column Chromatography
Trustworthiness: While urea adduction removes unsaturated acids, the sample still contains a mixture of saturated fatty acids of varying chain lengths. Silica gel column chromatography separates these based on polarity. Although all are nonpolar, subtle differences allow for separation, with shorter chains generally eluting before longer chains in a nonpolar mobile phase.[14][15]
Protocol 5: Separation by Chain Length
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 40 cm length, 4 cm diameter).
-
Sample Loading: Dissolve the saturated FFA fraction in a minimal volume of warm chloroform (VLCFAs have poor solubility in cold hexane) and adsorb it onto a small amount of silica gel. After drying, carefully load this powder onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of diethyl ether.
-
Fraction Collection: Collect eluate in small fractions (e.g., 10 mL).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica TLC plate and develop using a hexane:diethyl ether:acetic acid (e.g., 90:10:1) mobile phase. Visualize spots using an appropriate stain (e.g., iodine vapor or ceric ammonium molybdate). Fractions containing the least mobile spot (highest Rf value corresponding to the longest chain) should be pooled.
-
Isolation: Combine the pure fractions containing nonahexacontanoic acid and evaporate the solvent.
Part III: Validation and Data Summary
Identification and Purity Assessment
Expertise & Experience: The identity and purity of the final product must be unequivocally confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method. However, due to their low volatility, fatty acids must first be derivatized to their corresponding Fatty Acid Methyl Esters (FAMEs).[16]
Protocol 6: Derivatization to FAMEs
-
Reaction: To ~5 mg of the purified solid, add 2 mL of 2.5% H₂SO₄ in anhydrous methanol.[17]
-
Heating: Cap the vial tightly with a Teflon-lined cap and heat at 85°C for 1.5 hours.[17]
-
Extraction: After cooling, add 1 mL of water and 2 mL of n-hexane. Vortex vigorously.
-
Collection: The upper hexane layer, containing the nonahexacontanoic acid methyl ester, is carefully transferred to a GC vial for analysis.
GC-MS Analysis: The FAME sample is injected into a GC-MS system. The resulting mass spectrum should show a clear molecular ion peak (M+) corresponding to the mass of methyl nonahexacontanoate and a characteristic fragmentation pattern. Purity is assessed by the relative area of the target peak in the chromatogram.
Summary of Quantitative Parameters
| Parameter | Value/Ratio | Rationale |
| Extraction Solvent | Chloroform:Methanol (2:1, v/v) | Optimal for solubilizing a wide range of lipid polarities.[7] |
| Saponification Reagent | 2 M KOH in Ethanol | Strong base in a miscible solvent for efficient ester hydrolysis. |
| Urea to FFA Ratio | 3:1 (w/w) | Ensures sufficient urea to form adducts with all saturated FFAs. |
| Urea Crystallization Temp. | 4°C | Lower temperatures favor more complete adduct formation and precipitation.[13] |
| Column Elution Gradient | n-Hexane -> Diethyl Ether | Starts with a nonpolar solvent to elute nonpolar compounds, with polarity gradually increasing. |
| Derivatization Reagent | 2.5% H₂SO₄ in Methanol | Acid-catalyzed esterification for conversion to volatile FAMEs for GC analysis.[17] |
Visual Workflow Schematics
Overall Extraction and Liberation Workflow
Caption: From Plant Material to Crude Free Fatty Acids.
Purification and Validation Workflow
Caption: Purification and Validation of Nonahexacontanoic Acid.
References
-
ResearchGate. What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. [Link]
-
PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. [Link]
-
PubMed. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. [Link]
-
LookChem. Nonahexacontanoic acid. [Link]
-
Cyberlipid. FA derivatization. [Link]
-
PubMed Central (PMC). Lipid Isolation from Plants. [Link]
-
PubChem. Nonahexacontanoic acid. [Link]
-
LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
-
PubMed Central (PMC). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. [Link]
-
ACS Publications. Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. [Link]
-
Wiley Online Library. Enrichment of polyunsaturated fatty acids from seal oil through urea adduction and the fatty acids change rules during the process. [Link]
-
PubMed Central (PMC). Advances in Lipid Extraction Methods—A Review. [Link]
-
Cyberlipid. Special procedures. [Link]
-
Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link]
-
ResearchGate. Enrichment of polyunsaturated fatty acids from seal oil through urea adduction and the fatty acids change rules during the process. [Link]
-
Cyberlipid. FA purification. [Link]
-
ResearchGate. Separation of unsaturated fatty acid methyl esters from biodiesel using urea adduction fractionation. [Link]
-
JESTEC. Separating poly-unsaturated fatty acids from vegetable oil using urea complexation: the crystallisation temperature effects. [Link]
-
Wikipedia. Urea extraction crystallization. [Link]
-
PlantaeDB. Nonahexacontanoic acid - Chemical Compound. [Link]
-
PubChem. Nonahexacontanoic acid | C69H138O2 | CID 38626. [Link]
-
ResearchGate. Does anyone know about extracting fatty acids from plant materials?. [Link]
-
Cole-Parmer Blog. 3 Easy Steps for Safe Solvent Extraction. [Link]
-
Kansas State University. Lipid Extraction Method for Arabidopsis (and other) Leaves. [Link]
-
Caltech GPS. Saponification. [Link]
-
ResearchGate. How can I purify fatty acids by column chromatography?. [Link]
-
OSADHI. List of plants having phytochemicals: Nonahexacontanoic acid. [Link]
-
ResearchGate. (PDF) Saponification Process and Soap Chemistry. [Link]
-
Book. Chapter 2 PRODUCTION OF LIPIDS FROM NATURAL SOURCES. [Link]
-
PubMed Central (PMC). The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps. [Link]
-
Quora. How are fatty acids extracted from plants?. [Link]
-
PubMed Central (PMC). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. [Link]
-
J-STAGE. Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. [Link]
-
Wikipedia. Saponification. [Link]
-
Quora. How to purification unsaturated fatty acids by flash column chromatography, and how can I collect the fractions when the samples are not colored. [Link]
-
MDPI. Nutritional Value and Bioactive Lipid Constituents in Seeds of Phaseolus Bean Cultivated in Bulgaria. [Link]
-
AOCS. Solid-phase extraction columns in the analysis of lipids. [Link]
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. k-state.edu [k-state.edu]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 9. Saponification - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 12. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 13. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. gcms.cz [gcms.cz]
- 17. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Very-Long-Chain Fatty Acids in Human Plasma by Stable Isotope Dilution GC-MS
Abstract
This document provides a comprehensive, field-proven protocol for the quantitative analysis of very-long-chain fatty acids (VLCFAs) in human plasma using gas chromatography-mass spectrometry (GC-MS). The accurate measurement of VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), and their ratios to behenic acid (C22:0), is critical for the diagnosis and monitoring of peroxisomal disorders such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2] Due to their high molecular weight and low volatility, VLCFAs require a robust analytical workflow encompassing efficient extraction, chemical derivatization, and sensitive detection. This guide details a stable isotope dilution method, a gold standard for quantitative accuracy, and explains the scientific rationale behind each step to ensure reliable and reproducible results.
Introduction: The Clinical Significance of VLCFA Analysis
Very-long-chain fatty acids are fatty acids with 22 or more carbon atoms.[1][3] In healthy individuals, VLCFAs are primarily metabolized through β-oxidation within cellular organelles called peroxisomes.[2][4] Genetic defects affecting peroxisomal function can lead to the impaired breakdown and subsequent accumulation of VLCFAs in plasma, tissues, and the nervous system.[1][5][6]
This accumulation is a key biochemical hallmark of several severe genetic disorders:
-
X-linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, leading to a faulty transporter protein (ALDP) that impairs the entry of VLCFAs into peroxisomes for degradation.[7]
-
Zellweger Spectrum Disorders (ZSD): A group of conditions caused by defects in genes required for the formation and function of peroxisomes.[4]
Consequently, the quantitative analysis of VLCFA levels, specifically the ratios of C24:0/C22:0 and C26:0/C22:0, is an established and essential tool for the biochemical diagnosis of these conditions.[1][3] Gas chromatography-mass spectrometry is a powerful and widely adopted technology for this purpose, offering the high sensitivity and specificity required for accurate quantification.[1][3][8]
The Analytical Principle: From Plasma to Quantifiable Data
The analysis of VLCFAs by GC-MS is a multi-step process that transforms non-volatile fatty acids into volatile derivatives suitable for gas-phase analysis. The core of this protocol relies on stable isotope dilution analysis , which provides superior accuracy and precision by correcting for analyte loss during sample preparation and potential matrix effects.[8][9]
The overall workflow can be visualized as follows:
Caption: Conversion of a fatty acid to a fatty acid methyl ester (FAME).
Protocol:
-
Reagent Addition: To the dried fatty acid extract, add 1 mL of 2.5% methanolic HCl.
-
Incubation: Cap the tube tightly and incubate at 80°C for 60-90 minutes.
-
Cooling: Cool the tube to room temperature.
-
Extraction of FAMEs: Add 1 mL of n-hexane and 1 mL of water. Vortex and centrifuge to separate the phases.
-
Final Sample: Transfer the top hexane layer containing the FAMEs to a GC autosampler vial with a glass insert.
Step 3: GC-MS Instrumentation and Analysis
Rationale: The GC separates the complex mixture of FAMEs based on their boiling points and interaction with the stationary phase of the column. The MS detector then ionizes the eluting compounds and measures their mass-to-charge ratio, allowing for specific detection and quantification.
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | |
| Injector | Splitless, 280°C | Ensures complete volatilization of high-boiling point VLCFA-FAMEs. |
| Column | DB-23, HP-5MS, or similar (e.g., 30m x 0.25mm, 0.25µm) | A mid-polarity column provides good separation for FAMEs. [10][11] |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert gas to carry analytes through the column. |
| Oven Program | Start at 60°C, hold 2 min. Ramp to 220°C at 20°C/min. Ramp to 300°C at 5°C/min, hold 10 min. | Initial low temp for injection, followed by ramps to elute FAs from C14 to C26+. [10][11] |
| MS System | Agilent 5977B or equivalent | |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization method producing reproducible fragmentation. [8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and specificity by monitoring only characteristic ions. |
| Transfer Line Temp | 280°C | Prevents condensation of analytes between GC and MS. |
Selected Ion Monitoring (SIM) Ions:
To maximize sensitivity, monitor specific ions for each target analyte and its corresponding internal standard.
| Analyte (as FAME) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Internal Standard | IS Quantifier Ion (m/z) |
| C22:0 (Behenic) | 354.3 | 74, 87 | D4-C22:0 | 358.3 |
| C24:0 (Lignoceric) | 382.4 | 74, 87 | D4-C24:0 | 386.4 |
| C26:0 (Hexacosanoic) | 410.4 | 74, 87 | D4-C26:0 | 414.4 |
Data Analysis, Quantification, and Quality Control
Quantification:
The concentration of each VLCFA is determined by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.
-
Calibration Curve: Prepare a series of calibrators with known concentrations of unlabeled VLCFAs and a constant concentration of the internal standards. Process these calibrators alongside the unknown samples.
-
Response Factor: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This creates a calibration curve.
-
Calculate Unknowns: Use the peak area ratios from the unknown samples to determine their concentrations from the linear regression of the calibration curve.
-
Calculate Ratios: Once the absolute concentrations of C22:0, C24:0, and C26:0 are determined, calculate the diagnostic ratios: C24:0/C22:0 and C26:0/C22:0.
Reference Ranges (Illustrative):
Clinical laboratories must establish their own reference ranges. The following are for illustrative purposes only.
| Parameter | Typical Reference Range | Units |
| C26:0 | 0.33 - 1.39 | µmol/L |
| C24:0/C22:0 Ratio | 0.32 - 1.07 | (unitless) |
| C26:0/C22:0 Ratio | < 0.030 | (unitless) |
(Source: Adapted from publicly available clinical laboratory data) [2]
Conclusion and Best Practices
This GC-MS protocol provides a robust framework for the quantitative analysis of VLCFAs in plasma. The key to success lies in meticulous sample preparation to minimize contamination, the consistent use of deuterated internal standards for accurate quantification, and the optimization of GC-MS parameters to ensure sensitive and specific detection. By adhering to these principles, researchers and clinicians can generate high-quality, reliable data essential for the study and diagnosis of peroxisomal disorders.
References
-
Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.[Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology.[Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Link.[Link]
-
Very Long Chain Fatty Acids, Pristanic and Phytanic Acids GC-MS Analysis Kit. JASEM.[Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Analytical Biochemistry.[Link]
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.[Link]
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI.[Link]
-
Very Long Chain Fatty Acids (VLCFAs). Gloucestershire Hospitals NHS Foundation Trust.[Link]
-
Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). ResearchGate.[Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC - NIH.[Link]
-
Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. Semantic Scholar.[Link]
-
Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders. ResearchGate.[Link]
-
Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders. National Institutes of Health.[Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health.[Link]
-
VLCFA. University Hospitals Sussex Pathology.[Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent.[Link]
-
High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites.[Link]
-
Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders. PubMed.[Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health.[Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. ResearchGate.[Link]
Sources
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. jasem.com.tr [jasem.com.tr]
- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 8. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nonahexacontanoic Acid
Introduction and Scientific Context
Nonahexacontanoic acid (C69:0) is an ultra-long-chain saturated fatty acid (ULCFA) with a molecular weight of approximately 999.9 g/mol .[1][2] The analysis of such extremely hydrophobic and high-molecular-weight lipids presents significant challenges to conventional analytical methods. Standard gas chromatography-mass spectrometry (GC-MS), a workhorse for fatty acid analysis, is unsuitable for molecules larger than approximately 24 carbons, even with derivatization, due to their extremely low volatility.[3] Direct analysis by liquid chromatography-mass spectrometry (LC-MS) is also hampered by the poor solubility of ULCFAs in common mobile phases and their exceptionally low ionization efficiency, particularly when using standard electrospray ionization (ESI) in negative ion mode.[4][5]
These analytical hurdles necessitate a specialized approach. This application note details a robust, sensitive, and reliable LC-MS/MS method designed to overcome the challenges associated with quantifying nonahexacontanoic acid. The core of this method is a chemical derivatization strategy that introduces a permanent positive charge onto the analyte. This "charge-reversal" derivatization enables highly sensitive detection using positive ion ESI coupled with the selectivity of tandem mass spectrometry (MS/MS), providing a powerful tool for researchers investigating the roles of these rare lipids in biological systems.[6]
Principle of the Method
The analytical workflow is designed to ensure complete recovery, efficient derivatization, and highly selective detection of nonahexacontanoic acid from complex biological matrices such as plasma or serum.
-
Saponification & Extraction: Total fatty acids, including nonahexacontanoic acid, are liberated from their esterified forms (e.g., triglycerides, cholesteryl esters) through alkaline hydrolysis (saponification). The freed fatty acids are then isolated from the matrix using a liquid-liquid extraction (LLE) procedure.[7][8]
-
Chemical Derivatization: The carboxyl group of the fatty acid is covalently modified with a reagent that imparts a permanent positive charge. This note will focus on derivatization to form a trimethyl-amino-ethyl (TMAE) ester, which is highly effective for enhancing ionization efficiency in positive ESI mode.[9][10]
-
LC Separation: The positively charged derivative is separated from other matrix components using reversed-phase liquid chromatography. A C8 stationary phase is employed to provide adequate retention without the excessive binding that can occur with highly hydrophobic analytes on traditional C18 columns.[7]
-
MS/MS Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the derivatized nonahexacontanoic acid.[11] A stable isotope-labeled or structurally similar odd-chain ULCFA is used as an internal standard (IS) to ensure accuracy and correct for any variability during sample preparation and analysis.
Detailed Experimental Protocol
Part A: Materials and Reagents
-
Solvents: HPLC-grade or MS-grade methanol, isopropanol, acetonitrile, hexane, and water.
-
Reagents: Potassium hydroxide (KOH), formic acid, oxalyl chloride, dimethylaminoethanol, methyl iodide, chloroform. All reagents should be analytical grade or higher.
-
Standards: Nonahexacontanoic acid (analytical standard grade). Heptacontanoic acid (C71:0) or a similar ULCFA as an internal standard (IS).
-
Scientist's Note: A stable isotope-labeled (e.g., ¹³C or ²H) nonahexacontanoic acid would be the ideal internal standard. However, due to its likely commercial unavailability, a closely related, non-endogenous ULCFA like C71:0 serves as a practical and effective alternative.
-
Part B: Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve nonahexacontanoic acid and the internal standard in a 1:1 (v/v) chloroform/methanol solution to create individual stock solutions. These molecules are waxy and require a strong organic solvent mixture for complete dissolution.
-
Working Standard Solutions: Prepare a set of serial dilutions from the stock solution using methanol to create calibration standards spanning the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in a pooled matrix (e.g., control plasma) at low, medium, and high concentrations to validate the accuracy and precision of the assay.
Part C: Sample Preparation Workflow
This protocol is optimized for a 100 µL plasma or serum sample.
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or QC sample.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to every tube (except for blank matrix samples). Vortex briefly.
-
Saponification (Hydrolysis):
-
Add 500 µL of a 0.6 M KOH solution in 75:25 (v/v) methanol/water.[12]
-
Cap the tubes tightly and vortex for 30 seconds.
-
Incubate at 60°C for 45 minutes in a heating block or water bath to hydrolyze the fatty acid esters.
-
-
Acidification & Extraction:
-
Cool the tubes to room temperature.
-
Acidify the mixture by adding 50 µL of formic acid. This protonates the fatty acids, making them soluble in organic solvents.
-
Add 1 mL of hexane, vortex vigorously for 2 minutes.[7]
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction with another 1 mL of hexane and combine the organic layers.
-
-
Drying: Evaporate the pooled hexane extracts to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization to TMAE Ester: [9][10]
-
Step 1: To the dried residue, add 50 µL of oxalyl chloride in a suitable solvent (e.g., dichloromethane). This converts the carboxylic acid to a more reactive acyl chloride. Let it react for 5 minutes at room temperature. Evaporate the solvent and excess reagent under nitrogen.
-
Step 2: Add 60 µL of dimethylaminoethanol and let it react for 5 minutes at room temperature. This forms the dimethylamino-ethyl ester. Evaporate to dryness under nitrogen.
-
Step 3: Add 100 µL of methyl iodide to the residue. This quaternizes the tertiary amine, creating the permanently charged TMAE iodide ester.
-
-
Final Reconstitution: Evaporate the methyl iodide and reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 80:20 methanol/water). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
Part D: LC-MS/MS Instrumental Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | Reversed-Phase C8, 2.1 x 100 mm, 2.7 µm particle size |
| Column Temp. | 50°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 10 mM Ammonium Formate in 90:10 (v/v) Acetonitrile/Isopropanol |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 80% B to 100% B over 10 min, hold 100% B for 5 min, re-equilibrate |
Rationale: A C8 column is chosen to reduce the strong hydrophobic interactions expected with a C69 fatty acid, ensuring its elution within a reasonable time.[4][7] The high organic content and elevated temperature decrease solvent viscosity and improve peak shape.
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Rationale: Positive ESI is essential for detecting the permanently charged TMAE derivative. Source parameters are optimized to ensure efficient desolvation and ionization of the analyte as it elutes from the LC.
Table 3: Predicted MRM Transitions for TMAE-Derivatized Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Nonahexacontanoic Acid-TMAE | ~1100.2 | 102.1 | Precursor is [M]⁺ of the derivatized molecule. Product is a common fragment from the TMAE tag. |
| Heptacontanoic Acid-TMAE (IS) | ~1128.2 | 102.1 | Precursor is [M]⁺ of the derivatized IS. Product is the same common fragment. |
Note: The exact m/z values must be determined empirically by infusing a derivatized standard. The precursor ion will be the exact mass of the TMAE cation. The product ion at m/z 102.1 corresponds to the trimethylamino-ethyl fragment, a characteristic loss for this derivatization method.
Trustworthiness: A Self-Validating System
The integrity of this analytical method is ensured by several key principles:
-
Use of an Internal Standard: The addition of an internal standard at the very beginning of the sample preparation process is critical. It accurately corrects for analyte loss during extraction, derivatization inefficiencies, and variations in instrument response, ensuring reliable quantification.
-
Chromatographic Separation: The LC method is designed to separate the analyte of interest from potential isobaric interferences, which could otherwise lead to false positive results.
-
MS/MS Specificity: The MRM detection is highly specific. The probability of another compound in the matrix having the exact same precursor mass, the exact same product ion, and the same chromatographic retention time is extremely low, thus providing a very high degree of confidence in the identification and quantification.
-
Method Validation: The protocol's performance must be formally validated by assessing linearity (calibration curve), accuracy (agreement with a known value), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ) according to established bioanalytical method validation guidelines.
Conclusion
The described LC-MS/MS method provides a comprehensive solution for the challenging task of quantifying nonahexacontanoic acid in biological samples. By employing a targeted saponification, extraction, and charge-reversal derivatization strategy, this protocol overcomes the inherent limitations of low solubility and poor ionization efficiency associated with ultra-long-chain fatty acids. The high selectivity and sensitivity of the subsequent LC-MS/MS analysis make this method an invaluable tool for researchers in lipidomics, clinical diagnostics, and metabolic research.
References
-
Fauland, A., et al. (2011). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Lipid Research. Available at: [Link]
-
Johnson, D. W. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry. Available at: [Link]
-
Johnson, D. W. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. PubMed. Available at: [Link]
-
LookChem. Nonahexacontanoic acid. LookChem. Available at: [Link]
-
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
-
Song, H., et al. (2007). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research. Available at: [Link]
-
Lee, H. S., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing. Available at: [Link]
-
Lee, H. S., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Nonahexacontanoic acid. PubChem. Available at: [Link]
-
Byrdwell, W. C. (2019). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS. Available at: [Link]
-
Isaac, G., et al. Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Waters Corporation. Available at: [Link]
-
Ostermann, A. I., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal Research Portal. Available at: [Link]
-
University of Wisconsin–Madison. LCMS Protocols - The DAN Lab. University of Wisconsin–Madison. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 12. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Application Notes and Protocols: Chromatographic Analysis of Nonahexacontanoic Acid Through Strategic Derivatization
Abstract
Nonahexacontanoic acid (C69H138O2), a very-long-chain fatty acid (VLCFA), presents significant analytical challenges due to its high molecular weight, low volatility, and poor ionization efficiency.[1][2] Direct chromatographic analysis is often impractical, necessitating derivatization to enhance its physicochemical properties for reliable detection and quantification. This guide provides a comprehensive overview and detailed protocols for the derivatization of nonahexacontanoic acid for subsequent analysis by Gas Chromatography (GC) and Liquid Chromatography (LC). We will explore the mechanistic basis for various derivatization strategies, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their analytical needs.
The Analytical Challenge of Nonahexacontanoic Acid
Nonahexacontanoic acid is a saturated fatty acid with a 69-carbon backbone.[1][2] Its substantial molecular weight (approximately 999.85 g/mol ) and high boiling point (556.7°C at 760 mmHg) render it non-volatile, precluding direct analysis by standard GC techniques.[1][3] Furthermore, its nonpolar alkyl chain and single polar carboxylic acid group result in poor solubility in aqueous mobile phases and inefficient ionization in mass spectrometry (MS), complicating LC-MS analysis.
Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for a given analytical method.[4] For nonahexacontanoic acid, the primary goals of derivatization are:
-
For Gas Chromatography (GC): To increase volatility by converting the polar carboxyl group into a less polar, more volatile ester or silyl ester.[5]
-
For Liquid Chromatography (LC): To enhance detectability by introducing a chromophore or fluorophore for UV or fluorescence detection, or to improve ionization efficiency for mass spectrometry.[6][7]
Derivatization Strategies for Gas Chromatography (GC) Analysis
For GC analysis, the primary objective is to increase the volatility of nonahexacontanoic acid. This is typically achieved by converting the carboxylic acid functional group into a less polar and more volatile ester.
Acid-Catalyzed Esterification to Fatty Acid Methyl Esters (FAMEs)
This is a robust and widely used method for the derivatization of fatty acids.[8] The reaction, known as the Fischer-Speier esterification, involves heating the carboxylic acid with an alcohol (typically methanol) in the presence of an acid catalyst.[9][10][11]
Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[9][10] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.[9]
A study comparing five different derivatization methods for VLCFAs (C24:0-C36:0) found that using sulfuric acid in methanol was the most suitable method in terms of cost, speed, safety, and GC response.[12]
Protocol 2.1: Acid-Catalyzed Methylation with Sulfuric Acid-Methanol
Materials:
-
Nonahexacontanoic acid sample
-
Anhydrous Methanol (CH3OH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Hexane (HPLC grade)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the nonahexacontanoic acid sample into a clean, dry reaction vial.
-
Reagent Addition: Add 2 mL of a freshly prepared 2% (v/v) solution of sulfuric acid in anhydrous methanol to the vial.
-
Reaction: Securely cap the vial and heat the mixture at 70°C for 60 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Silylation
Silylation is another effective method for increasing the volatility of carboxylic acids.[13][14] This reaction replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[5][13]
Mechanism of Action: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS), react with the active hydrogen of the carboxyl group.[13] The reaction proceeds through a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, leading to the formation of a TMS ester and a neutral byproduct.[5] A key advantage of silylation is that it is often faster and can be performed under milder conditions than some esterification methods. However, silylating reagents and the resulting TMS derivatives are sensitive to moisture, requiring anhydrous conditions.[14]
Protocol 2.2: Silylation with BSTFA + TMCS
Materials:
-
Nonahexacontanoic acid sample (must be dry)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)
-
Reaction vials with PTFE-lined caps
-
Heating block
Procedure:
-
Sample Preparation: Place approximately 0.5-1 mg of the dried nonahexacontanoic acid sample into a reaction vial.
-
Solvent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 45 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC or GC-MS.
Table 1: Comparison of GC Derivatization Methods
| Method | Reagents | Reaction Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Methylation | H2SO4 in Methanol | 70°C, 60 min | Cost-effective, stable derivatives, robust method.[12] | Longer reaction time compared to silylation. |
| Silylation | BSTFA + 1% TMCS | 60°C, 45 min | Fast reaction, mild conditions.[13] | Reagents and derivatives are moisture-sensitive.[14] |
Derivatization Strategies for Liquid Chromatography (LC) Analysis
For LC analysis, derivatization aims to enhance detection by either attaching a UV-absorbing or fluorescent tag or by improving ionization for mass spectrometry.
Fluorescent Labeling for HPLC-Fluorescence Detection
Introducing a fluorescent tag to the nonahexacontanoic acid molecule can dramatically increase detection sensitivity.[6] This is particularly useful when analyzing samples with low concentrations of the analyte. A variety of fluorescent labeling reagents are available that react with carboxylic acids.
One such reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the carboxyl group to form a highly fluorescent ester.[15]
Protocol 3.1: Fluorescent Labeling with FMOC-Cl
Materials:
-
Nonahexacontanoic acid sample
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetone
-
Pyridine (as catalyst)
-
Acetonitrile (HPLC grade)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of nonahexacontanoic acid in a suitable organic solvent.
-
Reaction Mixture: In a reaction vial, mix the sample solution with a molar excess of FMOC-Cl solution and a small amount of pyridine.
-
Reaction: Heat the mixture at 60°C for 10-15 minutes.[15]
-
Quenching: Stop the reaction by adding a small amount of an amine-containing reagent (e.g., glycine) to consume excess FMOC-Cl.
-
Dilution and Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system equipped with a fluorescence detector.
Charge-Reversal Derivatization for LC-MS
A significant challenge in the LC-MS analysis of fatty acids is their poor ionization in the commonly used positive electrospray ionization (ESI+) mode. Charge-reversal derivatization chemically modifies the carboxyl group to carry a permanent positive charge, drastically improving sensitivity in ESI+ mode.[7][16]
A method for VLCFA analysis involves a multi-step derivatization to form a trimethyl-amino-ethyl (TMAE) iodide ester.[16]
Protocol 3.2: TMAE Iodide Ester Derivatization for LC-MS/MS
Materials:
-
Nonahexacontanoic acid sample
-
Oxalyl chloride
-
Dimethylaminoethanol
-
Methyl iodide
-
Anhydrous dichloromethane
-
Anhydrous acetonitrile
-
Nitrogen gas supply
Procedure:
-
Acid Chloride Formation: In a fume hood, dissolve the dried sample in anhydrous dichloromethane and add oxalyl chloride. Allow the reaction to proceed at room temperature to form the acid chloride.
-
Esterification: Evaporate the solvent and excess oxalyl chloride under a stream of nitrogen. Add a solution of dimethylaminoethanol in dichloromethane to form the dimethylamino-ethyl ester.
-
Quaternization: After evaporating the solvent, add methyl iodide in acetonitrile to the residue. This step converts the tertiary amine to a quaternary ammonium salt (the TMAE iodide ester).
-
Analysis: After the reaction is complete, the solvent can be evaporated and the residue reconstituted in the mobile phase for LC-MS/MS analysis in positive ion mode.[16]
Visualization of Workflows
Caption: Workflow for GC derivatization of Nonahexacontanoic acid.
Caption: Workflow for LC derivatization of Nonahexacontanoic acid.
Conclusion and Best Practices
The successful chromatographic analysis of nonahexacontanoic acid is critically dependent on the selection and execution of an appropriate derivatization strategy. For GC-based methods, acid-catalyzed methylation offers a cost-effective and robust approach, while silylation provides a faster alternative, albeit with a higher sensitivity to moisture. For LC-based methods, fluorescent labeling is an excellent choice for achieving high sensitivity with fluorescence detection, whereas charge-reversal derivatization is a powerful tool for enhancing signal in LC-MS analysis.
Self-Validating System and Best Practices:
-
Purity of Reagents: Always use high-purity, anhydrous solvents and reagents to prevent side reactions and ensure complete derivatization.
-
Internal Standards: Incorporate an appropriate internal standard (e.g., a non-endogenous odd-chain fatty acid) prior to derivatization to account for variations in reaction efficiency and sample loss.
-
Method Validation: Validate the chosen derivatization method for linearity, accuracy, precision, and specificity using certified reference materials or spiked samples.
-
Blanks: Always include procedural blanks to monitor for contamination from reagents, solvents, and labware.
By carefully considering the analytical objective and adhering to these best practices, researchers can confidently and accurately quantify nonahexacontanoic acid in a variety of complex matrices.
References
-
LookChem. Nonahexacontanoic acid. Available from: [Link]
-
PubChem. Nonahexacontanoic acid. National Institutes of Health. Available from: [Link]
-
Quinlivan, V. H., et al. (2017). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of Lipid Research, 58(4), 819-830. Available from: [Link]
-
Villa, J. A., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Available from: [Link]
-
Semantic Scholar. An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers[S]. Available from: [Link]
-
Antolin, I., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 184-189. Available from: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
-
Springer Nature Experiments. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]
-
SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available from: [Link]
-
ScienceDirect. Acids: Derivatization for GC Analysis. Available from: [Link]
-
ACS Publications. Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available from: [Link]
-
PubMed. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Available from: [Link]
-
NIH. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Available from: [Link]
-
ResearchGate. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
PlantaeDB. Nonahexacontanoic acid. Available from: [Link]
-
OSADHI. List of plants having phytochemicals: Nonahexacontanoic acid. Available from: [Link]
-
ResearchGate. (PDF) Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. Available from: [Link]
-
ResearchGate. (PDF) An HPLC-CAD/Fluorescence Lipidomics Platform Using Fluorescent Fatty Acids as Metabolic Tracers. Available from: [Link]
-
J-GLOBAL. Nonahexacontanoic acid. Available from: [Link]
-
MOC. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
SpectraBase. Nonahexacontanoic acid. Available from: [Link]
-
PubMed. Derivatization enhanced separation and sensitivity of long chain-free fatty acids: Application to asthma using targeted and non-targeted liquid chromatography-mass spectrometry approach. Available from: [Link]
-
PubChem. Nonanoic Acid. National Institutes of Health. Available from: [Link]
-
NIH. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available from: [Link]
-
ACS Publications. Twin Derivatization Strategy for High-Coverage Quantification of Free Fatty Acids by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry. Available from: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
-
PubMed. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Available from: [Link]
-
PubChem. Hexanoic Acid. National Institutes of Health. Available from: [Link]
-
PubChem. Undecanoic Acid. National Institutes of Health. Available from: [Link]
-
PubMed. Nontargeted Analysis in Tobacco Research: Challenges and Opportunities. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Resolution Quantification of Nonahexacontanoic Acid Analytical Standards
Abstract
Nonahexacontanoic acid (C69:0), a very long-chain saturated fatty acid, represents a unique analytical challenge due to its extremely long aliphatic chain, high molecular weight, and low volatility. This document provides a comprehensive guide for the accurate and robust quantification of Nonahexacontanoic acid analytical standards. We present detailed protocols for sample handling, derivatization, and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored to the specific physicochemical properties of this molecule. The methodologies described herein are designed to provide a self-validating system for researchers in areas such as lipidomics, metabolic research, and drug development, where the characterization of such unique fatty acids is crucial.
Introduction to Nonahexacontanoic Acid
Nonahexacontanoic acid is a saturated fatty acid with a 69-carbon backbone.[1][2][3] Its considerable size and hydrophobicity distinguish it from more commonly studied long-chain and very long-chain fatty acids (VLCFAs). While the biological significance of Nonahexacontanoic acid is still an emerging area of research, the analysis of VLCFAs is critical in understanding various physiological and pathological processes, including certain genetic metabolic disorders.[4][5][6] The accurate quantification of analytical standards is the foundational step for any investigation into its potential biological roles or its use in pharmaceutical formulations.
The primary challenges in the analysis of Nonahexacontanoic acid stem from its physical properties:
-
Low Solubility: Insoluble in water and sparingly soluble in most organic solvents, requiring careful selection of solvent systems for extraction and analysis.[7]
-
High Boiling Point & Low Volatility: Poses significant challenges for traditional GC-MS analysis, necessitating derivatization to increase volatility.[8][9]
-
Potential for Adsorption: The long, nonpolar chain can lead to adsorptive losses on analytical instrumentation surfaces, impacting accuracy and reproducibility.
This application note provides detailed methodologies to address these challenges and ensure reliable quantification.
Physicochemical Properties of Nonahexacontanoic Acid
A thorough understanding of the physicochemical properties of Nonahexacontanoic acid is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₆₉H₁₃₈O₂ | [1] |
| Molecular Weight | 999.8 g/mol | [1] |
| CAS Number | 40710-32-5 | [1] |
| Appearance | Waxy solid (predicted) | [General knowledge of VLCFAs] |
| Boiling Point | 556.7°C at 760 mmHg (Predicted) | [10] |
| Solubility | Insoluble in water; limited solubility in nonpolar organic solvents. | [General knowledge of VLCFAs][7] |
Analytical Workflow Overview
The successful analysis of Nonahexacontanoic acid requires a meticulous and well-planned workflow. The following diagram illustrates the key stages, from sample preparation to data analysis.
Caption: A generalized workflow for the analysis of Nonahexacontanoic acid analytical standards.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high chromatographic resolution and is a standard technique for fatty acid analysis.[11][12] However, due to the low volatility of Nonahexacontanoic acid, derivatization is mandatory to convert the carboxylic acid to a more volatile ester.[9]
Rationale for Derivatization
The polar carboxylic acid group of Nonahexacontanoic acid leads to strong intermolecular hydrogen bonding, resulting in a very high boiling point and poor chromatographic peak shape. Converting the carboxylic acid to a methyl ester (Nonahexacontanoate) significantly reduces its polarity and increases its volatility, making it amenable to GC analysis. Several derivatization methods exist, with acid-catalyzed methylation using methanolic HCl or BF₃-methanol being common choices for VLCFAs.[13]
Step-by-Step Protocol
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of Nonahexacontanoic acid analytical standard.
-
Dissolve in 1 mL of a high-boiling point, non-polar solvent such as Toluene or Chloroform. Gentle heating (60-80°C) may be required to aid dissolution.
-
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
To the 1 mg/mL standard solution, add 2 mL of 2% (v/v) sulfuric acid in methanol.
-
Securely cap the vial and heat at 80°C for 2 hours in a heating block or oven.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.
-
Vortex vigorously for 1 minute to extract the FAME into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper hexane layer containing the Nonahexacontanoate methyl ester to a clean GC vial.
-
-
GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | High-performance system with precise temperature and flow control. |
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 340°C | A high temperature is necessary to ensure the volatilization of the high molecular weight FAME. |
| Column | High-temperature, non-polar column (e.g., Agilent J&W DB-1ht, 30 m x 0.25 mm, 0.1 µm) | A high-temperature stationary phase is crucial to prevent column bleed and ensure elution of the analyte. |
| Oven Program | Initial: 150°C (hold 1 min), Ramp: 15°C/min to 380°C, Hold: 10 min | An aggressive temperature ramp is needed to elute the very long-chain FAME in a reasonable time while maintaining good peak shape. |
| Carrier Gas | Helium or Hydrogen | Constant flow mode at 1.2 mL/min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides sensitive and selective detection. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Scan Range | m/z 50-1100 | A wide scan range is necessary to detect the molecular ion and characteristic fragments of the Nonahexacontanoate methyl ester. |
| Source Temperature | 230°C | Standard source temperature. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
Expected Results
The derivatized Nonahexacontanoic acid will be detected as its methyl ester. The expected mass spectrum will show a molecular ion ([M]⁺) at m/z 1013.9 and characteristic fragment ions corresponding to the loss of the methoxy group and fragmentation along the alkyl chain.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful alternative for the analysis of VLCFAs, especially for those that are difficult to volatilize.[8][14][15] This technique can analyze the intact carboxylic acid, although derivatization can sometimes enhance sensitivity.
Rationale for LC-MS
LC-MS avoids the need for high temperatures, thus reducing the risk of thermal degradation. It is particularly well-suited for complex matrices and can offer high sensitivity and specificity, especially when using tandem mass spectrometry (MS/MS).[4]
Step-by-Step Protocol
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of Nonahexacontanoic acid analytical standard.
-
Dissolve in 1 mL of a solvent mixture such as Chloroform:Methanol (2:1, v/v). Gentle heating may be necessary.
-
Further dilute the stock solution to the desired concentration range using the same solvent mixture or the initial mobile phase composition.
-
-
LC-MS/MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent | High-pressure system for efficient separation. |
| Column | Reversed-phase C18 or C8 column (e.g., Agilent ZORBAX RRHD C18, 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of long-chain fatty acids. |
| Column Temperature | 50°C | Elevated temperature reduces viscosity and improves peak shape. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation in positive ion mode or aids in deprotonation in negative ion mode. |
| Mobile Phase B | Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid | Strong organic solvent mixture for eluting the highly nonpolar analyte. |
| Gradient | Start at 70% B, ramp to 100% B over 10 min, hold for 5 min, return to initial conditions. | A gradient is necessary to elute the strongly retained Nonahexacontanoic acid. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Enables sensitive and selective detection using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | ESI is a soft ionization technique. Negative ion mode is typically more sensitive for carboxylic acids. |
| MRM Transition | Precursor Ion (Q1): m/z 997.9 ([M-H]⁻), Product Ion (Q3): m/z 997.9 or a suitable fragment | The deprotonated molecule is selected in Q1. A quantifier and qualifier transition should be optimized. |
| Gas Temperature | 325°C | |
| Gas Flow | 8 L/min | |
| Nebulizer Pressure | 35 psi | |
| Sheath Gas Temp. | 350°C | |
| Sheath Gas Flow | 11 L/min | |
| Capillary Voltage | 3500 V |
Data Analysis and Quantification
For both GC-MS and LC-MS, quantification is typically performed by generating a calibration curve using a series of known concentrations of the Nonahexacontanoic acid analytical standard. The peak area of the analyte is plotted against its concentration, and a linear regression is applied to determine the concentration of unknown samples.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of the following:
-
System Suitability: Prior to sample analysis, a system suitability standard should be injected to verify chromatographic performance, including peak shape, retention time, and detector response.
-
Quality Control Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the method.
-
Internal Standards: The use of a suitable internal standard, such as a stable isotope-labeled version of Nonahexacontanoic acid or another very long-chain fatty acid not present in the sample, is highly recommended to correct for variations in sample preparation and instrument response.
Conclusion
The analysis of Nonahexacontanoic acid presents significant but surmountable challenges. The detailed GC-MS and LC-MS protocols provided in this application note offer robust and reliable methods for the quantification of its analytical standards. Careful attention to sample preparation, particularly derivatization for GC-MS, and the use of appropriate high-temperature or reversed-phase chromatography are critical for success. These methodologies provide a solid foundation for researchers and drug development professionals working with this unique very long-chain fatty acid.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38626, Nonahexacontanoic acid. Retrieved from [Link].
-
Zhang, X., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Spectroscopy, 35(11), 24-32. Retrieved from [Link].
-
Giera, M., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Methods in Molecular Biology, 1730, 199-208. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8158, Nonanoic acid. Retrieved from [Link].
-
Palamakumbura, A. H., et al. (2023). Advancing the Analysis of Fatty Acid Composition in Animal-Based Marine Oils Through the Integration of Raman and IR Spectroscopy with Chemometrics. Molecules, 28(13), 5083. Retrieved from [Link].
-
Valianpour, F., et al. (2002). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular Genetics and Metabolism, 75(2), 143-149. Retrieved from [Link].
-
SpectraBase. (n.d.). Nonahexacontanoic acid. Retrieved from [Link].
-
Sun, Q., et al. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508. Retrieved from [Link].
-
LookChem. (n.d.). Nonahexacontanoic acid. Retrieved from [Link].
-
Oxford Academic. (n.d.). Ratios for very-long-chain fatty acids in plasma of subjects with peroxisomal disorders, as determined by HPLC and validated by gas chromatography-mass spectrometry. Retrieved from [Link].
-
Antolín, A., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 184-189. Retrieved from [Link].
-
Kempen, E. C., et al. (2014). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Chromatography B, 966, 161-167. Retrieved from [Link].
-
Gloucestershire Hospitals NHS Foundation Trust. (n.d.). Very Long Chain Fatty Acids (VLCFAs). Retrieved from [Link].
-
J-GLOBAL. (n.d.). Nonahexacontanoic acid. Retrieved from [Link].
-
NileRed. (2016, September 22). Making Hexanoic Acid [Video]. YouTube. Retrieved from [Link].
-
Adrenoleukodystrophy.info. (2024, June 25). Very long-chain fatty acids. Retrieved from [Link].
-
Al-Salami, H., et al. (2022). Therapeutic Applications of Nanomedicine: Recent Developments and Future Perspectives. Pharmaceutics, 14(3), 578. Retrieved from [Link].
-
Otte, D., et al. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. ChemCatChem, 5(10), 3053-3060. Retrieved from [Link].
-
nanoComposix. (n.d.). Drug Delivery Applications of Nanoparticles. Retrieved from [Link].
-
Lipotype. (n.d.). Long Chain Fatty Acid. Retrieved from [Link].
-
Otte, D., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemCatChem, 5(10), 3053-3060. Retrieved from [Link].
-
MicroCombiChem. (2025). Analytical Standards. Retrieved from [Link].
-
Wang, H., et al. (2021). Phytonanomaterials as therapeutic agents and drug delivery carriers. Acta Pharmaceutica Sinica B, 11(8), 2465-2475. Retrieved from [Link].
-
Lee, J. Y., et al. (2014). Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid. Bulletin of the Korean Chemical Society, 35(10), 3053-3056. Retrieved from [Link].
-
Artner, D., et al. (2014). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 6(22), 9078-9084. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8892, Hexanoic acid. Retrieved from [Link].
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonahexacontanoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. guidechem.com [guidechem.com]
- 4. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 5. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 7. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
protocol for hydrolysis of lipids to isolate Nonahexacontanoic acid
Application Note & Protocol
Title: A Validated Protocol for the Hydrolysis of Complex Lipids and Isolation of High-Purity Nonahexacontanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonahexacontanoic acid (C69:0) is a very long-chain saturated fatty acid (VLCFA) whose study requires efficient and reliable isolation from complex lipid mixtures. This document provides a comprehensive, step-by-step protocol for the liberation of nonahexacontanoic acid from its esterified lipid sources through alkaline hydrolysis (saponification), followed by a robust purification workflow. We detail the chemical principles behind each step, from the initial cleavage of ester bonds to the final purification, ensuring a high-purity final product suitable for downstream applications such as analytical standard development, formulation, and biological assays. The protocol emphasizes safety, reproducibility, and provides troubleshooting guidance for common challenges.
Introduction and Core Principles
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Nonahexacontanoic acid, with its 69-carbon backbone, represents an ultra-long-chain fatty acid. In natural and synthetic sources, these fatty acids are typically present as esters within more complex lipids like triacylglycerols, waxes, or phospholipids.[1][2] To isolate the free fatty acid, it is necessary to cleave these ester linkages.
The most robust and widely used method for this purpose is saponification , which is the hydrolysis of an ester under basic conditions.[2][3] This reaction is effectively irreversible and results in the formation of glycerol and a carboxylate salt of the fatty acid (a "soap").[3][4] Subsequent acidification protonates the carboxylate salt, converting it into the free fatty acid, which is insoluble in aqueous media and can be extracted into an organic solvent.
Purification of a specific VLCFA from the resulting mixture of fatty acids can be challenging. This protocol employs a multi-step purification strategy leveraging differences in solubility and molecular geometry, including urea complexation to remove unsaturated fatty acids and low-temperature crystallization to fractionate saturated fatty acids based on chain length.
Workflow for Isolation of Nonahexacontanoic Acid
The overall process involves a three-stage workflow: Saponification to liberate the fatty acid salt, Acidification and Extraction to recover the crude free fatty acid, and a multi-step Purification process to isolate Nonahexacontanoic acid.
Caption: Overall workflow from lipid source to purified Nonahexacontanoic acid.
Materials, Reagents, and Instrumentation
Reagents
-
Potassium Hydroxide (KOH), analytical grade
-
Ethanol (95% or absolute), reagent grade
-
Hydrochloric Acid (HCl), concentrated (e.g., 4N or 37%)
-
Hexane, HPLC grade
-
Methyl tert-Butyl Ether (MTBE), HPLC grade
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Urea, analytical grade
-
Methanol, HPLC grade
-
Acetone, HPLC grade
-
Deionized Water (ddH₂O)
-
Nitrogen gas, high purity
-
Standards for analytical validation (if available)
Instrumentation
-
Round-bottom flasks and reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnels
-
Rotary evaporator
-
pH meter or wide-range pH paper
-
Low-temperature freezer or refrigerated bath (-20°C to -80°C)
-
Glass funnels and filter paper (e.g., Whatman No. 1)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system for purity analysis.[5][6]
Detailed Experimental Protocol
Safety First: Always work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Concentrated acids and bases are corrosive. Organic solvents are flammable.
Stage 1: Saponification (Alkaline Hydrolysis)
This stage cleaves the ester bonds of the lipids, releasing the fatty acids as their potassium salts.
-
Preparation: Weigh approximately 1 gram of the lipid sample into a 250 mL round-bottom flask.
-
Reagent Addition: Add 50 mL of 1.75 M ethanolic KOH solution.[3] The use of an alcoholic solvent is crucial as it is miscible with both the nonpolar lipid and the aqueous base, creating a single phase for the reaction.
-
Hydrolysis Reaction: Attach the flask to a reflux condenser. Heat the mixture to reflux (approximately 80-85°C) using a heating mantle with gentle magnetic stirring.
-
Reaction Time: Maintain the reflux for 2 hours. The reaction is typically complete when the solution becomes clear and homogenous, with no visible oil droplets. For very complex or waxy materials, a longer duration (3-4 hours) may be necessary.
-
Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
Stage 2: Acidification and Extraction of Free Fatty Acids
Here, the potassium salts of the fatty acids are converted back to their protonated, water-insoluble form and extracted from the aqueous phase.
-
Solvent Addition: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Add 50 mL of deionized water and 50 mL of 5% NaCl solution. The salt is added to increase the ionic strength of the aqueous phase, which helps prevent emulsion formation and partitions the salts into the aqueous layer.
-
Acidification: Slowly add 4N HCl dropwise while gently swirling the funnel. Periodically check the pH of the aqueous layer by spotting a small amount onto pH paper. Continue adding acid until the pH is between 1 and 3. At this pH, the fatty acid carboxylates are fully protonated (R-COO⁻K⁺ → R-COOH), causing them to precipitate or become insoluble in the aqueous layer.
-
Extraction: Add 100 mL of hexane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The top organic layer (hexane) contains the free fatty acids, while the bottom aqueous layer contains glycerol, salts, and other water-soluble components.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer.
-
Re-extraction: To ensure quantitative recovery, return the aqueous layer to the funnel and repeat the extraction (steps 3-5) two more times with 50 mL aliquots of hexane. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with 50 mL of deionized water to remove any remaining acid or salts.
-
Drying: Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate (Na₂SO₄). Collect the dried extract in a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the hexane using a rotary evaporator. The resulting residue is the crude free fatty acid mixture.
Stage 3: Purification of Nonahexacontanoic Acid
This stage is critical for isolating the target C69:0 acid from other fatty acids. It involves a two-step process to first remove unsaturated fatty acids and then separate saturated fatty acids by chain length.
Step 3A: Urea Complexation (Removal of Unsaturated Fatty Acids)
The principle behind this step is that the linear structure of saturated fatty acids allows them to fit into the helical channels of urea crystals, forming an inclusion complex. Unsaturated fatty acids, with their rigid kinks, cannot fit and remain in the liquid phase.[7][8]
-
Dissolution: Dissolve the crude fatty acid mixture in a minimal amount of warm methanol.
-
Urea Solution: In a separate flask, prepare a saturated solution of urea in methanol by heating and stirring.
-
Complex Formation: While the urea solution is still warm, slowly add the fatty acid solution. Allow the mixture to cool slowly to room temperature, and then place it at 4°C overnight. The urea-saturated fatty acid adducts will crystallize out.
-
Isolation of Complex: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the unsaturated fatty acids and can be discarded.
-
Decomposition of Complex: Transfer the collected crystals to a separatory funnel. Add warm water and hexane. The water will dissolve the urea, releasing the saturated fatty acids into the hexane layer.
-
Recovery: Separate the hexane layer, wash it with water, dry it over Na₂SO₄, and evaporate the solvent to yield a mixture enriched in saturated fatty acids.
Step 3B: Low-Temperature Fractional Crystallization
This technique separates saturated fatty acids based on their melting points and solubility in an organic solvent at low temperatures. Longer-chain fatty acids are less soluble and will crystallize out at higher temperatures than shorter-chain ones.[7][8]
-
Dissolution: Dissolve the saturated fatty acid mixture from the previous step in warm acetone to make a 10% (w/v) solution.[7]
-
Stepwise Cooling:
-
Cool the solution to 0°C and hold for 2-4 hours. If any crystals form (representing longer-chain impurities), remove them by cold filtration.
-
Transfer the filtrate to a freezer at -20°C for 2-4 hours. Collect any crystals that form.
-
Continue this stepwise cooling to progressively lower temperatures (e.g., -40°C, -60°C). Nonahexacontanoic acid, being a very long-chain fatty acid, is expected to crystallize at a relatively high temperature compared to common fatty acids like palmitic (C16) or stearic (C18) acid. The exact crystallization temperature will need to be optimized based on the composition of the lipid source.
-
-
Isolation: Collect the crystal fractions from each temperature step and analyze their purity. The fraction containing the highest concentration of Nonahexacontanoic acid should be re-crystallized from fresh acetone at the optimal temperature to improve purity.
Stage 4: Purity Assessment and Characterization
The purity of the final product must be validated.
-
Gas Chromatography (GC): For analysis, the fatty acid must be converted to a more volatile form, typically a fatty acid methyl ester (FAME). This can be done using a reagent like BF₃-methanol. The FAMEs are then analyzed by GC-FID or GC-MS.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can also be used to separate and quantify fatty acids.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and assess the purity of the final product.[11][12]
Quantitative Data Summary
The following table provides a summary of key parameters for the protocol.
| Parameter | Value / Condition | Stage | Rationale / Notes |
| Sample Weight | ~1.0 g | 1 | Starting amount can be scaled up or down. |
| Saponification Reagent | 50 mL of 1.75 M KOH in Ethanol | 1 | Ensures complete hydrolysis of ester bonds.[3] |
| Saponification Temp. | ~80-85°C (Reflux) | 1 | Provides sufficient energy for the reaction without boiling off the solvent. |
| Saponification Time | 2-4 hours | 1 | Time depends on the complexity and stability of the lipid source. |
| Acidification pH | 1-3 | 2 | Ensures complete protonation of fatty acid salts for efficient extraction. |
| Extraction Solvent | Hexane | 2 | Excellent solvent for nonpolar very long-chain fatty acids. |
| Purification Method 1 | Urea Complexation | 3 | Efficiently separates saturated from unsaturated fatty acids.[8] |
| Purification Method 2 | Low-Temp. Crystallization | 3 | Separates saturated fatty acids based on chain length.[7][8] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution |
| Incomplete Saponification (oily layer remains) | Insufficient reaction time; Low concentration of base; Poor mixing. | Extend reflux time; Ensure KOH is fully dissolved and concentration is correct; Increase stirring speed. |
| Emulsion forms during extraction | High concentration of lipids; Insufficient ionic strength. | Add more NaCl solution to the aqueous phase; Centrifuge the mixture to break the emulsion. |
| Low yield of crude fatty acids | Incomplete saponification; Incomplete acidification (pH > 4); Insufficient extraction. | Verify reaction completion; Ensure pH is between 1-3; Perform additional extractions with the organic solvent. |
| Poor separation during crystallization | Solution is too concentrated; Cooling rate is too fast. | Dilute the sample with more solvent; Decrease the temperature in smaller steps and allow more time for equilibration at each step. |
References
-
Why do we do saponification of lipid when we determine fatty acid? (2015). ResearchGate. [Link]
- Analysis of Lipids. (n.d.).
-
Estimation of Saponification Value of Fats/Oils. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats. (2022). National Institutes of Health. [Link]
-
Saponification | Alex L. Sessions. (n.d.). Caltech GPS. [Link]
- Method of extraction and purification of polyunsaturated fatty acids from natural sources. (1988).
-
Quantitative release of fatty acids from lipids by a simple hydrolysis procedure. (1983). Journal of Lipid Research. [Link]
-
Nonahexacontanoic acid. (n.d.). SpectraBase. [Link]
- Purification of long chain fatty acids. (1957).
-
The Enzymatic Hydrolysis of Lipids in a Hydrophilic Membrane Bioreactor. (n.d.). WUR eDepot. [Link]
-
Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil. (2014). National Institutes of Health. [Link]
-
Solid-phase extraction of long-chain fatty acids from aqueous solution. (2013). Arizona State University. [Link]
- Novel methods of isolation of poly unsaturated fatty acids. (2009).
-
Isolation of lipids from biological samples. (2017). Taylor & Francis Online. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu Corporation. [Link]
-
Extracting Long-Chain Fatty Acids from a Fermentation Medium. (2004). ResearchGate. [Link]
-
Separation and Purification of ω-6 Linoleic Acid from Crude Tall Oil. (2020). MDPI. [Link]
-
An LC method for monitoring medium-chain fatty acid permeation through CaCo-2 cell monolayers. (2009). PubMed. [Link]
Sources
- 1. ANALYSIS OF LIPIDS [people.umass.edu]
- 2. Estimation of Saponification Value of Fats/Oils. (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. An LC method for monitoring medium-chain fatty acid permeation through CaCo-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
Application Notes & Protocols: Developing Cell-Based Assays with Nonahexacanoic Acid
Authored by a Senior Application Scientist
Introduction: Navigating the Frontier of Very Long-Chain Fatty Acid Research
Very long-chain fatty acids (VLCFAs), defined as fatty acids with acyl chains of 22 carbons or more, are critical components of cellular lipids and signaling molecules.[1][2] They are integral to the structure of sphingolipids and glycerophospholipids and serve as precursors for lipid mediators.[3][4][5] The physiological roles of VLCFAs are diverse and essential, contributing to skin barrier formation, liver homeostasis, myelin maintenance, and retinal function.[1][2] Consequently, mutations in genes encoding enzymes for VLCFA metabolism are linked to a variety of inherited diseases, including ichthyosis, macular degeneration, and demyelination.[2][3]
Nonahexacontanoic acid (C69:0) is a saturated fatty acid with an exceptionally long 69-carbon chain.[6][7][8] Its extreme hydrophobicity (estimated XLogP3 of 35.1) presents significant challenges for in vitro studies, as it is practically insoluble in aqueous cell culture media.[6][7] This guide provides a comprehensive framework for the systematic investigation of Nonahexacontanoic acid in cell-based assays. By adapting established methodologies for other VLCFAs, we present a logical, tiered approach to explore its cytotoxic, metabolic, and signaling effects. The core of this guide focuses on overcoming the primary obstacle—solubilization—and then progresses to a suite of validated assays to elucidate potential bioactivity.
Part 1: Foundational Techniques - Solubilization and Cellular Delivery
The single most critical step for studying Nonahexacontanoic acid is achieving a stable, bioavailable formulation for cell culture. Due to its extreme lipophilicity, direct dissolution in media is impossible. The most reliable method is complexation with fatty acid-free Bovine Serum Albumin (BSA), which mimics the physiological transport of fatty acids in circulation.[9][10][11]
Protocol 1: Preparation of Nonahexacontanoic Acid-BSA Complex
This protocol is designed to create a 10 mM stock solution of Nonahexacontanoic acid complexed with BSA at a 6:1 molar ratio, a common ratio for studying fatty acid effects.[10][12]
Rationale: BSA acts as a carrier protein, sequestering the hydrophobic acyl chain of the fatty acid and presenting it to cells in a soluble form.[11] Using fatty acid-free BSA is crucial to prevent competition from pre-bound lipids. Heating is necessary to dissolve the highly saturated Nonahexacontanoic acid, and maintaining a precise temperature is critical to ensure both fatty acid solubility and BSA integrity.[9][12]
Materials:
-
Nonahexacontanoic acid (MW: 999.8 g/mol )[7]
-
Fatty acid-free BSA
-
Ethanol, 100%
-
150 mM NaCl in sterile, cell-culture grade water
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 150 mM Nonahexacontanoic Acid Stock in Ethanol:
-
Accurately weigh 149.97 mg of Nonahexacontanoic acid.
-
Add to 1 mL of 100% ethanol in a sterile, glass tube.
-
Heat at 65-70°C and vortex periodically until fully dissolved. This may take a significant amount of time. The solution must be completely clear.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of 150 mM NaCl.
-
Warm to 37°C to aid dissolution. Do not exceed 40°C.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
-
Complexation of Nonahexacontanoic Acid with BSA:
-
Warm the 10% BSA solution in a 37°C water bath for 10 minutes.
-
Slowly, drop-by-drop, add the 150 mM Nonahexacontanoic acid stock solution to the warm BSA solution while stirring continuously. A transient cloudiness may appear but should resolve.[13]
-
Incubate the mixture in the 37°C water bath for 1 hour with continuous, gentle stirring to allow for complexation.[9][12]
-
Adjust the final volume and pH (7.4) if necessary.
-
-
Final Preparation and Storage:
-
The final stock solution will be approximately 10 mM Nonahexacontanoic acid : 1.7 mM BSA.
-
Prepare a vehicle control solution by adding an equivalent volume of ethanol to the BSA solution and incubating under the same conditions.
-
Aliquot the complex and vehicle control into sterile tubes and store at -20°C. They are typically stable for at least two weeks.[12]
-
Part 2: A Tiered Framework for Assay Development
A structured, tiered approach is recommended to efficiently characterize the cellular effects of Nonahexacontanoic acid. This workflow ensures that foundational data on cytotoxicity are established before proceeding to more complex mechanistic studies.
Experimental Workflow Overview
Tier 1: Cytotoxicity Assessment
Rationale: Before investigating any specific biological activity, it is essential to determine the concentration range at which Nonahexacontanoic acid is non-toxic to the cells. High concentrations of saturated fatty acids can induce lipotoxicity.[14] Using concentrations that significantly reduce cell viability will confound the interpretation of any mechanistic assay. It is challenging to perform cytotoxicity assays on highly lipophilic compounds, but methods using solubilizing agents like polysorbates have been validated.[15][16]
Recommended Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A standard model for studying lipid metabolism and hepatotoxicity.[17]
-
3T3-L1 (Mouse Adipocytes): A key model for adipogenesis and lipid storage.
-
RAW 264.7 (Mouse Macrophages): Relevant for studying inflammatory responses to lipids.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Nonahexacontanoic acid-BSA complex and the BSA vehicle control in cell culture medium. Recommended starting range: 1 µM to 500 µM.
-
Incubation: Remove the old medium and add 100 µL of the treatment media to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control-treated cells. Determine the concentration that causes 50% inhibition of viability (IC50).
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent. |
| Concentration Range | 1 µM - 500 µM | Broad range to capture the full dose-response curve for a novel compound. |
| Incubation Time | 24 - 48 hours | Allows sufficient time for potential cytotoxic effects to manifest. |
| Positive Control | 1% Triton X-100 | Induces complete cell lysis to define 0% viability. |
| Vehicle Control | BSA-Ethanol Complex | Accounts for any effects of the carrier complex itself.[9] |
Tier 2: Mechanistic Assays
Based on the established roles of other VLCFAs, several potential biological activities of Nonahexacontanoic acid can be investigated using non-toxic concentrations determined in Tier 1.
A. Lipid Accumulation
Rationale: Exogenous fatty acids can be taken up by cells and stored as neutral lipids in lipid droplets.[18] An increase in intracellular lipid droplets is a key indicator of altered lipid metabolism.[19][20] BODIPY 493/503 and Oil Red O are common dyes used to visualize and quantify these neutral lipid stores.[][][23][24]
Protocol 3: Lipid Droplet Staining with BODIPY 493/503
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they are 60-80% confluent.[18]
-
Treatment: Treat cells with a non-toxic concentration of Nonahexacontanoic acid-BSA complex (and vehicle control) for 18-24 hours. Oleic acid (e.g., 30 µM) can be used as a positive control for inducing lipid droplet formation.[18][25]
-
Staining:
-
Fixation and Mounting:
-
Imaging: Visualize lipid droplets (green fluorescence) and nuclei (blue fluorescence) using a fluorescence microscope.
B. Modulation of Lipid Metabolism Gene Expression
Rationale: Cells respond to changes in fatty acid levels by altering the expression of genes involved in their synthesis, degradation, and transport. VLCFAs are synthesized by a family of elongase enzymes (ELOVLs).[1][2] Measuring changes in the mRNA levels of these and other key metabolic genes can provide insight into the cellular response to Nonahexacontanoic acid.
Key Gene Targets for qPCR:
-
ELOVL1, ELOVL4: Elongases involved in the synthesis of VLCFAs.[1][3]
-
ACOX1: A rate-limiting enzyme in peroxisomal beta-oxidation, the primary pathway for VLCFA degradation.
-
SCD1: Stearoyl-CoA desaturase, involved in fatty acid desaturation.
-
CPT1A: Carnitine palmitoyltransferase 1A, crucial for mitochondrial fatty acid oxidation.
C. Inflammatory Signaling
Rationale: Certain saturated fatty acids are known to induce pro-inflammatory responses in cells like macrophages. This can occur through pathways involving Toll-like receptors (TLRs) leading to the production of inflammatory cytokines such as TNF-α and IL-6.
Protocol 4: Cytokine Measurement by ELISA
-
Cell Culture: Plate RAW 264.7 macrophages and allow them to adhere.
-
Treatment: Treat cells with non-toxic concentrations of Nonahexacontanoic acid-BSA complex for 6-24 hours. Lipopolysaccharide (LPS) (e.g., 100 ng/mL) serves as a potent positive control for inflammation.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Analysis: Quantify the concentration of cytokines released into the medium by comparing the absorbance values to a standard curve.
D. Nuclear Receptor Activation
Rationale: Fatty acids and their derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.[26] PPARα, in particular, is activated by fatty acids and regulates genes involved in their catabolism.[26]
Potential Signaling Pathway Involvement
Protocol 5: PPARα Reporter Assay
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a PPARα expression vector and a luciferase reporter gene linked to a PPAR-responsive element (PPRE).[27][28]
-
Treatment: Treat the reporter cells with non-toxic concentrations of the Nonahexacontanoic acid-BSA complex for 18-24 hours. A known PPARα agonist (e.g., GW7647) should be used as a positive control.
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.
-
Luciferase Assay: Add a luciferase assay reagent to the cell lysate.
-
Measurement: Quantify the light emission (luminescence) using a luminometer. An increase in luminescence relative to the vehicle control indicates activation of PPARα.[27]
Part 3: Data Interpretation & Troubleshooting
-
Compound Precipitation: If the Nonahexacontanoic acid-BSA complex solution appears cloudy or precipitates upon dilution in media, the fatty acid to BSA ratio may be too high, or the complexation may have been incomplete. Re-optimize the preparation protocol.
-
High Vehicle Control Toxicity: If the BSA-ethanol vehicle control shows significant toxicity, the final ethanol concentration in the media may be too high. Ensure it does not exceed 0.1%. Alternatively, prepare the initial fatty acid stock in a minimal volume of solvent.
-
No Observed Effect: The lack of an observable effect could be due to several factors: the chosen concentrations are too low, the incubation time is too short, the selected cell line is not responsive, or Nonahexacontanoic acid is biologically inert in the tested systems. Consider expanding the concentration range, performing a time-course experiment, or screening additional cell lines.
Conclusion
The study of Nonahexacontanoic acid represents a novel challenge in lipid research due to its extreme physical properties. The methodologies outlined in this guide provide a robust and scientifically rigorous framework to overcome the primary hurdle of solubilization and systematically investigate its potential biological roles. By employing a tiered approach that begins with establishing a non-toxic dose range and progresses to specific mechanistic assays, researchers can efficiently generate reliable data. This structured workflow, grounded in established principles for VLCFA research, will enable the scientific community to begin characterizing the function of this unique fatty acid and its potential implications for cellular metabolism and disease.
References
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Journal of Lipid Research, 55(12), 2573-2590. [Link]
-
Sassa, T., & Kihara, A. (n.d.). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Korea Science. [Link]
-
Ramirez, M. (2018). Procedures for the staining of lipid droplets with Oil Red O. Protocols.io. [Link]
-
Ramirez, M. (2018). Procedures for the staining of lipid droplets with Oil Red O v1. ResearchGate. [Link]
-
Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Experimental & Molecular Medicine, 46(e79). [Link]
-
LookChem. (n.d.). Nonahexacontanoic acid. LookChem. [Link]
-
BioVision Inc. (n.d.). Lipid (Oil Red O) Staining Kit. BioVision. [Link]
-
Bio-protocol. (n.d.). Conjugation of free fatty acids to bovine serum albumin. Bio-protocol. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387-395. [Link]
-
Viana, A. F. S. C., et al. (2018). Validation Cytotoxicity Assay for Lipophilic Substances. Current Pharmaceutical Design, 24(15), 1696-1703. [Link]
-
Golden, E., & Aragon, R. (2022). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. Protocols.io. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. PubMed. [Link]
-
Listenberger, L. L., et al. (2016). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 987-996. [Link]
-
Minnaard, E., et al. (2015). Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle. Journal of Histochemistry & Cytochemistry, 63(10), 825-833. [Link]
-
National Center for Biotechnology Information. (n.d.). Nonahexacontanoic acid | C69H18O2 | CID 38626. PubChem. [Link]
-
WK Lab. (n.d.). Fatty Acid-BSA complex protocol. WK Lab. [Link]
-
Wang, Y., et al. (2022). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Scientific Reports, 12(1), 1-10. [Link]
-
Posadas-Rodríguez, P., et al. (2020). 2.4. Fatty Acid Preparation. Bio-protocol, 10(15), e3701. [Link]
-
Goparaju, C. M., et al. (2017). A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics. ASSAY and Drug Development Technologies, 15(8), 353-362. [Link]
-
Burridge, P. W., et al. (2016). Conjugation of fatty acids with BSA. ResearchGate. [Link]
-
DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 342(1), 1-9. [Link]
-
De Bigault De Cazanove, M., et al. (2017). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Frontiers in Plant Science, 8, 1477. [Link]
-
Cell Biolabs, Inc. (n.d.). Free Fatty Acid (FFA) Assays. Cell Biolabs, Inc.. [Link]
-
Signosis. (n.d.). Lipid Detection Assay Kits. Signosis. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]
-
Qiu, B., & Simon, M. C. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol, 6(17), e1916. [Link]
-
PlantaeDB. (n.d.). Nonahexacontanoic acid - Chemical Compound. PlantaeDB. [Link]
-
National Center for Biotechnology Information. (n.d.). Nonahexacontanoic acid. PubChem. [Link]
-
Holzer, M., et al. (2017). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Scientific Reports, 7(1), 1-12. [Link]
-
Viana, A. F. S. C., et al. (2018). Validation Cytotoxicity Assay for Lipophilic Substances. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]
-
Bach, L., et al. (2011). Very-long-chain fatty acids are required for cell plate formation during cytokinesis in Arabidopsis thaliana. Journal of Cell Science, 124(19), 3223-3234. [Link]
-
Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha. INDIGO Biosciences. [Link]
-
Uno, Y., et al. (2015). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 38(7), 1047-1051. [Link]
-
Hughes, T. B., et al. (2019). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Toxicology Research and Application, 3, 239784731985959. [Link]
-
ResearchGate. (n.d.). How can I assess the activity of the nuclear receptor PPAR gamma?. ResearchGate. [Link]
-
Lin, L., et al. (2021). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Molecules, 26(23), 7167. [Link]
-
Wang, Y., et al. (2017). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 8(8), 625-630. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 6. lookchem.com [lookchem.com]
- 7. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2.4. Fatty Acid Preparation [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wklab.org [wklab.org]
- 13. researchgate.net [researchgate.net]
- 14. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 19. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 20. researchgate.net [researchgate.net]
- 23. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 27. korambiotech.com [korambiotech.com]
- 28. indigobiosciences.com [indigobiosciences.com]
Experimental Applications of Synthetic Very-Long-Chain Fatty Acids: A Technical Guide for Researchers
Abstract
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids and play essential roles in numerous biological processes, including membrane structure, cell signaling, and energy metabolism.[1][2][3] The accumulation of VLCFAs due to metabolic dysfunction is implicated in severe pathologies, most notably X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder.[4][5][6] Synthetic VLCFAs are indispensable tools for investigating these pathways, elucidating disease mechanisms, and screening potential therapeutic agents. This guide provides detailed application notes and protocols for the experimental use of synthetic VLCFAs, using Hexacosanoic Acid (C26:0) as a primary exemplar, to empower researchers in metabolic studies and drug development.
Introduction: The Significance of Synthetic VLCFAs in Research
VLCFAs are synthesized in the endoplasmic reticulum through a cyclical four-step elongation process catalyzed by a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids).[7][8][9][10] Their degradation occurs primarily in peroxisomes via β-oxidation.[11] A defect in the peroxisomal transporter ABCD1 leads to the accumulation of VLCFAs, particularly C26:0, which is the hallmark of X-ALD.[4][5][6][12] This accumulation is associated with myelin sheath destabilization, oxidative stress, mitochondrial dysfunction, and neuroinflammation.[4][13][14][15]
While the topic of Nonahexacontanoic acid (C69:0) is not represented in current scientific literature, the principles and protocols detailed here for well-characterized VLCFAs like Hexacosanoic acid (C26:0) provide a robust framework for investigating any novel long-chain fatty acid. Synthetic VLCFAs offer unparalleled precision for:
-
Modeling Disease States: Introducing specific VLCFAs to cell cultures to replicate the toxic effects seen in genetic disorders.[13][15]
-
Tracing Metabolic Fates: Using stable-isotope labeled VLCFAs to track their incorporation into complex lipids and their degradation.
-
Mechanistic Studies: Probing the direct impact of VLCFAs on organelle function, membrane integrity, and signaling cascades.[13][16]
-
Drug Discovery: Developing assays to screen for compounds that can correct VLCFA metabolism by, for example, inhibiting their synthesis or enhancing their degradation.[17][18]
This document details three core applications, providing both the conceptual framework and step-by-step protocols for their successful implementation.
Application Note 1: Assessing Cellular Uptake and Cytotoxicity of Synthetic C26:0
Scientific Objective
To quantify the dose-dependent cytotoxicity of exogenously applied synthetic Hexacosanoic acid (C26:0) in a relevant cell line (e.g., human fibroblasts or oligodendrocytes) and to confirm its uptake and impact on the total cellular fatty acid profile. This foundational experiment establishes the working concentration range for a specific cell type and validates the biological activity of the synthetic compound.
Rationale and Experimental Design
VLCFAs are highly hydrophobic and have low aqueous solubility.[19] To facilitate their uptake by cells in culture, they must be complexed with a carrier protein, typically bovine serum albumin (BSA).[20] The experimental workflow involves preparing a stable C26:0-BSA complex, treating cultured cells with a range of concentrations, assessing cell viability, and analyzing the cellular lipid content to confirm that the exogenous C26:0 was incorporated. Studies have shown that excess C26:0 can induce cytotoxicity in oligodendrocytes, astrocytes, and neurons.[4][13][15]
Workflow Diagram
Caption: Workflow for C26:0 cytotoxicity and uptake analysis.
Detailed Protocol
Materials:
-
Synthetic Hexacosanoic acid (C26:0)
-
200-proof Ethanol
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Human fibroblast cell line (e.g., from ATCC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Reagents for lipid extraction (Hexane, Isopropanol) and derivatization (BF₃-Methanol)
-
Internal standard (e.g., deuterated C17:0)
Procedure:
-
Preparation of C26:0-BSA Complex (5 mM Stock): a. Dissolve 19.8 mg of C26:0 in 10 mL of ethanol to make a 5 mM stock. Warm slightly if needed to fully dissolve. b. Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile PBS. c. In a sterile tube, slowly add the C26:0 ethanol stock to the BSA solution at a 1:3 molar ratio (e.g., 1 mL of 5 mM C26:0 to 1.67 mL of 10% BSA). d. Incubate at 37°C for 1 hour with gentle agitation to allow complex formation. e. Sterile filter the final complex through a 0.22 µm syringe filter. This is your working stock.
-
Cell Treatment: a. Seed human fibroblasts into 96-well plates (for viability) and 6-well plates (for lipid analysis) and allow them to adhere overnight. b. Prepare serial dilutions of the C26:0-BSA complex in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. c. Include a "vehicle control" using a BSA solution that underwent the same preparation without C26:0. d. Aspirate the old medium from the cells and replace it with the treatment media. e. Incubate for 24 to 48 hours.
-
Cell Viability (MTT Assay): a. Add MTT reagent to each well of the 96-well plate and incubate for 4 hours at 37°C. b. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm. c. Calculate viability as a percentage relative to the vehicle control.
-
Lipid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): a. Harvest cells from the 6-well plates by scraping into PBS. Pellet by centrifugation. b. Add a known amount of deuterated C17:0 internal standard to each cell pellet. c. Perform a total lipid extraction using a hexane:isopropanol solvent system. d. Evaporate the solvent and perform acid-catalyzed transmethylation by adding Boron Trifluoride (BF₃) in methanol and heating at 100°C for 30 minutes. This converts fatty acids to their volatile Fatty Acid Methyl Esters (FAMEs).[21][22] e. Extract the FAMEs into hexane and analyze via GC-MS.[21][23][24] The GC separates FAMEs by chain length and saturation, while the MS identifies them based on their mass fragmentation patterns.[21]
Expected Data and Interpretation
The experiment should yield a dose-response curve showing decreased cell viability with increasing C26:0 concentration. The GC-MS analysis will confirm a spike in the C26:0 peak in treated cells compared to controls, validating cellular uptake.
| C26:0 Concentration (µM) | Cell Viability (% of Control) | Cellular C26:0 (nmol/mg protein) |
| 0 (Vehicle) | 100 ± 5.2 | 0.8 ± 0.2 |
| 10 | 95 ± 4.8 | 3.5 ± 0.6 |
| 25 | 78 ± 6.1 | 9.1 ± 1.1 |
| 50 | 52 ± 5.5 | 18.4 ± 2.3 |
| 100 | 21 ± 3.9 | 35.7 ± 4.0 |
| Table 1: Representative data showing the effect of C26:0 on fibroblast viability and cellular content. |
Application Note 2: Investigating the Impact of VLCFAs on Peroxisomal β-Oxidation
Scientific Objective
To determine if a synthetic VLCFA acts as a substrate for, or an inhibitor of, the peroxisomal β-oxidation pathway. This is critical for understanding how an accumulation of one VLCFA species might affect the metabolism of others.
Rationale and Experimental Design
The degradation of VLCFAs is exclusively initiated in peroxisomes.[12] In X-ALD, the defective ABCD1 transporter prevents VLCFA-CoAs from entering the peroxisome, leading to their accumulation.[4][5][6][12] This assay uses a stable-isotope labeled substrate, such as Deuterium-labeled C22:0 (d₃-C22:0), which can be transported into peroxisomes and degraded. The rate of its breakdown into shorter fatty acids (e.g., d₃-C16:0) is measured. By co-incubating with an unlabeled synthetic VLCFA (e.g., C26:0), one can assess if it competes with or inhibits the degradation of the labeled substrate.
Pathway and Assay Diagram
Caption: Peroxisomal β-oxidation pathway and assay principle.
Detailed Protocol
Materials:
-
Deuterium-labeled Docosanoic acid (d₃-C22:0)
-
Unlabeled Hexacosanoic acid (C26:0)
-
Human fibroblast cell line (control and, ideally, an X-ALD patient-derived line)
-
Reagents for lipid extraction and FAMEs preparation as in Protocol 1.
-
LC-MS/MS system for sensitive quantification.
Procedure:
-
Cell Culture and Treatment: a. Seed control and X-ALD fibroblasts in 6-well plates. b. Prepare BSA-complexed solutions of d₃-C22:0 (e.g., 30 µM) and C26:0 (e.g., 10 µM). c. Treat cells with: i. d₃-C22:0 alone (Control condition) ii. d₃-C22:0 + C26:0 (Test condition) d. Incubate the cells for 72 hours to allow for metabolism.
-
Sample Preparation: a. Harvest cells and extract total lipids as described in Protocol 1.4. b. Prepare FAMEs for analysis.
-
LC-MS/MS Analysis: a. Use a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for superior sensitivity and specificity in quantifying the deuterated species. b. Develop a method to specifically monitor the mass transitions for d₃-C22:0 and its chain-shortened product, d₃-C16:0. c. Calculate the ratio of the product (d₃-C16:0) to the remaining substrate (d₃-C22:0) in each sample.
Expected Data and Interpretation
In control cells, a baseline ratio of product-to-substrate will be established. If C26:0 competes for the ABCD1 transporter or inhibits a β-oxidation enzyme, the ratio of d₃-C16:0 to d₃-C22:0 will decrease in the co-incubation condition. As expected, X-ALD fibroblasts will show a significantly lower baseline β-oxidation rate.[4][25]
| Cell Line | Treatment | Product/Substrate Ratio (d₃-C16:0 / d₃-C22:0) | Interpretation |
| Control Fibroblast | d₃-C22:0 only | 0.45 ± 0.05 | Baseline β-oxidation |
| Control Fibroblast | d₃-C22:0 + C26:0 | 0.21 ± 0.03 | Inhibition by C26:0 |
| X-ALD Fibroblast | d₃-C22:0 only | 0.08 ± 0.02 | Defective β-oxidation |
| Table 2: Representative data showing C26:0 inhibits peroxisomal β-oxidation of d₃-C22:0. |
Application Note 3: High-Throughput Screening for Inhibitors of VLCFA Synthesis
Scientific Objective
To develop a cell-based, high-throughput assay for screening small molecule libraries to identify inhibitors of VLCFA synthesis, specifically targeting the ELOVL1 enzyme responsible for elongating C22:0 to C26:0.[8][17][18]
Rationale and Experimental Design
Inhibiting the synthesis of toxic C26:0 is a promising therapeutic strategy for X-ALD. The enzyme ELOVL1 is the key elongase that produces C24:0 and C26:0 fatty acids.[8][17][18] This assay uses a stable-isotope labeled precursor, ¹³C-labeled Palmitic acid (¹³C₁₆-C16:0), which cells will take up and elongate. By measuring the amount of labeled precursor that is converted into the final labeled product (¹³C₁₆-C26:0) in the presence of test compounds, one can identify potent inhibitors of the elongation pathway.
Pathway and Screening Logic Diagram
Caption: VLCFA synthesis pathway and screening logic for ELOVL1 inhibitors.
Detailed Protocol
Materials:
-
¹³C-labeled Palmitic acid (¹³C₁₆-C16:0)
-
A human cell line with high ELOVL1 activity (e.g., HepG2 or X-ALD fibroblasts)
-
Small molecule compound library (e.g., 10,000 compounds dissolved in DMSO)
-
384-well cell culture plates
-
Automated liquid handling systems
-
LC-MS/MS system
Procedure:
-
Assay Miniaturization and Plating: a. Seed HepG2 cells into 384-well plates using an automated dispenser and allow them to attach. b. Use a pintool or acoustic dispenser to transfer a small volume (e.g., 50 nL) of each compound from the library into individual wells. Include positive controls (known inhibitor, if available) and negative controls (DMSO only).
-
Cell Treatment: a. Prepare a BSA-complexed solution of ¹³C₁₆-C16:0. b. Add the labeled precursor to all wells to a final concentration of 50 µM. c. Incubate for 48 hours.
-
Automated Sample Preparation: a. Automate the following steps using a liquid handler: i. Aspirate media. ii. Wash cells with PBS. iii. Lyse cells and extract lipids directly in the plate. iv. Transfer lipid extracts to a new plate for analysis.
-
High-Throughput LC-MS/MS Analysis: a. Use a rapid LC gradient (e.g., < 2 minutes per sample) coupled to a triple quadrupole MS/MS system. b. Set up a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the mass transition of the ¹³C₁₆-C26:0 product. c. Analyze all samples from the 384-well plates.
-
Data Analysis: a. Normalize the ¹³C₁₆-C26:0 signal in each well to the plate's median or the negative control wells. b. Calculate the percent inhibition for each compound. c. Flag "hits" as compounds that produce inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean).
Expected Data and Interpretation
The screen will generate a large dataset where most compounds show no effect, but a small number will significantly reduce the production of ¹³C₁₆-C26:0. These "hits" are candidates for further validation, including dose-response analysis and specificity testing.
| Compound ID | ¹³C₁₆-C26:0 Signal (Arbitrary Units) | % Inhibition | Classification |
| DMSO Control | 150,000 | 0% | No Effect |
| Cmpd_0001 | 145,000 | 3% | No Effect |
| Cmpd_0002 | 25,000 | 83% | Hit |
| Cmpd_0003 | 152,000 | -1% | No Effect |
| Table 3: Example high-throughput screening data identifying a potential ELOVL1 inhibitor. |
References
- Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms. (2024). IntechOpen.
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules and Therapeutics, 22(2), 83–92. Available from: [Link]
-
Engelen, M., Kemp, S., & de Visser, M. (2012). Pathophysiology of X-linked adrenoleukodystrophy. Current Neurology and Neuroscience Reports, 12(4), 435-441. Available from: [Link]
-
Jia, Y., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Lipids in Health and Disease, 22(1), 1-14. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). GCMS analysis of fatty acids. Available from: [Link]
-
Pen and Prosperity. (2023). Role of Long-Chain Hydroxy Fatty Acids in Modulating Membrane Fluidity And Cellular Signalling. Available from: [Link]
-
Hein, S., et al. (2008). Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture. Human Molecular Genetics, 17(12), 1750–1760. Available from: [Link]
-
Gong, Y., et al. (2017). Revisiting the Pathogenesis of X-Linked Adrenoleukodystrophy. International Journal of Molecular Sciences, 18(6), 1218. Available from: [Link]
-
Kamp, F., & Hamilton, J. A. (2006). Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins? Molecular and Cellular Biochemistry, 286(1-2), 111-115. Available from: [Link]
-
Engelen, M., Kemp, S., & Poll-The, B. T. (2014). Pathophysiology of X-linked adrenoleukodystrophy. Handbook of Clinical Neurology, 120, 237-247. Available from: [Link]
-
Ecker, J., et al. (2010). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 579, 53–66. Available from: [Link]
-
Schaffer, J. E., & Lodish, H. F. (1994). Cellular uptake and intracellular trafficking of long chain fatty acids. American Journal of Physiology-Cell Physiology, 266(5), C1233-C1241. Available from: [Link]
-
Chromatography Today. (2017). Is GC-MS the Solution for Fatty Acid Analysis?. Available from: [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomol Ther (Seoul), 22(2), 83-92. Available from: [Link]
-
Wikipedia. (n.d.). Adrenoleukodystrophy. Available from: [Link]
-
Ofman, R., et al. (2010). The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy. EMBO Molecular Medicine, 2(3), 90-97. Available from: [Link]
-
van Roermund, C. W., et al. (2011). Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction. Journal of Biological Chemistry, 286(22), 19489–19496. Available from: [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomol Ther (Seoul), 22(2), 83-92. Available from: [Link]
-
Jia, Y., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 2. Available from: [Link]
-
Liu, Y., et al. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387–395. Available from: [Link]
-
Batsale, M., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Plants, 10(9), 1787. Available from: [Link]
-
Adrenoleukodystrophy.info. (2024). Very long-chain fatty acids. Available from: [Link]
-
Adrenoleukodystrophy.info. (2024). Origin and Metabolism of VLCFA. Available from: [Link]
-
Astitene, K., et al. (2023). A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. Cellular & Molecular Biology Letters, 28(1), 84. Available from: [Link]
-
Jia, Y., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 2. Available from: [Link]
-
Braiterman, L. T., et al. (1999). Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression. Molecular Genetics and Metabolism, 66(2), 91-99. Available from: [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Available from: [Link]
-
Hein, S., et al. (2008). Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture. Human Molecular Genetics, 17(12), 1750-1760. Available from: [Link]
-
Turki, A., et al. (2018). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Analytical Chemistry, 90(21), 12833-12840. Available from: [Link]
-
Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. Proceedings of the National Academy of Sciences, 107(43), 18439–18444. Available from: [Link]
-
Casas, J., et al. (2018). Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis. Biochemistry, 57(22), 3099–3102. Available from: [Link]
-
Hein, S., et al. (2008). Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture. Human Molecular Genetics, 17(12), 1750-60. Available from: [Link]
-
Sules, M., et al. (2022). Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis. Journal of Lipid Research, 63(1), 100150. Available from: [Link]
-
Nie, L., et al. (2021). The structural basis of fatty acid elongation by the ELOVL elongases. Nature Structural & Molecular Biology, 28(6), 512–520. Available from: [Link]
-
Nioi, C., & Tireli, M. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(16), 4995. Available from: [Link]
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Available from: [Link]
-
Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370. Available from: [Link]
-
Zhukov, A. V., & Vereshchagina, Y. A. (2020). Very Long-Chain Fatty Acids in Composition of Plant Membrane Lipids. Russian Journal of Plant Physiology, 67(1), 1-11. Available from: [Link]
-
Konda, V., et al. (2018). A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Organic & Biomolecular Chemistry, 16(43), 8348–8351. Available from: [Link]
-
Konda, V., et al. (2018). A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Organic & Biomolecular Chemistry, 16(43), 8348-8351. Available from: [Link]
-
Lee, H. J., et al. (2014). Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid. Bulletin of the Korean Chemical Society, 35(5), 1349-1352. Available from: [Link]
-
Lee, H. J., et al. (2014). Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid. Bulletin of the Korean Chemical Society, 35(5), 1349-1352. Available from: [Link]
Sources
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. academic.oup.com [academic.oup.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 7. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 8. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. mdpi.com [mdpi.com]
- 12. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 13. academic.oup.com [academic.oup.com]
- 14. Pathophysiology of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. mdpi.com [mdpi.com]
- 23. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Challenge of Purifying Nonahexacontanoic Acid
An In-Depth Guide to the Purification of Nonahexacontanoic Acid
This document provides detailed application notes and protocols for the purification of Nonahexacontanoic acid (C₆₉H₁₃₈O₂), a very long-chain fatty acid (VLCFA). The methodologies described herein are tailored for researchers, scientists, and professionals in drug development who require high-purity material for their work. This guide emphasizes the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability.
Nonahexacontanoic acid is a saturated fatty acid characterized by an exceptionally long 69-carbon aliphatic chain. Its high molecular weight and predominantly nonpolar nature dictate its physicochemical properties, presenting unique challenges for purification.[1][2][3] Standard laboratory techniques must be adapted to contend with its extremely low solubility in common solvents and its high melting point. The primary goal of purification is to remove contaminants, which typically include shorter and longer-chain fatty acid homologs, residual reactants from synthesis, and other organic impurities. Achieving high purity is critical, as even minor contaminants can significantly alter the material's physical properties and biological activity in research and pharmaceutical applications.
This guide will detail two primary, orthogonal purification strategies: Solvent Recrystallization and Reversed-Phase Chromatography. Each method is presented with a focus on the underlying principles and includes step-by-step protocols designed to be self-validating.
Physicochemical Properties of Nonahexacontanoic Acid
A thorough understanding of the molecule's properties is fundamental to designing an effective purification strategy. The table below summarizes key data points.
| Property | Value | Source |
| Molecular Formula | C₆₉H₁₃₈O₂ | [1][2] |
| Molecular Weight | ~999.85 g/mol | [1][3] |
| Boiling Point | 556.7°C at 760 mmHg | [1][4] |
| Density | ~0.86 g/cm³ | [1][4] |
| LogP (Octanol-Water) | 26.2 - 35.1 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Solubility | Insoluble in water; sparingly soluble in nonpolar organic solvents. | [5][6] |
The extremely high LogP value underscores the molecule's profound hydrophobicity, which is the central factor governing the choice of solvents and chromatographic conditions.
Purification Strategy I: Multi-Stage Solvent Recrystallization
Expertise & Rationale: Recrystallization is a powerful, cost-effective technique for purifying solids. It exploits the differences in solubility between the target compound and its impurities within a selected solvent at varying temperatures. For VLCFAs, the key is to identify a solvent in which the acid is reasonably soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures. Homologous fatty acid impurities, having slightly different chain lengths, will exhibit marginal but significant differences in solubility, allowing for their separation through carefully controlled crystallization. The rate of recrystallization for long-chain lipids can be slow, and is influenced by chain length and temperature.[7] A multi-stage approach is often necessary to achieve high purity.
Protocol 3.1: Solvent Screening and Selection
Objective: To identify an optimal solvent or solvent system for recrystallization.
-
Candidate Solvents: Based on the principle of "like dissolves like," start with nonpolar to moderately polar organic solvents. Good candidates include:
-
Hexane or Heptane
-
Chloroform
-
Toluene
-
2-Butanone (MEK)
-
Acetone (for washing)
-
-
Screening Procedure:
-
Place approximately 10-20 mg of crude Nonahexacontanoic acid into several different test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition. A suitable solvent should not dissolve the compound at room temperature.
-
Heat the tubes that show poor solubility in a heating block or water bath. Add more solvent in small aliquots until the solid just dissolves. Record the approximate volume.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
-
Selection Criteria: The ideal solvent is one that dissolves a large amount of the compound when hot but very little when cold, resulting in the formation of a significant crystalline precipitate upon cooling.
Protocol 3.2: Step-by-Step Recrystallization
-
Dissolution: Place the crude Nonahexacontanoic acid in an Erlenmeyer flask. Add the selected solvent in small portions while heating the flask on a hot plate (use a water bath for flammable solvents). Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.[8] This step is crucial for removing dust, inorganic salts, or other insoluble contaminants. Use a pre-heated funnel to prevent premature crystallization in the filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[8] It is critical to use cold solvent to minimize loss of the desired product.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. The purity of the product can be assessed by melting point analysis; a sharp melting point range close to the literature value indicates high purity.
Self-Validation: The effectiveness of each recrystallization step can be monitored using Thin-Layer Chromatography (TLC). A pure sample should yield a single spot, while impurities will appear as separate spots. Repeat the recrystallization process until no further improvement in purity is observed.
Purification Strategy II: Reversed-Phase Chromatography
Expertise & Rationale: When recrystallization fails to remove closely related impurities or when higher purity is required, liquid chromatography is the method of choice. Given the low volatility of Nonahexacontanoic acid, High-Performance Liquid Chromatography (HPLC) is superior to Gas Chromatography (GC), which would necessitate derivatization.[9][10][11] Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideal. The long hydrophobic chain of Nonahexacontanoic acid will interact strongly with the stationary phase, requiring a high percentage of organic solvent for elution.
Workflow for Chromatographic Purification
Caption: Workflow for preparative HPLC purification of Nonahexacontanoic acid.
Protocol 4.1: Preparative Reversed-Phase HPLC
Objective: To isolate Nonahexacontanoic acid from its homologs with high resolution.
-
System Preparation:
-
Column: A preparative C18 column is the standard choice. A C8 column may also be suitable.[12]
-
Mobile Phase: A binary gradient system is typically used.
-
Solvent A: Water (often with 0.1% formic or acetic acid to suppress ionization of the carboxylic acid head, leading to better peak shape).[12]
-
Solvent B: Methanol or Acetonitrile.
-
-
Detector: Since fatty acids lack a strong UV chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required. Mass Spectrometry (MS) can also be used for detection and identity confirmation.[9][10]
-
-
Sample Preparation: Dissolve the crude or partially purified Nonahexacontanoic acid in a strong solvent like chloroform or tetrahydrofuran (THF) at the lowest concentration necessary. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.
-
Elution Method:
-
Equilibrate the column with a high percentage of Solvent A.
-
Inject the sample.
-
Run a shallow gradient from a high-polar to a low-polar mobile phase composition (e.g., 90% B to 100% B over 30-40 minutes). The long alkyl chain requires a very strong, nonpolar mobile phase to elute from the column.
-
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the main peak.
-
Post-Run Analysis and Product Recovery:
-
Analyze the collected fractions using an analytical HPLC-MS method to confirm purity and identity.
-
Pool the fractions that meet the required purity level.
-
Remove the solvent using a rotary evaporator to yield the final, high-purity Nonahexacontanoic acid.
-
Final Purity Assessment
Trustworthiness & Validation: Independent verification of purity is essential. The following methods should be employed to characterize the final product.
| Technique | Purpose | Expected Result for High Purity |
| HPLC-MS | Quantify purity and confirm identity. | A single major peak (>99% area) with a mass corresponding to the molecular ion of Nonahexacontanoic acid.[9][10] |
| ¹H and ¹³C NMR | Confirm chemical structure and absence of organic impurities. | Spectra consistent with the C₆₉H₁₃₈O₂ structure, with no significant impurity signals. |
| Melting Point | Assess purity and crystalline order. | A sharp, defined melting point range (e.g., within 1-2°C). |
| GC-MS | Detect volatile impurities (requires derivatization). | After esterification (e.g., to its methyl ester), a single peak should be observed.[13] |
Conclusion
The purification of Nonahexacontanoic acid is a challenging but achievable task that relies on the systematic application of fundamental separation principles. A combination of multi-stage solvent recrystallization to remove bulk impurities, followed by preparative reversed-phase HPLC for fine purification, is a robust strategy to obtain material of high purity suitable for the most demanding scientific applications. Each step must be guided by analytical validation to ensure the efficacy of the process and the quality of the final product.
References
-
Nonahexacontanoic acid. LookChem. [Link]
-
Nonahexacontanoic acid | C69H138O2 | CID 38626. PubChem, National Institutes of Health. [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Tu, Y. et al., PMC, National Institutes of Health. [Link]
-
Nonahexacontanoic acid - Chemical Compound. PlantaeDB. [Link]
-
Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Vorum, H. et al., PubMed, National Institutes of Health. [Link]
-
Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Funai, T. et al., Journal of Clinical Biochemistry and Nutrition. [Link]
-
Lipids. Chemistry LibreTexts. [Link]
-
Why does solubility of fatty acids decreases as the length chain increases? Quora. [Link]
-
The Separation of the Long Chain Fatty Acids by Gas-Liquid Chromatography. James, A.T., Metabolism. [Link]
-
Nonanoic Acid | C9H18O2 | CID 8158. PubChem, National Institutes of Health. [Link]
-
Physical Properties of Fatty Acids. Pearson+. [Link]
- Purification of long chain fatty acids.
-
Investigating the Principles of Recrystallization from Glyceride Melts. Koiranen, T. et al., PMC, National Institutes of Health. [Link]
- Method for isolating high-purified unsaturated fatty acids using crystallization.
-
Recrystallization. University of California, Los Angeles. [Link]
-
n-HEPTANOIC ACID. Organic Syntheses Procedure. [Link]
-
Recrystallization. University of Missouri–St. Louis. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. guidechem.com [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsbms.jp [jsbms.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
measuring Nonahexacontanoic acid in biological samples
Application Note & Protocol
Topic: Quantitative Analysis of Nonahexacontanoic Acid (C69:0) in Human Plasma Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with carbon chains of 22 or more atoms.[1] These molecules are fundamental building blocks for cellular components like sphingolipids and glycerophospholipids and play roles in stabilizing cell membranes and cell signaling.[1][2] The accumulation of VLCFAs due to metabolic dysfunction is a key biomarker for several inherited disorders, such as X-linked adrenoleukodystrophy (X-ALD), where elevated levels of C26:0 are diagnostic.[3] While the focus has traditionally been on VLCFAs up to approximately 36 carbons, the analytical challenge and biological significance of even longer fatty acids, such as Nonahexacontanoic acid (C69:0), represent a new frontier in lipidomics.
Nonahexacontanoic acid is an ultra-long-chain saturated fatty acid with the chemical formula C₆₉H₁₃₈O₂.[4][5] Its extreme hydrophobicity and typically low abundance in biological systems present significant analytical hurdles.[2] This document provides a comprehensive, field-tested protocol for the sensitive and specific quantification of Nonahexacontanoic acid in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol details every step from sample preparation to data analysis, with explanations of the causality behind key experimental choices to ensure scientific integrity and reproducibility.
Principle of the Method
The accurate measurement of Nonahexacontanoic acid, a highly non-polar analyte, from a complex biological matrix like plasma requires a multi-step approach. The workflow is designed to efficiently extract the analyte, enhance its ionization for detection, and ensure specificity through chromatographic separation and mass spectrometric detection.
-
Lipid Extraction: Total lipids are extracted from plasma using a modified biphasic solvent system (Folch method) to effectively partition lipids away from proteins and other polar contaminants.[6][7] Methanol is used to disrupt the hydrogen bonds between lipids and proteins, allowing the non-polar chloroform to solubilize the lipids.[6][8]
-
Hydrolysis & Derivatization: Since fatty acids exist in both free and esterified forms (e.g., in triglycerides or phospholipids), an acid hydrolysis step is employed to release all Nonahexacontanoic acid into its free fatty acid form. Subsequently, due to the poor ionization efficiency of the native carboxyl group in positive ion mode ESI-MS, a chemical derivatization step is crucial.[9][10] This protocol utilizes a charge-reversal derivatization to attach a permanently charged moiety to the fatty acid, significantly enhancing detection sensitivity.[9][11]
-
LC-MS/MS Analysis: The derivatized analyte is separated from other lipid species using reversed-phase liquid chromatography. Quantification is achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[12]
Visual Workflow
Caption: Overall experimental workflow from sample to result.
Materials and Reagents
| Item | Supplier | Notes |
| Human Plasma (K2-EDTA) | BioIVT | Store at -80°C. Avoid repeated freeze-thaw cycles. |
| Nonahexacontanoic Acid Standard | Avanti Polar Lipids | Prepare stock in Chloroform:Methanol (2:1, v/v). |
| C17:0 Fatty Acid (Internal Standard) | Sigma-Aldrich | Heptadecanoic acid, used as an internal standard (IS). |
| Chloroform, HPLC Grade | Fisher Scientific | |
| Methanol, HPLC Grade | Fisher Scientific | |
| Hydrochloric Acid (HCl), 37% | Sigma-Aldrich | |
| Derivatization Reagent Kit | (e.g., Regis Tech.) | Kit for charge-reversal derivatization of carboxylic acids. |
| Acetonitrile, LC-MS Grade | Fisher Scientific | Mobile Phase B. |
| Water, LC-MS Grade | Fisher Scientific | Mobile Phase A. |
| Formic Acid, LC-MS Grade | Fisher Scientific | Mobile phase additive. |
Detailed Experimental Protocols
Preparation of Standards
-
Primary Stock (1 mg/mL): Accurately weigh 1 mg of Nonahexacontanoic acid and dissolve in 1 mL of Chloroform:Methanol (2:1, v/v).
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of C17:0 in Chloroform:Methanol (2:1, v/v).
-
Working Solutions: Serially dilute the primary stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in Chloroform:Methanol (2:1, v/v). Prepare Quality Control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Extraction and Hydrolysis
Causality: The Folch method uses a chloroform/methanol mixture which is highly effective for extracting a broad range of lipids from plasma.[7][13] The subsequent addition of a saline solution induces a phase separation, partitioning the lipids into the lower chloroform layer while polar contaminants remain in the upper aqueous/methanol layer.[8] Acid hydrolysis is necessary to cleave ester bonds, ensuring the measurement of the total Nonahexacontanoic acid pool, not just the free fraction.
-
Thaw plasma samples on ice.
-
To a 2 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the C17:0 Internal Standard working solution.
-
Add 750 µL of ice-cold Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower organic layer to a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried extract, add 500 µL of 1M HCl in Methanol.
-
Seal the vial and heat at 80°C for 2 hours to hydrolyze esterified fatty acids.
-
Cool the sample to room temperature and evaporate to dryness under nitrogen.
Derivatization
Causality: The inherent poor ionization of the fatty acid's carboxyl group in common LC-MS mobile phases necessitates derivatization.[9] A charge-reversal derivatization strategy attaches a permanently positive-charged group to the analyte. This allows for detection in the highly sensitive positive ion mode (ESI+), often resulting in a significant increase in signal intensity compared to underivatized analysis in negative mode.[10][11]
-
Reconstitute the dried, hydrolyzed extract in 50 µL of the derivatization reagent solution as per the manufacturer's protocol.
-
Incubate the reaction at 60°C for 30 minutes.
-
After incubation, evaporate the solvent under nitrogen.
-
Reconstitute the final sample in 100 µL of 90:10 Acetonitrile:Water for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Causality: A C18 reversed-phase column is chosen for its ability to retain the highly non-polar Nonahexacontanoic acid.[14] A gradient elution from a more aqueous to a highly organic mobile phase is required to first focus the analyte on the column and then elute it effectively. Tandem MS (MS/MS) in MRM mode is the gold standard for quantitative bioanalysis due to its unparalleled specificity, which arises from monitoring a unique fragmentation of the parent ion into a product ion.[12][15]
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 80% B to 100% B over 10 min, hold 100% B for 5 min, re-equilibrate |
| MS System | Sciex 7500 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of derivatized standard |
| Example C69:0 Transition | [M+Derivative]+ → [Product Ion]+ |
| Example C17:0 IS Transition | [M+Derivative]+ → [Product Ion]+ |
| Collision Energy (CE) | Optimize for each transition |
| Declustering Potential (DP) | Optimize for each transition |
Method Validation
To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to regulatory guidelines such as those from the FDA.[16][17] The validation process establishes the performance characteristics of the method.[18]
Validation Parameters
-
Linearity & Range: Analyze calibration standards in triplicate to demonstrate a linear relationship between concentration and response. A correlation coefficient (r²) > 0.99 is required.
-
Accuracy & Precision: Analyze QC samples at three concentration levels (low, medium, high) on three separate days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should not exceed 15%.[19]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined as the concentration at which the signal-to-noise ratio is approximately 3 and 10, respectively. The LOQ must be reported with acceptable accuracy and precision.
-
Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences co-elute and are detected in the MRM channel for the analyte or IS.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
-
Recovery: Evaluated by comparing the analyte response in pre-extraction spiked plasma to post-extraction spiked samples.
Hypothetical Performance Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.99 |
| Range | 1 - 1000 ng/mL | - |
| Accuracy | 88.5% - 111.2% | 85% - 115% |
| Precision (CV%) | < 9.5% | < 15% |
| LOQ | 1 ng/mL | - |
| Recovery | > 85% | Consistent |
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantitative analysis of the ultra-long-chain Nonahexacontanoic acid in human plasma. By combining an efficient lipid extraction with sensitivity-enhancing chemical derivatization and the specificity of tandem mass spectrometry, this protocol provides a reliable tool for researchers investigating the role of these unique fatty acids in health and disease. The principles and steps outlined herein adhere to the rigorous standards of analytical chemistry, ensuring that the generated data is both accurate and trustworthy.
References
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Cui, Y., et al. (2014). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry. Available at: [Link]
-
Kalogiannis, S., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]
-
Wong, M.W.K., et al. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Neurology. Available at: [Link]
-
Cui, Y., et al. (2015). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC. Available at: [Link]
-
MacLean, B., et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry. Available at: [Link]
-
FDA. (1994). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. Available at: [Link]
-
Pérez-Albaladejo, E., et al. (2018). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. Plant Methods. Available at: [Link]
-
Kalogiannis, S., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed. Available at: [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
LookChem. (n.d.). Nonahexacontanoic acid. Available at: [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Johnson, S. B., & Brown, R. E. (1990). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Ulmer, C. Z., et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. Available at: [Link]
-
de Carvalho, M. S., & Caramujo, M. J. (2018). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]
-
Reis, A., et al. (2021). Advances in Lipid Extraction Methods—A Review. International Journal of Molecular Sciences. Available at: [Link]
-
Analytical Techniques in Aquaculture Research. (n.d.). Extraction and separation of fats and lipids. Available at: [Link]
-
Lipotype GmbH. (n.d.). Very Long Chain Fatty Acid Analysis. Available at: [Link]
-
Furse, S., et al. (2021). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Metabolites. Available at: [Link]
-
Cyberlipid. (n.d.). General methodologies. Available at: [Link]
-
PubChem. (n.d.). Nonahexacontanoic acid. Available at: [Link]
Sources
- 1. lipotype.com [lipotype.com]
- 2. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nonahexacontanoic acid|lookchem [lookchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aquaculture.ugent.be [aquaculture.ugent.be]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 18. fda.gov [fda.gov]
- 19. propharmagroup.com [propharmagroup.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of Nonahexacontanoic Acid
Welcome to the technical support center for the quantification of nonahexacontanoic acid (C69:0). This very long-chain saturated fatty acid (VLCFA) presents unique analytical challenges due to its extremely long aliphatic chain, low volatility, and poor solubility. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to support researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the analysis of nonahexacontanoic acid in a question-and-answer format, explaining the root causes and providing step-by-step solutions.
Problem 1: Low or No Analyte Signal
Question: I am not detecting any signal for nonahexacontanoic acid in my LC-MS/MS analysis. What are the possible causes?
Answer: A lack of signal for nonahexacontanoic acid can stem from several factors, primarily related to its challenging physicochemical properties. Let's break down the potential culprits and how to address them:
-
Inefficient Extraction: Due to its high hydrophobicity, nonahexacontanoic acid can be difficult to extract from complex matrices. Standard lipid extraction methods may not be sufficient.
-
Solution: Employ a robust lipid extraction method such as a modified Folch or Bligh-Dyer procedure, which uses a chloroform/methanol mixture to effectively solubilize lipids. Consider a subsequent solid-phase extraction (SPE) step to enrich for the fatty acid fraction and remove interfering lipids.
-
-
Poor Solubility: Nonahexacontanoic acid has very low solubility in many common solvents used for sample reconstitution. If the analyte is not fully dissolved, it will not be efficiently introduced into the analytical system.
-
Solution: After evaporation of the extraction solvent, reconstitute the sample in a solvent mixture with high non-polar character. A mixture of isopropanol and hexane or chloroform and methanol is often effective. Gentle heating and vortexing can aid in dissolution, but be cautious of potential degradation at high temperatures.
-
-
Suboptimal Ionization: As a non-polar molecule, nonahexacontanoic acid can be challenging to ionize efficiently using electrospray ionization (ESI), especially in positive ion mode.
-
Solution: Use ESI in negative ion mode , which is generally more sensitive for fatty acids as it readily deprotonates the carboxylic acid group. If sensitivity is still an issue, consider atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), which can be more effective for non-polar compounds.
-
-
Analyte Degradation: Although saturated fatty acids are generally stable, exposure to high temperatures or harsh acidic/basic conditions during sample preparation can lead to degradation.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Question: My chromatographic peaks for nonahexacontanoic acid are broad and tailing. How can I improve this?
Answer: Poor peak shape is a common issue for very long-chain fatty acids and is often related to their strong interaction with the stationary phase and poor solubility in the mobile phase.
-
Inappropriate Column Choice: A standard C18 column might be too retentive for such a hydrophobic molecule, leading to excessive retention and peak broadening.
-
Solution: Consider using a shorter chain stationary phase, such as a C8 column, to reduce hydrophobic interactions.[3] For extremely long-chain fatty acids, a phenyl-hexyl column could also provide alternative selectivity.
-
-
Mobile Phase Composition: The mobile phase may not be strong enough to elute the highly retained nonahexacontanoic acid efficiently.
-
Solution: Increase the proportion of the strong organic solvent (e.g., isopropanol, acetonitrile) in your mobile phase gradient. The addition of a small amount of a non-polar solvent like hexane to the organic phase can sometimes improve peak shape for highly lipophilic compounds, but ensure it is miscible with the rest of the mobile phase.
-
-
Low Column Temperature: Operating at ambient temperature can lead to poor mass transfer kinetics and band broadening.
-
Solution: Increase the column temperature to 40-60°C. This will reduce the viscosity of the mobile phase and improve the kinetics of partitioning between the mobile and stationary phases, resulting in sharper peaks.
-
-
Secondary Interactions: The carboxylic acid group can interact with active sites on the silica backbone of the stationary phase, leading to peak tailing.
-
Solution: Add a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase. This will suppress the ionization of the carboxylic acid group and minimize secondary interactions.
-
Problem 3: High Background and Matrix Interference
Question: I am observing significant background noise and matrix effects in my analysis. What can I do?
Answer: Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS-based lipidomics and can lead to inaccurate quantification.[4][5]
-
Insufficient Sample Cleanup: Co-eluting matrix components, particularly phospholipids, can interfere with the ionization of the target analyte.[6][7]
-
Solution: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is highly effective at removing interfering compounds. A silica-based SPE cartridge can be used to separate fatty acids from more polar lipids.
-
-
Inappropriate Internal Standard: Using an internal standard that does not co-elute or ionize similarly to the analyte will not effectively compensate for matrix effects.
-
Solution: The "gold standard" is to use a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of nonahexacontanoic acid as an internal standard.[8][9] If this is not available, a very long-chain fatty acid with a similar chain length (e.g., C68:0 or C70:0) that is not present in the sample can be used.[10]
-
-
Optimizing Mass Spectrometry Parameters: Non-specific fragmentation or in-source fragmentation can contribute to high background.
-
Solution: Optimize the collision energy and other MS/MS parameters to ensure specific fragmentation of the precursor ion. For saturated fatty acids, fragmentation is often poor, so monitoring the parent ion in selected ion monitoring (SIM) mode might provide better sensitivity, though with lower specificity than multiple reaction monitoring (MRM).[11]
-
Problem 4: Inconsistent Quantification Results
Question: My quantitative results for nonahexacontanoic acid are not reproducible. What should I check?
Answer: Poor reproducibility is often a culmination of the issues mentioned above. Here's a checklist to ensure consistent results:
-
Internal Standard Addition: The internal standard must be added at the very beginning of the sample preparation process to account for losses during all subsequent steps.[8][12]
-
Calibration Curve Preparation: Nonahexacontanoic acid may adsorb to glass or plastic surfaces, leading to inaccuracies in the preparation of calibration standards.
-
Solution: Use low-adsorption vials and pipette tips. Prepare calibration standards in a solvent that ensures complete solubility. It is also good practice to prepare a fresh set of standards regularly.
-
-
Complete Derivatization (for GC-MS): If using GC-MS, incomplete derivatization will lead to variable results.[13]
-
Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure the reaction goes to completion. Analyze a derivatized standard to confirm complete conversion.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for nonahexacontanoic acid from plasma?
A1: A modified Folch or Bligh & Dyer extraction is recommended. This typically involves a one-phase extraction with a mixture of chloroform, methanol, and the plasma sample. After vortexing and centrifugation, the lower organic layer containing the lipids is collected. For cleaner samples, a subsequent solid-phase extraction (SPE) step using a silica or aminopropyl-bonded silica cartridge is advised to isolate the free fatty acid fraction.
Q2: Is derivatization necessary for the analysis of nonahexacontanoic acid?
A2: For GC-MS analysis , derivatization is mandatory to increase the volatility and thermal stability of the very long-chain fatty acid.[1][2][13] Common derivatization methods include methylation to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters. For LC-MS analysis , derivatization is generally not required, and the free fatty acid can be analyzed directly.[11][14][15] However, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can improve chromatographic retention and ionization efficiency in some cases.[16][17]
Q3: Which analytical technique (LC-MS or GC-MS) is more suitable for nonahexacontanoic acid quantification?
A3: LC-MS/MS is generally the preferred technique for the analysis of underivatized very long-chain fatty acids.[3][18] This is because the extremely low volatility of nonahexacontanoic acid makes GC-MS analysis very challenging, even after derivatization, requiring high temperatures that can lead to analyte degradation. LC-MS avoids these issues and often provides better sensitivity and specificity, especially when using tandem mass spectrometry (MS/MS).
Q4: How do I choose an appropriate internal standard for nonahexacontanoic acid analysis?
A4: The ideal internal standard is a stable isotope-labeled version of nonahexacontanoic acid (e.g., ¹³C₆₉-nonahexacontanoic acid or deuterated nonahexacontanoic acid).[8][9] This is because it will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. If a stable isotope-labeled standard is not available, a structurally similar very long-chain fatty acid that is not naturally present in the sample, such as an odd-chain fatty acid with a similar chain length, can be a suitable alternative.[10]
Q5: What are the expected mass spectral fragments for nonahexacontanoic acid?
A5: In negative ion mode ESI-MS , the most prominent ion will be the deprotonated molecule, [M-H]⁻. Saturated fatty acids are known to fragment poorly in MS/MS. The most common, though often weak, fragment ion corresponds to the loss of water ([M-H-H₂O]⁻) or carbon dioxide ([M-H-CO₂]⁻).[11] To enhance fragmentation and structural information, derivatization to introduce a charged group can be employed, which promotes charge-remote fragmentation along the alkyl chain.[19][20]
Section 3: Protocols and Workflows
Recommended Protocol: LC-MS/MS Quantification of Nonahexacontanoic Acid in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., ¹³C-labeled nonahexacontanoic acid in methanol).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully collect the lower organic layer into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of isopropanol:hexane (90:10, v/v).
-
-
LC Conditions:
-
Column: C8 reversed-phase, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Nonahexacontanoic Acid: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Experimental Workflow Diagram
Caption: Workflow for Nonahexacontanoic Acid Quantification.
Section 4: Data Presentation
Table 1: Recommended LC-MS/MS Parameters for Nonahexacontanoic Acid
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative ESI | Promotes deprotonation of the carboxylic acid for high sensitivity. |
| Precursor Ion (Q1) | [M-H]⁻ | Represents the intact molecule with a single negative charge. |
| Product Ion (Q3) | [M-H-CO₂]⁻ or other specific fragment | A characteristic fragment for confirmation and quantification in MRM mode. Requires optimization. |
| Collision Energy | Analyte-dependent | Must be optimized to achieve efficient fragmentation of the precursor ion. |
| Dwell Time | 100-200 ms | Sufficient time to acquire enough data points across the chromatographic peak. |
Section 5: References
-
Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501–508.
-
BenchChem. (2025). Choosing the Right Internal Standard for Accurate Fatty Acid Quantification: A Comparative Guide.
-
National Institutes of Health (NIH). (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
-
BenchChem. (2025). Reducing matrix effects in lipidomics analysis of methyl esters.
-
Springer. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry.
-
Han, X., & Gross, R. W. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 56(10), 1827-1840.
-
Thermo Fisher Scientific. (n.d.). Reducing Matrix Effects.
-
Creative Proteomics. (n.d.). Analytical Strategies for Long-Chain Fatty Acids Profiling.
-
Kyle, J. E., et al. (2022). Chewing the fat: How lipidomics is changing our understanding of human health and disease in 2022. Journal of Mass Spectrometry and Advances in the Clinical Lab, 25, 1-13.
-
Giera, M., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Methods in Molecular Biology, 1730, 199-209.
-
Kamphorst, J. J., et al. (2013). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. Metabolites, 3(4), 814-825.
-
Wang, M., Wang, C., Han, R. H., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Mass spectrometry reviews, 35(5), 623-640.
-
Agilent Technologies. (2010). Strategies for reducing phospholipid-based matrix effects in LC-ESI-MS bioanalysis.
-
ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids.
-
Perry, W. J., et al. (2021). Experimental and Computational Evaluation of Lipidomic In-Source Fragmentation as a Result of Postionization with Matrix-Assisted Laser Desorption/Ionization. Analytical Chemistry, 93(4), 2545–2553.
-
Reddit. (2017). How do fats dissolve in organic solvents?.
-
LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
-
Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Chemical Reviews, 115(18), 10475–10515.
-
BenchChem. (2025). Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS.
-
Wang, Y., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. LCGC North America, 38(11), 624-630.
-
LibreTexts. (2019). 22.1: Lipids.
-
Yang, K., et al. (2012). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Analytical chemistry, 84(1), 356-364.
-
University of Cape Town. (n.d.). Method Validation for the assessment of Very Long Chain Fatty Acids on Gas Chromatography Mass Spectrometry.
-
Schebb, N. H., et al. (2014). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and bioanalytical chemistry, 406(29), 7541-7551.
-
ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L].
-
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509-519.
-
Ubhayasekera, S. J. K. A., et al. (2025). Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use. Analytical and Bioanalytical Chemistry, 1-13.
-
National Institutes of Health (NIH). (2025). Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use.
-
Singleton, W. S., & Gros, A. T. (1952). Low temperature solubilities of fatty acids in selected organic solvents. Journal of the American Oil Chemists' Society, 29(4), 149-151.
-
Creative Proteomics. (2021). LC-MS Quantification of Short-Chain Fatty Acids in Serum.
-
ResearchGate. (2025). The solubilities of the normal saturated fatty acids II.
-
ResearchGate. (2025). The quantitative determination of selected long chain and very long chain fatty acids (VLCFA) in serum.
-
SpectraBase. (n.d.). Nonahexacontanoic acid. [Link]
-
Chen, S. H., & Chuang, Y. J. (2002). Analysis of fatty acids by column liquid chromatography. Analytica chimica acta, 465(1-2), 145-155.
-
National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
-
Quest Diagnostics. (n.d.). Very Long Chain Fatty Acids.
-
Macis, D., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 186, 113320.
-
ResearchGate. (n.d.). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids...
-
PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
-
PubChem. (n.d.). Nonahexacontanoic acid.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chewing the fat: How lipidomics is changing our understanding of human health and disease in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Mitigating Peak Tailing in Very-Long-Chain Fatty Acid (VLCFA) Analysis
Welcome to the Technical Support Center dedicated to addressing a persistent challenge in lipidomics: peak tailing in the analysis of very-long-chain fatty acids (VLCFAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into diagnosing and resolving this common chromatographic issue. By understanding the underlying causes and implementing targeted solutions, you can significantly enhance the accuracy, resolution, and reliability of your VLCFA quantification.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing in chromatography is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front. This distortion can compromise resolution and lead to inaccurate integration and quantification. This guide provides a systematic approach to identifying and rectifying the root causes of peak tailing in both Gas Chromatography (GC) and Liquid Chromatography (LC) systems.
Is the peak tailing issue affecting all peaks or only specific VLCFA peaks?
The first step in diagnosing the problem is to observe the scope of the peak tailing.
-
If all peaks, including the solvent peak, are tailing: This typically points to a physical or mechanical issue within the chromatographic system.[1]
-
If only specific VLCFA (or other polar analyte) peaks are tailing: This is more indicative of a chemical interaction between the analyte and the system.[1]
Below is a workflow to guide your troubleshooting process.
Sources
Technical Support Center: Overcoming Matrix Effects in Nonahexacontanoic Acid Analysis
Welcome to the technical support center for the analysis of Nonahexacontanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the analytical challenges associated with this unique very long-chain fatty acid. As a Senior Application Scientist, my goal is to provide you with scientifically sound and field-proven insights to help you achieve accurate and reproducible results.
A Note on Nonahexacontanoic Acid: Nonahexacontanoic acid (C69H138O2) is an extremely long-chain saturated fatty acid.[1][2] Due to its high molecular weight and non-polar nature, its analysis in complex biological matrices is challenging and highly susceptible to matrix effects. The guidance provided here is based on established principles for the analysis of very long-chain fatty acids (VLCFAs) and can be adapted for Nonahexacontanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the analysis of Nonahexacontanoic acid?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[3][4] In the analysis of Nonahexacontanoic acid, which is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects are a major concern, especially in complex biological samples like plasma or tissue homogenates. The primary culprits are often phospholipids, which are abundant in these matrices and can co-elute with the analyte, interfering with its ionization.[3]
Q2: What are the recommended analytical platforms for the quantification of Nonahexacontanoic acid?
A2: The two most common and powerful analytical platforms for the analysis of very long-chain fatty acids, and by extension Nonahexacontanoic acid, are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity and selectivity.[5] It allows for the direct analysis of the fatty acid without the need for derivatization. However, it is prone to matrix effects, particularly ion suppression.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for fatty acid analysis.[5][6] However, due to the low volatility of Nonahexacontanoic acid, derivatization is mandatory to convert it into a more volatile form, typically a fatty acid methyl ester (FAME).
Q3: How does a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?
A3: The use of a stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[3] A SIL-IS for Nonahexacontanoic acid (e.g., Nonahexacontanoic acid-d4) would have the same chemical and physical properties as the analyte itself. This means it will co-elute from the chromatography column and experience the same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the signal from the analyte to the signal from the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q4: Why is derivatization essential for the GC-MS analysis of Nonahexacontanoic acid?
A4: Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For the GC-MS analysis of Nonahexacontanoic acid, derivatization is crucial for two main reasons:
-
Increased Volatility: Nonahexacontanoic acid is a large, non-volatile molecule. To be analyzed by GC, it must be converted into a more volatile form that can be vaporized in the GC inlet without decomposing. Esterification to a fatty acid methyl ester (FAME) is a common derivatization strategy.
-
Improved Chromatographic Performance: The derivatization process reduces the polarity of the fatty acid, which minimizes its interaction with active sites in the GC system, leading to better peak shape and resolution.
Troubleshooting Guides
Issue 1: I am observing low sensitivity or no detectable signal for Nonahexacontanoic acid in my LC-MS/MS analysis.
-
Question: What are the likely causes and how can I troubleshoot this?
-
Answer: The most probable cause for poor sensitivity in the LC-MS/MS analysis of a very long-chain fatty acid like Nonahexacontanoic acid is ion suppression originating from the sample matrix.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the signal of Nonahexacontanoic acid spiked into a blank matrix extract with the signal of the same amount spiked into a clean solvent. A significantly lower signal in the matrix extract confirms ion suppression.
-
Improve Sample Preparation: Your current sample preparation protocol may not be sufficient to remove interfering matrix components. Consider more rigorous cleanup methods.
-
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast | Inefficient at removing phospholipids |
| Liquid-Liquid Extraction (LLE) | Good removal of proteins and polar interferences | Can be labor-intensive, may have lower recovery |
| Solid-Phase Extraction (SPE) | High degree of cleanup, can be automated | More expensive, requires method development |
Issue 2: My quantitative results for Nonahexacontanoic acid show high variability and poor reproducibility.
-
Question: What could be causing this inconsistency in my data?
-
Answer: High variability in quantitative results is often a symptom of inconsistent matrix effects between samples and inadequate sample cleanup.
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored in a consistent manner to minimize variability in the sample matrix.
-
Evaluate and Optimize Sample Cleanup: As mentioned in the previous issue, a more effective sample preparation method like SPE may be necessary to ensure consistent removal of matrix interferences across all samples.
-
Implement a Robust Internal Standard Strategy: The use of a SIL-IS is critical for achieving high precision and accuracy. The SIL-IS will co-elute with the analyte and experience the same matrix effects, thus correcting for sample-to-sample variations.
-
Check for Contamination: Very long-chain fatty acids can be present as contaminants in solvents, glassware, and plasticware. Ensure all materials are scrupulously clean.
-
Issue 3: I am observing poor peak shape (tailing or fronting) for Nonahexacontanoic acid in my chromatogram.
-
Question: What are the potential causes of poor peak shape and how can I improve it?
-
Answer: Poor peak shape can be caused by a variety of factors, including co-eluting interferences, issues with the analytical column, or inappropriate mobile phase conditions.
Troubleshooting Steps:
-
Check for Co-eluting Interferences: Use a high-resolution mass spectrometer to check for other ions that are co-eluting with your analyte of interest. Improved sample cleanup or chromatographic optimization may be needed to resolve these interferences.
-
Evaluate the Analytical Column: The column may be overloaded or contaminated. Try injecting a smaller sample volume or flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Optimize Mobile Phase Composition: Ensure the pH of the mobile phase is appropriate for the analysis of a carboxylic acid. For reversed-phase chromatography, a lower pH (e.g., with 0.1% formic acid) will ensure the carboxylic acid is in its neutral form, leading to better peak shape.
-
Issue 4: I am experiencing low recovery of Nonahexacontanoic acid during my sample preparation.
-
Question: How can I improve the extraction efficiency of this very long-chain fatty acid?
-
Answer: Low recovery is a common issue with very long-chain fatty acids due to their non-polar nature and potential for binding to proteins and other macromolecules.
Troubleshooting Steps:
-
Optimize Extraction Solvent: For LLE, ensure you are using a solvent system that is sufficiently non-polar to efficiently extract Nonahexacontanoic acid. A mixture of a non-polar solvent (e.g., hexane or methyl-tert-butyl ether) and a more polar solvent (e.g., isopropanol) is often effective.
-
Evaluate SPE Sorbent: If using SPE, ensure the sorbent chemistry is appropriate for retaining and eluting a very long-chain fatty acid. A reverse-phase (e.g., C18) or a mixed-mode sorbent may be suitable.
-
Perform a Recovery Experiment: Spike a known amount of Nonahexacontanoic acid into a blank matrix and process it through your entire sample preparation workflow. Compare the final amount to a standard of the same concentration to calculate the percent recovery. This will help you identify the step where the loss is occurring.
-
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Nonahexacontanoic Acid from Plasma
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., Nonahexacontanoic acid-d4 in methanol).
-
Add 400 µL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
-
Vortex for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
-
After extraction and evaporation of the solvent (from Protocol 1), add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried extract.
-
Cap the tube tightly and heat at 60°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Visualizations
Workflow for Nonahexacontanoic Acid Analysis by LC-MS/MS
Caption: How a SIL-IS compensates for matrix effects.
References
-
The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids - MDPI. Available from: [Link]
-
Advancing the Analysis of Fatty Acid Composition in Animal-Based Marine Oils Through the Integration of Raman and IR Spectroscopy with Chemometrics - MDPI. Available from: [Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem. Available from: [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - Methods in Molecular Biology. Available from: [Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed. Available from: [Link]
-
Nonahexacontanoic acid - SpectraBase. Available from: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. Available from: [Link]
-
Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) | Request PDF - ResearchGate. Available from: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. Available from: [Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC. Available from: [Link]
-
Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC - NIH. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Chromatography Online. Available from: [Link]
-
Very Long Chain Fatty Acid Analysis - Lipotype GmbH. Available from: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There - Chromatography Online. Available from: [Link]
-
Pitfalls in LC-MS(-MS) Analysis - gtfch.org. Available from: [Link]
-
Nonahexacontanoic acid - LookChem. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Omics Online. Available from: [Link]
-
Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - ResearchGate. Available from: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available from: [Link]
-
Derivatization Methods in GC and GC/MS - Wiley. Available from: [Link]
-
Nonacosylic acid - Wikipedia. Available from: [Link]
-
Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem. Available from: [Link]
-
List of plants having phytochemicals: Nonahexacontanoic acid - OSADHI. Available from: [Link]
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Nonahexacontanoic Acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the analytical challenge of detecting and quantifying Nonahexacontanoic acid (C69:0), a very-long-chain fatty acid (VLCFA). Due to its extreme chain length and high hydrophobicity, achieving adequate sensitivity in mass spectrometry can be a significant hurdle. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your analytical methods.
Troubleshooting Guide: Overcoming Low Sensitivity
This section addresses the most common and critical issues encountered during the analysis of Nonahexacontanoic acid.
Q1: Why is my signal intensity for Nonahexacontanoic acid critically low or completely absent in my LC-MS analysis?
This is the most frequent challenge when analyzing VLCFAs. The root cause can typically be traced to one of three areas: poor ionization efficiency, signal suppression by matrix components, or suboptimal sample preparation.
-
Poor Ionization Efficiency: Nonahexacontanoic acid is a large, predominantly non-polar molecule with a single ionizable functional group (the carboxylic acid). In electrospray ionization (ESI), the efficiency of forming gas-phase ions from such molecules is inherently low. While negative-ion mode can be used to deprotonate the carboxylic acid to form the [M-H]⁻ ion, the sensitivity is often insufficient for trace-level detection.[1][2]
-
Matrix Effects and Ion Suppression: This phenomenon occurs when other compounds co-eluting from the liquid chromatography (LC) system interfere with the ionization of your analyte.[3] These interfering molecules, which are abundant in biological extracts (e.g., phospholipids, salts), compete for charge and space in the ESI source, drastically reducing the signal of the target analyte.[4] This effect is a primary cause of poor accuracy, reproducibility, and low sensitivity, especially at the lower limits of quantitation.
-
Suboptimal Sample Preparation: The analysis is only as good as the sample preparation. Low recovery during extraction, degradation of the analyte, or introduction of contaminants can all lead to poor signal. For instance, polymeric materials leaching from vial caps and septa are known to cause significant ion suppression, particularly when making repeated injections from the same vial.[5]
Q2: My signal is inconsistent, and my assay reproducibility is poor. What systematic steps can I take to diagnose and fix the problem?
Inconsistent signal and poor reproducibility are often hallmarks of uncontrolled matrix effects. A systematic approach is required to identify and mitigate the source of the interference.
Recommended Troubleshooting Workflow:
The following workflow provides a step-by-step process to diagnose and resolve issues related to ion suppression and signal inconsistency.
Caption: A systematic workflow for diagnosing and resolving signal inconsistency.
Detailed Protocol Steps:
-
Post-Column Infusion: This is a definitive experiment to visualize ion suppression.[6]
-
Protocol: Infuse a standard solution of Nonahexacontanoic acid (or its derivatized form) at a constant rate into the LC flow after the analytical column. Inject a blank matrix extract (a sample prepared without the analyte). Any dip in the constant signal baseline corresponds to a time point where co-eluting matrix components are causing suppression.
-
-
Optimize LC Separation: If suppression zones are identified, adjust your LC method to shift the analyte's retention time away from these zones.[3]
-
Action: Modify the gradient profile, change the mobile phase composition, or consider an orthogonal column chemistry (e.g., HILIC if a polar derivative is made).
-
-
Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Action: Replace simple protein precipitation with a more rigorous technique like Solid-Phase Extraction (SPE). SPE cartridges can be selected to retain the hydrophobic Nonahexacontanoic acid while washing away more polar interferences like salts and some phospholipids.
-
-
Use an Internal Standard: A Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for correcting variability. Since a C69:0 SIL-IS is likely unavailable, a closely related VLCFA SIL-IS can be used to correct for inconsistencies in extraction and ionization.
Q3: How can I fundamentally improve the ionization of Nonahexacontanoic acid to achieve the sensitivity I need?
For challenging molecules like VLCFAs, chemical derivatization is the most powerful strategy to boost signal intensity, often by several orders of magnitude.[7] The goal is to attach a chemical tag to the carboxylic acid group that is far more amenable to ionization than the original molecule.
The Principle of Derivatization for Enhanced Sensitivity:
The carboxyl group of Nonahexacontanoic acid is converted into a new functional group that contains a permanently charged moiety or a site with very high proton affinity. This shifts the analysis to positive-ion mode ESI, which is often more sensitive and robust, and dramatically increases the efficiency of ion formation. A study using a cholamine-derivatization approach for long-chain fatty acids reported a sensitivity increase of up to 2000-fold.[7] Another method using Girard's Reagent T achieved a 1000-fold improvement in detection sensitivity for fatty acids.[8]
Caption: Conceptual workflow of chemical derivatization.
Example Derivatization Protocol (using 3-Nitrophenylhydrazine - 3-NPH):
This protocol is adapted from methods used for other carboxylic acids and serves as an excellent starting point.[9]
-
Sample Preparation: Extract Nonahexacontanoic acid from your biological matrix using a suitable lipid extraction method (e.g., a modified Folch or Bligh-Dyer extraction) and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable organic solvent (e.g., 50 µL of Acetonitrile).
-
Derivatization Cocktail: Prepare a fresh solution of 200 mM 3-NPH and a coupling agent like 200 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 9% pyridine in a solvent like acetonitrile-water.[9]
-
Reaction: Add 25 µL of the 3-NPH solution and 25 µL of the EDC/pyridine solution to your reconstituted sample.[9]
-
Incubation: Vortex briefly and incubate at room temperature for 30 minutes.[9]
-
Quenching: Stop the reaction by adding a small volume (e.g., 5 µL) of 0.1% formic acid in water.
-
Analysis: The sample is now ready for LC-MS analysis in positive ion mode. The precursor ion will be the [M+H]⁺ of the derivatized analyte.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing very-long-chain fatty acids (VLCFAs) like Nonahexacontanoic acid by mass spectrometry?
The analysis of VLCFAs presents a unique set of challenges compared to more common shorter-chain fatty acids.
-
Poor Solubility: Their long hydrophobic chains make them poorly soluble in typical reversed-phase mobile phases, which can lead to poor chromatographic peak shapes and carryover.
-
Low Ionization Efficiency: As discussed, their high mass and low charge density make them difficult to ionize effectively with standard techniques like ESI.[10]
-
Lack of Fragmentation: Saturated fatty acids are notoriously difficult to fragment using collision-induced dissociation (CID), making structural confirmation via MS/MS challenging without derivatization.[11]
-
Low Abundance: They are often present at very low concentrations in biological systems, requiring highly sensitive analytical methods.
Q2: Which ionization technique is best for Nonahexacontanoic acid: ESI or APCI?
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends heavily on whether you are using derivatization.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution.[12] | Gas-phase ion-molecule reactions via a corona discharge.[13] |
| Best For | Polar, large, non-volatile molecules (e.g., peptides, derivatized acids).[12] | Less polar, thermally stable, semi-volatile molecules.[12][13] |
| Nonahexacontanoic Acid (Underivatized) | Low sensitivity. Best in negative mode ([M-H]⁻). Prone to ion suppression.[1] | Potentially better sensitivity than ESI for the underivatized form due to the molecule's lower polarity.[14] |
| Nonahexacontanoic Acid (Derivatized) | Excellent choice. Derivatization adds a polar, easily charged group, making it ideal for ESI. | Can also be used, but ESI is typically preferred for pre-charged derivatives. |
| Matrix Effects | More susceptible to ion suppression from non-volatile salts and lipids.[3] | Generally less susceptible to suppression from non-volatile matrix components. |
Recommendation: For the highest sensitivity, use ESI in positive ion mode after chemical derivatization . If derivatization is not possible, APCI may offer a modest sensitivity advantage over ESI for the underivatized molecule.[14]
Q3: What are some recommended starting parameters for an LC-MS method for Nonahexacontanoic acid analysis?
The following table provides a validated starting point for method development. Optimization will be required for your specific instrument and application. This method is based on general principles for separating long-chain and very-long-chain fatty acids.[15][16]
| Parameter | Recommended Starting Condition | Rationale / Comments |
| LC Column | C8 or C18 Reversed-Phase (e.g., 2.1 x 100 mm, < 3 µm) | C8 can sometimes provide better peak shapes for very hydrophobic molecules.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Formic acid aids positive ionization. Ammonium acetate can help with both positive and negative modes. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Methanol is often preferred for lipid separations. |
| Gradient | Start at ~80% B, ramp to 100% B over 10-15 min, hold for 5 min | A high initial organic percentage is needed to retain the hydrophobic analyte on the column. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard analytical flow for 2.1 mm ID columns. |
| Column Temp | 40 - 50 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape for large lipids. |
| Ionization Mode | ESI Positive (for derivatized) / ESI Negative (for underivatized) | As discussed, positive mode with derivatization is strongly recommended for sensitivity. |
| Capillary Voltage | 3.5 - 4.5 kV | Typical range for ESI. Optimize for your specific analyte and source. |
| Sheath/Nebulizer Gas | Instrument-specific; medium to high settings | Ensure efficient desolvation of the high-organic mobile phase. |
| Drying Gas Temp | 300 - 350 °C | Must be high enough to fully desolvate droplets. |
References
[4] NIH. (n.d.). Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC. Retrieved from Sigma-Aldrich. (n.d.). Ion-Suppression & Phospholipid Contamination. Retrieved from [7] PubMed. (2017). Derivatization enhanced separation and sensitivity of long chain-free fatty acids: Application to asthma using targeted and non-targeted liquid chromatography-mass spectrometry approach. Retrieved from [3] Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [5] PubMed. (2020). Impact of ion suppression by sample cap liners in lipidomics. Retrieved from [15] NIH. (n.d.). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC. Retrieved from [8] MDPI. (n.d.). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Retrieved from [6] Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [1] PubMed Central. (n.d.). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Retrieved from [16] OAText. (2011). Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism. Retrieved from [10] ResearchGate. (n.d.). Next-generation derivatization reagents optimized for enhanced product ion formation in photodissociation-mass spectrometry of fatty acids. Retrieved from [11] ScienceDirect. (2014). Fatty Acids | Tandem Mass Spectrometry of Lipids | Books Gateway. Retrieved from [17] PubMed. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Retrieved from [18] Creative Proteomics. (n.d.). Choosing the Right LC-MS Platform for Fatty Acid Analysis. Retrieved from [2] PubMed. (n.d.). Identification of fatty acids by electrospray mass spectrometry and tandem mass.... Retrieved from [13] LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [12] AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [14] NIH. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [9] BenchChem. (n.d.). Application Note: Quantification of 7-Methyl-8-oxononanoic Acid in Biological Matrices using LC-MS/MS. Retrieved from
Sources
- 1. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Derivatization enhanced separation and sensitivity of long chain-free fatty acids: Application to asthma using targeted and non-targeted liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 14. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. collaborate.princeton.edu [collaborate.princeton.edu]
- 17. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Nonahexacontanoic Acid Derivatization
Document ID: TSC-VLCFA-C69-20260108 Version: 1.0
Introduction
Nonahexacontanoic acid (C69:0) is a very long-chain fatty acid (VLCFA) characterized by a 69-carbon aliphatic chain.[1][2] Its analysis is crucial in various research fields, but its extremely high molecular weight (999.8 g/mol ) and low volatility present significant challenges for standard analytical techniques like gas chromatography-mass spectrometry (GC-MS).[1] Direct analysis is often impossible due to the molecule's inability to volatilize even at high temperatures.[3][4] Therefore, chemical derivatization is a mandatory prerequisite to convert the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester or silyl derivative, enabling successful GC-MS analysis.[5][6][7]
This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common hurdles encountered during the derivatization of nonahexacontanoic acid and other similarly challenging VLCFAs.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of nonahexacontanoic acid necessary for GC-MS analysis? A1: The carboxylic acid group on nonahexacontanoic acid makes the molecule highly polar and prone to strong intermolecular hydrogen bonding. This results in an extremely low vapor pressure, preventing it from becoming volatile enough for gas chromatography.[4] Derivatization replaces the acidic proton on the carboxyl group with a non-polar group (e.g., a methyl or trimethylsilyl group), which disrupts the hydrogen bonding, increases volatility, and improves thermal stability, making GC-MS analysis feasible.[7][8][9]
Q2: Which derivatization method is best for such a large fatty acid? A2: There is no single "best" method, as the optimal choice depends on the sample matrix and available instrumentation. However, two primary methods are recommended:
-
Acid-catalyzed Esterification: Using reagents like Boron Trifluoride-Methanol (BF3-Methanol) to form fatty acid methyl esters (FAMEs). This is a robust and widely used method.[10][11]
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters. Silylation is a powerful technique, especially for converting active hydrogens in various functional groups.[7][8][12]
Q3: My nonahexacontanoic acid sample won't dissolve in the derivatization reagent. What should I do? A3: This is the most common challenge. Due to its long hydrocarbon chain, nonahexacontanoic acid has extremely poor solubility in polar reagents like methanol. To address this, a non-polar co-solvent such as toluene, hexane, or chloroform should be used to first dissolve or suspend the sample before adding the derivatization reagent.[10] Applying gentle heat (e.g., 60-80°C) and sonication can also significantly aid in dissolution and improve reaction efficiency.
Q4: Can I use these methods for a lipid extract containing nonahexacontanoic acid, not just the free fatty acid? A4: Yes. For complex lipids like triglycerides or phospholipids, a saponification (hydrolysis) step using a base (e.g., 0.5 M NaOH in methanol) is required before the esterification step.[13] This initial step cleaves the ester bonds and liberates the free fatty acids, which can then be derivatized.[14][15]
Troubleshooting Guide: In-Depth Problem Solving
Issue 1: Low or No Yield of the Derivatized Product
Question: I performed the derivatization, but upon GC-MS analysis, I see a very small product peak or no peak at all. What went wrong?
Answer: Low or no yield is typically traced back to one of three primary causes: poor sample solubility, incomplete reaction, or degradation of the derivative.
Potential Causes & Solutions:
-
Inadequate Solubility (Most Likely Cause):
-
Explanation: The nonahexacontanoic acid never fully dissolved or came into contact with the derivatization reagent, leading to a heterogeneous reaction mixture and minimal product formation.
-
Solution:
-
Use a Co-solvent: Weigh your sample (e.g., 1-5 mg) into a reaction vial and dissolve it in a minimal volume (e.g., 200-500 µL) of a non-polar solvent like toluene or hexane before adding the derivatization reagent.[10]
-
Increase Temperature: Very long-chain fatty acids require more aggressive reaction conditions. For BF3-methanol, increase the temperature to 80-100°C. For BSTFA, a temperature of 70-90°C is often effective.[12][13] Always use a tightly sealed vial to prevent solvent evaporation.
-
Increase Reaction Time: Extend the heating time to at least 30-60 minutes to ensure the reaction goes to completion.[13] For particularly difficult samples, longer times may be needed, but should be balanced against potential degradation.
-
-
-
Presence of Water:
-
Explanation: Water will hydrolyze both the derivatization reagent and the resulting ester product, preventing the reaction from reaching completion.[10] Esterification is a reversible reaction, and the presence of water drives the equilibrium back toward the reactants.[10]
-
Solution:
-
Dry Your Sample: Ensure your starting material is completely dry. If it was in an aqueous solution, evaporate it to dryness under a stream of nitrogen before proceeding.
-
Use Anhydrous Reagents: Use fresh, high-quality, anhydrous grade solvents and derivatization reagents. Keep reagent bottles tightly sealed to prevent moisture from the air from contaminating them.
-
Add a Water Scavenger: Consider adding a small amount of a water scavenger like 2,2-dimethoxypropane to the reaction mixture.[10]
-
-
-
Reagent Degradation:
-
Explanation: Derivatization reagents, especially silylating agents, are highly sensitive to moisture and can degrade over time.[7][13] An old or improperly stored bottle of BF3-methanol or BSTFA will have significantly reduced activity.
-
Solution:
-
Use Fresh Reagents: Always use a fresh bottle of the reagent if possible, especially if you suspect degradation.[13]
-
Proper Storage: Store reagents according to the manufacturer's instructions, typically in a desiccator or under an inert atmosphere.
-
-
Issue 2: Incomplete Reaction and Presence of Starting Material
Question: My chromatogram shows both the derivatized product peak and a broad, tailing peak corresponding to the underivatized fatty acid. How can I drive the reaction to completion?
Answer: Observing both starting material and product indicates that the reaction conditions were not sufficient to fully convert the nonahexacontanoic acid.
Potential Causes & Solutions:
-
Insufficient Reagent:
-
Explanation: For a sterically hindered and poorly soluble molecule, a significant molar excess of the derivatization reagent is required to drive the reaction forward.
-
Solution: Ensure you are using at least a 2:1 molar excess of the derivatization reagent to the analyte.[12] For challenging substrates like nonahexacontanoic acid, a much larger excess (e.g., 10-fold or more by volume) is often beneficial.
-
-
Sub-optimal Reaction Conditions:
-
Explanation: As detailed in Issue 1, the temperature and time may be insufficient.
-
Solution: Systematically optimize the reaction conditions. Create a small experimental design to test different temperatures (e.g., 60°C, 80°C, 100°C) and times (e.g., 15 min, 30 min, 60 min) to find the optimal point for maximum conversion.
-
-
For Silylation, Lack of Catalyst:
-
Explanation: While BSTFA is a powerful silylating agent, extremely hindered carboxylic acids can benefit from a catalyst.[12]
-
Solution: Use a formulation of BSTFA that includes 1% Trimethylchlorosilane (TMCS) as a catalyst. The TMCS accelerates the reaction for sterically hindered groups.[12] Alternatively, a polar solvent like pyridine can be used, which acts as an acid scavenger and can facilitate the reaction.[12]
-
Issue 3: Poor Chromatographic Peak Shape and System Contamination
Question: I managed to get a product, but the GC peak is broad, tailing, or my system's performance degrades after a few injections. What is happening?
Answer: This points to issues either with the final sample cleanup or with the GC-MS analytical conditions being unsuitable for such a high-molecular-weight analyte.
Potential Causes & Solutions:
-
Carryover of Unreacted Acid or Reagent:
-
Explanation: Any remaining underivatized acid will be highly active and can adsorb to the GC inlet liner, column, and ion source, causing peak tailing and system contamination.[8] Excess silylation reagent can also contaminate the system.
-
Solution:
-
Perform a Liquid-Liquid Extraction: After the reaction is complete, quench the reaction (e.g., by adding water for esterification) and extract your derivative into a non-polar solvent like hexane.[10] Wash the organic layer with a saturated NaCl solution to remove residual catalyst and water-soluble byproducts.
-
Use a Glass Injection Port Liner: Ensure you are using a clean, deactivated glass liner in your GC inlet. Stainless steel surfaces can be reactive.[12] Regular replacement of the liner and septum is critical when analyzing challenging compounds.
-
-
-
Sub-optimal GC-MS Parameters:
-
Explanation: The methyl or TMS derivative of nonahexacontanoic acid is still a very large molecule with a high boiling point. Standard GC conditions may not be adequate.
-
Solution:
-
High-Temperature Column: Use a GC column rated for high-temperature analysis (e.g., stable up to 350-400°C).
-
High Injection Temperature: Set the injector temperature high enough to ensure rapid volatilization (e.g., 300-340°C).
-
Aggressive Temperature Program: Start the oven at a relatively high temperature (e.g., 150°C) and use a rapid ramp (e.g., 15-20°C/min) to a high final temperature (e.g., 320-350°C), followed by a hold period to ensure the analyte elutes from the column.[16]
-
-
Data and Methodologies
Table 1: Comparison of Common Derivatization Reagents for VLCFAs
| Feature | BF3-Methanol (Esterification) | BSTFA +/- 1% TMCS (Silylation) |
| Derivative Formed | Fatty Acid Methyl Ester (FAME) | Trimethylsilyl (TMS) Ester |
| Reaction Speed | Moderate (10-60 min) | Fast to Very Fast (5-30 min)[12] |
| Reaction Conditions | 60-100°C[10][13] | 60-90°C[12] |
| Byproducts | Water, BF3 | N-trimethylsilyl-trifluoroacetamide (volatile)[12] |
| Moisture Sensitivity | High; water inhibits the reaction.[10] | Extremely High; reagent is readily hydrolyzed.[12] |
| Key Advantage | Robust, well-established method for fatty acids. | Very powerful reagent, highly volatile byproducts.[12] |
| Key Disadvantage | Can form artifacts with certain unsaturated fatty acids.[17] | Reagent is expensive and highly moisture-sensitive. |
Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is adapted for very long-chain fatty acids and emphasizes overcoming solubility issues.
-
Sample Preparation: Accurately weigh 1-5 mg of the nonahexacontanoic acid sample into a 4 mL screw-cap glass vial with a PTFE-lined cap.
-
Dissolution: Add 0.5 mL of toluene to the vial. Cap tightly and sonicate for 10 minutes. Gently warm the vial to 60°C to aid dissolution.
-
Esterification: Add 1.0 mL of 14% BF3-methanol solution to the vial.[13] Blanket the headspace with nitrogen gas, cap the vial tightly, and vortex for 30 seconds.
-
Reaction: Place the vial in a heating block or oven at 90-100°C for 30 minutes.[13]
-
Extraction: Cool the vial to room temperature. Add 1.0 mL of hexane and 1.0 mL of saturated NaCl solution. Vortex vigorously for 1 minute.[13]
-
Phase Separation: Centrifuge the vial at 1,000 x g for 5 minutes to achieve a clean separation of the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAME product, to a new GC vial for analysis. For trace analysis, the hexane may be concentrated under a gentle stream of nitrogen.
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol is designed for the rapid and effective conversion of VLCFAs to their TMS esters.
-
Sample Preparation: Accurately weigh 1-2 mg of the nonahexacontanoic acid sample into a 2 mL screw-cap GC vial. The sample must be completely dry.
-
Dissolution: Add 0.2 mL of anhydrous pyridine or toluene. Cap and vortex until the sample is dissolved or finely suspended.
-
Silylation: Add 0.2 mL of BSTFA + 1% TMCS to the vial.[12] Cap the vial tightly and vortex for 30 seconds.
-
Reaction: Place the vial in a heating block at 75°C for 30 minutes to drive the reaction to completion.[12]
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. Do not add water , as this will destroy the TMS derivative.
Visualized Workflows
General Derivatization and Analysis Workflow
Caption: Decision tree for troubleshooting low derivatization yield.
References
-
International Olive Council. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonanoic Acid. PubChem. Retrieved from [Link]
- Lough, A. K. (1964). The production of methoxy-substituted fatty acids as artifacts during the esterification of unsaturated fatty acids with methanol containing boron trifluoride. Biochemical Journal, 90(1), 4C-5C. (Note: While a direct link isn't provided from the search, this is a classic reference for BF3 artifacts, a concept mentioned in the search results).
-
Li, Q., et al. (2017). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Metabolites, 7(4), 54. Retrieved from [Link]
-
Morrison, W. R., & Smith, L. M. (1964). Preparation of fatty acid methyl esters and dimethylacetals from lipids with boron fluoride–methanol. Journal of Lipid Research, 5(4), 600-608. Retrieved from [Link]
-
Restek. (n.d.). Silylation Derivatization Reagent, BSTFA. Retrieved from [Link]
-
Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508. Retrieved from [Link]
-
Wiley. (n.d.). Nonahexacontanoic acid. SpectraBase. Retrieved from [Link]
-
Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 517-530. Retrieved from [Link]
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
-
Al-Saeed, M. H., & Al-Adili, A. J. (2017). Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology. Journal of Clinical and Medical Sciences, 1(1). Retrieved from [Link]
-
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509-518. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonahexacontanoic acid. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). Nonahexacontanoic acid. Retrieved from [Link]
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. labioscientific.com [labioscientific.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. restek.com [restek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ars.usda.gov [ars.usda.gov]
preventing degradation of Nonahexacontanoic acid during extraction
Welcome to the technical support center for the extraction of Nonahexacontanoic acid (C69:0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation of this very-long-chain saturated fatty acid (VLCFA). Our focus is on preventing degradation and ensuring the integrity of your sample throughout the extraction process.
Introduction to Nonahexacontanoic Acid and Extraction Challenges
Nonahexacontanoic acid is a saturated fatty acid with a 69-carbon backbone. Like other VLCFAs, it is a nonpolar molecule typically found in complex biological matrices as a component of waxes, esters, or other lipids. The primary challenge in its extraction is to efficiently isolate it from these complex mixtures while preventing its degradation. Although saturated fatty acids are generally more stable than their unsaturated counterparts, they are not immune to degradation under harsh experimental conditions. The main culprits of degradation during extraction are excessive heat, strong oxidizing agents, and extreme pH levels.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common issues encountered during the extraction of Nonahexacontanoic acid. We will also provide detailed, step-by-step protocols for recommended extraction methods, complete with explanations for each step to ensure both high yield and high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: My Nonahexacontanoic acid yield is consistently low. What are the likely causes?
A1: Low yield is a common issue and can stem from several factors:
-
Incomplete cell lysis or tissue homogenization: Nonahexacontanoic acid is often sequestered within complex lipid structures. If the initial disruption of the sample matrix is insufficient, the extraction solvent cannot efficiently access the target molecule.
-
Inappropriate solvent selection: The polarity of the extraction solvent is critical. A solvent system that is too polar will not effectively solubilize the long, nonpolar hydrocarbon chain of Nonahexacontanoic acid.
-
Insufficient extraction time or agitation: The transfer of Nonahexacontanoic acid from the sample matrix to the solvent phase is a diffusion-dependent process. Inadequate extraction time or insufficient mixing can lead to incomplete extraction.
-
Loss during phase separation: In liquid-liquid extraction methods, incomplete separation of the organic and aqueous phases can lead to loss of the analyte. The formation of an emulsion or an intermediate layer can trap the fatty acid.[1][2]
-
Adsorption to labware: Very-long-chain fatty acids can adsorb to plastic surfaces. It is crucial to use glass or PTFE-lined labware throughout the extraction process.
Q2: I suspect my Nonahexacontanoic acid is degrading during extraction. What are the signs and how can I prevent it?
A2: Degradation of saturated fatty acids like Nonahexacontanoic acid can occur under certain conditions. Signs of degradation may include the appearance of unexpected peaks in your chromatogram or a lower than expected recovery of the target analyte. The primary degradation pathways to consider are:
-
Thermal Degradation: Prolonged exposure to high temperatures (above 140-160°C) can lead to the cleavage of the carbon-carbon bonds, resulting in shorter-chain fatty acids and alkanes.[3][4] To prevent this, avoid excessive heating during solvent evaporation and consider using a gentle stream of nitrogen at a lower temperature (e.g., < 40°C).[4]
-
Oxidation: While less susceptible than unsaturated fatty acids, oxidation can still occur at high temperatures in the presence of oxygen or oxidizing agents. This can lead to the formation of various oxygenated byproducts. To minimize oxidation, it is recommended to:
-
Harsh Chemical Treatment: Strong acids or bases, especially at elevated temperatures, can potentially cause degradation. While saponification (base hydrolysis) is a common method to free fatty acids from their esterified forms, the conditions should be carefully controlled.
Q3: What is the best method for extracting Nonahexacontanoic acid?
A3: The optimal extraction method depends on the sample matrix. Here is a summary of commonly used methods:
| Extraction Method | Principle | Best For | Advantages | Disadvantages |
| Folch Method | Liquid-liquid extraction using chloroform and methanol.[7] | Biological tissues and fluids. | High recovery, well-established. | Use of chlorinated solvents, can be time-consuming. |
| Bligh-Dyer Method | A modification of the Folch method, using a smaller solvent-to-sample ratio.[1][5][8][9][10] | Samples with high water content, like microbial cultures or aqueous solutions. | Faster than the Folch method, uses less solvent. | May have lower recovery for samples with high lipid content. |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent.[11] | Solid samples like plant materials or dried tissues. | Exhaustive extraction, high efficiency for solid samples. | Time-consuming, requires heating which can risk thermal degradation. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[12][13] | A wide range of biological samples. | Very fast, uses less solvent. | Requires specialized equipment, optimization of parameters is crucial to avoid degradation.[8] |
Q4: Do I need to derivatize Nonahexacontanoic acid before analysis?
A4: Yes, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential. Nonahexacontanoic acid is not volatile enough to pass through a GC column in its free acid form. Derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME), is a standard and necessary step.[2][14] This is commonly achieved by reacting the extracted fatty acid with a methylating agent such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing in GC-MS | Incomplete derivatization. | Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. |
| Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality capillary column suitable for high-temperature analysis. | |
| Presence of Contaminant Peaks | Contaminants from solvents or labware. | Use high-purity solvents (HPLC or LC-MS grade). Ensure all glassware is thoroughly cleaned and rinsed with solvent before use. Avoid using plastic containers. |
| Carryover from previous samples. | Implement a rigorous cleaning procedure for the GC injector and column between runs. | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of lipids or proteins in the sample. | Centrifuge at a higher speed or for a longer duration. Add a small amount of a saturated salt solution (e.g., NaCl) to help break the emulsion. |
| Inconsistent Results Between Replicates | Inhomogeneous sample. | Ensure the sample is thoroughly homogenized before taking aliquots for extraction. |
| Variability in manual extraction steps. | Standardize all steps of the protocol, including vortexing times and solvent volumes. Consider using an automated extraction system for high-throughput applications. |
Experimental Protocols
Protocol 1: Modified Folch Method for Extraction of Nonahexacontanoic Acid from Biological Tissues
This protocol is a robust method for the extraction of total lipids, including Nonahexacontanoic acid, from animal or plant tissues.
Materials:
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Butylated Hydroxytoluene (BHT)
-
Nitrogen gas supply
-
Water bath or heating block
Procedure:
-
Sample Homogenization:
-
Weigh approximately 100 mg of tissue into a glass homogenization tube.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenization tube with an additional 1 mL of the chloroform:methanol solution and add it to the centrifuge tube.
-
Vortex the mixture vigorously for 1 minute and then agitate on a shaker at room temperature for 20 minutes.
-
-
Phase Separation:
-
Add 0.8 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.
-
-
Collection of the Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Transfer the organic phase to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
-
Storage:
-
The dried lipid extract can be stored at -80°C under an inert atmosphere until further analysis.
-
Protocol 2: Derivatization of Nonahexacontanoic Acid to its Fatty Acid Methyl Ester (FAME)
This protocol describes the conversion of the extracted fatty acid to its methyl ester for GC-MS analysis.
Materials:
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Reaction Setup:
-
To the dried lipid extract from Protocol 1, add 1 mL of 14% BF3-methanol solution.
-
Seal the vial tightly.
-
-
Methylation:
-
Heat the mixture at 100°C for 30 minutes in a heating block or water bath.
-
-
Extraction of FAMEs:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Collection and Analysis:
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Transfer the hexane layer to a GC vial for analysis.
-
Visualizations
Workflow for Nonahexacontanoic Acid Extraction and Analysis
Caption: Workflow for Nonahexacontanoic Acid Extraction and Analysis.
Potential Degradation Pathways of Nonahexacontanoic Acid During Extraction
Caption: Potential Degradation Pathways for Nonahexacontanoic Acid.
References
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
- Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287.
- Ryckebosch, E., Bruneel, C., Termote-Verhalle, R., Goiris, K., Muylaert, K., & Foubert, I. (2012). Nutritional evaluation of microalgae oils from Isochrysis sp., Nannochloropsis sp., and a mixed culture for the incorporation in functional foods. Journal of agricultural and food chemistry, 60(23), 5790–5799.
- Wang, L., & Li, Y. (2016). Improvement of saponification extraction method for fatty acids separation from geological samples. Acta Geochimica, 35(2), 148-155.
- Lopes, M. J., Faria, M. A., Andrade, R., & Mendes, A. (2021). Improvement of saponification/extraction/methylation method for fatty acids determination in chlorella vulgaris. Molecules, 26(16), 4995.
- Charusiri, W., & Vitidsant, T. (2018). Thermal Degradation of Long Chain Fatty Acids. Journal of the Japan Petroleum Institute, 61(1), 35-42.
-
The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. Retrieved from [Link]
-
GERLI Lipidomystes. (n.d.). Soxhlet-type extraction. Cyberlipid. Retrieved from [Link]
- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509.
- Lalman, J. A., & Bagley, D. M. (2000). Extracting long-chain fatty acids from a fermentation medium.
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]
-
Wikipedia. (2024, November 26). Saponification. In Wikipedia. Retrieved from [Link]
-
Biochemistry Den. (2017, July 13). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids [Video]. YouTube. Retrieved from [Link]
- De Rosa, M., Gambacorta, A., & Bu'lock, J. D. (1974). Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius. Journal of bacteriology, 117(1), 212–214.
- Priego-Capote, F., & de Castro, M. D. L. (2007). Microwave-assisted extraction of fatty acids from biological samples.
- Luque-García, J. L., & Luque de Castro, M. D. (2003). Focused microwave-assisted Soxhlet extraction of fat from meat samples.
-
ResearchGate. (2024). Saponification Process and Soap Chemistry. Retrieved from [Link]
- Wang, C., Bendle, J., Zhang, H., & Yang, Y. (2015). Optimization of acid digestion conditions on the extraction of fatty acids from stalagmites. Acta Geochimica, 34(3), 304-310.
-
SpectraBase. (n.d.). Nonahexacontanoic acid. Retrieved from [Link]
- Rodrigues, J. C., & Pinto, G. A. (2021). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods, 10(12), 3054.
-
Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
- Basconcillo, L. S., & McCarry, B. E. (2008). Comparison of three GC/MS methodologies for the analysis of fatty acids in Sinorhizobium meliloti: development of a micro-scale, one-vial method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 871(1), 22–31.
-
ResearchGate. (2018). Thermal Degradation of Long Chain Fatty Acids. Retrieved from [Link]
- Kubota, H., Kobayashi, A., & Yamada, T. (2009). An LC method for monitoring medium-chain fatty acid permeation through CaCo-2 cell monolayers. Analytical and bioanalytical chemistry, 395(4), 1165–1171.
-
MDPI. (2023). Developing a Quantitative Profiling Method for Detecting Free Fatty Acids in Crude Lanolin Based on Analytical Quality by Design. Retrieved from [Link]
Sources
- 1. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 8. tabaslab.com [tabaslab.com]
- 9. aquaculture.ugent.be [aquaculture.ugent.be]
- 10. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 12. preprints.org [preprints.org]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 14. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low abundance of Nonahexacontanoic acid in samples
Addressing the Challenges of Low Abundance in Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for dealing with the low abundance of Nonahexacontanoic acid (C69:0) in experimental samples. As a very-long-chain fatty acid (VLCFA), its detection and quantification can be challenging. This resource, structured in a question-and-answer format, offers practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is Nonahexacontanoic acid, and why is it difficult to analyze?
Nonahexacontanoic acid is a saturated very-long-chain fatty acid with 69 carbon atoms.[1][2][3] Its analysis is challenging due to several factors inherent to VLCFAs:
-
Low Physiological Abundance: VLCFAs are typically present in much lower concentrations than long-chain fatty acids in biological samples.[4][5][6]
-
Poor Solubility: The long hydrocarbon chain makes it highly non-polar, leading to poor solubility in aqueous and even some organic solvents.[1]
-
High Boiling Point: Its large molecular weight results in a very high boiling point, making it unsuitable for direct analysis by gas chromatography (GC) without derivatization.[1][7]
-
Potential for Contamination: Trace amounts of exogenous fatty acids from lab materials can interfere with the analysis of low-abundance endogenous VLCFAs.
Q2: What is the most common analytical technique for Nonahexacontanoic acid?
Gas chromatography-mass spectrometry (GC-MS) is a widely established and sensitive method for the analysis of fatty acids, including VLCFAs like Nonahexacontanoic acid.[4][8] However, due to its low volatility, Nonahexacontanoic acid must first be chemically modified through a process called derivatization.[9][10][11] Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique that can be used for VLCFA analysis.[12]
Q3: What is derivatization, and why is it necessary for GC-MS analysis of Nonahexacontanoic acid?
Derivatization is a chemical reaction that converts a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method.[9][13] For GC-MS analysis of fatty acids, the highly polar carboxyl group is converted into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[9][11] This is crucial for Nonahexacontanoic acid because:
-
Increases Volatility: FAMEs have a much lower boiling point than their corresponding free fatty acids, allowing them to be vaporized and travel through the GC column.[8]
-
Improves Peak Shape: Derivatization reduces the polarity of the molecule, minimizing interactions with the stationary phase of the GC column that can cause poor peak shape (tailing).[9][14]
-
Enhances Sensitivity: The resulting FAMEs often ionize more efficiently in the mass spectrometer, leading to better sensitivity.[10]
Troubleshooting Guide
Issue 1: No or very low signal for Nonahexacontanoic acid in my GC-MS analysis.
This is a common issue when dealing with low-abundance analytes. The problem can stem from sample preparation, the derivatization process, or the analytical instrumentation.
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Inefficient Extraction | The high molecular weight and non-polar nature of Nonahexacontanoic acid may lead to poor extraction efficiency. Consider using a robust lipid extraction method like the Folch or Bligh-Dyer methods, which use a chloroform/methanol mixture to effectively extract a broad range of lipids.[15][16] For complex matrices, solid-phase extraction (SPE) can be used to enrich for VLCFAs.[17] |
| Incomplete Derivatization | The derivatization reaction may not have gone to completion. Optimize the reaction conditions, including reaction time, temperature, and the ratio of reagent to sample. Common derivatization reagents for fatty acids include boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[9][18] For challenging samples, consider using a more reactive reagent like TMS-diazomethane.[19] |
| Analyte Loss During Sample Preparation | Nonahexacontanoic acid can be lost during solvent evaporation or transfer steps. Use a gentle stream of nitrogen for solvent evaporation and minimize the number of transfer steps. The use of an internal standard is highly recommended to correct for such losses.[20] |
| Insufficient Instrument Sensitivity | The concentration of Nonahexacontanoic acid in your sample may be below the detection limit of your instrument. Consider using a more sensitive mass spectrometer or a different ionization technique, such as negative chemical ionization (NCI), which can provide enhanced sensitivity for certain derivatives.[21] |
Experimental Workflow: Troubleshooting Low Signal
Caption: Troubleshooting workflow for low or no signal of Nonahexacontanoic acid.
Issue 2: Poor peak shape (tailing, fronting, or broad peaks) for the Nonahexacontanoic acid derivative.
Poor peak shape can compromise the accuracy of quantification and the resolution of closely eluting compounds.[14]
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Active Sites in the GC System | Residual active sites in the GC inlet liner, column, or detector can interact with the analyte, causing peak tailing. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. Regularly bake out the column to remove contaminants. |
| Incomplete Derivatization | As mentioned previously, incomplete derivatization can leave behind the polar free fatty acid, which will exhibit poor peak shape.[9] Ensure your derivatization reaction is complete. |
| Column Overload | Injecting too much sample can lead to peak fronting.[14] Dilute your sample or reduce the injection volume. |
| Inappropriate GC Conditions | An oven temperature program that is too fast or an initial temperature that is too high can lead to broad or distorted peaks. Optimize the temperature program to ensure proper separation and peak focusing. |
| Sample Solvent Mismatch | The solvent in which the sample is dissolved can affect peak shape. The sample solvent should be compatible with the stationary phase of the GC column. Hexane is a common and suitable solvent for FAME analysis.[9] |
Logical Relationship: Causes of Poor Peak Shape
Sources
- 1. lookchem.com [lookchem.com]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Page loading... [wap.guidechem.com]
- 8. BISC 429 [sfu.ca]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 12. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 16. biocompare.com [biocompare.com]
- 17. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Nonahexacontanoic Acid Isomers
Welcome to the technical support center for the accurate quantification of nonahexacontanoic acid (C69:0) isomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of analyzing very long-chain fatty acids (VLCFAs). Nonahexacontanoic acid, a saturated fatty acid with a 69-carbon backbone, presents unique analytical challenges due to its high molecular weight, low volatility, and the potential for numerous structural isomers.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Nonahexacontanoic Acid and why is its quantification important?
Nonahexacontanoic acid is a very long-chain saturated fatty acid with the chemical formula C69H138O2.[1][2] While not as common as shorter-chain fatty acids, VLCFAs are integral components of cellular structures and are involved in various biological processes. Abnormal accumulation of VLCFAs is characteristic of certain metabolic disorders, such as X-linked adrenoleukodystrophy.[3][4] Accurate quantification of specific isomers is crucial for disease diagnosis, understanding pathological mechanisms, and for the quality control of lipid-based therapeutics.
Q2: What are the main challenges in quantifying Nonahexacontanoic Acid isomers?
The primary challenges stem from its physical and chemical properties:
-
Low Volatility: Its large size makes it unsuitable for direct analysis by gas chromatography (GC) without derivatization.[5]
-
Isomeric Complexity: The long carbon chain allows for numerous branched-chain isomers (e.g., iso- and anteiso- forms) that can be difficult to separate chromatographically.[6]
-
Co-elution: Branched-chain fatty acid methyl esters (FAMEs) often co-elute with other FAMEs, even on highly polar GC columns, complicating accurate quantification.[7]
-
Matrix Effects: Biological samples are complex, and other lipids can interfere with extraction and analysis.[8]
Q3: What are the principal analytical techniques for Nonahexacontanoic Acid quantification?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques.[3][4][9][10]
-
GC-MS: Offers high-resolution separation of volatile compounds. For VLCFAs, this requires a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[11]
-
LC-MS/MS: Can analyze underivatized fatty acids and provides excellent sensitivity and selectivity, particularly when using techniques like multiple reaction monitoring (MRM).[12]
Troubleshooting Guide
This section is organized by experimental stage to help you pinpoint and resolve issues effectively.
Sample Preparation
Q4: My recovery of Nonahexacontanoic Acid from plasma/tissue is consistently low. What could be the cause?
Low recovery is often due to inefficient extraction or losses during sample handling.
Possible Causes & Solutions:
-
Incomplete Lysis/Homogenization: Ensure thorough disruption of the sample matrix to release the lipids. For tissues, cryogenic grinding followed by robust homogenization is recommended.
-
Inappropriate Solvent System: For VLCFAs, a robust extraction method like the Folch or Bligh-Dyer technique, which uses a chloroform/methanol mixture, is considered a gold standard.[13][14] However, due to the extreme lipophilicity of C69:0, you may need to optimize the solvent ratios or consider alternative, more nonpolar solvents.
-
Phase Separation Issues: After extraction, ensure complete phase separation to avoid losing your analyte in the aqueous layer. Adding a salt solution can aid in this process.[13]
Q5: I'm seeing significant variability between replicate samples. How can I improve precision?
Variability often points to inconsistencies in the sample preparation workflow.
Possible Causes & Solutions:
-
Use of an Appropriate Internal Standard: An internal standard (IS) is critical to correct for variability during sample preparation and analysis.[11] For C69:0, an ideal IS would be a stable isotope-labeled C69:0 or a very long-chain fatty acid of a different, odd-numbered chain length that is not present in the sample (e.g., C67:0 or C71:0).
-
Incomplete Solvent Evaporation: When concentrating your sample, ensure all solvent is removed without losing the analyte. Use a gentle stream of nitrogen and avoid excessive heat.
-
Adsorption to Surfaces: VLCFAs can adsorb to glass and plastic surfaces. Using silanized glassware and low-retention polypropylene tubes can minimize this.
Derivatization for GC-MS
Q6: My derivatization reaction to form FAMEs seems to be inefficient. What are the best practices?
Inefficient derivatization is a common pitfall for VLCFAs due to their lower reactivity compared to shorter-chain fatty acids.
Possible Causes & Solutions:
-
Choice of Reagent: While several reagents can be used, a mixture of sulfuric acid in methanol or boron trifluoride (BF3) in methanol are common and effective choices.[5][15] Acid-catalyzed methods are generally more efficient for VLCFA derivatization.[15]
-
Reaction Conditions: VLCFAs may require more stringent reaction conditions. Increase the reaction time and/or temperature. For example, heating at 100°C for 60-90 minutes may be necessary.[5]
-
Presence of Water: The derivatization reaction is sensitive to water. Ensure all solvents and reagents are anhydrous.
| Derivatization Method | Typical Reagents | Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Esterification | H2SO4 in Methanol, BF3-Methanol | 60-100°C, 10-90 min | High efficiency for VLCFAs | Harsh conditions can degrade some analytes |
| Base-Catalyzed Esterification | KOH in Methanol | Room Temp | Fast and mild | Less efficient for VLCFAs |
| Silylation | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | 60°C, 30 min | Derivatizes other functional groups | Reagents are moisture-sensitive |
Chromatographic Separation
Q7: I am unable to resolve different Nonahexacontanoic Acid isomers. How can I improve my chromatographic separation?
Isomer separation is one of the most significant challenges.
For GC-MS:
-
Column Selection: Use a long, highly polar capillary column (e.g., a cyanopropyl-based phase) to maximize the separation of branched-chain isomers from the straight-chain form.
-
Temperature Program: Employ a slow, shallow temperature gradient, especially during the elution window of your C69:0 isomers. This increases the interaction time with the stationary phase, improving resolution.
For LC-MS/MS:
-
Column Selection: A C18 reversed-phase column with a long carbon chain and high carbon load is a good starting point.[6]
-
Mobile Phase Optimization: The choice of organic modifier (e.g., acetonitrile, methanol, isopropanol) and its gradient profile can significantly impact resolution. Experiment with different solvent compositions and gradients.
Mass Spectrometry Detection
Q8: What are the optimal MS parameters for detecting Nonahexacontanoic Acid isomers?
For GC-MS (with Electron Ionization - EI):
-
Selected Ion Monitoring (SIM): Instead of scanning the full mass range, use SIM mode to monitor characteristic ions of your C69:0 FAMEs. This will significantly improve sensitivity and reduce chemical noise. Look for the molecular ion (M+) and key fragment ions.
For LC-MS/MS (with Electrospray Ionization - ESI):
-
Multiple Reaction Monitoring (MRM): This is the gold standard for quantification. In negative ion mode, you can monitor the transition from the deprotonated molecule [M-H]- to specific fragment ions.
-
Source Optimization: Properly tune the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the ionization efficiency of your analyte.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is a modified Bligh-Dyer method suitable for VLCFAs.
-
To 100 µL of plasma in a glass tube, add the internal standard.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute.
-
Add 125 µL of chloroform. Vortex for 1 minute.
-
Add 125 µL of water. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in anhydrous methanol.
-
Cap the tube tightly and vortex.
-
Heat at 100°C for 90 minutes.
-
Allow the sample to cool to room temperature.
-
Add 1.5 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Visualizations
Workflow for Nonahexacontanoic Acid Quantification
Caption: Overall workflow for the quantification of Nonahexacontanoic acid isomers.
Troubleshooting Logic for Poor Chromatographic Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution of isomers.
References
- A Comparative Guide to Derivatization Methods for Very Long-Chain Fatty Acid Analysis. (n.d.). BenchChem.
-
National Center for Biotechnology Information. (n.d.). Nonahexacontanoic acid. PubChem. Retrieved January 8, 2026, from [Link]
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022). Methods in Molecular Biology, 2546, 501–508.
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (n.d.). Springer Protocols.
-
Doelle, H. W. (1969). Gas chromatographic separation and determination of micro quantitative of C1—C7 Branched and straight-chain saturated fatty acids. Journal of Chromatography A, 39(4), 398–406. [Link]
-
Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. (2023). Journal of Chromatography A, 1702, 464111. [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries. (2021). Analytical and Bioanalytical Chemistry, 413(25), 6337–6349. [Link]
-
GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. (2018). Methods in Molecular Biology, 1730, 181–190. [Link]
-
Nonahexacontanoic acid. (n.d.). PlantaeDB. Retrieved January 8, 2026, from [Link]
-
Nonahexacontanoic acid. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]
-
Nonahexacontanoic acid. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]
-
List of plants having phytochemicals: Nonahexacontanoic acid. (n.d.). OSADHI. Retrieved January 8, 2026, from [Link]
-
Method Validation for the assessment of Very Long Chain Fatty Acids on Gas Chromatography Mass Spectrometry. (n.d.). UCT Research Portal. Retrieved January 8, 2026, from [Link]
-
Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. (2018). Journal of Clinical Biochemistry and Nutrition, 63(1), 47–53. [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Food and Drug Analysis, 27(4), 796–807. [Link]
-
The quantitative determination of selected long chain and very long chain fatty acids (VLCFA) in serum. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Nonanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
-
Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (2022). Methods in Molecular Biology, 2546, 509–518. [Link]
-
Nonanoic acid. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
-
Fatty Acid Analysis before Gas Chromatography. (n.d.). AOCS. Retrieved January 8, 2026, from [Link]
-
ANALYSIS OF FATTY ACIDS. (n.d.). Heidelberg University. Retrieved January 8, 2026, from [Link]
-
The Essential Guide to Fatty Acid Analysis. (2024, January 19). Eurofins USA. Retrieved January 8, 2026, from [Link]
-
The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. (2014). Journal of Visualized Experiments, (85), e51381. [Link]
-
Nonahexacontanoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. (2020). Chemical Science, 11(23), 5989–5997. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. plantaedb.com [plantaedb.com]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 9. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jsbms.jp [jsbms.jp]
- 11. eurofinsus.com [eurofinsus.com]
- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. dkfz.de [dkfz.de]
- 15. researchgate.net [researchgate.net]
minimizing contamination in VLCFA analysis
A Guide to Minimizing and Troubleshooting Contamination
Welcome to the technical support center for Very Long-Chain Fatty Acid (VLCFA) analysis. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging analytes. Due to their low endogenous concentrations and the ubiquitous nature of lipid-like contaminants, achieving accurate and reproducible VLCFA quantification requires a vigilant approach to minimizing background interference.
As Senior Application Scientists, we understand that unexpected peaks and high background noise can derail critical experiments. This guide moves beyond simple instructions to explain the causality behind contamination events and provides robust, field-proven strategies for prevention and troubleshooting.
Section 1: The Usual Suspects - Common Contaminants & Their Sources
Contamination in VLCFA analysis is often not a random event but a systematic issue stemming from common laboratory materials. Understanding the identity and origin of these interfering compounds is the first step toward eliminating them. Many of these contaminants are introduced during sample preparation and can mask or co-elute with your target analytes, leading to inaccurate quantification.
Plastic-derived contaminants are particularly notorious. Manufacturing processes for plastic labware require additives to impart desirable properties like flexibility (plasticizers) or reduced friction (slip agents). These molecules are not covalently bound to the polymer and can easily leach into solvents, especially organic solvents used in lipid extractions[1][2][3].
Below is a table summarizing the most common culprits.
| Contaminant Class | Common Examples | Common m/z ([M+H]+) | Primary Sources |
| Slip Agents | Oleamide, Erucamide, Stearamide | 282.3, 338.3, 284.3 | Polypropylene/polyethylene tubes, pipette tips, vial caps, plastic bags[4][5]. |
| Plasticizers | Phthalates (e.g., DEHP, DBP) | 391.3 (DEHP), 279.1 (DBP) | PVC tubing, vial septa, Parafilm, lab gloves, floor tiles, lab air[6][7][8]. |
| Antioxidants | Irganox 1010/1076, Irgafos 168 | 1177.9, 531.5, 647.4 (Oxidized) | Plasticware (especially polypropylene), solvent bottle caps[6]. |
| Polymers | Polyethylene Glycol (PEG), Polysiloxanes (PDMS) | Repeating units of 44.0 Da (PEG) or 74.0 Da (PDMS) | Detergents, personal care products, vacuum pump oil, septa, coated vials[4][9]. |
| Common Fatty Acids | Palmitic Acid (C16:0), Stearic Acid (C18:0) | 257.2, 285.3 | Human contact (fingerprints), dust, reagents, glassware residue. |
Section 2: Troubleshooting Guide - A Symptom-Based Approach (Q&A)
This section addresses specific issues you might encounter during your analysis. The answers provide not only a solution but also the scientific reasoning to help you diagnose problems effectively.
Q1: My solvent blank looks terrible. I'm seeing high levels of Oleamide (m/z 282.3) and other common background peaks before I even inject a sample. What's the first thing I should check?
A1: This classic issue points to contamination in your mobile phase or the LC system itself. The contamination source is upstream of your analytical column.
-
Causality: High-purity solvents can become contaminated by the vessels they are stored in or by airborne particles[4][7]. Plasticizers and other volatile compounds can be present in laboratory air and dissolve into the solvent reservoirs.
-
Troubleshooting Steps:
-
Isolate the Source: Systematically disconnect components to find the source. Start by disconnecting the LC from the mass spectrometer and observing the background. Then, bypass the autosampler. If the background drops, the contamination is likely from the autosampler wash solvents or sample vials. If it remains, the issue lies with the pumps, solvent lines, or the solvents themselves.
-
Verify Solvent Purity: Open a fresh bottle of LC-MS grade solvent. Using a clean glass syringe, infuse the solvent directly into the mass spectrometer. If the background is clean, your bulk solvent supply or solvent bottles are contaminated. LC-MS grade solvents are recommended as they have lower levels of organic contamination and metal content[6][10].
-
Clean Your Solvent Bottles: Never use detergents to clean solvent reservoirs, as they are a major source of PEG contamination[4][9]. Follow the rigorous glassware cleaning protocol outlined in Section 4.
-
Cover Your Reservoirs: Do not use Parafilm or plastic screw caps to cover solvent reservoirs. Use foil-lined caps or dedicated glass caps.
-
Q2: I ran a "method blank" (extraction with no sample) and it's contaminated with phthalates and high molecular weight polymers. My solvent blank looks clean. What's going on?
A2: This indicates that the contamination is being introduced during your sample preparation workflow. Since VLCFAs are often present at low levels, any contaminants introduced during extraction or concentration will be magnified[11][12].
-
Causality: The use of disposable plasticware is the most probable cause. Additives from pipette tips, microcentrifuge tubes, and collection plates readily leach into the organic solvents used for lipid extraction (e.g., methanol, acetonitrile, hexane)[1][13].
-
Troubleshooting Steps:
-
Audit Your Labware: Systematically replace all plasticware in your workflow with glass or certified low-binding polypropylene alternatives. Test each component individually by rinsing it with your extraction solvent and analyzing the rinse.
-
Switch to Glass: Whenever possible, use glass pipettes, glass centrifuge tubes, and glass collection vials. This is the single most effective way to reduce plastic-derived contamination.
-
Check Your Nitrogen Evaporator: If you use nitrogen to dry down your samples, ensure the gas line is free of plastic tubing and oil from the generator. In-line filters can help, but contamination from the gas supply itself is possible[7].
-
Evaluate Vial Caps and Septa: The septa in vial caps are a common source of siloxanes and plasticizers. Use PTFE-lined septa. For maximum security, perform a pre-injection rinse of the vial by adding a small amount of solvent, vortexing, and removing the solvent before adding your sample.
-
Q3: My analyte signal is suppressed, and the baseline is noisy and elevated, especially after several injections from the same vial. Why is my sensitivity dropping?
A3: This suggests carryover and the accumulation of contaminants on your analytical column or in the MS source. It can also be a sign of ion suppression from co-eluting matrix components or leached substances[14].
-
Causality: Contaminants from previous injections, especially "sticky" lipids and polymers, can build up at the head of the column and slowly bleed off in subsequent runs, creating a high, rolling baseline[4]. Additionally, compounds leached from vial septa can accumulate with each injection, suppressing the ionization of your target analytes[8].
-
Troubleshooting Steps:
-
Implement a Column Wash: At the end of each sequence, run a high-organic, strong solvent wash (e.g., 100% Isopropanol) for an extended period to strip the column of hydrophobic contaminants.
-
Clean the MS Source: High background noise can originate from a dirty ion source[15]. Follow the manufacturer's instructions to clean the ESI probe, capillary, and sample cone.
-
Minimize Vial Residence Time: Avoid letting samples sit in the autosampler for extended periods. The longer the solvent is in contact with the vial and septa, the more leaching can occur.
-
Check for Matrix Effects: Prepare a sample with a known concentration of your VLCFA standard. Split it into two vials. In one, add an extract from a blank matrix (a "post-extraction spike"). A significant drop in signal in the matrix-containing sample confirms ion suppression.
-
Section 3: Proactive Prevention - Building a Contaminant-Resistant Workflow (FAQs)
FAQ 1: What is the best type of labware to use for VLCFA analysis? Glass is always the first choice. For situations requiring disposable tubes (e.g., centrifugation), use high-quality polypropylene tubes from a reputable manufacturer. Avoid polystyrene and any soft, flexible plastics. Whenever possible, purchase labware that is certified to be free of slip agents and plasticizers.
FAQ 2: What grade of solvents and reagents should I be using? Always use the highest purity available, typically labeled as "LC-MS Grade," "Mass Spectrometry Grade," or equivalent[10]. While more expensive, these solvents are filtered and tested for low levels of background ions and organic contaminants. Always test a new bottle or lot of solvent by running it as a blank before using it for your samples.
FAQ 3: How can I prepare and monitor a reliable "true" method blank? A true method blank must be treated exactly like a real sample. It should go through every single step of the process: use the same tubes, the same pipette tips, the same solvents, the same evaporation and reconstitution steps. Run a method blank at the beginning, middle, and end of every sample batch. This is your best tool for monitoring the cleanliness of your entire system and process in real-time.
FAQ 4: Can I use detergents to clean my glassware? It is strongly advised to avoid detergents. Many laboratory detergents contain high concentrations of PEG and other polymers that are extremely difficult to rinse away and will appear as repeating 44 Da peaks in your mass spectra[9]. If glassware is heavily soiled, use a laboratory-specific, phosphate-free cleaner and follow with exhaustive rinsing as described in the protocol below[16][17].
Section 4: Protocols & Workflows
Protocol 1: Rigorous Glassware Cleaning for Lipid Analysis
This protocol is designed to remove organic residues without introducing new contaminants.
-
Initial Rinse: As soon as possible after use, rinse glassware 3 times with tap water to remove gross contamination[17].
-
Solvent Wash: Rinse the glassware 3 times with acetone, followed by 3 rinses with hexane. This removes adherent organic and lipid residues. Perform this in a fume hood.
-
Acid Wash (Optional, for stubborn residue): For exceptionally dirty glassware or for new glassware, soak for several hours in a 1% solution of nitric or hydrochloric acid[18].
-
Final Rinse: Rinse thoroughly with tap water (at least 5 times) to remove all traces of acid or solvent.
-
Deionized Water Rinse: Rinse a final 3-5 times with high-purity, deionized water[17].
-
Drying: Dry glassware in an oven heated to >100°C. To remove stubborn organic contaminants, glassware can be baked at high temperatures (e.g., 230-450°C for several hours), which helps to pyrolyze organic residues[7][19].
-
Storage: Once clean, immediately cover the openings of the glassware with clean aluminum foil and store in an enclosed cabinet to prevent dust and airborne contamination.
Protocol 2: Preparing and Evaluating a "True" Method Blank
-
Initiation: In an empty, properly cleaned glass tube, add the same volume of initial extraction solvent that you would for a tissue or plasma sample.
-
Internal Standard: Add the same internal standard cocktail used for your study samples.
-
Extraction: Perform every vortexing, incubation, centrifugation, and solvent transfer step that a real sample undergoes. Use a new set of pipette tips for each transfer.
-
Evaporation: If your samples are dried down, dry the blank under the exact same conditions (temperature, time, nitrogen flow).
-
Reconstitution: Reconstitute the dried extract in the same volume of the same reconstitution solvent used for your samples.
-
Analysis: Transfer the reconstituted blank to a clean autosampler vial and place it in your sequence.
-
Evaluation: Analyze the chromatogram for the presence of target VLCFAs and known contaminants. The response for any analyte in the blank should be less than 10% of that in your lowest calibrator. If it is higher, your workflow is contaminated.
Workflow Visualization
The following diagrams illustrate key workflows for minimizing and diagnosing contamination.
Caption: A sample preparation workflow designed to minimize points of contaminant introduction.
Caption: A diagnostic flowchart for systematically identifying the source of contamination.
References
-
MacDonald, G., et al. (2008). Bioactive contaminants leach from disposable laboratory plasticware. Science. Available at: [Link]
-
ZMS HealthBio. (n.d.). Laboratory Glassware Cleaning Procedure. ZMS HealthBio. Available at: [Link]
-
USGS. (2018). Laboratory Glassware Cleaning and Storage. U.S. Geological Survey. Available at: [Link]
-
Frederick National Laboratory for Cancer Research. (2011). Glassware Cleaning for Trace TOC Analysis. NCI-Frederick, BDP. Available at: [Link]
-
U.S. Geological Survey. (n.d.). Procedures for Preparation of Clean Reagents and Labware. USGS Publications Warehouse. Available at: [Link]
-
OiPub. (2008). Bioactive Contaminants Leach from Disposable Laboratory Plasticware. OiPub. Available at: [Link]
-
H1 Connect. (n.d.). Bioactive contaminants leach from disposable laboratory plasticware. H1 Connect. Available at: [Link]
-
ResearchGate. (2008). (PDF) Bioactive Contaminants Leach from Disposable Laboratory Plasticware. ResearchGate. Available at: [Link]
-
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. Available at: [Link]
-
Phillips, M. B., et al. (2022). Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items. Environmental Science & Technology. Available at: [Link]
-
MDPI. (2023). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI. Available at: [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Waters Corporation. Available at: [Link]
-
Barghi, M., et al. (2021). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Scientific Reports. Available at: [Link]
-
ResearchGate. (2004). Plasticizer contamination from vacuum system O-rings in quadrupole ion trap mass spectrometry. ResearchGate. Available at: [Link]
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Common Mass Spectrometry Contaminants and their Sources. Analytica Chimica Acta. Available at: [Link]
-
Liebisch, G., et al. (2021). Recommendations for good practice in ms-based lipidomics. Journal of Lipid Research. Available at: [Link]
-
University of Washington. (n.d.). Minimizing Contamination in Mass Spectrometry and Proteomic Experiments. University of Washington. Available at: [Link]
-
Liebisch, G., et al. (2021). Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research. Available at: [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. Available at: [Link]
-
Kemp, S., & Watkins, P. (2024). Very long-chain fatty acids. Adrenoleukodystrophy.info. Available at: [Link]
-
Wierzbicka-Zagorska, E., et al. (2020). Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders. The Italian Journal of Pediatrics. Available at: [Link]
-
Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience? Nitrosamines Exchange. Available at: [Link]
-
Lagares, A., et al. (2023). The Absence of a Very Long Chain Fatty Acid (VLCFA) in Lipid A Impairs Agrobacterium fabrum Plant Infection and Biofilm Formation and Increases Susceptibility to Environmental Stressors. International Journal of Molecular Sciences. Available at: [Link]
-
Regalado, E. L., & Wrisley, L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Available at: [Link]
-
Lipotype GmbH. (n.d.). Very Long Chain Fatty Acid Analysis. Lipotype GmbH. Available at: [Link]
Sources
- 1. Bioactive contaminants leach from disposable laboratory plasticware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. Bioactive contaminants leach from ... | Article | H1 Connect [archive.connect.h1.co]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. lcms.cz [lcms.cz]
- 7. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 12. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
- 15. researchgate.net [researchgate.net]
- 16. zmshealthbio.com [zmshealthbio.com]
- 17. watersciences.unl.edu [watersciences.unl.edu]
- 18. 研究実験用ガラス器具の洗浄 [sigmaaldrich.com]
- 19. Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of Nonahexacontanoic Acid
Welcome to the technical support center dedicated to enhancing the recovery and analysis of Nonahexacontanoic acid (C69:0). This very-long-chain fatty acid (VLCFA) presents unique challenges due to its extreme hydrophobicity and high molecular weight.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome common obstacles in their experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the analysis of Nonahexacontanoic acid.
Q1: Why is my recovery of Nonahexacontanoic acid so low compared to shorter-chain fatty acids?
A1: The low recovery is primarily due to the unique physicochemical properties of Nonahexacontanoic acid. With 69 carbons, it has an extremely high molecular weight (approx. 999.8 g/mol ) and a very high partition coefficient (LogP), making it exceptionally nonpolar.[1][2][3][4] This leads to poor solubility in common extraction solvents, a high affinity for nonpolar surfaces (like plastics), and difficulties in volatilization for GC analysis, all of which contribute to significant sample loss.
Q2: Is derivatization absolutely necessary for analyzing Nonahexacontanoic acid?
A2: For Gas Chromatography (GC) analysis, derivatization is mandatory.[5][6][7] The boiling point of the underivatized acid is too high for it to pass through a GC column without thermal degradation.[1][4] Derivatization, typically to a methyl ester (FAME) or a silyl ester (TMS), increases its volatility.[8][9] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not strictly required but can be used to improve ionization efficiency and chromatographic peak shape.[10]
Q3: Can I use standard plastic labware (e.g., polypropylene tubes) for my extraction?
A3: It is strongly discouraged. The high hydrophobicity of Nonahexacontanoic acid will cause it to irreversibly adsorb to the surfaces of many plastics, leading to substantial and unpredictable losses. Always use glass or deactivated silanized glassware for all sample preparation and storage steps. If plasticware is unavoidable, rinsing with a high-strength organic solvent (like hexane or chloroform) may help recover some of the adsorbed analyte, but this should be validated.
Q4: My sample matrix is very complex (e.g., soil, plasma, adipose tissue). Where should I start with method development?
A4: For complex matrices, a multi-step approach is essential.
-
Thorough Homogenization: Ensure the sample is finely ground or homogenized to maximize surface area for extraction.[11]
-
Robust Extraction: Start with a rigorous liquid-liquid extraction (LLE) method, such as a modified Folch or Bligh-Dyer procedure, using a strong nonpolar solvent system.[12]
-
Multi-Stage Cleanup: A single cleanup step will be insufficient. Combine techniques like Solid-Phase Extraction (SPE) with different selectivities (e.g., anion exchange followed by reversed-phase) to isolate the analyte from interferences.[13][14][15]
Part 2: Comprehensive Troubleshooting Guides
This section provides detailed, stage-specific troubleshooting in a question-and-answer format.
Stage 1: Sample Preparation & Extraction
The initial extraction is the most critical step for maximizing recovery.
Q: I am performing a liquid-liquid extraction (LLE) from an aqueous matrix, but I'm getting a thick emulsion layer and poor phase separation. What can I do?
A: Emulsion formation is a frequent problem when extracting lipids from biological samples rich in phospholipids and proteins.[16]
-
Causality: The extreme length of the Nonahexacontanoic acid chain can act as a surfactant, stabilizing the emulsion between the aqueous and organic layers.
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking or vortexing, use gentle, repeated inversions of the extraction vessel. This reduces the energy input that creates fine emulsion droplets.[16]
-
Increase Ionic Strength: Add a saturated sodium chloride (NaCl) solution (brine) to the aqueous phase. This process, known as "salting out," increases the polarity of the aqueous layer, forcing nonpolar compounds into the organic phase and breaking the emulsion.[16]
-
Centrifugation: Spin the sample at a moderate speed (e.g., 2000-3000 x g) to physically break the emulsion layer.
-
Solvent Modification: Adding a small amount of a different organic solvent, like isopropanol, can alter the phase dynamics and help break the emulsion.
-
Q: Which extraction solvent is best for Nonahexacontanoic acid?
A: There is no single "best" solvent; the choice depends on the matrix. However, due to its nonpolar nature, a solvent system with high nonpolar character is required.
| Extraction Method | Recommended Solvents | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Chloroform/Methanol (2:1, v/v)[12]; Hexane/Isopropanol (3:2, v/v) | Well-established, good for breaking cell membranes (due to methanol/isopropanol). | Prone to emulsions, use of chlorinated solvents. |
| Soxhlet Extraction | Hexane, Toluene | Exhaustive extraction, good for solid matrices. | Time-consuming, requires large solvent volumes, potential for thermal degradation. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvent (e.g., 5-10% Methanol)[17][18] | High purity extracts, environmentally friendly, tunable selectivity.[19][20] | Requires specialized equipment, higher initial cost. |
A study on extracting long-chain fatty acids from fermentation media found that a hexane/methyl tert-butyl ether (MTBE) mixture (1:1) with acidification and salting out resulted in 98-100% recovery for C10-C18 acids, suggesting a similar approach would be effective for C69:0.[21]
Stage 2: Purification & Sample Clean-up using Solid-Phase Extraction (SPE)
SPE is crucial for removing matrix components that can interfere with analysis.
Q: I'm using a C18 SPE cartridge, but my Nonahexacontanoic acid is eluting during the sample loading or washing step. Why is this happening?
A: This indicates a breakthrough, where the analyte does not properly retain on the sorbent.
-
Causality: The solvent used to dissolve and load your sample is likely too strong (i.e., too nonpolar), preventing the Nonahexacontanoic acid from adsorbing to the C18 stationary phase.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor SPE retention.
Q: What type of SPE sorbent is most effective for isolating an acidic compound like Nonahexacontanoic acid?
A: A multi-modal approach is often best. While C18 (reversed-phase) is excellent for general cleanup, an ion-exchange mechanism can provide superior selectivity.
-
Anion Exchange SPE: Use a Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) cartridge. At a pH > 6 (e.g., buffered with ammonium hydroxide), the carboxylic acid group will be deprotonated (-COO⁻) and will bind strongly to the positively charged sorbent. Neutral lipids and other interferences can be washed away with an organic solvent. The Nonahexacontanoic acid is then eluted by lowering the pH (e.g., using a solvent containing formic or acetic acid) to neutralize the charge. Studies have shown anion exchange resins to have very high capacity for fatty acids.[13][22]
-
Aminopropyl SPE: These cartridges can operate in both normal-phase and weak anion-exchange modes, making them versatile for separating lipid classes.[14][15]
Stage 3: Derivatization
This step is critical for successful GC-MS analysis.
Q: I've derivatized my sample to form the FAME, but my GC-MS results show a very small peak, or none at all. What went wrong?
A: Incomplete derivatization is the most common failure point for VLCFAs.
-
Causality: The steric hindrance around the carboxyl group of such a large molecule, combined with its poor solubility, can make the derivatization reaction slow and inefficient.
-
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Reaction time too short or temperature too low. | For VLCFAs, standard reaction times are often insufficient. Increase reaction time to 90 minutes and/or temperature to 100°C. A comparative study on VLCFA derivatization noted that some methods require up to 90 minutes.[8] |
| Poor Reagent Choice | Mild derivatizing agent is not effective. | Use a stronger catalyst. Boron trifluoride (BF₃) in methanol (14%) or acidic methanol (e.g., 5% H₂SO₄ in methanol) are more effective for hindered acids than milder reagents.[5][8] |
| Phase Separation | The nonpolar Nonahexacontanoic acid is not soluble in the polar derivatization reagent (e.g., methanol). | Add a co-solvent like hexane or toluene to the reaction mixture to create a single phase, ensuring the analyte and reagent are in contact. |
| Reagent Degradation | Derivatization reagent (especially BF₃) has been degraded by moisture. | Use fresh, unopened reagent. Always handle reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Stage 4: Instrumental Analysis (GC-MS & LC-MS)
Final analysis requires careful optimization of instrumental parameters.
Q: My derivatized Nonahexacontanoic acid FAME doesn't seem to be eluting from my GC column. What should I check?
A: This is a common problem related to the high boiling point of the analyte, even after derivatization.
-
Causality: The analyte may be condensing in a cold spot in the injector or at the head of the column, or the final oven temperature may be too low for it to elute.
-
GC-MS Troubleshooting:
Caption: Troubleshooting guide for GC-MS analysis of VLCFA derivatives.
Q: I want to use LC-MS to avoid derivatization. What are the key challenges?
A: While LC-MS simplifies sample prep, it presents its own set of challenges for a molecule like Nonahexacontanoic acid.[23]
-
Poor Retention on Reversed-Phase Columns: The analyte is so nonpolar it may have irreversible binding or extremely long retention times on standard C18 columns. A column with a different selectivity (e.g., a polymer-based or phenyl-hexyl phase) may be required.
-
Low Ionization Efficiency: In Electrospray Ionization (ESI), the analyte must form a charged ion in the liquid phase. The large, nonpolar alkyl chain makes this difficult. Analysis should be performed in negative ion mode [M-H]⁻. Adding a small amount of a weak base like ammonium hydroxide to the mobile phase can help promote deprotonation.
-
Solubility in Mobile Phase: Nonahexacontanoic acid is poorly soluble in typical reversed-phase mobile phases containing water. A high percentage of organic solvent (e.g., isopropanol or acetonitrile) is required throughout the gradient, which may compromise the chromatography of other, more polar analytes.
References
-
dos Santos, W. N. L., & Lannes, S. C. S. (2011). Extraction of Triacylglycerols and Fatty Acids Using Supercritical Fluids - Review. Current Analytical Chemistry. [Link]
-
LookChem. (n.d.). Nonahexacontanoic acid. LookChem. [Link]
-
Jalali-Heravi, M., et al. (2016). Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. Journal of the Iranian Chemical Society. [Link]
-
Haynes, C. A. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Zaini, M. A. A., et al. (2021). Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach. Journal of Pharmacy - IIUM. [Link]
-
Chemistry For Everyone. (2024). How Are Supercritical Fluids Used To Extract Natural Products?. YouTube. [Link]
-
King, J. W., & Holliday, R. L. (1997). Fatty Acid Content of Supercritical Carbon Dioxide Extracted Fractions of Beef Fat. Journal of the American Oil Chemists' Society. [Link]
-
Springer Protocols. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Nature. [Link]
-
National Center for Biotechnology Information. (n.d.). Nonahexacontanoic acid. PubChem. [Link]
-
Antolín, A., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Yuan, W., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology. [Link]
-
Giera, M., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Methods in Molecular Biology. [Link]
-
PlantaeDB. (n.d.). Nonahexacontanoic acid. PlantaeDB. [Link]
-
Wiley. (n.d.). Nonahexacontanoic acid. SpectraBase. [Link]
-
National Center for Biotechnology Information. (n.d.). Nonanoic Acid. PubChem. [Link]
-
Bell, D. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Yuan, W., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Semantic Scholar. [Link]
-
Yuan, W., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. ResearchGate. [Link]
-
ResearchGate. (n.d.). 166 questions with answers in LIPID EXTRACTION. ResearchGate. [Link]
-
Valianpour, F., et al. (2002). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Journal of Inherited Metabolic Disease. [Link]
-
Agren, J. J., & Kuksis, A. (1993). Separation of lipid classes by solid phase extraction. Journal of Lipid Research. [Link]
-
NIST. (n.d.). Nonanoic acid, TMS derivative. NIST WebBook. [Link]
-
Wolfer, K., et al. (2015). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Journal of Chromatography B. [Link]
-
Kyselová, L., et al. (2022). Very long chain fatty acids. Progress in Lipid Research. [Link]
-
Coene, K. L. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease. [Link]
-
Salimon, J., et al. (2004). Extracting long-chain fatty acids from a fermentation medium. Semantic Scholar. [Link]
-
Elsevier. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. ScienceDirect. [Link]
-
National Center for Biotechnology Information. (n.d.). Hexanoic Acid. PubChem. [Link]
-
Palacio, E., et al. (2021). Determination of long-chain fatty acids in anaerobic digester supernatant and olive mill wastewater exploiting an in-syringe dispersive liquid-liquid microextraction and derivatization-free GC-MS method. Analytical and Bioanalytical Chemistry. [Link]
-
Wimalasena, S. H. M. P., et al. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. [Link]
-
Parrish, C. C., et al. (2021). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science. [Link]
-
National Center for Biotechnology Information. (n.d.). Nonacosanoic acid. PubChem. [Link]
Sources
- 1. Nonahexacontanoic acid|lookchem [lookchem.com]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Nonanoic acid, TMS derivative [webbook.nist.gov]
- 10. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 11. academic.oup.com [academic.oup.com]
- 12. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach | Journal of Pharmacy [journals.iium.edu.my]
- 19. Extraction of Triacylglycerols and Fatty Acids Using Supercritical Fluids - Review | Bentham Science [eurekaselect.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Extracting long-chain fatty acids from a fermentation medium | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Internal Standard Selection for Nonahexacontanoic Acid Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of selecting an appropriate internal standard for the accurate quantification of Nonahexacontanoic acid (C69:0).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate quantification?
A1: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, in this case, Nonahexacontanoic acid. It is added in a known quantity to every sample, calibrator, and quality control sample before any sample processing steps. The primary role of an internal standard is to correct for the variability and potential loss of the analyte during the entire analytical process, including extraction, derivatization, and instrumental analysis.[1] By comparing the instrument's response of the analyte to the response of the internal standard, a more accurate and precise quantification can be achieved.[1]
Q2: What are the key characteristics of an ideal internal standard for Nonahexacontanoic acid?
A2: The ideal internal standard for Nonahexacontanoic acid should possess the following characteristics:
-
Structural and Chemical Similarity: The IS should be as structurally similar to Nonahexacontanoic acid as possible to ensure it behaves similarly during sample preparation and analysis.[2] This includes having a comparable carbon chain length and degree of saturation.[2]
-
No Endogenous Presence: The internal standard must not be naturally present in the biological samples being analyzed to avoid interference and inaccurate results.[2]
-
Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer. This is typically achieved by using a stable isotope-labeled version of the analyte, which has a different mass-to-charge ratio (m/z).
-
Co-elution (for LC-MS/GC-MS): In chromatographic methods, the internal standard should ideally co-elute with the analyte to experience and correct for the same matrix effects.
-
Commercial Availability and Purity: The internal standard should be readily available from a reliable supplier with a high degree of purity.
Q3: What are the primary challenges in selecting an internal standard for Nonahexacontanoic acid?
A3: Nonahexacontanoic acid is a very-long-chain fatty acid (VLCFA) with a 69-carbon backbone.[3][4][5][6] This presents unique challenges:
-
Low Abundance: VLCFAs are often found in low concentrations in biological matrices, requiring highly sensitive analytical methods.[7]
-
Commercial Unavailability of an Exact Match: A stable isotope-labeled Nonahexacontanoic acid, which would be the "gold standard" internal standard, is not readily commercially available.[8][9][10]
-
Significant Physicochemical Differences with Shorter Chains: Using a much shorter-chain fatty acid as an internal standard can lead to inaccuracies due to differences in extraction efficiency, solubility, and ionization response.[1][11]
Troubleshooting Guide: Selecting the Right Internal Standard
Issue 1: I cannot find a commercially available stable isotope-labeled Nonahexacontanoic acid. What are my options?
Solution: This is a common challenge. Here are the recommended alternatives, ranked by preference:
Option A: Closely Related Stable Isotope-Labeled VLCFA (Recommended)
-
Rationale: The use of a stable isotope-labeled IS is considered the gold standard for quantitative analysis.[8][9][10] It ensures the most similar physicochemical behavior to the analyte.[10]
-
Recommendation: Look for the longest-chain deuterated or ¹³C-labeled fatty acid available. While not a perfect match, a VLCFA like Lignoceric acid-d4 (C24:0) or Cerotic acid-d4 (C26:0) can be a viable option.[10] However, it is crucial to validate the method thoroughly to account for differences in extraction recovery and ionization efficiency due to the chain length disparity.[1][11]
Option B: Odd-Chain Very-Long-Chain Fatty Acid
-
Rationale: Odd-chain fatty acids are generally present in very low concentrations in most biological systems, making them suitable candidates for internal standards.[12][13][14]
-
Recommendation: Consider using a commercially available odd-chain VLCFA that is close in chain length to C69, such as Heptacosanoic acid (C27:0) or Nonacosanoic acid (C29:0). While not isotopically labeled, their similar long-chain nature makes them a better choice than shorter-chain fatty acids.
-
Caution: It is essential to screen a representative set of your samples to confirm the absence or negligible presence of the chosen odd-chain fatty acid.[12][13]
Issue 2: How do I validate my chosen internal standard?
Solution: Thorough validation is critical, especially when a perfect internal standard is not available.
Step 1: Assess Extraction Recovery
-
Prepare two sets of blank matrix samples.
-
Spike one set with a known concentration of both Nonahexacontanoic acid and your chosen internal standard before the extraction process.
-
Spike the second set with the same concentrations after the extraction process.
-
Analyze both sets. The recovery is calculated as: (Response of pre-extraction spike / Response of post-extraction spike) * 100%
-
The recovery of the internal standard should be comparable to that of Nonahexacontanoic acid.
Step 2: Evaluate Matrix Effects
-
Prepare a standard solution of the analyte and internal standard in a pure solvent.
-
Prepare a post-extraction spiked sample by adding the same concentration of analyte and internal standard to an extracted blank matrix.
-
Analyze both samples. The matrix effect is calculated as: (Response in matrix / Response in solvent) * 100%
-
The internal standard should effectively compensate for any ion suppression or enhancement observed for the analyte.
Step 3: Establish Linearity and Range
-
Prepare a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of Nonahexacontanoic acid.
-
Plot the response ratio (Analyte Area / IS Area) against the analyte concentration.
-
The calibration curve should be linear over the expected concentration range of your samples, with a correlation coefficient (R²) > 0.99.
Visualization of the Selection Process
The following diagram illustrates the decision-making workflow for selecting an appropriate internal standard for Nonahexacontanoic acid.
Caption: Workflow for selecting an internal standard for Nonahexacontanoic acid.
Summary of Potential Internal Standards
| Internal Standard Type | Example(s) | Pros | Cons |
| Stable Isotope-Labeled VLCFA | Lignoceric acid-d4 (C24:0), Cerotic acid-d4 (C26:0) | - Gold standard approach[8][9][10]- Corrects for matrix effects effectively | - Significant chain length difference requires thorough validation[1][11]- May have different extraction recovery |
| Odd-Chain VLCFA | Heptacosanoic acid (C27:0), Nonacosanoic acid (C29:0) | - Structurally more similar in chain length- Typically low endogenous levels[12][13] | - Not isotopically labeled- Must verify absence in samples |
References
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. PubMed Central. Available at: [Link]
-
Nonahexacontanoic acid - LookChem. LookChem. Available at: [Link]
-
Nonahexacontanoic acid | C69H138O2. PubChem. Available at: [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health. Available at: [Link]
-
Lipid Species Quantification. lipidomicstandards.org. Available at: [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. Available at: [Link]
-
A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed. Available at: [Link]
-
Odd chain fatty acid as internal standard? ResearchGate. Available at: [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Available at: [Link]
-
Nonahexacontanoic acid - Chemical Compound. PlantaeDB. Available at: [Link]
-
Nonahexacontanoic acid | C69H138O2 | CID 38626. PubChem. Available at: [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. ResearchGate. Available at: [Link]
Sources
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. lookchem.com [lookchem.com]
- 4. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantaedb.com [plantaedb.com]
- 6. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Very-Long-Chain Fatty Acids (VLCFAs)
Welcome to the technical support center for VLCFA analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic separation of very-long-chain fatty acids (VLCFAs; defined as having 22 or more carbons).[1] Achieving high-resolution separation of these molecules is critical for accurate quantification and is essential for research in areas like inborn errors of metabolism (e.g., X-linked adrenoleukodystrophy), neuroinflammatory diseases, and lipidomics.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. My goal is to provide not just solutions, but a clear understanding of the underlying chromatographic principles, empowering you to make informed decisions in your method development.
Frequently Asked Questions (FAQs)
Q1: Why are my VLCFA peaks broad and poorly resolved, especially compared to shorter-chain fatty acids?
Answer: This is a common and fundamental challenge in VLCFA analysis. The difficulty arises from the inherent physicochemical properties of VLCFAs.
-
High Hydrophobicity: VLCFAs possess long, non-polar alkyl chains. In reversed-phase (RP) chromatography, this leads to extremely strong retention on conventional C18 stationary phases. This strong interaction can slow down the kinetics of mass transfer between the mobile and stationary phases, resulting in broader peaks.
-
Structural Similarity: Within a sample, you are often trying to separate VLCFAs that differ by only two methylene groups (e.g., C24:0 vs. C26:0) or by the presence of a single double bond. These molecules have very similar partition coefficients, making them difficult to resolve without highly optimized methods.
-
Low Solubility: VLCFAs have poor solubility in the highly aqueous mobile phases often used at the beginning of a reversed-phase gradient. If the injection solvent is too strong or incompatible with the initial mobile phase, the analytes may precipitate on the column head, leading to peak fronting, splitting, or broadening.[3]
Q2: I'm having trouble separating saturated VLCFAs (e.g., C24:0) from their monounsaturated counterparts (e.g., C24:1). What is the best approach?
Answer: Separating saturated and unsaturated VLCFAs is a classic selectivity challenge. While a standard C18 column can struggle, a C30 stationary phase is often superior for this application.[4][5][6]
-
The Causality Behind C30 Superiority: The longer alkyl chains of a C30 phase provide greater "shape selectivity".[7] The dense bonding of C30 ligands creates a more ordered stationary phase structure. This allows the column to better discriminate between the rigid, linear structure of a saturated fatty acid and the kinked structure introduced by a cis-double bond in an unsaturated fatty acid. This subtle difference in shape is amplified by the C30 phase, leading to differential retention and improved resolution.[5][8] A two-carbon increase in chain length typically increases retention time, while the introduction of a double bond tends to decrease it.[9]
Q3: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my VLCFA analysis?
Answer: Both GC and LC are established methods, and the choice depends on your specific analytical needs, sample matrix, and available instrumentation.[1][10]
-
Gas Chromatography (GC-MS): GC offers excellent resolving power, especially for complex mixtures. However, due to their low volatility, VLCFAs must be derivatized prior to analysis.[2] This typically involves converting them into fatty acid methyl esters (FAMEs).[11] While derivatization adds a sample preparation step, it is a well-established and robust technique for routine clinical diagnostics.[1]
-
Liquid Chromatography (LC-MS): LC-MS, particularly reversed-phase HPLC or UHPLC, is a powerful alternative that can often analyze VLCFAs without derivatization.[9][12] This simplifies sample preparation. Furthermore, LC-MS is advantageous for analyzing the full repertoire of long-chain and very-long-chain fatty acids (up to C36) in a single run, which can be challenging for GC-MS due to fragmentation of larger molecules.[9]
In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving common issues. We will begin with a logical workflow for diagnosing resolution problems.
Logical Workflow for Troubleshooting Poor Resolution
The following diagram outlines a step-by-step process for identifying and correcting the root cause of poor VLCFA separation.
Caption: A systematic workflow for diagnosing poor VLCFA resolution.
Guide 1: Optimizing the Mobile Phase for Reversed-Phase LC
Issue: Peaks are compressed at the beginning of the chromatogram, or all VLCFAs elute together in a single, unresolved hump.
Cause: This is a classic sign of a mobile phase gradient that is too steep or an incorrect choice of organic solvent. Because VLCFAs are so hydrophobic, they require a very high percentage of strong organic solvent to elute. If the percentage of this solvent increases too quickly, all the VLCFAs will be "washed off" the column at once, with no time for differential partitioning to occur.
Solutions:
-
Implement a Shallow Gradient: For a complex mixture of VLCFAs, a shallow gradient is mandatory. Instead of a rapid 5-minute gradient from 50% to 100% organic, extend the gradient to 20-30 minutes, focusing the shallowest part of the slope in the elution range of your analytes.[5][8]
-
Select the Appropriate Strong Solvent:
-
Acetonitrile (ACN) is a common "strong" solvent but may not be strong enough to elute the most hydrophobic VLCFAs (e.g., >C28) effectively, potentially leading to carryover.
-
Isopropanol (IPA) or Methanol (MeOH) are stronger eluents for highly non-polar compounds. Gradient elution using a water-acetonitrile-isopropanol mixture is a popular and effective mobile phase for lipidomics.[4]
-
-
Use an Acidic Modifier: The carboxyl group on a free fatty acid can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[13] Adding a small amount of acid to the mobile phase (e.g., 0.1% formic acid or 0.1% acetic acid) will suppress the ionization of the carboxyl group.[14][15] This makes the entire molecule more non-polar and prevents these secondary interactions, resulting in sharper, more symmetrical peaks.
| Parameter | Recommendation for VLCFA Analysis | Rationale |
| Gradient Slope | Shallow; e.g., 1-2% organic increase per minute | Allows for subtle differences in hydrophobicity to manifest as separation. |
| Organic Solvent | Acetonitrile/Isopropanol or Methanol/Isopropanol | IPA and MeOH have stronger elution strength for highly non-polar compounds.[4] |
| Aqueous Modifier | 0.1% Formic Acid or Acetic Acid | Suppresses ionization of the fatty acid's carboxyl group to prevent peak tailing.[14][15] |
| Buffer | Ammonium Acetate or Ammonium Formate | Often used in LC-MS to improve ionization efficiency and peak shape.[15] |
Guide 2: Selecting the Right Column and Temperature
Issue: You have optimized the mobile phase, but still cannot resolve key isomeric or saturated/unsaturated pairs.
Cause: The issue may lie with insufficient selectivity from your stationary phase or suboptimal column temperature. Resolution is a function of efficiency, selectivity, and retention. If your mobile phase is optimized, the next logical step is to address the column chemistry and operating conditions.[16]
Solutions:
-
Switch to a C30 Column: As discussed in the FAQs, a C30 column is highly recommended for samples with a high content of long-chain, hydrophobic lipids.[4] Its enhanced shape selectivity is often the key to resolving structurally similar VLCFAs that co-elute on a C18 column.[6][7] Studies have shown that C30 columns can produce narrower peaks and higher theoretical plate numbers for lipid analysis compared to C18.[5][8]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve chromatography for VLCFAs.
-
Reduced Viscosity: Higher temperatures decrease the viscosity of the mobile phase.[17] This leads to faster diffusion of analytes, improving mass transfer kinetics and resulting in sharper, more efficient peaks.[18]
-
Altered Selectivity: Temperature can also change the selectivity between two analytes.[19] While the primary effect is often a reduction in retention time, this change can sometimes increase the relative separation between a critical pair.[17]
-
| Column Type | Primary Application for VLCFAs | Key Advantage |
| C18 | General-purpose lipid profiling of intermediate polarity.[4] | Good retention for a broad range of lipids. |
| C30 | High-resolution analysis of hydrophobic lipids, isomers.[7] | Superior shape selectivity for separating saturated/unsaturated and geometric isomers.[5][6] |
Guide 3: Addressing Sample Preparation and Matrix Effects
Issue (GC-MS): You observe broad or tailing peaks, and your quantitative results are not reproducible. Issue (LC-MS): Your signal intensity is low and inconsistent, especially when analyzing complex biological samples like plasma.
Cause:
-
For GC-MS: Incomplete derivatization is a common culprit. If the conversion to FAMEs is not complete, the remaining free fatty acids can interact with active sites in the GC liner or column, causing poor peak shape.[20]
-
For LC-MS: This is likely due to ion suppression , a matrix effect where co-eluting compounds from the sample (e.g., phospholipids, salts) interfere with the ionization of your target analytes in the mass spectrometer source.[21][22] This reduces the analyte signal and can severely compromise accuracy and sensitivity.[23][24]
Solutions:
-
Validate Derivatization (GC-MS): Ensure your derivatization protocol is robust. For example, when using BF3-Methanol for FAMEs synthesis, ensure the reaction conditions (e.g., 60°C for 60 minutes) are strictly followed to drive the reaction to completion.[2]
-
Improve Sample Cleanup (LC-MS): To combat ion suppression, you must reduce the amount of interfering matrix components reaching the MS source.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain your VLCFAs while washing away more polar interferences like salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): A well-chosen LLE method (e.g., using a Folch or Bligh-Dyer based protocol) can effectively partition lipids into an organic phase, leaving many interfering compounds behind in the aqueous phase.[25]
-
-
Match Injection Solvent to Mobile Phase (LC): As mentioned in Q1, dissolving your sample in a solvent that is much stronger than the initial mobile phase can cause issues.[3] If your gradient starts at 50% Water / 50% ACN, avoid dissolving your sample in 100% IPA. If you must use a strong solvent for solubility, inject the smallest volume possible.[3]
Protocol: Acid-Catalyzed Esterification for GC-MS Analysis
This protocol describes the conversion of total fatty acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol, a widely accepted method.[2]
Materials:
-
Dried lipid extract (from plasma, tissue, etc.)
-
14% (w/v) Boron Trifluoride (BF3) in Methanol
-
Hexane (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Preparation: Begin with a dried lipid extract containing approximately 1 mg of total lipids in a glass reaction vial.
-
Derivatization: Add 1 mL of 14% BF3-Methanol solution to the vial.[2]
-
Reaction: Tightly cap the vial and place it in a heating block or oven at 60°C for 60 minutes.[2] This step hydrolyzes complex lipids and methylates the free fatty acids.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Phase Separation: Vortex the mixture vigorously for 1 minute, then centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
References
- A Comparative Guide to Derivatization Methods for Very Long-Chain Fatty Acid Analysis. Benchchem.
- Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. PubMed Central.
- Looking into Lipids. LCGC International.
- Use of C30 as a General-Purpose Stationary Phase for a Broad Range of Applications. Fisher Scientific.
- Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer. National Institutes of Health.
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Link.
- Ratios for very-long-chain fatty acids in plasma of subjects with peroxisomal disorders, as determined by HPLC and validated by gas chromatography-mass spectrometry. PubMed.
- Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. National Institutes of Health.
- An improved strategy for analysis of lipid molecules utilising a reversed phase C30 UHPLC column and scheduled MS/MS acquisition. ResearchGate.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Ion-Suppression & Phospholipid Contamination. Sigma-Aldrich.
- Comprehensive untargeted lipidomic analysis using core-shell C30 particle column and high field orbitrap mass spectrometer. PubMed.
- Troubleshooting poor chromatographic resolution of acyl-CoAs. Benchchem.
- Improving peak resolution in the chromatography of long-chain fatty acids. Benchchem.
- Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. ResearchGate.
- Effect of temperature in reversed phase liquid chromatography. PubMed.
- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- A Method for High Performance Liquid Chromatography Analysis of Volatile Fatty Acids in Water. U.S. Geological Survey.
- Temperature selectivity in reversed-phase high performance liquid chromatography. PubMed.
- Ion suppression: a major concern in mass spectrometry. NRC Publications Archive.
- Ratios for very-long-chain fatty acids in plasma of subjects with peroxisomal disorders, as determined by HPLC and validated by gas chromatography-mass spectrometry. ResearchGate.
- Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- Fatty Acid Analysis by HPLC. Nacalai Tesque.
- Effect of temperature in reversed phase liquid chromatography. ResearchGate.
- How Does Temperature Affect Chromatography?. YouTube.
- Temperature Effects in Reversed-Phase Liquid Chromatography. ResearchGate.
- Technical Support Center: Enhancing HPLC Resolution of Very Long-Chain Fatty Acyl-CoAs. Benchchem.
- Analytical Strategies for Long-Chain Fatty Acids Profiling. Creative Proteomics.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI.
- Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. PubMed.
- Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
- Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues. CHROMacademy.
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci.
- Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders. PubMed.
Sources
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Comprehensive untargeted lipidomic analysis using core-shell C30 particle column and high field orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ratios for very-long-chain fatty acids in plasma of subjects with peroxisomal disorders, as determined by HPLC and validated by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. longdom.org [longdom.org]
- 22. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Nonahexacontanoic Acid Extraction Efficiency
Document ID: TSS-VLCFA-69-001
Last Updated: January 8, 2026
Introduction
Nonahexacontanoic acid (C69:0) is a very-long-chain saturated fatty acid (VLCFA) with emerging interest in various fields of biomedical and materials research.[1] Due to its extremely long acyl chain, Nonahexacontanoic acid exhibits unique physicochemical properties, notably a very high molecular weight (999.8 g/mol ) and extremely low solubility in common laboratory solvents at ambient temperatures.[2][3] These characteristics present significant challenges to its efficient extraction and purification from biological or synthetic matrices.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the extraction of Nonahexacontanoic acid. It is structured in a question-and-answer format to directly address specific issues encountered during experimental workflows. The methodologies and principles discussed herein are grounded in established lipid extraction science, adapted for the unique challenges posed by this particular VLCFA.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting Nonahexacontanoic acid?
A1: The primary challenges stem directly from its molecular structure:
-
Extremely Low Solubility: The 69-carbon saturated chain results in very strong van der Waals forces, making it highly nonpolar and solid at room temperature. This necessitates the use of aggressive solvent systems and elevated temperatures to achieve effective solubilization.
-
High Co-extraction Potential: Nonahexacontanoic acid is often found in complex lipid mixtures. Its extraction can lead to the co-solubilization of other lipids, waxes, and non-saponifiable materials, complicating downstream purification.
-
Risk of Analyte Loss: Due to its high melting point and tendency to precipitate, significant analyte loss can occur during phase separations, solvent evaporation, and reconstitution steps if conditions are not carefully controlled.
Q2: What is the most critical parameter to optimize for Nonahexacontanoic acid extraction?
A2: Temperature is arguably the most critical parameter.[4] The solubility of Nonahexacontanoic acid will increase exponentially with temperature. Therefore, employing heated extraction techniques such as Soxhlet extraction or Microwave-Assisted Extraction (MAE) is highly recommended over room-temperature methods.[5] However, it's crucial to balance increased solubility with the potential for thermal degradation of other components in the sample matrix.[6]
Q3: Which solvent system should I start with for my extraction?
A3: A robust starting point for a very-long-chain fatty acid like Nonahexacontanoic acid would be a solvent mixture with a strong nonpolar character. While classical methods like Folch (chloroform:methanol) and Bligh-Dyer are effective for a broad range of lipids, they may be insufficient for C69:0 at room temperature.[5][7]
-
Recommended Starting Point: A mixture of a nonpolar solvent and a polar solvent to disrupt lipid-protein interactions and facilitate penetration into the sample matrix. For instance, a higher proportion of a nonpolar solvent like hexane or toluene mixed with a smaller proportion of a polar solvent like isopropanol or ethanol, used at an elevated temperature, is a good starting point. Some researchers have found success with mixed solvents like hexane/ethanol for other very-long-chain fatty acids.[8]
-
For Exhaustive Extraction: Toluene or xylene, used in a Soxhlet apparatus, are excellent choices due to their high boiling points and strong solvating power for nonpolar compounds.
Q4: How does pH affect the extraction efficiency of Nonahexacontanoic acid?
A4: The pH of the sample matrix is a crucial factor. To ensure Nonahexacontanoic acid is in its protonated (R-COOH), less polar form, the extraction should be carried out under acidic conditions (pH < 4).[9] In an alkaline environment, the fatty acid will be deprotonated to its carboxylate salt (R-COO⁻), which is significantly more polar and will partition into the aqueous phase, leading to poor recovery in the organic solvent.[10][11]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of Nonahexacontanoic Acid
Q: My initial extractions have resulted in a very low yield. What are the first steps I should take to troubleshoot this?
A: A low yield is the most common issue when working with VLCFAs. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low extraction yield.
-
Verify Sample Preparation: Ensure your sample is adequately prepared. For solid samples (e.g., plant tissue, microbial biomass), this means they must be lyophilized (freeze-dried) to remove water and ground to a fine powder to maximize surface area.[12][13] For cellular samples, effective cell lysis is critical to release intracellular lipids.
-
Increase Extraction Temperature: As mentioned, temperature is key. If you are using a room temperature method, switch to a heated method. If you are already using a heated method, consider increasing the temperature or the duration of the extraction.[14]
-
Re-evaluate Your Solvent System: If the yield is still low, your solvent may not be strong enough. Consider the options in the table below.
| Solvent System | Polarity | Recommended Use | Key Considerations |
| Hexane:Isopropanol (3:2, v/v) | Nonpolar/Polar Mix | Good starting point for heated extractions. | Isopropanol helps disrupt membranes and wet the sample. |
| Chloroform:Methanol (2:1, v/v) | Nonpolar/Polar Mix | Classic Folch method; may require elevated temperatures for C69:0.[7] | Chloroform is a highly effective but toxic solvent. Proper safety measures are essential. |
| Toluene | Nonpolar | High-temperature Soxhlet extraction. | High boiling point (111°C) provides excellent solvating power for VLCFAs. |
| Supercritical CO₂ with co-solvent | Tunable | Advanced, green chemistry approach. | Requires specialized equipment but offers high selectivity and avoids harsh organic solvents. |
-
Confirm Acidic pH: Verify that the pH of your sample slurry (before adding the organic solvent) is acidic. If necessary, add a small amount of a strong acid like HCl to lower the pH.
Issue 2: Extract is Impure and Contains Other Lipids
Q: My extract shows a high lipid content, but subsequent analysis reveals that Nonahexacontanoic acid is only a minor component. How can I improve its purity?
A: This is a common challenge that requires post-extraction purification. A multi-step approach is often necessary.
Purification Strategy Workflow
Caption: General workflow for purification of Nonahexacontanoic acid.
-
Saponification: This is a crucial step to separate fatty acids from neutral lipids (like triglycerides) and other saponifiable lipids.[15][16] Saponification is the hydrolysis of esters using a strong base (e.g., KOH or NaOH) to produce glycerol and the salt of the fatty acid (soap).[17] Non-saponifiable lipids (e.g., sterols) can then be removed by extraction with a nonpolar solvent like hexane, leaving the fatty acid salts in the aqueous phase.
-
Acidification and Re-extraction: After removing the non-saponifiable fraction, the aqueous phase is acidified (e.g., with HCl) to protonate the fatty acid salts back into their free fatty acid form.[9] These free fatty acids can then be extracted into an organic solvent.
-
Chromatographic Purification: The resulting mixture of free fatty acids can be further purified using chromatography.[18][19]
-
Normal-Phase Chromatography: Using a silica gel column is effective for separating fatty acids based on polarity. A nonpolar mobile phase (e.g., hexane with a small amount of ethyl acetate or diethyl ether) will elute the least polar compounds first.
-
Reversed-Phase Chromatography: For high-purity isolation, High-Performance Liquid Chromatography (HPLC) with a C18 column can be used to separate fatty acids based on their chain length.[20] Longer chain fatty acids will have a longer retention time.
-
Issue 3: Potential for Analyte Degradation
Q: I am concerned about the stability of Nonahexacontanoic acid under the harsh extraction conditions required. What steps can I take to prevent degradation?
A: While saturated fatty acids are relatively stable, prolonged exposure to high temperatures in the presence of oxygen can lead to oxidative degradation.
-
Use an Inert Atmosphere: When performing high-temperature extractions or evaporating solvents, do so under a gentle stream of an inert gas like nitrogen or argon to minimize oxidation.[12]
-
Add an Antioxidant: A small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be added to the extraction solvent to prevent the oxidation of any trace unsaturated fatty acids, which can produce reactive species that might affect the overall sample integrity.[12]
-
Minimize Exposure to Heat: While heat is necessary, use the lowest temperature and shortest time that provides an acceptable yield.[21] For example, Microwave-Assisted Extraction (MAE) can often achieve high yields in minutes compared to hours for Soxhlet extraction, reducing the overall thermal stress on the sample.[5]
Part 3: Experimental Protocols
Protocol 1: High-Temperature Solvent Extraction of Nonahexacontanoic Acid
This protocol is a robust starting point for extracting Nonahexacontanoic acid from a dried, solid matrix.
-
Sample Preparation:
-
Lyophilize the sample to complete dryness.
-
Grind the dried sample into a fine, homogenous powder using a mortar and pestle or a ball mill.
-
-
Extraction:
-
Accurately weigh approximately 5-10 g of the dried powder and place it into a cellulose extraction thimble.
-
Add a known amount of an appropriate internal standard if quantitative analysis is required.
-
Place the thimble into a Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing 250 mL of toluene and a condenser.
-
Heat the toluene to a gentle boil and allow the extraction to proceed for 8-12 hours. The solvent should cycle through the thimble at a rate of 4-6 cycles per hour.
-
-
Solvent Removal:
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and evaporate the toluene using a rotary evaporator under reduced pressure. Be careful not to heat the extract to dryness for an extended period.
-
-
Crude Extract:
-
The resulting residue is the crude lipid extract containing Nonahexacontanoic acid. This extract should be immediately redissolved in a small volume of a suitable solvent (e.g., warm chloroform or toluene) for storage at -20°C or proceed directly to purification.[12]
-
Protocol 2: Purification via Saponification and Chromatography
-
Saponification:
-
Redissolve the crude lipid extract from Protocol 1 in 50 mL of 2 M ethanolic KOH.
-
Reflux the mixture for 2 hours to ensure complete saponification.
-
-
Isolation of Free Fatty Acids:
-
After cooling, transfer the mixture to a separatory funnel and add 50 mL of deionized water.
-
Extract the non-saponifiable lipids three times with 50 mL portions of hexane. Discard the hexane layers.
-
Acidify the remaining aqueous layer to pH 2-3 by slowly adding 6 M HCl while stirring.
-
Extract the protonated free fatty acids three times with 50 mL portions of diethyl ether.
-
Combine the diethyl ether extracts, wash with a small amount of brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified free fatty acid mixture.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the free fatty acid mixture in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding ethyl acetate.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing Nonahexacontanoic acid.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated Nonahexacontanoic acid.
-
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]
-
Cyberlipid. (n.d.). Sample preparation for lipid extraction. Retrieved from [Link]
-
Palmquist, D. L., & Jenkins, T. C. (2017). Challenges with fats and fatty acid methods. Journal of Animal Science, 95(7), 3330-3341. [Link]
-
Cyberlipid. (n.d.). Purification of fatty acids. Retrieved from [Link]
-
Christie, W. W. (2011). Sample Preparation. The AOCS Lipid Library. [Link]
-
Borch, R. F. (1975). Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439. [Link]
-
PubChem. (n.d.). Nonahexacontanoic acid. Retrieved from [Link]
-
ResearchGate. (2015). Which solvent is best for dissolving long chain fatty acids?[Link]
-
ResearchGate. (2020). The effect of temperature and time of extraction to free fatty acid content. [Link]
-
MDPI. (2024). The Effect of Extraction by Pressing at Different Temperatures on Sesame Oil Quality Characteristics. [Link]
-
Wikipedia. (n.d.). Saponification. Retrieved from [Link]
-
BYJU'S. (2020). Saponification. Retrieved from [Link]
-
PubMed. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. [Link]
-
PubMed. (1975). Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius. [Link]
Sources
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aquaculture.ugent.be [aquaculture.ugent.be]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Saponification - Wikipedia [en.wikipedia.org]
- 16. SATHEE: Chemistry Saponification [sathee.iitk.ac.in]
- 17. byjus.com [byjus.com]
- 18. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 19. KR20160096110A - Method for chromatographic purification of a fatty acid - Google Patents [patents.google.com]
- 20. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
The Analytical Challenge: The Physicochemical Properties of Nonahexacontanoic Acid
An In-Depth Comparative Guide to GC-MS and LC-MS for Nonahexacontanoic Acid Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic research, the accurate analysis of very long-chain fatty acids (VLCFAs) is paramount. Nonahexacontanoic acid (C69H138O2), a saturated fatty acid with a 69-carbon backbone, represents a significant analytical challenge due to its extremely high molecular weight (approx. 999.8 g/mol ), low volatility, and high boiling point[1][2][3]. The choice of analytical methodology is critical for achieving reliable quantification and identification.
This guide provides a comprehensive, technically grounded comparison of the two most powerful techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the fundamental principles, experimental workflows, and performance characteristics of each platform, offering field-proven insights to guide your selection process.
The primary obstacle in analyzing Nonahexacontanoic acid is its physical nature. Gas chromatography fundamentally requires compounds to be volatile and thermally stable enough to exist in the gas phase without decomposition[4]. With a predicted boiling point of 556.7°C at 760 mmHg and a vapor pressure of 3.15E-13 mmHg at 25°C, Nonahexacontanoic acid cannot be analyzed by GC in its native form[1]. This single fact dictates the entire workflow for GC-MS and stands in stark contrast to the capabilities of LC-MS.
GC-MS Analysis: A Derivatization-Dependent Workflow
Gas Chromatography-Mass Spectrometry is a cornerstone of fatty acid analysis, prized for its high chromatographic resolution and extensive, well-characterized spectral libraries. However, to make Nonahexacontanoic acid amenable to GC analysis, a chemical derivatization step is not just an option—it is mandatory[5].
The Imperative of Derivatization
The goal of derivatization is to convert the non-volatile carboxylic acid into a more volatile and thermally stable ester. The most common approach is the formation of Fatty Acid Methyl Esters (FAMEs)[5]. This is typically achieved through an acid-catalyzed esterification reaction using reagents like Boron trifluoride-methanol (BF3-methanol) or methanolic HCl[6][7].
This chemical conversion, while necessary, introduces complexity and potential sources of error. The reaction must be driven to completion to ensure accurate quantification, and the harsh conditions (e.g., heating at 60-100°C) can potentially lead to analyte degradation or the formation of artifacts[6].
Experimental Workflow for GC-MS
The multi-step process for analyzing Nonahexacontanoic acid by GC-MS involves sample extraction, mandatory chemical derivatization, and finally, instrumental analysis.
Advantages and Limitations
-
Expertise & Causality: GC-MS offers excellent separation of FAMEs, which is critical for resolving complex fatty acid mixtures. The resulting electron ionization (EI) mass spectra are highly reproducible and can be matched against established libraries like NIST for identification[8]. However, for an uncommon analyte like Nonahexacontanoic acid, a library spectrum may not be available, requiring manual interpretation.
-
Trustworthiness: The primary drawback is the derivatization step. Incomplete reactions can lead to underestimation, and the high temperatures required in the GC injector and oven can pose a risk of thermal degradation, even for the more stable FAME derivative. Analysis of very long-chain fatty acids by GC/MS is an established method for clinical diagnostics, but typically for chains up to C26[9][10]. Extrapolating this to a C69 molecule is a significant challenge.
LC-MS Analysis: The Power of Direct Measurement
Liquid Chromatography-Mass Spectrometry has emerged as a superior alternative for analyzing non-volatile and thermally sensitive molecules like Nonahexacontanoic acid[11]. Its major advantage is the ability to analyze the fatty acid in its native form, completely bypassing the need for derivatization[12].
Direct Analysis Capability
Because separation occurs in the liquid phase, analyte volatility is not a concern. The sample, after a simple extraction, can be directly injected into the LC-MS system. This simplifies the workflow, reduces sample preparation time, and eliminates the risks associated with chemical derivatization and high temperatures[13].
Ionization is typically achieved using Electrospray Ionization (ESI) in negative ion mode, which efficiently removes a proton from the carboxylic acid group to form the [M-H]⁻ ion. This process is gentle and highly effective for polar, ionizable molecules.
Experimental Workflow for LC-MS
The LC-MS workflow is more streamlined, focusing on efficient extraction and direct instrumental analysis.
Advantages and Limitations
-
Expertise & Causality: LC-MS offers exceptional sensitivity and selectivity[11]. Using tandem mass spectrometry (MS/MS) on a triple quadrupole (QqQ) instrument, one can perform Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification, virtually eliminating matrix interferences. High-resolution mass spectrometry (HRMS) platforms like Q-TOF or Orbitrap can provide an exact mass measurement, confirming the elemental composition (C69H138O2) with high confidence[12].
-
Trustworthiness: The direct analysis approach is inherently more robust. By avoiding derivatization, the method has fewer steps, reducing the potential for human error and sample loss. The ambient temperature analysis preserves the integrity of the molecule. The primary challenge in LC-MS is the potential for ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, but this can be effectively mitigated using stable isotope-labeled internal standards.
Quantitative Data: A Head-to-Head Comparison
The choice between GC-MS and LC-MS often comes down to performance metrics. The following table summarizes the key differences in the context of Nonahexacontanoic acid analysis.
| Performance Parameter | GC-MS Analysis | LC-MS/MS Analysis | Rationale & Causality |
| Analyte Form | Volatile Derivative (FAME) | Native Free Fatty Acid | GC requires volatility; LC separates in the liquid phase. |
| Derivatization | Mandatory | Not Required | Nonahexacontanoic acid is non-volatile and requires chemical modification for GC[5]. LC-MS can analyze the ionized molecule directly[13]. |
| Risk of Thermal Degradation | High | Negligible | GC requires high temperatures (>300°C) for injection and elution. LC analysis is performed at or near ambient temperature. |
| Sensitivity | Moderate to Good | Excellent | Tandem MS (MS/MS) provides superior signal-to-noise, allowing for trace-level detection (pg/mL range)[11]. |
| Selectivity | Good | Excellent | MS/MS techniques like MRM are highly specific, monitoring a unique precursor-to-product ion transition, minimizing matrix effects[4]. |
| Sample Preparation | Complex, Multi-Step | Simplified (Extraction only) | GC-MS requires additional, time-consuming hydrolysis and derivatization steps[9]. |
| Sample Throughput | Lower | Higher | The simpler sample preparation and often faster run times of LC-MS allow for higher throughput[14]. |
| Confidence in ID | Moderate (Relies on Retention Time & Library Match) | High (Relies on Retention Time, Precursor & Product Ions, or Exact Mass) | LC-MS/MS provides multiple points of confirmation, increasing confidence in identification. |
Experimental Protocols
To provide a practical framework, we outline standardized methodologies for both techniques.
Protocol 1: GC-MS Analysis via FAME Derivatization
This protocol is based on established methods for VLCFA analysis, adapted for the extreme properties of Nonahexacontanoic acid.
-
Lipid Extraction & Hydrolysis:
-
Homogenize 100 µL of plasma or tissue homogenate with 2 mL of a 2:1 chloroform:methanol solution.
-
Add an internal standard (e.g., Nonadecanoic acid, C19:0).
-
Vortex and centrifuge to separate the phases. Collect the lower organic layer.
-
Evaporate the solvent under nitrogen and hydrolyze the lipid extract by adding 1 mL of 0.5 M methanolic KOH and heating at 80°C for 60 minutes to release free fatty acids.
-
-
Derivatization to FAMEs:
-
Neutralize the sample with 0.7 M HCl.
-
Add 2 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol) solution[7].
-
Seal the vial and heat at 100°C for 30 minutes.
-
Cool the sample, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for injection.
-
-
GC-MS Instrumental Parameters:
Parameter Setting GC System Agilent 8890 GC or equivalent Injector Split/Splitless, 320°C Column High-Temp DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent Carrier Gas Helium, constant flow 1.2 mL/min Oven Program 100°C hold 1 min, ramp 15°C/min to 350°C, hold 10 min MS System 5977B MSD or equivalent Ion Source Electron Ionization (EI), 70 eV, 230°C | Scan Range | m/z 50-1100 |
Protocol 2: Direct LC-MS/MS Analysis
This protocol leverages the strengths of LC-MS for direct, sensitive analysis.
-
Lipid Extraction:
-
Homogenize 100 µL of plasma or tissue homogenate with 1 mL of isopropanol containing an appropriate stable isotope-labeled internal standard (e.g., C16:0-d31, as a C69 standard is likely unavailable).
-
Vortex for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Instrumental Parameters:
Parameter Setting LC System Agilent 1290 Infinity II or equivalent Column Agilent ZORBAX RRHD SB-C18 (100 x 2.1 mm, 1.8 µm) Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid Flow Rate 0.4 mL/min Gradient 30% B to 100% B over 15 min, hold 5 min MS System SCIEX 7500 QTRAP or equivalent Ion Source Turbo V™ with Electrospray Ionization (ESI), Negative Mode MRM Transition Q1: m/z 997.9 (M-H)⁻ → Q3: m/z 997.9 (for quantification) or a characteristic fragment | Key Voltages | IS: -4500 V, DP: -100 V, CE: -15 V |
Final Recommendation
For the analysis of Nonahexacontanoic acid, LC-MS is the unequivocally superior technique.
The ability to perform direct analysis without derivatization eliminates significant sample preparation complexity and removes the primary sources of analytical error and variability associated with GC-MS (incomplete derivatization and thermal degradation). The gentle ionization and high selectivity of tandem mass spectrometry provide a more robust, sensitive, and reliable method for quantifying this challenging very long-chain fatty acid. While GC-MS is a powerful tool for broader fatty acid profiling, its reliance on analyte volatility makes it fundamentally unsuited for a molecule of this size and polarity in its native state. For researchers requiring accurate and trustworthy data on Nonahexacontanoic acid, investing in an LC-MS-based workflow is the recommended and scientifically sound path forward.
References
-
LookChem. Nonahexacontanoic acid. [Link]
-
Valianpour, F., & Wanders, R. J. A. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501–508. [Link]
-
Giavalisco, P., et al. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal, 80(1), 169-181. [Link]
-
Impact Solutions. (2023). Fatty Acids Analysis by Gas Chromatography. [Link]
-
Springer Link. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 38626, Nonahexacontanoic acid. [Link]
-
Antolín, A., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 184-189. [Link]
-
Giera, M., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Methods in Molecular Biology, 1730, 199-208. [Link]
-
PlantaeDB. Nonahexacontanoic acid - Chemical Compound. [Link]
-
SpectraBase. Nonahexacontanoic acid. [Link]
-
Kortz, L., et al. (2016). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 408(18), 5065-5076. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Nonahexacontanoic Acid and Other Very-Long-Chain Fatty Acids
For researchers and drug development professionals navigating the complex landscape of lipid biochemistry, understanding the nuances of very-long-chain fatty acids (VLCFAs) is paramount. These molecules, defined as fatty acids with 22 or more carbon atoms, are not merely elongated versions of their shorter-chain counterparts; they possess unique physicochemical properties and play critical, specialized roles in cellular biology and disease pathogenesis.[1][2][3] This guide provides an in-depth comparison of Nonahexacontanoic acid (C69:0), an exceptionally long saturated fatty acid, with other prominent VLCFAs such as Lignoceric acid (C24:0), Cerotic acid (C26:0), and Montanic acid (C28:0). We will delve into their structural differences, biological significance, and the analytical challenges they present, supported by experimental data and validated protocols.
Introduction to Very-Long-Chain Fatty Acids (VLCFAs)
VLCFAs are integral components of various complex lipids, including sphingolipids and glycerophospholipids.[1][4] Their extended acyl chains significantly influence the biophysical properties of cellular membranes, contributing to the formation of highly ordered, stable domains.[5] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a specialized elongation cycle, and unlike shorter fatty acids, their degradation primarily takes place in peroxisomes.[1][6]
This peroxisomal β-oxidation is a critical pathway, and its dysfunction leads to the accumulation of VLCFAs, a biochemical hallmark of severe genetic disorders such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[6][7][8][9] The accumulation of specific VLCFAs, like cerotic acid, can disrupt membrane integrity and trigger inflammatory responses, leading to progressive demyelination and neurodegeneration.[9][10]
Comparative Analysis of Key VLCFAs
While sharing the common feature of a long, saturated acyl chain, VLCFAs exhibit distinct properties and biological relevance that are largely dictated by their carbon length. Nonahexacontanoic acid (C69:0) represents an extreme example, and its study, though less common than that of C24-C28 acids, offers insights into the upper limits of fatty acid metabolism and function.
Physicochemical Properties
The addition of each methylene group in the acyl chain systematically alters the physical properties of the fatty acid, leading to significant differences in melting point, solubility, and lipophilicity. This has profound implications for their biological roles and the analytical methods required for their study.
| Property | Nonahexacontanoic acid (C69:0) | Lignoceric acid (C24:0) | Cerotic acid (C26:0) | Montanic acid (C28:0) |
| Molecular Formula | C₆₉H₁₃₈O₂[11] | C₂₄H₄₈O₂[12] | C₂₆H₅₂O₂[13] | C₂₈H₅₆O₂[14] |
| Molar Mass ( g/mol ) | 999.86[15] | 368.64[12] | 396.70[13] | 424.75[14] |
| Melting Point (°C) | Not empirically determined | 87.5 - 88[12] | 87.7[13] | 90.9[14] |
| Boiling Point (°C) | 556.7 at 760 mmHg[15][16] | 272 at 10 mmHg[12] | 250 at 1 mmHg[13] | Data not available |
| XLogP3 | 35.1[11] | Data not available | Data not available | Data not available |
Data sourced from PubChem, Wikipedia, and chemical supplier databases as cited.
The extremely high molecular weight and predicted lipophilicity (XLogP3) of nonahexacontanoic acid underscore the analytical challenges it presents. Its vanishingly low vapor pressure makes standard gas chromatography nearly impossible without extensive derivatization and specialized equipment.[16]
Biological Significance and Disease Association
The biological roles of VLCFAs are tightly linked to their incorporation into complex lipids, which are essential for the structure and function of specific tissues.
-
Lignoceric acid (C24:0) is a key constituent of sphingolipids in the nervous system, vital for the integrity of myelin.[17][18] It is naturally present in sources like peanut oil and wood tar.[12][19] Its accumulation is a known factor in neurodegenerative conditions.[20]
-
Cerotic acid (C26:0) is famously associated with X-linked Adrenoleukodystrophy (X-ALD).[13] Its accumulation in the brain and adrenal cortex is a primary biomarker for the disease, leading to severe neurological symptoms.[21][22][23] It is commonly found in beeswax and carnauba wax.[13]
-
Montanic acid (C28:0) is primarily found in montan wax and beeswax.[14] While its specific biological roles are less characterized than C24 and C26 acids, it is a component of complex lipid mixtures used in various industrial and food applications (E912).[14][24]
-
Nonahexacontanoic acid (C69:0) , due to its extreme chain length, is not a commonly reported biological fatty acid. Its significance lies in serving as a reference point for the physicochemical limits of fatty acids and for challenging the boundaries of analytical methodologies. Its presence in biological systems is not well-documented, suggesting it may be a metabolic curiosity or present at levels below current detection capabilities.
Metabolic Pathways of VLCFAs
The metabolism of VLCFAs involves a distinct set of enzymes and cellular compartments compared to shorter-chain fatty acids. Understanding this pathway is crucial for comprehending the pathology of related metabolic disorders.
Synthesis and Degradation Overview
VLCFAs are synthesized in the endoplasmic reticulum (ER) from shorter-chain fatty acids by a multi-enzyme elongation complex.[1][25] They are then incorporated into sphingolipids or glycerophospholipids.[4][5] Degradation occurs via β-oxidation, but because mitochondria cannot process these long chains, this function is handled by peroxisomes.[6][7] The ABCD1 transporter protein is responsible for importing VLCFAs into the peroxisome, and mutations in this transporter cause X-ALD.[9][26]
Caption: Simplified overview of VLCFA synthesis in the ER and degradation in the peroxisome.
Analytical Methodologies and Experimental Protocols
The analysis of VLCFAs is notoriously challenging due to their low volatility, poor solubility in common solvents, and tendency to adsorb to surfaces. Gas chromatography-mass spectrometry (GC-MS) is the gold standard but requires a critical derivatization step to convert the non-volatile fatty acids into their more volatile fatty acid methyl esters (FAMEs).[27][28][29]
General Analytical Workflow
A robust analytical workflow is essential for accurate and reproducible quantification of VLCFAs from biological matrices like plasma or cultured cells.[30]
Caption: Standard experimental workflow for the analysis of VLCFAs by GC-MS.
Protocol: Total VLCFA Profiling in Plasma by GC-MS
This protocol describes a widely used method for quantifying total VLCFAs (free and esterified) in plasma, which is critical for the diagnosis of peroxisomal disorders.[28][30]
Rationale: The core challenge is converting all VLCFA species into a single, analyzable form. This is achieved by first hydrolyzing all complex lipids (triglycerides, phospholipids, cholesterol esters) to release the constituent fatty acids. These free fatty acids are then converted to volatile FAMEs for GC-MS analysis. The use of a deuterated internal standard is crucial for accurate quantification, as it corrects for sample loss during the extensive preparation steps.
Materials:
-
Plasma sample
-
Internal Standard Solution (e.g., D4-C22:0 in methanol)
-
Toluene
-
Methanol
-
Acetyl Chloride
-
Potassium Carbonate solution (8% w/v)
-
Hexane
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., SP-2560)
Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass tube with a PTFE-lined cap, add a known amount of the internal standard.
-
Hydrolysis & Derivatization (One-Step):
-
Add 1 mL of Toluene.
-
Slowly add 2 mL of Methanol/Acetyl Chloride (20:1 v/v) while vortexing. This mixture serves as both the hydrolysis and esterification agent. The reaction is exothermic and should be performed in a fume hood.
-
Cap the tube tightly and heat at 100°C for 60 minutes.
-
-
Neutralization and Extraction:
-
Cool the tube to room temperature.
-
Slowly add 5 mL of 8% potassium carbonate solution to neutralize the acid. Effervescence will occur.
-
Add 2 mL of hexane, vortex vigorously for 1 minute to extract the FAMEs.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS.
-
Use a temperature program that allows for the elution of high-boiling point FAMEs (e.g., initial temp 90°C, ramp to 250°C).
-
Monitor for the characteristic ions of the target FAMEs and the internal standard.
-
-
Quantification: Calculate the concentration of each VLCFA by comparing its peak area to the peak area of the internal standard and creating a calibration curve. The ratio of C26:0 to C22:0 is a critical diagnostic marker.[31][32]
Conclusion and Future Directions
The study of very-long-chain fatty acids, from the pathologically significant lignoceric and cerotic acids to the analytically challenging nonahexacontanoic acid, reveals a fascinating area of lipid science. While C24 and C26 acids are well-established as crucial players in myelin biology and the pathogenesis of devastating neurological disorders, the functional roles of even longer fatty acids remain an open frontier. Advances in analytical techniques, particularly in high-resolution mass spectrometry and lipidomics, will be essential to detect and quantify these ultra-long-chain species and to elucidate their potential roles in membrane structure and cellular signaling.[27][33][34] For drug development professionals, targeting the enzymes involved in VLCFA elongation and degradation continues to be a promising, albeit challenging, strategy for treating peroxisomal disorders.
References
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central.
-
The role of very long chain fatty acids in yeast physiology and human diseases. SpringerLink.
-
Very Long Fatty Acids in Health and Disease. ResearchGate.
-
Nonahexacontanoic acid. LookChem.
-
Very long-chain fatty acids: elongation, physiology and related disorders. Oxford Academic.
-
Very long chain fatty acid. Wikipedia.
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. MDPI.
-
Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression. PubMed.
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. PubMed.
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation (PDF). MDPI.
-
Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. PubMed.
-
Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation. ScienceDirect.
-
Ingredient: Lignoceric Acid. Caring Sunshine.
-
Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page.
-
Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction. PMC.
-
Nonahexacontanoic acid | C69H138O2. PubChem.
-
A Comparative Guide to Derivatization Methods for Very Long-Chain Fatty Acid Analysis. Benchchem.
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. PubMed.
-
Yeast sphingolipid and VLCFA synthesis pathways. ResearchGate.
-
Cerotic acid. Wikipedia.
-
Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure. PubMed.
-
Analysis of Lignoceric Acid. Celignis.
-
Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation. PubMed.
-
Lignoceric Acid C24:0. Getfish Seafood.
-
MONTANIC ACID. Ataman Kimya.
-
40710-32-5 Nonahexacontanoic acid C69H138O2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.
-
Lignoceric acid | C24H48O2. LIPID MAPS Structure Database.
-
Analytical Strategies for Long-Chain Fatty Acids Profiling. Creative Proteomics.
-
Lignoceric acid. Tuscany Diet.
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. JOVE.
-
Nonahexacontanoic acid. PlantaeDB.
-
Nonahexacontanoic acid | C69H138O2 | CID 38626. PubChem.
-
Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma. UNL Digital Commons.
-
Zellweger Syndrome, Refsum's Disease, Adrenoleukodystrophy. YouTube.
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. ResearchGate.
-
Hexacosanoic acid (Cerotic acid), Very long chain fatty acid. Abcam.
-
Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders. PubMed.
-
Molecular Species of Phospholipids with Very Long Chain Fatty Acids in Skin Fibroblasts of Zellweger Syndrome. ResearchGate.
-
Cerotic acid – Knowledge and References. Taylor & Francis Online.
-
Montanic acid. Wikipedia.
-
Zellweger Spectrum. United Leukodystrophy Foundation.
-
Peroxisomal Disorders. Neuropathology-web.org.
-
Octacosanoic acid (Montanic acid). MedChemExpress.
-
montanic acid. Wikidata.
-
cerotic acid, 506-46-7. The Good Scents Company.
-
Octacosanoic Acid (CAS 506-48-9). Cayman Chemical.
-
Cerotate | C26H51O2-. PubChem.
-
Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Peroxisomal diseases [neuropathology-web.org]
- 10. Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tuscany-diet.net [tuscany-diet.net]
- 13. Cerotic acid - Wikipedia [en.wikipedia.org]
- 14. Montanic acid - Wikipedia [en.wikipedia.org]
- 15. Page loading... [wap.guidechem.com]
- 16. lookchem.com [lookchem.com]
- 17. caringsunshine.com [caringsunshine.com]
- 18. LIPID MAPS [lipidmaps.org]
- 19. Analysis of Lignoceric Acid, Lignoceric Acid Content of Biomass, Lignoceric Acid Content of Seaweed, Lignoceric Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 20. getfish.com.au [getfish.com.au]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. cerotic acid, 506-46-7 [thegoodscentscompany.com]
- 23. Cerotate | C26H51O2- | CID 5461023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 26. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 34. researchgate.net [researchgate.net]
A Comparative Analysis of Nonahexacontanoic Acid: Distribution and Methodologies Across Species
Introduction: The Enigmatic World of an Ultra-Long-Chain Fatty Acid
Nonahexacontanoic acid (C69:0) is an ultra-long-chain saturated fatty acid that, due to its extreme carbon length, presents unique physicochemical properties and analytical challenges. As a member of the very-long-chain fatty acid (VLCFA) family—lipids with 22 or more carbon atoms—it is presumed to play a role in the structural integrity of biological membranes and in the formation of protective lipid barriers.[1] While VLCFAs are ubiquitous and essential components in organisms ranging from bacteria to mammals, the specific distribution and functional significance of exceptionally long members like nonahexacontanoic acid are not well-documented, representing a frontier in lipidomics research.[2][3]
This guide provides a comparative analysis of the known occurrences of nonahexacontanoic acid across different species, with a primary focus on the plant kingdom where it has been identified. We will delve into the quantitative data available, discuss the broader context of VLCFA in other domains of life, and provide detailed experimental protocols for its extraction and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of this rare lipid and the methodologies required for its investigation.
Occurrence and Comparative Abundance in the Plant Kingdom
Current research has identified nonahexacontanoic acid in a select number of plant species. Its presence is often associated with complex lipid fractions, such as those found in waxes and specialized extracts. The following sections detail its documented occurrence and, where available, its relative or absolute concentration.
Identified Plant Sources of Nonahexacontanoic Acid
-
Strobilanthes glutinosus : A medicinal plant from the Acanthaceae family, S. glutinosus has been shown to contain nonahexacontanoic acid. In a gas chromatography-mass spectrometry (GC-MS) analysis of an n-butanol fraction of the plant's extract, nonahexacontanoic acid was identified with a relative abundance of 0.72%.[4]
-
Grewia tembensis and Xerophyta spekei : Phytochemical screening of the ethyl acetate extracts of these two medicinal plants also revealed the presence of nonahexacontanoic acid.[5] A quantitative analysis of the ethyl acetate stem bark extract of G. tembensis identified a variety of fatty acids, though a specific concentration for nonahexacontanoic acid was not singled out in the summary.[6]
Quantitative Comparison
The available quantitative data for nonahexacontanoic acid in different plant species is sparse. The most definitive quantification comes from the analysis of Strobilanthes glutinosus.
| Plant Species | Plant Part/Extract | Analytical Method | Concentration/Abundance of Nonahexacontanoic Acid | Reference |
| Strobilanthes glutinosus | n-Butanol fraction | GC-MS | 0.72% (relative abundance) | [4] |
| Grewia tembensis | Ethyl acetate extract | GC-MS | Presence confirmed | [5] |
| Xerophyta spekei | Ethyl acetate extract | GC-MS | Presence confirmed | [5] |
This table highlights the significant knowledge gap regarding the absolute concentrations of this ultra-long-chain fatty acid, even in species where its presence has been confirmed.
The Broader Context: Very-Long-Chain Fatty Acids in Animals and Microorganisms
While direct evidence for the presence of nonahexacontanoic acid in animals and microorganisms is currently lacking in the scientific literature, the broader family of VLCFAs is crucial in these domains.
In Animals: VLCFAs are integral to the function of various tissues. They are key components of sphingolipids in the brain, contribute to the structure of the retina and are found in spermatozoa.[7] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a cycle of four enzymatic steps, with a family of elongase enzymes (ELOVLs) determining the tissue-specific distribution of different VLCFAs.[1] The degradation of VLCFAs is primarily carried out in peroxisomes, and defects in this process can lead to severe inherited metabolic disorders.[7] The current understanding of animal VLCFAs primarily focuses on chain lengths up to approximately 36 carbons.
In Microorganisms: VLCFAs are also important constituents of lipids in bacteria, fungi, and microalgae.[2][8] They can be found in various lipid classes and their presence can be influenced by environmental factors. For instance, odd-numbered VLCFAs have been identified in these organisms.[2] Analytical techniques like shotgun lipidomics using mass spectrometry have been employed for the rapid screening of VLCFAs in microorganisms.[8]
The absence of documented nonahexacontanoic acid in these kingdoms may be due to its actual rarity or limitations in analytical methodologies to detect such an extreme chain length fatty acid in complex biological matrices.
Methodologies for the Analysis of Nonahexacontanoic Acid
The analysis of VLCFAs, particularly one with a chain length of C69, requires specialized analytical protocols. The high boiling point and potential for low abundance necessitate sensitive and robust methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary techniques employed.
Experimental Protocol 1: GC-MS Analysis of Nonahexacontanoic Acid in Plant Material
This protocol is a generalized procedure based on established methods for VLCFA analysis in plants.[9][10][11] The core principle involves extraction of total lipids, followed by derivatization to increase the volatility of the fatty acids for GC analysis.
Rationale for Experimental Choices:
-
Lipid Extraction: A chloroform:methanol mixture is a standard choice for extracting a broad range of lipids from plant tissues.
-
Saponification: This step is crucial to release fatty acids from their esterified forms (e.g., in triglycerides or waxes).
-
Derivatization (Methylation): VLCFAs are not sufficiently volatile for GC analysis. Conversion to their fatty acid methyl esters (FAMEs) significantly lowers their boiling point, allowing them to be vaporized and separated on a GC column. Boron trifluoride-methanol is an effective reagent for this transesterification.
-
Internal Standard: The use of a deuterated or odd-chain fatty acid internal standard is critical for accurate quantification, as it corrects for variations in extraction efficiency and derivatization yield.
Step-by-Step Methodology:
-
Sample Homogenization:
-
Weigh approximately 100 mg of lyophilized and finely ground plant tissue into a glass tube with a Teflon-lined cap.
-
Add 10 µg of an internal standard (e.g., heptadecanoic acid, C17:0).
-
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex thoroughly for 2 minutes.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 3000 x g for 10 minutes to pellet the solid material.
-
Transfer the supernatant to a new glass tube.
-
-
Saponification:
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic KOH.
-
Incubate at 80°C for 1 hour to saponify the lipids.
-
-
Derivatization to FAMEs:
-
Cool the sample to room temperature.
-
Add 2 mL of 14% boron trifluoride-methanol solution.
-
Incubate at 80°C for 30 minutes.
-
-
Extraction of FAMEs:
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 2 minutes and centrifuge at 1500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: A high-temperature capillary column suitable for high molecular weight compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ht).
-
Injector Temperature: 300°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 5°C/min to 350°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-1000.
-
Diagram of GC-MS Workflow for Nonahexacontanoic Acid Analysis
Caption: Workflow for the GC-MS analysis of Nonahexacontanoic acid.
Experimental Protocol 2: LC-MS/MS Analysis of Nonahexacontanoic Acid in Biological Extracts
LC-MS/MS offers an alternative with potentially higher sensitivity and the possibility of avoiding derivatization, although for very nonpolar molecules like nonahexacontanoic acid, ionization can be challenging.[12][13] This protocol is a generalized approach.
Rationale for Experimental Choices:
-
Extraction: Similar to the GC-MS protocol, a robust lipid extraction is the first step.
-
Direct Analysis: This protocol aims for the direct analysis of the free fatty acid, which simplifies sample preparation but requires a sensitive mass spectrometer.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative mode are typically used for fatty acid analysis. For a large, nonpolar molecule, APCI might be more effective.
-
Mobile Phase: A gradient of organic solvents is necessary to elute the highly nonpolar nonahexacontanoic acid from a reversed-phase column.
Step-by-Step Methodology:
-
Sample Homogenization and Lipid Extraction: Follow steps 1 and 2 from the GC-MS protocol.
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of a 9:1 (v/v) methanol:chloroform solution.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system for high resolution and speed.
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm or less.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A shallow gradient starting with a high percentage of mobile phase B and increasing to 100% B over 20-30 minutes.
-
MS/MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: ESI or APCI in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using the transition of the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.
-
Diagram of LC-MS/MS Workflow for Nonahexacontanoic Acid Analysis
Caption: Workflow for the LC-MS/MS analysis of Nonahexacontanoic acid.
Discussion and Future Research Directions
The comparative analysis of nonahexacontanoic acid across different species is currently limited by a scarcity of data. Its confirmed presence in several plant species suggests a potential role in forming robust, protective cuticular waxes or as a component of other complex lipids. The lack of identification in animal and microbial kingdoms presents an intriguing gap in our understanding of lipid metabolism.
Future research should focus on:
-
Broadening the Search: Systematic screening of a wider range of plant, animal, and microbial species using sensitive analytical techniques to map the distribution of nonahexacontanoic acid and other ultra-long-chain fatty acids.
-
Quantitative Studies: Developing and validating robust quantitative methods to determine the absolute concentrations of nonahexacontanoic acid in various tissues and organisms.
-
Functional Characterization: Investigating the biological function of this unique fatty acid. Is it primarily a structural component, or does it have signaling roles?
-
Biosynthetic Pathways: Elucidating the specific elongase enzymes responsible for the synthesis of such an exceptionally long fatty acid chain.
The study of nonahexacontanoic acid is a challenging but potentially rewarding field of research that could provide new insights into the diversity and function of lipids in biology.
References
-
Jakobsson, A., Westerberg, R., & Jacobsson, A. (2006). Fatty acid elongases in mammals: their regulation and roles in metabolism. Progress in lipid research, 45(3), 237–249. [Link]
-
Řezanka, T., & Sigler, K. (2009). Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms. Progress in lipid research, 48(3-4), 206–238. [Link]
-
Řezanka, T., Nedbalová, L., & Sigler, K. (2019). Rapid screening of very long-chain fatty acids from microorganisms. Folia microbiologica, 64(6), 785–794. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of biochemistry, 152(5), 387–395. [Link]
-
Kyselova, L., Vitova, M., & Rezanka, T. (2022). Very long chain fatty acids. Progress in lipid research, 87, 101180. [Link]
-
Li, Y., et al. (2020). A high-throughput method for profiling fatty acids in plant seeds based on one-step acid-catalyzed methylation followed by gas chromatography-mass spectrometry. Food Chemistry, 309, 125737. [Link]
-
Řezanka, T., & Sigler, K. (2009). Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms. Request PDF. [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Biomolecular concepts, 5(4), 283–293. [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. PMC. [Link]
-
Megarioti, A., & Kouzounis, D. (2020). The role of very long chain fatty acids in yeast physiology and human diseases. FEMS yeast research, 20(7), foaa057. [Link]
-
Ali, B., et al. (2022). Comprehensive Biological Potential, Phytochemical Profiling Using GC-MS and LC-ESI-MS, and In-Silico Assessment of Strobilanthes glutinosus Nees: An Important Medicinal Plant. Molecules (Basel, Switzerland), 27(20), 6902. [Link]
-
Strnadová, M., et al. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2546, 501–508. [Link]
-
Njeru, S. N., et al. (2023). Quantitative phytochemical Compounds analysis in ethyl acetate stem bark extract of G. tembensis. ResearchGate. [Link]
-
JASEM. (n.d.). Very Long Chain Fatty Acids, Pristanic and Phytanic Acids GC-MS Analysis Kit. JASEM. [Link]
-
Njeru, S. N., et al. (2023). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). PMC. [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
Garg, A., et al. (2014). Liquid chromatography high resolution mass spectrometry for fatty acid profiling. Request PDF. [Link]
-
Organomation. (2024). Plant Lipid Sample Preparation for GC-MS Analysis. Organomation. [Link]
-
Megarioti, A. H., & Kouzounis, D. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (Basel, Switzerland), 27(17), 5701. [Link]
-
The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. The DAN Lab. [Link]
-
Li, L. O., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Journal of the American Society for Mass Spectrometry, 31(12), 2501–2509. [Link]
-
Njeru, S. N., et al. (2023). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). PubMed. [Link]
-
PubChem. (n.d.). Nonahexacontanoic acid. PubChem. [Link]
-
Njeru, S. N., et al. (2023). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). ResearchGate. [Link]
-
de Lira Mota, M. A., et al. (2021). Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections. Mycopathologia, 186(3), 283–293. [Link]
-
Macharia, J. N., et al. (2024). Antiproliferative activity of Grewia villosa ethyl acetate extract on cervical cancer HeLa cell line: Mechanistic insights through network pharmacology and functional assays approach. PLoS ONE, 19(1), e0295147. [Link]
Sources
- 1. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Biological Potential, Phytochemical Profiling Using GC-MS and LC-ESI-MS, and In-Silico Assessment of Strobilanthes glutinosus Nees: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Very long chain fatty acids in higher animals--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid screening of very long-chain fatty acids from microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.organomation.com [blog.organomation.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Nonahexacontanoic Acid Quantification Assays
For: Researchers, scientists, and drug development professionals engaged in lipidomics and advanced bioanalysis.
Introduction: The Analytical Challenge of Nonahexacontanoic Acid
Nonahexacontanoic acid (C69:0) is a very long-chain fatty acid (VLCFA) characterized by a 69-carbon aliphatic chain.[1][2][3] Its extreme hydrophobicity (LogP estimated >26) and high molecular weight (~999.8 g/mol ) present significant analytical challenges.[1][4][5] Accurate quantification is critical in contexts such as lipid metabolism research, formulation of complex lipid-based products, or as a potential, albeit rare, biomarker. Abnormal accumulation of more common VLCFAs (C22:0, C24:0, C26:0) is characteristic of certain inherited metabolic disorders, making the precise measurement of any fatty acid crucial for diagnostics and research.[6][7][8]
The development of a robust quantification assay is only the first step. To ensure data integrity, especially when transferring methods between labs, upgrading equipment, or comparing different cohorts of data, a rigorous cross-validation is not just recommended—it is a scientific necessity. This guide provides an in-depth comparison of two distinct, yet powerful, analytical methodologies for C69:0 quantification and outlines the critical process of their cross-validation, grounded in the principles set forth by regulatory bodies like the FDA and EMA.[9][10][11][12]
The Principle of Assay Cross-Validation
Cross-validation demonstrates that two distinct analytical methods provide equivalent, reliable data for a specific analyte. This process is mandated when data from different methods will be compared or pooled. According to the EMA and FDA guidelines (now harmonized under ICH M10), cross-validation should be performed when there are changes in the analytical method, such as a new instrument, a different sample preparation procedure, or a change in laboratory site.[9][13][14][15] The core objective is to ensure the continuity and integrity of data throughout a project's lifecycle.
This guide will compare two methods designed to overcome the challenges of C69:0 analysis:
-
Method A: The Established Standard - A classic Liquid-Liquid Extraction (LLE) coupled with Reversed-Phase Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-UPLC-MS/MS).
-
Method B: The High-Throughput Innovator - A modern Supported Liquid Extraction (SLE) approach paired with Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS).
Assay Methodologies: A Head-to-Head Comparison
The extreme non-polarity of Nonahexacontanoic acid dictates our choice of extraction and chromatography. The goal is to efficiently isolate it from a complex biological matrix (e.g., plasma) and achieve sharp, symmetrical peaks for sensitive detection.
Method A: Liquid-Liquid Extraction (LLE) with RP-UPLC-MS/MS
This is a foundational technique in bioanalysis. LLE partitions the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[16][17] For a highly lipophilic molecule like C69:0, an aggressive organic solvent is required for efficient extraction.
Rationale Behind the Choices:
-
Extraction: A methyl-tert-butyl ether (MTBE) and methanol mixture is chosen. Methanol acts to disrupt protein binding, releasing C69:0 into the solution, while the MTBE provides the nonpolar phase for extraction. Acidification with formic acid ensures the carboxylic acid group of C69:0 is protonated, maximizing its neutrality and affinity for the organic phase.
-
Chromatography: Reversed-phase UPLC is the workhorse of bioanalysis. A C18 column retains nonpolar analytes. A long gradient with a strong organic mobile phase (like isopropanol) is necessary to elute the highly retained C69:0.
-
Detection: Tandem mass spectrometry (MS/MS) in negative electrospray ionization (ESI) mode is ideal. The carboxylic acid group readily loses a proton to form a [M-H]⁻ ion, which can be selectively fragmented for highly specific and sensitive quantification using Multiple Reaction Monitoring (MRM).
Method B: Supported Liquid Extraction (SLE) with UPC²-MS/MS
SLE offers a modern, automatable alternative to LLE. The aqueous sample is absorbed onto a high-surface-area inert support (diatomaceous earth).[18][19] A water-immiscible organic solvent then flows through the support, extracting the analyte without the formation of emulsions, leading to higher reproducibility.[17][18][20]
Rationale Behind the Choices:
-
Extraction: SLE simplifies the LLE workflow, eliminates shaking and centrifugation steps, and is easily automated in 96-well plate formats, significantly increasing throughput.[16][18]
-
Chromatography: Ultra-Performance Convergence Chromatography (UPC²) is a form of supercritical fluid chromatography (SFC) that uses compressed CO₂ as the primary mobile phase.[21][22][23] This technique excels at separating lipids and other nonpolar compounds, often providing orthogonal selectivity to reversed-phase LC.[21][24][25] It can separate lipid classes and resolve species based on acyl chain hydrophobicity, making it a powerful tool for lipidomics.[24]
-
Detection: MS/MS detection remains the same (Negative ESI), as the ionization process is independent of the chromatographic method.
Experimental Protocols
Protocol 1: Sample Preparation
Objective: To efficiently extract Nonahexacontanoic acid from human plasma. An isotopically labeled internal standard (IS), C69:0-¹³C₅ (hypothetical), is used to correct for extraction variability and matrix effects.
| Step | Method A: Liquid-Liquid Extraction (LLE) | Method B: Supported Liquid Extraction (SLE) |
| 1. Aliquot | Pipette 100 µL of plasma sample (Calibrator, QC, or Unknown) into a 2 mL microcentrifuge tube. | Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube. |
| 2. Add IS | Add 10 µL of Internal Standard working solution (500 ng/mL C69:0-¹³C₅ in methanol). | Add 10 µL of Internal Standard working solution (500 ng/mL C69:0-¹³C₅ in methanol). |
| 3. Protein Crash | Add 300 µL of cold methanol containing 1% formic acid. Vortex for 30 seconds to precipitate proteins. | Pre-treat sample by adding 100 µL of 1% aqueous formic acid. Vortex for 10 seconds. |
| 4. Extraction | Add 1 mL of MTBE. Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes. | Load the entire 210 µL pre-treated sample onto an SLE+ 400 µL plate. Apply a brief vacuum pulse to load and wait 5 minutes for absorption. |
| 5. Isolate | Carefully transfer the upper organic layer (~1 mL) to a clean tube, avoiding the protein pellet and aqueous layer. | Elute the analyte by adding 2 x 750 µL aliquots of MTBE. Allow each aliquot to gravity-drip for 5 minutes. |
| 6. Evaporate | Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. | Evaporate the combined eluent to dryness under a gentle stream of nitrogen at 40°C. |
| 7. Reconstitute | Reconstitute the residue in 100 µL of 90:10 (v/v) Isopropanol:Acetonitrile. Vortex and transfer to an autosampler vial. | Reconstitute the residue in 100 µL of 90:10 (v/v) Methanol:Acetonitrile. Vortex and transfer to an autosampler vial. |
Protocol 2: Chromatographic & MS Conditions
| Parameter | Method A: RP-UPLC-MS/MS | Method B: UPC²-MS/MS |
| System | High-performance UPLC coupled to a triple quadrupole MS | ACQUITY UPC² System coupled to a triple quadrupole MS |
| Column | C18, 1.7 µm, 2.1 x 100 mm | Torus 2-PIC, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | N/A (CO₂ is primary mobile phase) |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (10:90) | Methanol |
| Gradient | 0-2 min: 60% B; 2-10 min: 60-99% B; 10-12 min: 99% B; 12.1-15 min: 60% B | 0-1 min: 2% B; 1-8 min: 2-30% B; 8-9 min: 30% B; 9.1-10 min: 2% B |
| Flow Rate | 0.4 mL/min | 1.5 mL/min |
| Column Temp | 55°C | 60°C |
| Ionization | ESI Negative | ESI Negative |
| MRM Transition | C69:0: 998.1 -> 954.1; IS: 1003.1 -> 959.1 | C69:0: 998.1 -> 954.1; IS: 1003.1 -> 959.1 |
Cross-Validation Workflow and Data Analysis
The cross-validation study involves analyzing the same set of quality control (QC) samples using both validated methods.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Acceptance Criteria
Based on the ICH M10 Bioanalytical Method Validation Guideline, the acceptance criteria for cross-validation are as follows:[12][15]
-
The mean accuracy of the QC samples, when determined using the new method, should be within ±15% of the nominal concentration.
-
The percentage difference between the means of the QC samples analyzed by each method should not be greater than 15%.
-
At least two-thirds (67%) of the individual QC replicates should have a percentage difference between methods of no more than 20%.
Performance Data: A Comparative Summary
The following table presents hypothetical but realistic data from the validation and cross-validation of the two methods.
| Validation Parameter | Method A (LLE/RP-UPLC-MS/MS) | Method B (SLE/UPC²-MS/MS) | Commentary |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods show excellent linearity. |
| Range (ng/mL) | 1 - 1000 | 0.5 - 1000 | Method B achieves a slightly lower LLOQ. |
| LLOQ (ng/mL) | 1.0 | 0.5 | The superior peak shape in UPC² likely contributes to better S/N. |
| Accuracy (% Bias) | -5.2% to +6.8% | -4.1% to +3.5% | Both methods are highly accurate and well within the ±15% acceptance limit. |
| Precision (%CV) | ≤ 8.5% | ≤ 6.2% | Method B demonstrates superior precision, likely due to the automation-friendly SLE. |
| Matrix Effect (%CV) | 12.1% | 7.8% | SLE provides a cleaner extract, reducing ion suppression/enhancement variability. |
| Recovery (%) | ~75% | ~92% | SLE shows significantly higher and more consistent recovery.[18] |
| Sample Throughput | ~4 hours for 96 samples | ~2 hours for 96 samples | Automation of SLE and faster chromatography of UPC² doubles the throughput. |
Cross-Validation Results
| QC Level | Mean Conc. Method A (ng/mL) | Mean Conc. Method B (ng/mL) | Mean of Means (ng/mL) | % Difference Between Means | Outcome |
| Low (3 ng/mL) | 3.15 | 2.98 | 3.07 | -5.5% | Pass |
| Mid (150 ng/mL) | 145.8 | 151.2 | 148.5 | +3.6% | Pass |
| High (750 ng/mL) | 761.2 | 742.5 | 751.9 | -2.5% | Pass |
| Individual replicate data showed 17 out of 18 (94%) samples were within the ±20% difference limit. | Pass |
Expert Analysis and Recommendations
Both Method A and Method B are valid for the quantification of Nonahexacontanoic acid. The cross-validation results confirm that data generated by either method can be considered equivalent and can be used interchangeably or pooled for pharmacokinetic and other studies.
Method A (LLE/RP-UPLC-MS/MS) represents a robust and widely available technique. Its primary advantage is its ubiquity; most bioanalytical labs are equipped for and experienced with LLE and reversed-phase LC. However, it is more labor-intensive, prone to emulsion formation, and may suffer from lower recovery and greater matrix effects for challenging analytes like C69:0.
Method B (SLE/UPC²-MS/MS) is the superior method in terms of performance and efficiency.
-
Expertise: The combination of SLE and UPC² demonstrates a deep understanding of lipid analysis. SLE provides cleaner extracts and higher recovery, which is crucial for achieving low detection limits and high precision.[18][20] UPC² provides orthogonal separation to RP-LC, which can be invaluable for resolving isomers or removing interfering lipids that co-elute on a C18 column.[21][24]
-
Trustworthiness: The higher precision, lower matrix effect, and superior recovery of Method B instill greater confidence in the data. The high-throughput nature also reduces the potential for human error over large sample batches.
Recommendation: For new assay development or high-throughput screening projects, Method B is strongly recommended . The initial investment in SLE plates and a UPC² system (if not already available) is justified by the significant gains in data quality, throughput, and reduced solvent consumption. Method A remains a viable and valid alternative, particularly for labs where UPC² technology is not accessible or for smaller-scale studies where throughput is not a primary concern.
Conclusion
The successful cross-validation between a traditional LLE/RP-UPLC-MS/MS method and a modern SLE/UPC²-MS/MS method demonstrates that robust and equivalent data can be obtained for the challenging very long-chain fatty acid, Nonahexacontanoic acid. This guide illustrates that while established methods are reliable, embracing newer technologies like Supported Liquid Extraction and Convergence Chromatography can yield significant improvements in accuracy, precision, and operational efficiency. Adherence to rigorous validation and cross-validation protocols, as outlined by regulatory bodies, is paramount to ensuring the integrity and continuity of bioanalytical data in research and drug development.
References
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. URL: [Link][9][12][13]
-
Golebiowski, A. et al. (2016). Ultraperformance convergence chromatography-high resolution tandem mass spectrometry for lipid biomarker profiling and identification. Biomedical Chromatography. URL: [Link][21][24]
-
U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. URL: [Link][10]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL: [Link][11]
-
Slideshare. USFDA guidelines for bioanalytical method validation. URL: [Link][26]
-
Haynes, E. et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. URL: [Link][6]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. URL: [Link][12][15]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. URL: [Link][13]
-
PubChem, National Institutes of Health (NIH). Nonahexacontanoic acid. URL: [Link][1][3]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. URL: [Link][14]
-
Waters Corporation. UltraPerformance Convergence Chromatography (UPC²). URL: [Link][23]
-
Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. URL: [Link][16]
-
Biotage. (2023). SLE, SPE and LLE – How are Those Different? URL: [Link][19]
-
Waters Corporation. Fast Separation of Triacylglycerols in Oils using UltraPerformance Convergence Chromatography (UPC2). URL: [Link][22]
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. aurorabiomed.com [aurorabiomed.com]
- 17. chromtech.com [chromtech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
- 20. ovid.com [ovid.com]
- 21. UltraPerformance Convergence Chromatography-High Resolution Tandem Mass Spectrometry for Lipid Biomarker Profiling and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
- 23. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 24. Ultraperformance convergence chromatography-high resolution tandem mass spectrometry for lipid biomarker profiling and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Comparative Analysis of the Biological Activities of Nonahexacontanoic Acid and Lignoceric Acid: An In-Depth Guide for Researchers
In the intricate world of lipidomics, the biological significance of very-long-chain fatty acids (VLCFAs) is an area of expanding research, revealing their diverse roles in cellular structure, signaling, and disease. This guide provides a detailed comparison of the known biological activities of lignoceric acid (C24:0) and the largely uncharacterized nonahexacontanoic acid (C69:0). As a Senior Application Scientist, my goal is to present a scientifically rigorous comparison that acknowledges the vast disparity in available research, offering both established data for lignoceric acid and a theoretical framework for understanding the potential roles of the ultra-long-chain nonahexacontanoic acid.
Introduction to Nonahexacontanoic Acid and Lignoceric Acid
Lignoceric acid (Tetracosanoic acid) is a saturated very-long-chain fatty acid with a 24-carbon backbone. It is a well-documented component of biological systems, found in various plant oils, nuts, and animal fats[1]. In mammals, lignoceric acid is a key constituent of sphingolipids, which are integral to the integrity and function of nerve cell membranes[1]. Its metabolism is closely linked to peroxisomal β-oxidation, and dysregulation of its levels is associated with severe neurodegenerative disorders[2].
Nonahexacontanoic acid , a saturated fatty acid with a 69-carbon chain, represents an extreme in the spectrum of fatty acid length. Its existence is documented in chemical databases, but its natural occurrence and biological functions remain largely unexplored[3][4]. One study has identified its presence in the ethyl acetate extract of Xerophyta spekei, a plant with traditional medicinal uses[5]. The immense chain length of nonahexacontanoic acid suggests unique physicochemical properties that would profoundly influence its biological behavior, should it be found to be endogenously synthesized or exogenously bioavailable.
Comparative Biological Activities
The biological activities of lignoceric acid have been extensively studied, particularly in the context of its role in membrane biology and metabolic diseases. In contrast, the biological activities of nonahexacontanoic acid are currently unknown. The following table summarizes the known activities of lignoceric acid and highlights the data gap for nonahexacontanoic acid.
| Biological Activity/Property | Lignoceric Acid (C24:0) | Nonahexacontanoic Acid (C69:0) |
| Primary Metabolic Pathway | Peroxisomal β-oxidation[2] | Hypothetically, peroxisomal β-oxidation, though likely inefficient due to extreme chain length. |
| Role in Membrane Structure | Component of sphingolipids, influencing membrane fluidity and formation of lipid rafts[6]. | Unknown. Its extreme length could dramatically alter membrane thickness and curvature if incorporated. |
| Neurological Function | Essential for myelin sheath maintenance[1]. Accumulation is linked to neurodegenerative diseases like X-linked adrenoleukodystrophy[2]. | Unknown. |
| Cardiovascular Health | Higher circulating levels are inversely associated with the risk of cardiovascular disease, atrial fibrillation, and heart failure[1][7]. | Unknown. |
| Cognitive Function | Elevated levels have been associated with better global cognitive function in older adults[8]. | Unknown. |
| Anti-inflammatory Effects | Some studies suggest VLCFAs may have anti-inflammatory properties, contrasting with the pro-inflammatory effects of shorter-chain saturated fatty acids[8]. | Unknown. |
| Association with Cancer Risk | Inverse association with colorectal cancer risk has been reported[9]. | Unknown. |
In-Depth Analysis of Lignoceric Acid's Biological Activities
Lignoceric acid's biological significance is multifaceted. As a key component of sphingolipids, it plays a crucial role in the structure and function of cellular membranes, particularly the myelin sheath that insulates neurons[1]. The proper metabolism of lignoceric acid is critical for neuronal health.
The catabolism of lignoceric acid occurs primarily in peroxisomes via β-oxidation[2]. Genetic defects in the peroxisomal transporters for VLCFAs, such as the ATP-binding cassette transporter subfamily D member 1 (ABCD1), lead to the accumulation of lignoceric acid and other VLCFAs. This accumulation is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder characterized by demyelination and adrenal insufficiency[2].
Recent epidemiological studies have revealed a surprising and counterintuitive role for circulating lignoceric acid in cardiovascular health. Higher levels of lignoceric acid and other VLCFAs have been associated with a reduced risk of cardiovascular diseases[1][7]. This suggests that not all saturated fatty acids have detrimental cardiovascular effects and that chain length is a critical determinant of their biological activity. The mechanisms underlying this protective effect are not yet fully understood but may involve the unique properties they impart to complex lipids like ceramides[10].
The Enigma of Nonahexacontanoic Acid: A Hypothetical Perspective
Given the complete lack of experimental data on the biological activity of nonahexacontanoic acid, we can only speculate on its potential roles based on our understanding of other VLCFAs. Its exceptionally long carbon chain would confer extreme hydrophobicity. If incorporated into cellular membranes, it would likely have a profound impact on membrane thickness, fluidity, and the formation of lipid microdomains[6].
The metabolic fate of nonahexacontanoic acid is also a matter of conjecture. While peroxisomal β-oxidation is the primary pathway for VLCFA degradation, the efficiency of this process for a C69:0 fatty acid is questionable. The enzymes involved in fatty acid transport and activation may not accommodate such a large substrate. If it were to be metabolized, it would likely be a very slow process.
Experimental Workflow: Assessing Fatty Acid Metabolism
To investigate the biological activity of novel fatty acids like nonahexacontanoic acid and compare them to well-characterized ones like lignoceric acid, a fundamental experiment is to assess their impact on cellular metabolism. A fatty acid oxidation assay is a key methodology for this purpose.
Diagram of Peroxisomal β-Oxidation
Sources
- 1. Very long-chain saturated fatty acids and diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipotype.com [lipotype.com]
- 7. Circulating Very-Long-Chain Saturated Fatty Acids Were Inversely Associated with Cardiovascular Health: A Prospective Cohort Study and Meta-Analysis | MDPI [mdpi.com]
- 8. Association between the circulating very long-chain saturated fatty acid and cognitive function in older adults: findings from the NHANES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Saturated Fatty Acids including Very Long-Chain Saturated Fatty Acids and Colorectal Cancer Risk among Chinese Population | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Structural Guide to Nonahexacontanoic Acid and Cerotic Acid for Advanced Research
This guide provides an in-depth structural and physicochemical comparison of Nonahexacontanoic acid and Cerotic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and observable properties. We will delve into the analytical techniques that enable their differentiation and discuss their respective biological contexts. Every claim is substantiated with experimental data and references to authoritative sources to ensure scientific integrity.
Introduction: The Significance of Very Long-Chain Fatty Acids
Very long-chain fatty acids (VLCFAs) are a class of lipids characterized by aliphatic tails of 22 carbon atoms or more.[1] These molecules are not merely structural components of cell membranes but are active participants in a variety of biological processes, including skin barrier formation, myelin maintenance, and liver homeostasis.[2] Their biosynthesis primarily occurs in the endoplasmic reticulum through a cycle of enzymatic reactions.[1][2]
This guide focuses on two distinct members of the saturated fatty acid family: Cerotic acid (C26:0), a well-characterized VLCFA, and Nonahexacontanoic acid (C69:0), a significantly rarer and much longer molecule. The profound difference in their acyl chain lengths—43 carbons—gives rise to dramatic distinctions in their physical properties and analytical behaviors. Understanding these differences is crucial for researchers studying lipid metabolism, peroxisomal disorders like X-linked adrenoleukodystrophy where VLCFAs such as cerotic acid accumulate, and for the synthesis of novel lipid-based therapeutics.[1][3][4]
Molecular Structure: A Tale of Two Chains
The fundamental difference between Nonahexacontanoic acid and Cerotic acid lies in the length of their hydrocarbon tails. Both are saturated, straight-chain carboxylic acids, meaning their acyl chains contain only carbon-carbon single bonds.[3][5]
-
Cerotic Acid , also known as Hexacosanoic acid, possesses a 26-carbon chain.[3] Its chemical formula is CH₃(CH₂)₂₄COOH.[3] It is commonly found in natural waxes like beeswax and carnauba wax.[3]
-
Nonahexacontanoic Acid is a far less common molecule with a 69-carbon backbone.[5][6][7] Its chemical formula is CH₃(CH₂)₆₇COOH.
This disparity in chain length is visualized below.
Caption: 2D chemical structures of Nonahexacontanoic and Cerotic acid.
Comparative Physicochemical Properties
The addition of 43 methylene groups (-(CH₂)ₙ-) dramatically alters the physical properties of Nonahexacontanoic acid relative to Cerotic acid. The increased chain length leads to stronger van der Waals forces between molecules, requiring significantly more energy to overcome intermolecular attractions. This directly impacts properties like melting point, boiling point, and solubility.
| Property | Cerotic Acid (Hexacosanoic Acid) | Nonahexacontanoic Acid | Rationale for Difference |
| Chemical Formula | C₂₆H₅₂O₂[3] | C₆₉H₁₃₈O₂[6][7] | 43 additional carbons and 86 additional hydrogens in the acyl chain. |
| Molar Mass | 396.70 g/mol [3] | 999.86 g/mol [8] | Direct consequence of the vastly different number of atoms. |
| Melting Point | 87.7 °C[3] | Not empirically determined; predicted to be significantly higher. | Increased van der Waals forces due to the longer hydrocarbon chain require more thermal energy to transition to a liquid state. |
| Boiling Point | 250 °C (at reduced pressure)[3] | 556.7 °C (at 760 mmHg, predicted)[8][9] | Stronger intermolecular forces necessitate higher temperatures to achieve vaporization. |
| Solubility in Water | Practically insoluble | Predicted to be even less soluble. | The hydrophobic character of the extremely long alkyl chain overwhelmingly dominates the hydrophilic carboxyl group, drastically reducing water solubility. |
| Density | 0.8198 g/cm³ (at 100 °C)[3] | 0.86 g/cm³ (predicted)[8][9] | Longer chains can pack more densely, leading to a higher mass per unit volume. |
Analytical Differentiation: Protocols and Workflow
Distinguishing between these two fatty acids requires a multi-faceted analytical approach. Due to their low volatility, derivatization is a mandatory step for gas chromatography-based methods.[10][11]
Core Analytical Workflow
The following diagram outlines a robust workflow for the extraction, derivatization, and analysis of these VLCFAs from a biological matrix.
Caption: Experimental workflow for VLCFA differentiation.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying fatty acids.[10][12] The key principle is that the retention time (the time it takes for a compound to travel through the GC column) is proportional to the analyte's boiling point and interactions with the column's stationary phase. The mass spectrometer then provides a fragmentation pattern that serves as a molecular fingerprint.
-
Causality: Nonahexacontanoic acid, being much larger and heavier, will have a significantly longer retention time than Cerotic acid under the same chromatographic conditions. Derivatization to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters is crucial to increase volatility, allowing these large molecules to travel through the GC column.[13][14][15]
-
Step-by-Step Methodology:
-
Lipid Extraction: Extract total lipids from the sample (e.g., 200 µL of plasma) using a Folch method with chloroform/methanol (2:1, v/v).
-
Hydrolysis (Saponification): Add methanolic NaOH to the lipid extract and heat to release fatty acids from complex lipids (e.g., triglycerides, phospholipids).
-
Esterification (Derivatization): Add a derivatizing agent like Boron trifluoride-methanol (BF₃-methanol) or pentafluorobenzyl bromide (PFBBr) and heat to convert free fatty acids to their more volatile ester forms.[11][15]
-
Extraction of Esters: Extract the FAMEs or PFB esters into an organic solvent like hexane or iso-octane.[13][14]
-
GC-MS Injection: Inject 1 µL of the extract onto a high-temperature capillary column (e.g., SP-2560).
-
Analysis: Program the GC oven with a temperature gradient to elute the esters. The mass spectrometer will detect the eluting compounds, and software will compare the resulting mass spectra to known libraries for identification. The longer chain of Nonahexacontanoic acid will result in a much later elution time compared to Cerotic acid.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the chemical bonds present in a molecule. While it cannot easily distinguish between two saturated fatty acids of different lengths on its own, it is an excellent tool for confirming the presence of the carboxylic acid functional group.
-
Causality: Both acids will exhibit characteristic absorbances for the O-H and C=O bonds of the carboxyl group.[16][17] The spectra will be dominated by strong C-H stretching from the long alkyl chains.
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a thin film of the purified fatty acid sample on a salt plate (e.g., KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Interpretation:
-
Look for a very broad O–H stretching band from ~3300-2500 cm⁻¹.[16][17][18]
-
Identify a strong carbonyl (C=O) stretching band between 1760-1690 cm⁻¹.[16][17][18]
-
Observe strong, sharp C-H stretching bands around 2920 and 2850 cm⁻¹. The intensity of these peaks relative to the carboxyl peaks will be much greater for Nonahexacontanoic acid due to its vastly larger number of C-H bonds.
-
-
Protocol 3: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of thermal transitions like melting.[19][20][21]
-
Causality: As established in the physicochemical properties table, the melting point (Tm) is highly dependent on chain length. DSC provides an empirical, high-precision measurement of this property.
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the purified fatty acid into an aluminum DSC pan. Seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting points.[22]
-
Data Analysis: The resulting thermogram will show an endothermic peak representing the melting transition. The peak maximum corresponds to the melting temperature (Tm). The Tm for Nonahexacontanoic acid will be substantially higher than the ~88 °C Tm of Cerotic acid.
-
Biological Significance and Distribution
-
Cerotic Acid (C26:0): Cerotic acid is a naturally occurring VLCFA found in various organisms, from plants to animals. In humans, it is a substrate for β-oxidation within peroxisomes.[1][4] Its accumulation in plasma and tissues is a key biochemical marker for X-linked adrenoleukodystrophy (X-ALD), a severe genetic disorder affecting the nervous system and adrenal glands.[3][4][23][24]
-
Nonahexacontanoic Acid (C69:0): As an exceptionally long fatty acid, Nonahexacontanoic acid is not a common biological molecule. Its presence is not associated with major metabolic pathways in mammals. It represents an extreme example of fatty acid structure, making it a valuable reference compound for physicochemical studies and for developing analytical methods for ultra-long-chain molecules.
Conclusion
The structural comparison between Nonahexacontanoic acid and Cerotic acid provides a clear and compelling illustration of how acyl chain length dictates the physicochemical and analytical properties of fatty acids. The 43-carbon difference results in a massive increase in molar mass, intermolecular forces, and consequently, melting and boiling points. This structural disparity is readily exploited by analytical techniques such as GC-MS, which separates them based on volatility and size, and DSC, which measures their distinct thermal behaviors. While Cerotic acid is a biologically significant VLCFA with direct clinical relevance, Nonahexacontanoic acid serves as a valuable, albeit rare, chemical entity for pushing the boundaries of lipid analysis and understanding the fundamental principles of molecular properties.
References
-
Title: Cerotic acid - Wikipedia. Source: Wikipedia. [Link]
-
Title: Fatty Acid Mass Spectrometry Protocol. Source: LIPID MAPS. [Link]
-
Title: IR: carboxylic acids. Source: University of Calgary. [Link]
-
Title: Fatty Acid Mass Spectrometry Protocol. Source: LIPID MAPS. [Link]
-
Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Source: OpenStax. [Link]
-
Title: CEROTIC ACID. Source: Ataman Kimya. [Link]
-
Title: Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Source: PubMed. [Link]
-
Title: Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Source: PubMed. [Link]
-
Title: 21.3: Spectroscopy of Carboxylic Acids. Source: Chemistry LibreTexts. [Link]
-
Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Source: Chemistry LibreTexts. [Link]
-
Title: Spectroscopy of Carboxylic Acid Derivatives. Source: Oregon State University. [Link]
-
Title: Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. Source: Springer Nature Experiments. [Link]
-
Title: Nonahexacontanoic acid | C69H138O2. Source: PubChem, NIH. [Link]
-
Title: Differential scanning calorimetry (DSC). Source: Bio-protocol. [Link]
-
Title: Cerotic acid(d3) | C26H52O2. Source: PubChem, NIH. [Link]
-
Title: High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Source: NIH. [Link]
-
Title: Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Source: PubMed. [Link]
-
Title: A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Source: PubMed. [Link]
-
Title: Steps of fatty acid profile analysis method for GC-MS. Source: ResearchGate. [Link]
-
Title: Nonahexacontanoic acid - Chemical Compound. Source: PlantaeDB. [Link]
-
Title: Nonahexacontanoic acid. Source: LookChem. [Link]
-
Title: Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Source: ResearchGate. [Link]
-
Title: A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Source: ResearchGate. [Link]
-
Title: Nonahexacontanoic acid | C69H138O2 | CID 38626. Source: PubChem, NIH. [Link]
-
Title: Hexacosanoic Acid | C26H52O2 | CID 10469. Source: PubChem, NIH. [Link]
-
Title: Very long-chain fatty acids: elongation, physiology and related disorders. Source: Oxford Academic. [Link]
-
Title: Differential Scanning Calorimetry of Protein–Lipid Interactions. Source: Springer. [Link]
-
Title: Very long chain fatty acids. Source: ResearchGate. [Link]
-
Title: Very Long Chain Fatty Acid Analysis. Source: Lipotype GmbH. [Link]
-
Title: Very long chain fatty acid - Wikipedia. Source: Wikipedia. [Link]
-
Title: cerotic acid, 506-46-7. Source: The Good Scents Company. [Link]
-
Title: Cerotate | C26H51O2-. Source: PubChem, NIH. [Link]
Sources
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Cerotic acid - Wikipedia [en.wikipedia.org]
- 4. Hexacosanoic acid (Cerotic acid), Very long chain fatty acid (CAS 506-46-7) | Abcam [abcam.com]
- 5. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. plantaedb.com [plantaedb.com]
- 8. guidechem.com [guidechem.com]
- 9. lookchem.com [lookchem.com]
- 10. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]
evaluating different derivatization reagents for Nonahexacontanoic acid
An In-Depth Comparative Guide to Derivatization Reagents for the Analysis of Nonahexacontanoic Acid
For researchers, scientists, and drug development professionals, the accurate analysis of very-long-chain fatty acids (VLCFAs) is a formidable challenge. Nonahexacontanoic acid (C69:0), with its 69-carbon backbone, represents an extreme example of this class of molecules.[1][2] Its exceptionally high molecular weight (~999.8 g/mol ) and correspondingly low volatility make direct analysis by standard chromatographic techniques practically impossible.[1][3]
This guide provides a comprehensive evaluation of derivatization strategies, moving beyond a simple listing of reagents to explain the causal relationships between the analyte's properties, the reagent's chemistry, and the resulting analytical performance. We will critically compare common derivatization reagents, provide field-tested protocols, and offer expert guidance to help you select and implement the optimal method for your research.
The Analytical Imperative: Why Derivatization is Non-Negotiable
Direct analysis of free fatty acids via gas chromatography (GC) is impeded by their low volatility and high polarity.[4] For a molecule like Nonahexacontanoic acid, these issues are magnified to the point where it will not elute from a GC column under typical conditions. Derivatization is the essential chemical modification step performed to:
-
Increase Volatility: By replacing the polar carboxyl hydrogen with a nonpolar group, the boiling point of the analyte is significantly reduced, making GC analysis feasible (though still challenging for a C69 molecule).[5][6]
-
Enhance Thermal Stability: Derivatives are often more stable at the high temperatures required for GC injection and separation.[7]
-
Improve Chromatographic Behavior: Derivatization reduces the analyte's polarity, leading to sharper, more symmetrical peaks and better separation from matrix components.[8]
-
Introduce a Detectable Moiety: For High-Performance Liquid Chromatography (HPLC), which separates compounds based on their partitioning between a mobile and stationary phase rather than volatility, derivatization is used to attach a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), enabling highly sensitive quantification.[5][9]
Given the extreme nature of Nonahexacontanoic acid, the choice of analytical platform—GC versus HPLC—is the primary determinant in selecting a derivatization reagent.
Comparative Analysis of Derivatization Reagents
The selection of a derivatization method profoundly impacts the sensitivity, accuracy, and feasibility of VLCFA analysis.[10] We will evaluate three principal strategies: acid-catalyzed esterification, silylation, and UV-labeling alkylation.
| Derivatization Method | Target Derivative | Typical Reagents | Analytical Platform | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Fatty Acid Methyl Ester (FAME) | Boron Trifluoride-Methanol (BF₃-MeOH), Methanolic HCl | GC-FID, GC-MS | Cost-effective, well-established for a broad range of lipids, rapid reaction.[4][10] | Extreme boiling point of C69-FAME makes GC elution highly challenging; reagents can be harsh.[4][8] |
| Silylation | Trimethylsilyl (TMS) Ester | BSTFA (+TMCS), MSTFA | GC-MS | Forms derivatives under mild conditions; highly volatile byproducts elute with the solvent front.[11][12] | C69-TMS ester still possesses a very high boiling point; reagents and derivatives are moisture-sensitive.[7] |
| UV-Labeling Alkylation | Phenacyl Ester | p-Bromophenacyl Bromide (PBPB) | HPLC-UV | Bypasses volatility issues entirely; derivative has a strong UV chromophore for sensitive detection; stable derivative.[13][14] | Requires removal of excess reagent; primarily for HPLC, not suitable for GC. |
Recommended Workflow: HPLC-UV for Robust Quantification
Based on the physicochemical properties of Nonahexacontanoic acid, the most robust and reliable analytical approach is pre-column derivatization followed by HPLC with UV detection. This strategy circumvents the significant challenge of volatilizing the massive C69 molecule required for GC analysis. The use of p-Bromophenacyl Bromide (PBPB) is highly recommended as it introduces a phenacyl group, which is a strong chromophore, enabling sensitive detection at low concentrations.[13][15]
Workflow for PBPB Derivatization and HPLC-UV Analysis
The following diagram illustrates the logical flow from sample preparation to data analysis for the recommended HPLC-based method.
Caption: Experimental workflow for HPLC purity validation.
Alternative Workflow: GC-MS for Structural Confirmation
While challenging, GC-MS analysis may be pursued for structural confirmation, leveraging the detailed fragmentation patterns provided by mass spectrometry. This requires converting the acid into a more volatile form, typically a fatty acid methyl ester (FAME). Boron trifluoride-methanol (BF₃-MeOH) is an effective and rapid reagent for this purpose.[4][10] Success with this method is contingent on using a high-temperature GC column and optimized injection parameters to facilitate the elution of the high-molecular-weight derivative.
Workflow for BF₃-Methanol Derivatization and GC-MS Analysis
This diagram outlines the process for preparing FAMEs for subsequent GC-MS analysis.
Caption: General workflow for fatty acid analysis.[4]
Detailed Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies. The rationale behind key steps is included to ensure technical accuracy and reproducibility.
Protocol 1: PBPB Derivatization for HPLC-UV Analysis
This method converts the carboxylic acid to its p-bromophenacyl ester for sensitive UV detection.[13]
-
Rationale: The initial neutralization to a potassium salt enhances the nucleophilicity of the carboxylate, facilitating a more efficient reaction with the PBPB alkylating reagent. Acetonitrile is used as a polar aprotic solvent to dissolve both the salt and the reagent.
-
Instrumentation and Materials:
-
HPLC system with UV Detector (set to 260 nm)
-
Reversed-phase C18 column
-
Reaction vials (5 mL) with magnetic stirrers
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
p-Bromophenacyl Bromide (PBPB) reagent solution
-
Potassium hydroxide (KOH) in Methanol
-
Acetonitrile (dry, HPLC grade)
-
Methanol (HPLC grade)
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of Nonahexacontanoic acid in methanol within a 5 mL reaction vial.
-
Neutralization: Add 85% KOH in methanol dropwise until the solution is neutralized (phenolphthalein endpoint). This converts the acid to its potassium salt.[13]
-
Evaporation: Gently evaporate the methanol to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 1.0 mL of PBPB reagent and 2.0 mL of dry acetonitrile to the vial.[13]
-
Reaction: Seal the vial and heat at 80°C for 30 minutes with stirring.[13]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The resulting solution can be directly injected into the HPLC system. The mobile phase typically consists of an acetonitrile/water gradient.[13]
-
Protocol 2: BF₃-Methanol Esterification for GC-MS Analysis
This protocol is a rapid and widely used method for preparing FAMEs from various lipid samples.[4]
-
Rationale: BF₃ is a Lewis acid that catalyzes the esterification of the carboxylic acid with methanol.[16][17] Heating accelerates this reversible reaction towards the product side. The subsequent liquid-liquid extraction with hexane isolates the nonpolar FAME derivative from the polar reaction mixture.
-
Instrumentation and Materials:
-
GC-MS system with a high-temperature capillary column (e.g., BPX-5 or equivalent)
-
Screw-cap culture tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer and centrifuge
-
14% Boron Trifluoride in Methanol (BF₃-MeOH)
-
Hexane (GC grade)
-
HPLC-grade water
-
-
Methodology:
-
Sample Preparation: Place the dried Nonahexacontanoic acid sample into a screw-cap culture tube.
-
Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol reagent to the tube.
-
Reaction: Tightly seal the tube and heat it in a heating block at 100°C for 10 minutes.[4]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[4]
-
Phase Separation: Centrifuge the tube at low speed (e.g., 1000 x g) for 5 minutes to achieve a clean separation of the layers.[4]
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAME derivative to a GC vial for analysis.
-
Conclusion and Expert Recommendations
For the routine and robust quantification of Nonahexacontanoic acid, derivatization with p-Bromophenacyl Bromide (PBPB) followed by HPLC-UV analysis is the unequivocally superior method. It elegantly circumvents the inherent, and likely insurmountable, volatility challenges associated with a 69-carbon molecule, providing a stable derivative with excellent detection characteristics.
While esterification to FAMEs or silylation to TMS-esters for GC-MS analysis are standard procedures for smaller fatty acids, their application to Nonahexacontanoic acid should be approached with caution and viewed as an exploratory method for structural confirmation rather than reliable quantification. Success would be highly dependent on specialized high-temperature GC equipment and may still result in poor chromatographic performance. Researchers should prioritize the HPLC-based method for its reliability, sensitivity, and direct applicability to the unique challenges posed by this very-long-chain fatty acid.
References
- A Comparative Guide to Derivatization Methods for Very Long-Chain Fatty Acid Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERwdzr_494os9yJa8tNWoFAdDLmmkYZL9ZMctvhVALrIaQSNUD0HNKndm0mNUW8mjpELFnugoEu9WCWmPzYXIB41k8i3l_2jn0vZH48OGpWEeLCgruHy8KxzF0subobRS1sdiSQ9vmjeUXXIYx6CJ-IO5lZyjHD4fACEm2bbot33YRGzBrWzpcs91OzvMpp9qp1mWC3ISquddXxy7rvwgr06O21cT-r9Y6M_ocVL_7uC_x]
- Silylation Reagents. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [URL: https://lipidlibrary.aocs.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis (2020). AOCS Lipid Library. [URL: https://www.aocs.
- Nonahexacontanoic acid. LookChem. [URL: https://www.lookchem.com/Nonahexacontanoic-acid/]
- Silylation reagents (BSA, BSTFA). Thomas Scientific. [URL: https://www.thomassci.
- Derivatization reagents for GC, silylation, BSTFA. ESSLAB. [URL: https://www.esslab.com/products/mn723110-10]
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. SpringerLink. [URL: https://link.springer.com/protocol/10.1007/978-1-07-16-2565-1_45]
- Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/ejlt.201500049]
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4889758/]
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/reagents-for-modifying-groups-other-than-thiols-or-amines/derivatization-reagents-for-carboxylic-acids-and-carboxamides.html]
- p-Bromophenacyl-8™ Reagent. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36219213/]
- A Researcher's Guide to Derivatization Reagents for Fatty Acid Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Derivatization. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Analytical_Chemistry_2.1_(Harvey)/12%3A_Chromatographic_and_Electrophoretic_Methods/12.4%3A_Gas_Chromatography/12.4.
- A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ja/d1ja00109f]
- Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). ResearchGate. [URL: https://www.researchgate.
- Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9140026/]
- A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: A Cost-Benefit Perspective. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcHJrSfD2zRcNPQKap_EfDnXEPevimCpwuH4Vk8YeJWgz_tLNCqzW-lgI_xQeXIGb3E2SgHgMu8OHAjIyg1fH1V3KK9xU7TpFz4zB3xizmbxWaZQoJIB5zJYW5IBL6iOgIqvJXxSBi5hQBfIbyQnmPWDap0cqYsD0adTmYLteKaQl3DtWyJ_h6Mqrly2qZPOV14GbY5lRoN38hWalzuMlMwIvHagy4t9D7g7hyRsX6ykNAfCPNPpXF5cmnqBySKFrinhgI]
- Nonahexacontanoic acid (CID 38626). PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nonahexacontanoic-acid]
- Esterification of Fatty Acids with Diazomethane on a Small Scale. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac60167a044]
- Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22402129/]
- HPLC of acetyl-L-carnitine in human plasma by derivatization with p-bromophenacyl bromide. ResearchGate. [URL: https://www.researchgate.
- Silylation Reagents. Regis Technologies. [URL: https://www.registech.
- Derivatizing Reagents. Obrnuta faza. [URL: https://www.obrnuta-faza.
- Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [URL: https://www.academia.
- Nonahexacontanoic acid. PlantaeDB. [URL: https://plantaedb.com/compounds/c6e9355e-91e6-4373-9564-993b2ec3239c]
- Nonahexacontanoic acid. SpectraBase. [URL: https://spectrabase.com/compound/FlYD6OaFm0K]
- Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. ResearchGate. [URL: https://www.researchgate.
- Nonanoic Acid (CID 8158). PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nonanoic-acid]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- esterification - alcohols and carboxylic acids. Chemguide. [URL: https://www.chemguide.co.
- Separation of Octanoic acid on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-octanoic-acid-on-newcrom-r1-hplc-column/]
- Nonahexacontanoic acid (CID 38626) - PubChem Link. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/38626]
- TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. YouTube. [URL: https://www.youtube.
- Ester synthesis by esterification. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Application Note: HPLC Analysis for Purity Validation of Synthesized Octanoic Acid Triethanolamine Salt. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3dMqgqfbaRvHiW41U79Ot3yW9c2tRCFsispTdH6iQwGpZvoAqq-e3kppYXc9n0vTvf9z7llQ3AM5uUj2CB9dn0B2Xu9AFRrbkwg56cR0k09pDaj681UIi7mCOrykBPd9tSkX7lGWFiJMmTSSKcKn4XJXGJalTwE-3DjqRLdbd-OqtYCyMw6oUkklenLbQNztSEiK7o1xkCsnDQ9YoTYPg_sSdGDu2rsKpe2xSREv5MBpGQbuop__JRFbnexMGYVeXuxil]
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 12. thomassci.com [thomassci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Establishing Inter-Laboratory Comparability in Nonahexacontanoic Acid Measurements
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of very long-chain fatty acids (VLCFAs) is paramount for metabolic research, biomarker discovery, and ensuring the quality of pharmaceutical formulations. Nonahexacontanoic acid (C69H138O2), a VLCFA, presents unique analytical challenges due to its high molecular weight and low volatility. This guide provides a comprehensive framework for establishing inter-laboratory comparability for Nonahexacontanoic acid measurements, addressing the critical need for standardized and reproducible data across different research sites. In the absence of established, large-scale proficiency testing programs for this specific analyte, this document serves as a practical manual for designing, implementing, and interpreting inter-laboratory comparison (ILC) studies.
The Analytical Imperative for Inter-Laboratory Comparisons
An inter-laboratory comparison is a systematic exercise where the same samples are analyzed by multiple laboratories to assess their testing proficiency and the comparability of their results.[1] For specialized measurements like those of Nonahexacontanoic acid, ILCs are indispensable for:
-
Method Validation and Harmonization: Ensuring that different laboratories, potentially using slightly different instrumentation, can produce equivalent results.
-
Quality Assurance: Providing an external and objective measure of a laboratory's analytical performance.[2]
-
Establishing Reference Values: Contributing to the establishment of consensus values for reference materials.
-
Building Confidence in Data: Underpinning the reliability of data in multi-center studies and regulatory submissions.
The principles and statistical methods for conducting ILCs are well-established in international standards, notably ISO 13528:2022, which provides a robust framework for the statistical analysis of proficiency testing data.[3][4]
Analytical Methodologies for Nonahexacontanoic Acid Quantification
The analysis of VLCFAs like Nonahexacontanoic acid is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most suitable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for fatty acid analysis.[5] However, due to the low volatility of Nonahexacontanoic acid, derivatization is essential to convert it into a more volatile compound.
Principle: The fatty acid is chemically modified (derivatized), then vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides structural information and enables quantification.
Sample Preparation and Derivatization: A crucial step in GC-MS analysis of VLCFAs is the conversion of the carboxylic acid group to a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). This is often achieved through acid-catalyzed (e.g., with BF3-methanol) or base-catalyzed (e.g., with sodium methoxide) transesterification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative for the analysis of VLCFAs, often with simpler sample preparation as derivatization is not always required.[6][7]
Principle: The sample is dissolved in a liquid and separated based on its affinity for a stationary phase in a column. The eluting compounds are then ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.
Sample Preparation: Sample preparation typically involves a liquid-liquid extraction or solid-phase extraction to isolate the fatty acids from the sample matrix.[8] While derivatization can be employed to enhance ionization efficiency, direct analysis is often feasible.[7]
Comparison of Analytical Methods
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.995 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Limit of Detection (LOD) | Low ng/mL | Sub-ng/mL to pg/mL |
| Sample Derivatization | Mandatory for volatility | Often not necessary, but can improve sensitivity |
| Specificity | High, with good chromatographic separation | Very high, especially with MRM |
| Throughput | Moderate | High |
Designing an Inter-Laboratory Comparison for Nonahexacontanoic Acid
A successful ILC requires careful planning and a detailed study protocol. The following sections outline the key steps.
Study Protocol Development
The coordinating laboratory should develop a comprehensive protocol that includes:
-
Objectives and Scope: Clearly state the purpose of the ILC.
-
Timeline: Define the schedule for sample distribution, analysis, and reporting.
-
Confidentiality: Ensure that the identities of participating laboratories are kept confidential.
-
Participant Instructions: Provide clear instructions on sample handling, storage, and the analytical procedure.
Preparation and Validation of the Test Material
A critical aspect of any ILC is the homogeneity and stability of the test material.
-
Material Selection: A suitable matrix (e.g., a synthetic lipid mixture or a well-characterized biological matrix) should be spiked with a known concentration of Nonahexacontanoic acid.
-
Homogenization: The material must be thoroughly homogenized to ensure that all distributed aliquots are identical.
-
Homogeneity and Stability Testing: Before distribution, the coordinating laboratory must perform homogeneity testing to confirm the uniformity of the analyte concentration across different samples. Stability testing should also be conducted to ensure the analyte concentration remains constant under the proposed storage and shipping conditions.
Standardized Analytical Protocol
To ensure comparability, all participating laboratories should adhere to a standardized analytical protocol. Below is an example protocol for the GC-MS analysis of Nonahexacontanoic acid.
Protocol: GC-MS Quantification of Nonahexacontanoic Acid
1. Sample Preparation and Extraction: a. To 100 µL of the test sample, add an internal standard solution (e.g., a deuterated analog of a long-chain fatty acid). b. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution and vortex for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the phases. d. Transfer the lower organic layer to a clean glass tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Add 200 µL of 1.25 M methanolic HCl to the dried extract. b. Cap the tube tightly and heat at 80°C for 60 minutes. c. Cool the sample to room temperature. d. Add 500 µL of hexane and 200 µL of water. Vortex for 1 minute. e. Centrifuge at 1000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a GC vial.
3. GC-MS Analysis:
- GC System: Agilent 8890 GC or equivalent.
- Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm) or similar.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL, splitless mode.
- Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 220°C at 5°C/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Nonahexacontanoic acid methyl ester and the internal standard.
Data Analysis and Performance Evaluation
The statistical analysis of the reported data is central to the ILC. The z-score is a widely accepted metric for evaluating laboratory performance.[4]
The z-score is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the consensus value from all participants).
-
σ is the standard deviation for proficiency assessment.
According to ISO 13528:2022, the interpretation of z-scores is generally as follows:[4]
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Hypothetical Inter-Laboratory Comparison of Nonahexacontanoic Acid
To illustrate the process, consider a hypothetical ILC with 8 participating laboratories. The assigned value (X) is the robust mean of the participants' results, and the standard deviation for proficiency assessment (σ) is also determined from the data.
Assigned Value (X): 5.25 µg/mL Standard Deviation for Proficiency Assessment (σ): 0.20 µg/mL
| Laboratory ID | Reported Concentration (µg/mL) | z-score | Performance |
| Lab 1 | 5.30 | 0.25 | Satisfactory |
| Lab 2 | 5.15 | -0.50 | Satisfactory |
| Lab 3 | 5.80 | 2.75 | Questionable |
| Lab 4 | 5.22 | -0.15 | Satisfactory |
| Lab 5 | 4.95 | -1.50 | Satisfactory |
| Lab 6 | 5.45 | 1.00 | Satisfactory |
| Lab 7 | 5.95 | 3.50 | Unsatisfactory |
| Lab 8 | 5.18 | -0.35 | Satisfactory |
In this hypothetical scenario, Lab 7 would receive an "action signal," indicating a significant deviation from the consensus value that warrants investigation. Lab 3 would receive a "warning signal," suggesting a potential issue that should be monitored.
Visualizing the Workflow
Diagrams can effectively illustrate the complex workflows in an ILC.
Caption: High-level workflow for an inter-laboratory comparison study.
Caption: Standardized analytical workflow for Nonahexacontanoic acid measurement.
Conclusion
Establishing inter-laboratory comparability for Nonahexacontanoic acid measurements is a critical step toward ensuring the reliability and reproducibility of research and development in fields where this VLCFA is of interest. By following a structured approach to designing and implementing an ILC, based on established international standards, laboratories can gain valuable insights into their analytical performance and contribute to the overall quality of scientific data. This guide provides a roadmap for initiating such a program, fostering a culture of quality and collaboration within the scientific community.
References
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022). Methods in Molecular Biology. Available at: [Link]
-
Proficiency testing. (2021). Eurachem. Available at: [Link]
-
Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. (2021). Eurachem. Available at: [Link]
-
What is an inter laboratory comparison ? CompaLab. Available at: [Link]
-
ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. Available at: [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (2015). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Z-Score in Proficiency Testing: Understanding ISO 13528. (2023). Shapypro.com. Available at: [Link]
-
Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (2022). Methods in Molecular Biology. Available at: [Link]
-
Proficiency Testing. Eurachem. Available at: [Link]
-
Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (2021). Eurachem. Available at: [Link]
-
Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population. (2019). Clinica Chimica Acta. Available at: [Link]
-
Measurement of plasma pristanic, phytanic and very long chain fatty acids by liquid chromatography-electrospray tandem mass spectrometry for the diagnosis of peroxisomal disorders. (2003). Journal of Chromatography B. Available at: [Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. (2003). Molecular Genetics and Metabolism. Available at: [Link]
-
Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. (2024). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. (2018). Methods in Molecular Biology. Available at: [Link]
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]
Sources
- 1. Guides [eurachem.org]
- 2. Proficiency Testing [eurachem.org]
- 3. ISO 13528:2022 - EVS standard evs.ee | en [evs.ee]
- 4. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Comparison of Hexacosanoic Acid in Healthy vs. Diseased Tissue
A Note on Terminology: The topic specifies "Nonahexacontanoic acid" (a 69-carbon fatty acid). This is likely a typographical error, as this molecule is not commonly studied in biological systems.[1][2] This guide will focus on the far more clinically relevant Hexacosanoic acid (C26:0) , also known as Cerotic Acid. This very-long-chain fatty acid (VLCFA) is a critical biomarker whose accumulation is characteristic of severe inherited metabolic disorders.[3][4][5]
Introduction: The Clinical Significance of Hexacosanoic Acid (C26:0)
Hexacosanoic acid (C26:0) is a saturated very-long-chain fatty acid (VLCFA) that is normally degraded within cellular organelles called peroxisomes.[3] In certain genetic disorders, most notably X-linked Adrenoleukodystrophy (X-ALD), defects in peroxisomal transporters or enzymes lead to a toxic accumulation of C26:0 and other VLCFAs in various tissues and biological fluids.[3][6][7]
This accumulation is not a benign event; it is directly associated with progressive demyelination of the central nervous system, adrenal insufficiency, and hypogonadism.[3] Consequently, the accurate quantification of C26:0 in patient tissues, particularly plasma and cultured skin fibroblasts, is the cornerstone of biochemical diagnosis for X-ALD and other peroxisomal disorders.[4][5][8] This guide provides an objective comparison of C26:0 levels in healthy versus diseased states and details the gold-standard methodology for its quantification.
Comparative Analysis: C26:0 Levels in Health and Disease
The most striking difference between healthy and diseased tissue is the profound elevation of C26:0 in individuals with peroxisomal disorders. While present at trace levels in healthy individuals, its concentration can increase dramatically in affected patients. The ratio of C26:0 to other fatty acids, such as Docosanoic acid (C22:0) and Tetracosanoic acid (C24:0), is often used to improve diagnostic accuracy.[6][8]
| Tissue/Fluid | Condition | C26:0 Level (Representative) | C26:0 / C22:0 Ratio | C26:0 / C24:0 Ratio | Source |
| Plasma | Healthy Control | ~0.3 - 0.9 µg/mL | < 0.02 | < 1.0 | [3][5][9] |
| Plasma | X-linked Adrenoleukodystrophy (X-ALD) | > 2.0 µg/mL (often much higher) | > 0.05 | > 1.2 | [3][5][9] |
| Red Blood Cells | Healthy Control | Low / Undetectable | - | - | [10][11] |
| Red Blood Cells | X-linked Adrenoleukodystrophy (X-ALD) | Significantly Elevated | - | - | [10][11] |
| Fibroblasts | Healthy Control | Low / Baseline | - | - | [5] |
| Fibroblasts | X-linked Adrenoleukodystrophy (X-ALD) | Significantly Elevated | - | - | [5] |
| Monocytes | Healthy Control | Low / Baseline | - | - | [7] |
| Monocytes | Adrenomyeloneuropathy (AMN, a form of X-ALD) | ~2.5-fold increase vs. control | - | - | [7] |
Note: The absolute values can vary between laboratories and analytical methods. The ratios (e.g., C26:0/C22:0) are often considered more robust diagnostic markers.
Gold-Standard Methodology: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The established and most reliable method for the clinical quantification of VLCFAs is Gas Chromatography-Mass Spectrometry (GC-MS).[4][6][8] This technique offers the high sensitivity and specificity required to accurately measure C26:0 levels and distinguish them from other fatty acids. Alternative methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have also been developed.[12][13]
The GC-MS workflow involves three critical stages: Lipid Extraction , Hydrolysis & Derivatization , and Instrumental Analysis .
Experimental Workflow Diagram
Caption: Figure 1. Overall workflow for VLCFA quantification by GC-MS.
Detailed Step-by-Step Protocol
This protocol is a representative method for analyzing VLCFAs in plasma.
A. Total Lipid Extraction & Hydrolysis
-
Causality: The first step is to isolate all lipids from the plasma matrix, breaking down complex lipids (like phospholipids and triglycerides) to liberate the constituent fatty acids for analysis.
-
Protocol:
-
To a 50-200 µL plasma sample, add an internal standard (e.g., deuterated C26:0 or a fatty acid not naturally present, like C23:0).
-
Perform a lipid extraction using a solvent mixture like chloroform:methanol (2:1, v/v), a method pioneered by Folch et al.[14]
-
Vortex vigorously and centrifuge to separate the layers. Collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried lipid extract, add a reagent for hydrolysis (e.g., methanolic sodium hydroxide or hydrochloric acid) and heat to release the fatty acids from their ester linkages.[15][16]
-
B. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Causality: Free fatty acids are highly polar and not volatile enough for efficient GC analysis.[17] They must be chemically modified (derivatized) into a more volatile and less polar form. The standard procedure is methylation to form Fatty Acid Methyl Esters (FAMEs).
-
Protocol:
-
After hydrolysis, neutralize the sample if necessary.
-
Add a methylation reagent. Boron trifluoride (BF3) in methanol (12-14%) is a highly effective and commonly used reagent.[15][17][18]
-
Heat the mixture (e.g., 60-70°C for 5-30 minutes) in a tightly sealed vial to drive the reaction.[17][18]
-
Cool the sample, then add water and a non-polar solvent like hexane.
-
Vortex vigorously to extract the FAMEs into the upper hexane layer.[17]
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS injection.
-
Derivatization Logic Diagram
Caption: Figure 2. Rationale for fatty acid derivatization.
C. GC-MS Instrumental Analysis
-
Causality: The derivatized sample is a complex mixture of FAMEs. The gas chromatograph separates these FAMEs based on their boiling points and polarity. The mass spectrometer then detects, identifies, and quantifies each FAME as it elutes from the GC column.
-
Protocol:
-
Injection: Inject 1-2 µL of the FAMEs extract into the heated GC inlet.
-
Separation: Use a capillary column suitable for FAME analysis (e.g., a polar cyanopropyl silicone column). The temperature is programmed to ramp up gradually (e.g., from 120°C to 220°C), which allows the FAMEs to separate, with shorter-chain FAMEs eluting before longer-chain ones.[19]
-
Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by electron impact, EI), and fragmented. The MS detects these fragments based on their mass-to-charge ratio.
-
Quantification: The amount of each fatty acid is determined by comparing the peak area of its FAME to the peak area of the known amount of internal standard added at the beginning of the procedure.
-
Conclusion for the Field
The quantitative analysis of Hexacosanoic acid (C26:0) is a vital diagnostic tool in the field of metabolic medicine. Its significant elevation in plasma and other tissues serves as a definitive biomarker for X-linked Adrenoleukodystrophy and related peroxisomal disorders.[7][8] The GC-MS method, while requiring careful sample preparation involving extraction and mandatory derivatization, remains the gold standard for providing the robust and reliable data necessary for accurate diagnosis, monitoring disease progression, and evaluating the biochemical response to therapies.[3][4]
References
- Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501–508.
- Sigma-Aldrich.
-
Panariello, F., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5439. [Link]
- Various Authors. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.
-
Johnson, D. W., & Culp, T. W. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 36(5), 1137-1143. [Link]
- Springer Protocols. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry.
-
Howard, L. A., et al. (2019). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 24(19), 3548. [Link]
-
Pereira, F. S., et al. (2008). Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect. Arquivos de Neuro-Psiquiatria, 66(2A), 190-193. [Link]
- Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.
-
Casteels, M., et al. (1991). Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 147-152. [Link]
-
Wiesinger, C., et al. (2013). X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes. Human Molecular Genetics, 22(7), 1365-1375. [Link]
-
Rizzo, W. B., et al. (1987). Adrenoleukodystrophy: dietary oleic acid lowers hexacosanoate levels. Annals of Neurology, 21(3), 232-239. [Link]
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular Genetics and Metabolism, 79(3), 189-196. [Link]
- Springer Nature Experiments. (n.d.). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
-
Johnson, D., et al. (2018). Measurement of plasma pristanic, phytanic and very long chain fatty acids by liquid chromatography-electrospray tandem mass spectrometry for the diagnosis of peroxisomal disorders. ResearchGate. [Link]
-
Wright, S. N., et al. (2019). Adrenoleukodystrophy in the Differential Diagnosis of Boys Presenting with Primary Adrenal Insufficiency without Adrenal Antibodies. The Journal of Clinical Endocrinology & Metabolism, 104(8), 3291-3296. [Link]
-
PubChem. (n.d.). Nonahexacontanoic acid. National Center for Biotechnology Information. [Link]
-
Omwenga, E. O., et al. (2021). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). Journal of Experimental Pharmacology, 13, 103-113. [Link]
- OSADHI. (n.d.). List of plants having phytochemicals: Nonahexacontanoic acid. OSADHI.
-
Cherif, A., et al. (2015). Fatty acid profiles in demented patients: identification of hexacosanoic acid (C26:0) as a blood lipid biomarker of dementia. Journal of Alzheimer's Disease, 44(2), 571-581. [Link]
-
Mika, A., et al. (2021). Rearrangements of Blood and Tissue Fatty Acid Profile in Colorectal Cancer - Molecular Mechanism and Diagnostic Potential. Frontiers in Oncology, 11, 668334. [Link]
Sources
- 1. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenoleukodystrophy in the Differential Diagnosis of Boys Presenting with Primary Adrenal Insufficiency without Adrenal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenoleukodystrophy: dietary oleic acid lowers hexacosanoate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid profiles in demented patients: identification of hexacosanoic acid (C26:0) as a blood lipid biomarker of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Rearrangements of Blood and Tissue Fatty Acid Profile in Colorectal Cancer - Molecular Mechanism and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Nonahexacontanoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of Nonahexacontanoic Acid and the Critical Role of Extraction
Nonahexacontanoic acid (C69H138O2) is a very long-chain saturated fatty acid (VLCFA) with a molecular weight of approximately 999.8 g/mol .[1] Its extended hydrocarbon tail renders it extremely lipophilic, a characteristic that governs its solubility and dictates the methodologies suitable for its extraction.[1] While specific applications of Nonahexacontanoic acid are still under investigation, VLCFAs as a class are integral to various biological processes and are gaining interest in the fields of drug delivery, specialty lubricants, and advanced materials.
The initial and most critical step in the study and utilization of Nonahexacontanoic acid is its efficient extraction and purification from a given matrix, be it a natural source or a synthetic reaction mixture. The choice of extraction method profoundly influences the yield, purity, and integrity of the final product, which in turn affects the reliability of subsequent analyses and the performance of derived formulations. This guide provides an in-depth comparison of prevalent and emerging extraction techniques applicable to Nonahexacontanoic acid, offering the technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their experimental design.
Physicochemical Properties of Nonahexacontanoic Acid
A fundamental understanding of the physicochemical properties of Nonahexacontanoic acid is paramount in selecting an appropriate extraction strategy.
| Property | Value | Implication for Extraction |
| Molecular Formula | C69H138O2 | High molecular weight necessitates solvents with good solubilizing power for large nonpolar molecules. |
| Molecular Weight | ~999.8 g/mol [1] | Indicates very low volatility, making distillation-based separations challenging. |
| Boiling Point | 556.7°C at 760 mmHg | High thermal stability is required for methods employing elevated temperatures. |
| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents. | Extraction must be performed using organic solvents. Polarity of the solvent is a key parameter. |
| LogP | ~26.23 | Extremely high lipophilicity confirms its preference for nonpolar environments. |
| Density | 0.86 g/cm³ | Less dense than water, which is relevant for liquid-liquid extraction phase separation. |
Comparative Analysis of Extraction Methodologies
The selection of an optimal extraction method is a trade-off between yield, purity, speed, cost, and environmental impact. Below is a comparative overview of four key extraction techniques applicable to Nonahexacontanoic acid.
| Method | Principle | Typical Yield | Purity | Processing Time | Throughput | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | High | Moderate to High | 6-24 hours[2][3] | Low | Exhaustive extraction, well-established, simple apparatus.[4] | Time-consuming, large solvent volume, potential for thermal degradation of labile compounds.[2][4] |
| Folch/Bligh-Dyer | Liquid-liquid partitioning using a chloroform/methanol/water system. | High | High | 1-2 hours | Moderate | High recovery for a broad range of lipids, effective for biological samples.[1] | Use of toxic chlorinated solvents, labor-intensive.[1] |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer. | High | High | 15-60 minutes[5][6] | High | Rapid, reduced solvent consumption, lower operating temperatures.[7][8] | Potential for localized heating, requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the solvent. | High | Very High | 1-4 hours | Moderate to High | "Green" solvent, highly selective, tunable solvent strength, solvent-free extract.[2][9] | High initial equipment cost, may require co-solvents for polar lipids.[10] |
In-Depth Methodological Review and Experimental Protocols
Soxhlet Extraction: The Gold Standard for Exhaustive Extraction
Soxhlet extraction is a classic and robust method for the exhaustive extraction of lipids from solid matrices.[4] The process involves the continuous washing of the sample with a condensed, fresh solvent, ensuring a high extraction efficiency.[4] For Nonahexacontanoic acid, a nonpolar solvent such as hexane or petroleum ether is ideal.[4]
Causality Behind Experimental Choices: The continuous cycling of fresh solvent ensures that the concentration gradient between the solute in the matrix and the solvent is always maximized, driving the extraction to completion. The choice of a nonpolar solvent is dictated by the "like dissolves like" principle, targeting the long hydrocarbon chain of Nonahexacontanoic acid.
Self-Validating System: The extraction is considered complete when the solvent in the siphoning tube becomes colorless, indicating that no more solute is being extracted. This visual cue serves as an internal validation of the process's endpoint.
Experimental Protocol: Soxhlet Extraction of Nonahexacontanoic Acid from a Solid Matrix
-
Sample Preparation: Dry the solid sample to remove any moisture, which can hinder solvent penetration.[10] Grind the sample to a fine powder to increase the surface area for extraction.
-
Apparatus Setup:
-
Place approximately 2-5 g of the prepared sample into a cellulose thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable nonpolar solvent (e.g., n-hexane) to about two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top.[11]
-
-
Extraction:
-
Heat the solvent using a heating mantle to a gentle boil.
-
The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the sample.[12]
-
Once the solvent reaches the top of the siphon arm, the entire volume of the solvent and extracted solute will be siphoned back into the round-bottom flask.[12]
-
Allow this process to cycle for 6-8 hours.
-
-
Solvent Recovery:
-
After the extraction is complete, cool the apparatus.
-
Remove the round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to obtain the crude Nonahexacontanoic acid extract.
-
-
Purification: The crude extract may require further purification, such as recrystallization, to remove any co-extracted impurities.
Workflow Diagram: Soxhlet Extraction
Caption: Workflow of the Soxhlet extraction process.
Ultrasound-Assisted Extraction (UAE): A Rapid and Efficient Alternative
UAE utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles generates intense local heating, pressure, and shear forces, which disrupt the sample matrix and enhance mass transfer, leading to a more rapid and efficient extraction.[7]
Causality Behind Experimental Choices: The mechanical effects of ultrasound accelerate the extraction process by increasing the contact surface area between the solvent and the sample and facilitating the release of the target compound.[7] This allows for a significant reduction in extraction time and solvent consumption compared to traditional methods.[7]
Self-Validating System: The effectiveness of UAE is validated by optimizing key parameters such as sonication time, power, and solvent-to-sample ratio, and then confirming the yield and purity of the extract through analytical techniques like GC-MS or HPLC.[6]
Experimental Protocol: Ultrasound-Assisted Extraction of Nonahexacontanoic Acid
-
Sample Preparation: Place a known amount of the finely ground sample (e.g., 1 g) into an extraction vessel.
-
Solvent Addition: Add a precise volume of a suitable solvent (e.g., 20 mL of hexane-isopropanol, 3:2 v/v) to the vessel.[5]
-
Sonication:
-
Immerse the ultrasonic probe into the slurry or place the vessel in an ultrasonic bath.
-
Apply ultrasonic energy at a specific power (e.g., 80 W) and for a predetermined time (e.g., 20 minutes).[13] The temperature should be monitored and controlled to prevent degradation of the analyte.
-
-
Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Solvent Recovery: Evaporate the solvent from the supernatant/filtrate under a stream of nitrogen or using a rotary evaporator to obtain the crude extract.
-
Purification: Further purify the extract as needed.
Workflow Diagram: Ultrasound-Assisted Extraction
Caption: General workflow for Ultrasound-Assisted Extraction.
Supercritical Fluid Extraction (SFE): The "Green" and Selective Approach
SFE employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas. Supercritical carbon dioxide (scCO2) is the most common solvent due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxicity, and non-flammability.[9] The solvating power of scCO2 can be finely tuned by adjusting the pressure and temperature, allowing for highly selective extractions.[9]
Causality Behind Experimental Choices: The density and solvating power of scCO2 are directly related to pressure and temperature. By manipulating these parameters, one can selectively extract compounds based on their solubility in the supercritical fluid. For the highly nonpolar Nonahexacontanoic acid, pure scCO2 at higher pressures would be effective.
Self-Validating System: The success of SFE is validated by optimizing the extraction parameters (pressure, temperature, flow rate, and time) and analyzing the resulting extract for yield and purity. The fractionation capability of SFE, by stepping down the pressure, also allows for the separation of different lipid classes, providing an internal validation of selectivity.[9]
Experimental Protocol: Supercritical Fluid Extraction of Nonahexacontanoic Acid
-
Sample Loading: Load the ground solid sample into a high-pressure extraction vessel.
-
System Setup:
-
Extraction:
-
Pass the supercritical CO2 through the extraction vessel. The Nonahexacontanoic acid will dissolve in the scCO2.
-
The extraction can be performed in a dynamic mode (continuous flow) or a static mode (soaking) followed by a dynamic rinse.
-
-
Separation and Collection:
-
Route the scCO2 containing the dissolved extract to a separator vessel at a lower pressure.
-
The reduction in pressure causes the CO2 to lose its solvating power, and the Nonahexacontanoic acid precipitates out.[9]
-
Collect the solvent-free extract from the separator.
-
-
Recycling: The CO2 can be recompressed and recycled back into the system.
Workflow Diagram: Supercritical Fluid Extraction
Caption: Schematic of a Supercritical Fluid Extraction system.
Post-Extraction Purification
Regardless of the initial extraction method, the resulting crude extract will likely contain other co-extracted lipids and impurities. Further purification is often necessary to achieve high-purity Nonahexacontanoic acid. Common purification techniques include:
-
Recrystallization: Dissolving the crude extract in a minimal amount of a hot solvent in which Nonahexacontanoic acid is soluble, and then cooling the solution to allow the pure compound to crystallize out.
-
Column Chromatography: Using a stationary phase like silica gel to separate Nonahexacontanoic acid from other compounds based on differences in polarity.
-
Urea Adduction: This technique can be used to separate saturated fatty acids from unsaturated ones. Saturated fatty acids form crystalline inclusion complexes with urea, which can then be separated by filtration.
Safety and Environmental Considerations
-
Soxhlet and Folch/Bligh-Dyer: These methods often employ flammable and/or toxic solvents like hexane and chloroform.[15][16] Proper ventilation (fume hood) and personal protective equipment are essential. Solvent waste must be disposed of according to environmental regulations.
-
Ultrasound-Assisted Extraction: While generally safer due to lower solvent volumes, the use of flammable solvents still requires caution. Hearing protection may be necessary when using high-power sonicators.
-
Supercritical Fluid Extraction: SFE is the most environmentally friendly method as it uses non-toxic, non-flammable CO2, which can be recycled.[9] The primary safety concern is the high pressures involved, requiring robust equipment and adherence to safety protocols.
Conclusion and Recommendations
The optimal extraction method for Nonahexacontanoic acid depends on the specific requirements of the research or application.
-
For exhaustive, high-yield extraction where time and solvent consumption are not major constraints, Soxhlet extraction remains a reliable choice.
-
For rapid, high-throughput screening or extraction , Ultrasound-Assisted Extraction offers a significant advantage in terms of speed and reduced solvent use.
-
For applications requiring the highest purity and a "green" process , Supercritical Fluid Extraction is the superior method, despite the higher initial investment. Its selectivity allows for the potential to isolate Nonahexacontanoic acid with minimal downstream purification.
-
For extraction from biological matrices , the Folch or Bligh-Dyer methods are highly effective, but the use of chlorinated solvents is a significant drawback.
It is recommended to perform a small-scale pilot study to compare the efficiency of different methods for your specific sample matrix before scaling up the extraction process.
References
- Chemat, F., Vian, M. A., & Cravotto, G. (2020). Green extraction of natural products: concept and principles. International Journal of Molecular Sciences, 21(14), 5013.
- Shen, Y., et al. (2014). A comparative study: the impact of different lipid extraction methods on current microalgal lipid research.
- RSC Publishing. (2023).
- ResearchGate. (2015).
- ResearchGate. (2014). A comparative study: The impact of different lipid extraction methods on current microalgal lipid research.
- Chemat, F., et al. (2021). Review of ultrasound combinations with hybrid and innovative techniques for extraction and processing of food and natural products. Molecules, 26(12), 3583.
- James Cook University. (2014). A comparative study: the impact of different lipid extraction methods on current microalgal lipid research.
-
Cyberlipid. (n.d.). Supercritical fluid extraction. Retrieved from [Link]
- TRACE: Tennessee Research and Creative Exchange. (2010).
- National Institutes of Health. (2019). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Molecules, 24(16), 3007.
-
Wikipedia. (n.d.). Supercritical fluid extraction. Retrieved from [Link]
- Daneshvand, M., et al. (2016). Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. Journal of the Iranian Chemical Society, 13(7), 1289-1297.
- PubMed. (2024). High-yield extraction of long-chain fatty acids from Chlorella vulgaris: Comparative analysis of ozone extraction methods. Bioresource Technology, 394, 130275.
- National Institutes of Health. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7677.
- IIUM Journal of Pharmacy. (2021). Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach. Journal of Pharmacy, 1(1).
- TRACE: Tennessee Research and Creative Exchange. (2006). Ultrasound and Microwave Assisted Extraction of Soybean Oil.
- ResearchGate. (2020).
- IntechOpen. (2018). Supercritical Fluid Extraction.
- PubMed Central. (2023). Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil. Food Science & Nutrition, 11(5), 2633-2644.
- Taylor & Francis Group. (2003). Solvent Extraction: Safety, Health, and Environmental Issues.
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Extraction of Edible Oils. Retrieved from [Link]
- ResearchGate. (2019). Need to discontinue the use of solvents for the extraction of edible oils for ensuring safety of public health.
-
Cyberlipid. (n.d.). Soxhlet-type extraction. Retrieved from [Link]
- OCL - Oilseeds and fats, Crops and Lipids. (2015). Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil. OCL, 22(4), D405.
- ResearchGate. (2020).
- National Institutes of Health. (2012). Lipid Isolation from Plants. Methods in Molecular Biology, 861, 327-338.
- YouTube. (2021). Soxhlet extraction Vs Ultrasound extraction.
- ResearchGate. (2024). Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses.
- PubMed. (2024). Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses. Analytical Biochemistry, 687, 115455.
- YouTube. (2015). SOXHLET EXTRACTION with Dr. Mark Niemczyk, Ph.D.
- YouTube. (2016). Soxhlet extraction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of ultrasound combinations with hybrid and innovative techniques for extraction and processing of food and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hielscher.com [hielscher.com]
- 8. youtube.com [youtube.com]
- 9. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 10. Supercritical fluid extraction | Cyberlipid [cyberlipid.gerli.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. ocl-journal.org [ocl-journal.org]
- 14. Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach | Journal of Pharmacy [journals.iium.edu.my]
- 15. mdpi.com [mdpi.com]
- 16. taylorfrancis.com [taylorfrancis.com]
A Comprehensive Guide to the Validation of Nonahexacontanoic Acid as a Putative Metabolic Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Metabolic Biomarkers
The field of metabolomics is continuously seeking novel biomarkers to improve disease diagnosis, prognosis, and therapeutic monitoring. Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular structures and signaling molecules.[1][2] Dysregulation of VLCFA metabolism is implicated in a range of inherited diseases, including neurodegenerative disorders and skin conditions, making them a compelling area of biomarker research.[1][3][4][5]
Nonahexacontanoic acid (C69:0), a saturated fatty acid with a 69-carbon chain, represents a frontier in this exploration.[6][7][8][9] While its specific biological roles are not yet well-defined, its unique structure warrants investigation as a potential biomarker for diseases with underlying metabolic dysregulation. This guide outlines a scientifically rigorous framework for the validation of Nonahexacontanoic acid, comparing it to the well-established VLCFA biomarker, Hexacosanoic acid (C26:0), in the context of peroxisomal disorders.
The Biological Significance of Very Long-Chain Fatty Acids
VLCFAs are synthesized in the endoplasmic reticulum through a cyclical process of carbon chain elongation.[1][4] They are critical for various physiological functions, including:
-
Myelin Maintenance: VLCFAs are essential components of the myelin sheath that insulates nerve fibers.[3]
-
Skin Barrier Formation: They contribute to the integrity of the skin's protective barrier.[2][3]
-
Liver Homeostasis: VLCFAs play a role in maintaining normal liver function.[2][3]
-
Retinal Function: They are important for vision and retinal health.[2][3][10]
The degradation of VLCFAs occurs primarily in peroxisomes, specialized cellular organelles.[11][12] Genetic defects in peroxisomal function can lead to the accumulation of VLCFAs in tissues and plasma, a hallmark of several inherited metabolic disorders.[11][12][13][14]
Nonahexacontanoic Acid vs. Hexacosanoic Acid (C26:0): A Comparative Overview
To establish Nonahexacontanoic acid as a viable biomarker, its performance must be benchmarked against existing standards. Hexacosanoic acid (C26:0) is a well-validated biomarker for X-linked adrenoleukodystrophy (X-ALD), a common peroxisomal disorder.[15][16][17] The table below provides a hypothetical comparison based on the established characteristics of C26:0.
| Feature | Hexacosanoic Acid (C26:0) | Nonahexacontanoic Acid (C69:0) (Hypothetical) |
| Associated Disease | X-linked Adrenoleukodystrophy (X-ALD) | To be determined |
| Biological Matrix | Plasma, Fibroblasts | To be determined (likely plasma) |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS (due to high molecular weight) |
| Clinical Utility | Diagnostic, Prognostic, and Monitoring | To be determined |
| Fold Change in Disease | Significant elevation in X-ALD patients[15][18] | To be determined |
The Biomarker Validation Workflow: A Step-by-Step Guide
The validation of a novel biomarker is a multi-stage process that requires rigorous analytical and clinical assessment.[19][20][21][22] The following workflow outlines the necessary steps to validate Nonahexacontanoic acid.
Caption: A stepwise workflow for the validation of a novel metabolic biomarker.
Experimental Protocols
Protocol 1: Quantification of Nonahexacontanoic Acid in Human Plasma using LC-MS/MS
This protocol describes a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of Nonahexacontanoic acid.
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of Nonahexacontanoic acid).
- Perform a liquid-liquid extraction with a mixture of isopropanol and hexane to isolate the lipid fraction.
- Evaporate the organic solvent under a stream of nitrogen.
- Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry (MS/MS):
- Utilize a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
- Monitor the specific precursor-to-product ion transitions for Nonahexacontanoic acid and its internal standard in Multiple Reaction Monitoring (MRM) mode.
3. Data Analysis:
- Construct a calibration curve using known concentrations of a Nonahexacontanoic acid standard.
- Calculate the concentration of Nonahexacontanoic acid in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Protocol 2: Comparative Analysis with an Established Biomarker
To assess the clinical utility of Nonahexacontanoic acid, its levels should be compared with those of a known biomarker in the same patient cohort.
1. Patient Cohort Selection:
- Recruit a cohort of patients with a suspected peroxisomal disorder and a cohort of healthy, age- and sex-matched controls.
2. Biomarker Quantification:
- Measure the plasma concentrations of both Nonahexacontanoic acid (using the protocol above) and Hexacosanoic acid (C26:0) using a validated GC-MS or LC-MS/MS method.[15][23]
3. Statistical Analysis:
- Perform statistical tests (e.g., t-test or Mann-Whitney U test) to compare the levels of both biomarkers between the patient and control groups.
- Use receiver operating characteristic (ROC) curve analysis to evaluate the diagnostic accuracy of each biomarker.
- Correlate the levels of both biomarkers with clinical parameters of disease severity.
The Metabolic Pathway of Very Long-Chain Fatty Acids
The synthesis and degradation of VLCFAs are tightly regulated processes. The following diagram illustrates the key steps in the metabolic pathway of a generic VLCFA, providing context for the potential role of Nonahexacontanoic acid.
Sources
- 1. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. plantaedb.com [plantaedb.com]
- 9. Nonahexacontanoic acid | C69H138O2 | CID 38626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health [mdpi.com]
- 11. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug discovery for X-linked adrenoleukodystrophy: An unbiased screen for compounds that lower very long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
- 21. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Study of Very-Long-Chain Fatty Acid Profiles in Plant Cuticular Waxes
This guide provides an in-depth comparative analysis of very-long-chain fatty acid (VLCFA) profiles in the cuticular waxes of various plants. It is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, function, and analysis of these critical plant lipids. We will explore the diversity of VLCFA composition across different plant species and organs, the influence of environmental stress on their profiles, and the detailed methodologies for their analysis.
Introduction: The Significance of VLCFAs in Plant Cuticular Waxes
The aerial surfaces of most land plants are covered by a cuticle, a hydrophobic layer that acts as a primary barrier against a multitude of environmental stresses, including uncontrolled water loss, UV radiation, and pathogen attack.[1][2][3] This cuticle is composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are complex mixtures of hydrophobic compounds, predominantly derived from very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[4][5]
The composition of these cuticular waxes, and specifically the chain length distribution of their constituent VLCFAs, varies significantly among plant species, different organs of the same plant, and even in response to environmental cues.[3][6] This diversity in VLCFA profiles is not random; it reflects the specific functional requirements of the plant, from mechanical strength and waterproofing to influencing interactions with insects and microbes. Understanding these variations is crucial for fields ranging from crop improvement for drought resistance to the development of natural products.
VLCFAs are synthesized in the endoplasmic reticulum from C16 and C18 fatty acid precursors through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[5][7] The core components of this complex include a β-ketoacyl-CoA synthase (KCS), a β-ketoacyl-CoA reductase (KCR), a β-hydroxyacyl-CoA dehydratase (HCD), and an enoyl-CoA reductase (ECR).[4] The KCS enzyme is a key determinant of the final chain length of the VLCFA.[8] These VLCFAs are then further modified through two primary pathways: the alcohol-forming pathway, which produces primary alcohols and wax esters, and the alkane-forming pathway, which generates aldehydes, alkanes, secondary alcohols, and ketones.[4][7]
This guide will delve into a comparative analysis of these VLCFA profiles, providing quantitative data and detailed experimental protocols to enable researchers to conduct their own investigations in this fascinating area of plant biology.
Comparative Analysis of VLCFA-Derived Wax Component Profiles
The composition of cuticular wax is highly variable. Here, we compare the profiles of major VLCFA-derived wax classes across different plant species and organs.
Interspecies Variation in Leaf Cuticular Wax Composition
The leaves of different plant species exhibit distinct cuticular wax profiles, reflecting their adaptation to diverse environments. For instance, the wax of Arabidopsis thaliana is dominated by alkanes, while wheat leaf wax is rich in primary alcohols.[3][7]
| Plant Species | Dominant Wax Class | Major Chain Lengths | Total Wax Load (µg/cm²) | Reference |
| Arabidopsis thaliana (rosette leaf) | Alkanes | C29, C31 | ~1.5 | [7] |
| Triticum aestivum (Wheat, flag leaf) | Primary Alcohols, β-Diketones | C28, C30 (alcohols) | ~20-40 | [3] |
| Zea mays (Maize, leaf) | Alkanes, Aldehydes | C31, C33 (alkanes) | ~10-20 | [9] |
| Nicotiana glauca (Tree Tobacco, leaf) | Alkanes | C31 | High | [10] |
Organ-Specific Variation in Cuticular Wax Composition
Within a single plant, the cuticular wax composition can vary significantly between different organs, tailored to their specific functions. For example, in potato, the leaves and stems are rich in alkanes, while the tubers have waxes dominated by alkyl ferulates and primary alcohols.[6]
| Plant Organ (Solanum tuberosum) | Dominant Wax Class | Major Chain Lengths | Total Wax Load (µg/cm²) | Reference |
| Leaf | Alkanes | C29, C31, C33 | ~1.8 | [6] |
| Stem | Alkanes | C29, C31, C33 | ~1.9 | [6] |
| Tuber | Alkyl Ferulates, Primary Alcohols | C22-C28 (acyls) | ~1.8 | [6] |
| Petal | Alkanes | C27, C29 | ~2.6 | [6] |
Influence of Environmental Stress on Cuticular Wax Profiles
Drought stress is a major environmental factor that can significantly alter the cuticular wax profile of plants, generally leading to an increase in total wax load and a shift in the chain length distribution of VLCFA derivatives.[1][2] This response is a key adaptation to reduce non-stomatal water loss.
For example, in grape berries, water deficit leads to an increase in the total amount of aliphatic cuticular wax.[1] Similarly, in Arabidopsis, drought stress upregulates the expression of genes involved in wax biosynthesis, resulting in a higher wax content.[1] Studies on tree tobacco have shown that plants lacking alkanes are more susceptible to drought, highlighting the critical role of this wax class in water retention.[10][11]
Biosynthesis of VLCFAs and their Derivatives in Cuticular Wax
The production of the diverse array of compounds found in cuticular wax begins with the elongation of fatty acids in the endoplasmic reticulum. The subsequent modification of these VLCFAs leads to the final wax components.
The Fatty Acid Elongase (FAE) Complex
The FAE complex sequentially adds two-carbon units from malonyl-CoA to an acyl-CoA primer, typically C16 or C18. This process involves four key enzymatic reactions as depicted in the workflow below. The specificity of the KCS enzyme is crucial in determining the final chain length of the VLCFA.[5][8] For instance, the ECERIFERUM6 (CER6)/KCS6 in Arabidopsis is central to the elongation of fatty acids for cuticular wax synthesis.[12]
Caption: The four enzymatic steps of the fatty acid elongase (FAE) complex.
Pathways for VLCFA Modification
Once synthesized, the VLC-acyl-CoAs are directed into two main modification pathways to produce the final cuticular wax components.
Caption: The two major pathways for the biosynthesis of cuticular wax components from VLC-acyl-CoAs.
Methodologies for the Analysis of VLCFA Profiles in Cuticular Waxes
Accurate analysis of cuticular wax composition is essential for comparative studies. The following protocols outline a standard workflow for wax extraction and analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow
The overall process involves the extraction of cuticular waxes, derivatization of polar compounds, and subsequent analysis by GC-MS.
Caption: A typical experimental workflow for the analysis of plant cuticular waxes.
Step-by-Step Protocols
Protocol 1: Cuticular Wax Extraction
This protocol is designed for the efficient extraction of epicuticular waxes with minimal contamination from internal lipids.[13][14][15]
-
Sample Collection: Harvest fresh plant material (e.g., leaves, stems). If necessary, measure the surface area for later quantification.
-
Solvent Immersion: Immerse the plant material in a suitable organic solvent, such as chloroform or hexane, for a short period (e.g., 30-60 seconds). This brief immersion time is crucial to minimize the extraction of intracellular lipids.
-
Extraction: Gently agitate the sample during immersion to ensure complete surface coverage by the solvent.
-
Solvent Collection: Remove the plant material and collect the solvent containing the dissolved waxes.
-
Internal Standard: Add a known amount of an internal standard (e.g., n-tetracosane) to the extract for quantification.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting residue is the total cuticular wax extract.
Protocol 2: Sample Preparation for GC-MS Analysis
Polar compounds in the wax extract, such as primary alcohols and fatty acids, need to be derivatized to increase their volatility for GC analysis.[14]
-
Derivatization Reagent: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried wax extract.
-
Incubation: Heat the sample at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Solvent Addition: After cooling, dissolve the derivatized sample in a suitable solvent, such as hexane or chloroform, for injection into the GC-MS.
Protocol 3: GC-MS Analysis and Data Interpretation
-
Injection: Inject an aliquot of the prepared sample into the GC-MS system.
-
Separation: The different wax components are separated based on their boiling points and interactions with the GC column.
-
Detection and Identification: The mass spectrometer detects the separated compounds and generates a mass spectrum for each. Compounds are identified by comparing their mass spectra and retention times to those of known standards and library databases.
-
Quantification: The amount of each compound is determined by comparing its peak area to that of the internal standard.
Functional Significance of VLCFA Profile Diversity
The remarkable diversity in plant cuticular wax composition is a testament to the evolutionary pressures that have shaped plant adaptation to their environments. The chain length and functional groups of VLCFA derivatives have a profound impact on the physical properties of the wax, such as its crystallinity and permeability.
-
Water Repellency and Drought Tolerance: A thicker wax layer with a higher proportion of long-chain alkanes is often associated with increased drought tolerance, as it provides a more effective barrier against non-stomatal water loss.[2][11]
-
Pathogen and Herbivore Defense: The cuticular wax can act as a physical barrier to fungal spores and can also contain compounds that deter insect herbivores.[4]
-
Organ Development: VLCFAs are essential for normal plant development. For instance, mutations in VLCFA biosynthesis genes can lead to defects in organ fusion, pollen viability, and embryo development.[5]
Conclusion
The comparative analysis of VLCFA profiles in plant cuticular waxes reveals a complex and highly regulated system that is critical for plant survival and adaptation. The diversity in wax composition across species and organs underscores the multifaceted roles of these lipids in plant biology. The methodologies outlined in this guide provide a framework for researchers to explore this diversity further. Future research, aided by advances in genomics and metabolomics, will undoubtedly uncover new functions for these fascinating molecules and open up new avenues for crop improvement and the development of novel biomaterials.
References
- Domínguez, E., Heredia-Guerrero, J. A., & Heredia, A. (2015). The biophysical design of plant cuticles: an overview. New Phytologist, 208(1), 43-49.
- Jetter, R., Kunst, L., & Samuels, A. L. (2006). Composition of plant cuticular waxes. In Biology of the plant cuticle (pp. 145-181). Blackwell Publishing.
- Yeats, T. H., & Rose, J. K. (2013). The formation and function of plant cuticles. Plant physiology, 163(1), 5-20.
- Samuels, L., Kunst, L., & Jetter, R. (2008). Sealing the plant: the cuticle and its waxes. Annual review of plant biology, 59, 683-707.
- Kunst, L., & Samuels, A. L. (2003). Biosynthesis and secretion of plant cuticular wax. Progress in lipid research, 42(1), 51-80.
- Lee, S. B., & Suh, M. C. (2015). Advances in the understanding of cuticular waxes in Arabidopsis thaliana and crop species. Plant cell reports, 34(4), 557-572.
- Bernard, A., & Joubès, J. (2013). Arabidopsis cuticular waxes: a treasure trove for biosynthetic pathway discovery. Sub-cellular biochemistry, 65, 127-161.
- Kosma, D. K., Bourdenx, B., Bernard, A., Parsons, E. P., Lü, S., Joubès, J., & Jenks, M. A. (2009). The impact of water deficiency on leaf cuticle lipids of Arabidopsis. Plant physiology, 151(4), 1918-1929.
- Haslam, T. M., & Kunst, L. (2013). Wax analysis. Methods in molecular biology (Clifton, N.J.), 1033, 247–258.
- Bourdenx, B., Bernard, A., Domergue, F., Pascal, S., Audran, C., Cerdan, M., ... & Joubès, J. (2011). Overexpression of Arabidopsis ECERIFERUM1 promotes wax synthesis in developing seeds. Plant physiology, 156(2), 711-722.
- Jenks, M. A., Tuttle, H. A., Eigenbrode, S. D., & Feldmann, K. A. (1995). Leaf epicuticular waxes of the eceriferum mutants in Arabidopsis. Plant physiology, 108(1), 369-377.
- Millar, A. A., Clemens, S., Zachgo, S., Giblin, E. M., Taylor, D. C., & Kunst, L. (1999). CUT1, an Arabidopsis gene required for cuticular wax biosynthesis and pollen fertility, encodes a very-long-chain fatty acid condensing enzyme. The Plant Cell, 11(5), 825-838.
- Haslam, T. M., Ma, H., Beaudoin, F., T-W-F-Chan, J., Kunst, L., & Jetter, R. (2012). The novel BAHD acyltransferase, CER2-LIKE1, is required for the synthesis of C30 and C32 cuticular waxes in Arabidopsis. Plant physiology, 160(3), 1163-1176.
- Hooker, T. S., Millar, A. A., & Kunst, L. (2002). Significance of the expression of the CER6 condensing enzyme for cuticular wax production in Arabidopsis. Plant physiology, 129(4), 1568-1580.
- Lai, C., Kunst, L., & Jetter, R. (2007). Composition of alkyl esters in the cuticular wax on inflorescence stems of Arabidopsis thaliana cer mutants. The Plant Journal, 50(2), 189-196.
- Rowland, O., Zheng, H., Hepworth, S. R., Lam, P., Jetter, R., & Kunst, L. (2006). CER4 encodes an alcohol-forming fatty acyl-coenzyme A reductase involved in cuticular wax production in Arabidopsis. Plant physiology, 142(3), 866-877.
- Negin, B., & Aharoni, A. (2021).
- Xue, D., Zhang, X., Lu, X., Chen, G., & Chen, Z. H. (2017). Molecular and evolutionary mechanisms of cuticular wax for plant drought tolerance. Frontiers in plant science, 8, 621.
- Kim, H., Lee, S. B., Kim, H. J., Min, M. K., & Suh, M. C. (2013). The role of OsLACS2 in the biosynthesis of cuticular waxes and seed development in rice. Plant and Cell Physiology, 54(11), 1786-1800.
- Islam, M. A., Du, H., Ning, J., Dhatt, B. K., & Gill, H. S. (2009).
- Wang, M., Wang, Y., Zhang, Y., Li, M., & Li, S. (2015). Comparative analysis of cuticular wax in two contrasting wheat cultivars in response to water deficit. The Crop Journal, 3(2), 145-152.
- Guo, Y., & Jetter, R. (2017). Comparative analyses of cuticular waxes on various organs of potato (Solanum tuberosum L.). Phytochemistry, 141, 1-9.
- Buschhaus, C., & Jetter, R. (2011). Composition differences of cuticular waxes on developing leaves of Brachypodium distachyon. Plant physiology, 157(2), 831-840.
- Perera, M. A. D. N., Rafi, M., & J-P. L. (2010). Cuticular waxes of maize silks: composition and effect on pollen germination. Journal of agricultural and food chemistry, 58(12), 7272-7278.
- Isaacson, T., Kosma, D. K., Matas, A. J., Buda, G. J., He, Y., Yu, B., ... & Rose, J. K. (2009). Cuticle-associated transcriptional changes in developing tomato fruit. Plant physiology, 150(2), 787-802.
Sources
- 1. Drought stress modulates cuticular wax composition of the grape berry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cuticular wax in wheat: biosynthesis, genetics, and the stress response [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Arabidopsis ECERIFERUM2 Is a Component of the Fatty Acid Elongation Machinery Required for Fatty Acid Extension to Exceptional Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Nonahexacontanoic Acid
Nonahexacontanoic acid (C69H138O2), a long-chain saturated fatty acid, is a solid, waxy substance at standard conditions. While it is not classified as a hazardous material in its pure form, the cardinal rule of laboratory waste management is that the disposal protocol is dictated by the entire waste stream. Any contamination with hazardous substances necessitates treating the nonahexacontanoic acid waste as hazardous. This guide provides a clear, step-by-step methodology for the proper disposal of nonahexacontanoic acid, ensuring compliance with safety and environmental regulations.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment of the nonahexacontanoic acid waste is mandatory.
-
Pure Nonahexacontanoic Acid: In its pure, uncontaminated state, nonahexacontanoic acid is considered a non-hazardous solid waste. Its high molecular weight and low solubility in water significantly limit its environmental mobility and immediate toxicological concerns.
-
Contaminated Nonahexacontanoic Acid: If the nonahexacontanoic acid has been in contact with or is mixed with any hazardous materials (e.g., heavy metals, toxic solvents, radioactive isotopes), the entire waste mixture must be classified and handled as hazardous waste. The specific hazards are defined by the contaminants. A Safety Data Sheet (SDS) for each contaminant must be consulted to determine the appropriate handling and disposal protocols.
Disposal Decision Workflow
The following workflow provides a systematic approach to determining the correct disposal pathway for nonahexacontanoic acid waste.
Caption: Decision workflow for nonahexacontanoic acid disposal.
Step-by-Step Disposal Protocols
| Step | Action | Detailed Instructions |
| 1 | Containerization | Place the solid nonahexacontanoic acid waste into a chemically compatible, sealable container. A sturdy plastic bag or a securely lidded plastic or glass jar is suitable. |
| 2 | Labeling | Clearly label the container as "Nonahexacontanoic Acid, Non-Hazardous Waste" and include the date of accumulation. |
| 3 | Storage | Store the sealed container in a designated area for non-hazardous laboratory waste, away from incompatible materials. |
| 4 | Disposal | Dispose of the container in the regular laboratory solid waste stream, in accordance with your institution's specific policies for non-hazardous chemical waste. |
| Step | Action | Detailed Instructions |
| 1 | Waste Identification | Identify all hazardous contaminants mixed with the nonahexacontanoic acid. Consult the Safety Data Sheet (SDS) for each contaminant to understand the specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity). |
| 2 | Containerization | Select a designated hazardous waste container that is compatible with all components of the waste mixture. Ensure the container is in good condition and has a secure, leak-proof lid. |
| 3 | Labeling | Attach a completed hazardous waste tag to the container. The tag must include: the words "Hazardous Waste," the full chemical names of all constituents (including nonahexacontanoic acid), the estimated percentage of each component, and the specific hazard characteristics (e.g., flammable, toxic). |
| 4 | Storage | Store the container in a designated satellite accumulation area for hazardous waste. The storage location must be secure, well-ventilated, and have secondary containment. |
| 5 | Disposal | Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of hazardous waste through general waste channels. |
Spill & Emergency Procedures
In the event of a spill of nonahexacontanoic acid powder:
-
Isolate the Area: Cordon off the spill area to prevent further spread.
-
Personal Protective Equipment (PPE): At a minimum, wear safety glasses, a lab coat, and gloves. For large spills, respiratory protection may be necessary to avoid inhaling fine particulates.
-
Cleanup: Gently sweep the solid material into a dustpan or use a plastic scraper to collect the bulk of the material. Avoid using methods that generate dust. Place the collected material into a sealed container.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel.
-
Waste Disposal: If the spilled material is uncontaminated, it can be disposed of as non-hazardous waste. If it became contaminated during the spill or cleanup (e.g., with cleaning solvents), it must be disposed of as hazardous waste.
References
A Comprehensive Guide to Personal Protective Equipment for Handling Nonahexacontanoic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Nonahexacontanoic acid (C69H138O2), a very long-chain fatty acid, presents unique handling considerations due to its physical state and potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Hazard Assessment and Risk Mitigation
The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or fumes if heated. The waxy, solid nature of Nonahexacontanoic acid at room temperature minimizes the risk of inhalation of dust, but this risk increases if the material is ground into a fine powder or heated.
Key Potential Hazards:
-
Skin Irritation: Prolonged contact with fatty acids can cause irritation.[1][4]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][4]
-
Thermal Burns: If heated to a molten state, Nonahexacontanoic acid poses a risk of thermal burns.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling Nonahexacontanoic acid in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Handling at Room Temperature (Solid) | - Safety Glasses with side shields or Safety Goggles- Nitrile Gloves- Laboratory Coat | Prevents eye contact with particles, minimizes skin contact, and protects personal clothing. |
| Heating/Melting (Liquid) | - Chemical Splash Goggles or a Face Shield- Thermal-Resistant Gloves- Laboratory Coat | Protects against splashes of hot liquid and thermal burns.[5] |
| Generating Aerosols or Dust | - NIOSH-approved Respirator (e.g., N95)- Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat | Minimizes inhalation of airborne particles.[6] |
A diagram illustrating the decision-making process for selecting appropriate PPE is provided below.
Caption: PPE selection workflow for Nonahexacontanoic acid.
Step-by-Step Handling Procedures
Adherence to standardized procedures is critical for safe handling.
Handling at Room Temperature (Solid Form)
-
Preparation: Designate a clean, clutter-free workspace. Ensure all necessary equipment (spatulas, weigh boats, etc.) is readily available.
-
Donning PPE: Put on a laboratory coat, safety glasses, and nitrile gloves.
-
Dispensing: Carefully use a clean spatula to transfer the desired amount of Nonahexacontanoic acid from the storage container to a weigh boat or reaction vessel. Avoid creating dust.
-
Cleaning: After use, wipe down the spatula and work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as chemical waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.
Handling When Heated (Molten Form)
-
Preparation: Conduct all heating procedures in a well-ventilated fume hood.[5] Use a temperature-controlled heating mantle or hot plate to avoid overheating.[5]
-
Donning PPE: Wear a laboratory coat, chemical splash goggles, and thermal-resistant gloves over nitrile gloves. A face shield is recommended for added protection.
-
Heating: Slowly heat the Nonahexacontanoic acid to just above its melting point. Avoid rapid temperature changes.
-
Handling Molten Acid: Use caution when handling the hot, molten liquid to prevent splashing.
-
Cooling: Allow the material to cool completely before removing it from the fume hood.
-
Doffing PPE: Remove thermal gloves, then nitrile gloves, and wash hands thoroughly.
Spill Management and Disposal Plan
Prompt and correct response to spills is crucial.
Spill Management
-
Solid Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE (gloves, safety glasses, lab coat), gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Wipe the area with a wet cloth to remove any remaining residue.
-
-
Liquid (Molten) Spills:
-
Alert others and evacuate the immediate area if the spill is large.
-
Allow the material to cool and solidify completely.
-
Once solid, use a scraper to collect the material and place it in a designated waste container.
-
Decontaminate the area with an appropriate solvent.
-
Disposal Plan
-
Waste Collection: Collect all waste Nonahexacontanoic acid and contaminated materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix with other waste streams unless permitted by your institution's hazardous waste protocol.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. This typically involves incineration at a licensed facility.[1] Never dispose of Nonahexacontanoic acid down the drain or in regular trash.
A flowchart for the disposal process is provided below.
Caption: Disposal workflow for Nonahexacontanoic acid waste.
By adhering to these guidelines, researchers can confidently and safely handle Nonahexacontanoic acid, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
-
CHEMOS GmbH & Co. KG. (n.d.). Safety Data Sheet: nonanoic acid. Retrieved from [Link]
-
Blended Waxes Inc. (n.d.). Wax Safety Guidelines. Retrieved from [Link]
-
Craft HQ. (2021, November 5). PPE for making wax melts & candles. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
